2-Keto-3-deoxygluconate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMZTWLKIDIOP-NQXXGFSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344318 | |
| Record name | 2-Oxo-3-deoxygalactonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Keto-3-deoxy-D-gluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56742-44-0, 17510-99-5 | |
| Record name | 2-Oxo-3-deoxygalactonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-3-deoxygalactonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Keto-3-deoxy-D-gluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 2-Keto-3-deoxygluconate (KDG) in Microbial Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Keto-3-deoxygluconate (KDG) is a crucial six-carbon keto acid intermediate situated at the crossroads of several key carbohydrate metabolic pathways in a wide array of microorganisms, spanning Archaea, Bacteria, and Eukarya.[1] Its significance is most pronounced in the Entner-Doudoroff (ED) pathway and its variations, which are central to the catabolism of sugars and sugar acids. Beyond core glycolysis, KDG is a key metabolite in the degradation of complex biopolymers such as pectin and alginate, highlighting its importance in microbial carbon cycling and pathogenesis.[2][3][4][5] This technical guide provides a comprehensive overview of the generation, metabolic fate, and regulation of KDG, offering insights for researchers in microbiology, biochemistry, and drug development.
Introduction: The Centrality of KDG in Microbial Carbon Metabolism
Microbial metabolism is a complex network of biochemical reactions essential for energy production and the synthesis of cellular components. Within this network, certain intermediates serve as critical nodes, channeling the flow of carbon from diverse sources into central metabolic pathways. This compound (KDG) is one such pivotal intermediate.[1] While perhaps less universally known than glucose-6-phosphate or pyruvate, KDG plays an indispensable role in the metabolic strategies of many microorganisms, particularly those employing the Entner-Doudoroff (ED) pathway. The ED pathway is a major route for glucose catabolism in many gram-negative bacteria and is also found in some gram-positive bacteria and archaea.[6][7] Understanding the metabolism of KDG is not only fundamental to comprehending microbial physiology but also holds potential for applications in metabolic engineering and the development of novel antimicrobial agents.[1][8]
Metabolic Pathways Involving KDG
KDG is primarily associated with variations of the Entner-Doudoroff pathway. These pathways provide alternative routes for the oxidation of glucose and other sugar acids to pyruvate, a key entry point into the citric acid cycle.
The Entner-Doudoroff (ED) Pathway and its Modifications
The ED pathway can be broadly categorized into three main types based on the phosphorylation state of the intermediates: the classical (phosphorylative), the non-phosphorylative, and the semi-phosphorylative pathways.
-
Classical (Phosphorylative) ED Pathway: In this pathway, the phosphorylated counterpart of KDG, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is the key intermediate.[6][7] Glucose is first phosphorylated to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. A dehydratase then converts 6-phosphogluconate to KDPG.[6] The enzyme KDPG aldolase then cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate (G3P).[6][9][10][11][12] The G3P is further metabolized through the lower part of the glycolytic pathway to yield another molecule of pyruvate.[6]
-
Non-phosphorylative ED (npED) Pathway: This pathway, notably found in some archaea like Sulfolobus species and Picrophilus torridus, involves the direct cleavage of unphosphorylated KDG.[7][13][14][15] Glucose is oxidized to gluconate, which is then dehydrated to form KDG.[13][15] A specific KDG aldolase then cleaves KDG into pyruvate and glyceraldehyde.[13][15] The glyceraldehyde is subsequently oxidized to glycerate, phosphorylated to 2-phosphoglycerate, and finally converted to pyruvate.[7][14] This pathway is characterized by the absence of phosphorylated intermediates in its initial stages.
-
Semi-phosphorylative ED (spED) Pathway: This modified pathway is found in organisms such as the haloarchaeon Haloferax volcanii.[15][16] Similar to the npED pathway, glucose is converted to KDG. However, KDG is then phosphorylated by a specific KDG kinase (KdgK) to form KDPG.[14][16][17] KDPG is then cleaved by KDPG aldolase into pyruvate and G3P, which then enters the conventional glycolytic pathway.[14][16]
Visualizing the Entner-Doudoroff Pathway Variations
Figure 1: Variations of the Entner-Doudoroff Pathway.
Enzymology of KDG Metabolism
Two key enzymes are central to the metabolic fate of KDG: KDG kinase and KDG/KDPG aldolase.
KDG Kinase (KdgK)
KDG kinase (EC 2.7.1.45) catalyzes the ATP-dependent phosphorylation of KDG to KDPG.[18][19] This enzyme is a critical component of the semi-phosphorylative ED pathway and the degradation pathways of uronic acids.[17][19] In Escherichia coli, the gene encoding KDG kinase is kdgK.[18][20][21] The activity of KdgK channels KDG into the classical ED pathway for further catabolism.
KDPG Aldolase (KdgA)
KDPG aldolase (EC 4.1.2.14) is a class I aldolase that catalyzes the reversible cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate.[9][11][12][22] The reaction proceeds through the formation of a Schiff base intermediate with a lysine residue in the active site.[12] While its primary substrate is KDPG, some KDPG aldolases exhibit bifunctionality and can also cleave KDG, albeit with lower efficiency.[13] In E. coli, this enzyme is encoded by the kdgA gene.[20]
Regulation of KDG Metabolism: The KdgR Regulon
The expression of genes involved in KDG metabolism is tightly regulated to ensure an efficient response to the availability of specific carbon sources. In many bacteria, including the well-studied E. coli and the plant pathogen Dickeya dadantii, this regulation is primarily orchestrated by the KdgR repressor protein.[5][20][21][23][24]
The KdgR regulon is a classic example of negative regulation. The kdgR gene encodes a repressor protein that binds to operator regions in the promoters of target genes, blocking their transcription in the absence of an inducer.[20][21] The true inducer of the regulon is KDG.[25] When KDG is present in the cytoplasm, it binds to the KdgR repressor, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the regulated genes.[26]
The genes under the control of KdgR typically include those encoding:
-
Transport systems: for the uptake of KDG and its precursors (e.g., kdgT).[20][27][28][29]
-
Catabolic enzymes: such as KDG kinase (kdgK) and KDPG aldolase (kdgA).[20][21][23]
-
Enzymes for pectin and alginate degradation: which generate KDG as a downstream product.[25][26]
Visualizing the KdgR Regulon
Figure 2: Negative regulation of the Kdg regulon by the KdgR repressor.
KDG in the Catabolism of Complex Polysaccharides
The role of KDG extends beyond simple sugar metabolism. It is a central intermediate in the microbial degradation of abundant plant and algal polysaccharides, namely pectin and alginate.
Pectin Degradation
Pectin is a major component of the plant cell wall.[26] Pectinolytic microorganisms, including many plant pathogens, secrete a battery of enzymes to depolymerize pectin into smaller oligosaccharides and monosaccharides.[26] These breakdown products are then transported into the cell and funneled into a central metabolic pathway that converges on the formation of KDG.[25][26] The degradation of galacturonate, the main component of pectin, proceeds through a series of enzymatic steps that ultimately yield KDG, which then induces the KdgR regulon, further upregulating the expression of pectinolytic enzymes.[25]
Alginate Degradation
Alginate, a major polysaccharide in the cell walls of brown algae, is another significant source of carbon for marine bacteria.[2][30] The microbial metabolism of alginate involves the action of alginate lyases, which break down the polymer into unsaturated uronates.[30] These monomers are then converted through a series of enzymatic reactions to KDG.[2][8][30] A recently identified enzyme, KdgF, plays a crucial role in the linearization of these unsaturated uronates, facilitating the efficient production of KDG.[2][3][4][5] The resulting KDG is subsequently phosphorylated to KDPG and cleaved by KDPG aldolase, feeding into central metabolism.[8]
Experimental Protocols for Studying KDG Metabolism
Assay for KDPG Aldolase Activity
This protocol describes a continuous spectrophotometric assay for KDPG aldolase based on the oxidation of NADH in a coupled reaction with lactate dehydrogenase.
Principle: KDPG aldolase cleaves KDPG to pyruvate and G3P. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
Materials:
-
KDPG (substrate)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Tris-HCl buffer (pH 7.5)
-
Cell-free extract or purified KDPG aldolase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADH, and LDH in a cuvette.
-
Add the cell-free extract or purified enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding KDPG.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).
Self-Validation:
-
Run a control reaction without KDPG to ensure that the observed activity is substrate-dependent.
-
Run a control without the enzyme source to check for non-enzymatic degradation of KDPG.
Workflow for KDPG Aldolase Assay
Figure 3: Workflow for the spectrophotometric assay of KDPG aldolase.
Quantitative Data Summary
| Enzyme | Organism | Substrate | K_m (mM) | Optimal pH | Optimal Temp (°C) |
| KDG Kinase | Flavobacterium sp. UMI-01 | KDG | - | ~7.0 | 50 |
| KDPG Aldolase | Flavobacterium sp. UMI-01 | KDPG | - | ~7.5 | 40 |
| KDG Kinase | Serratia marcescens | KDG | - | ~7.0 | 50 |
| KDPG Aldolase | Escherichia coli | KDPG | - | - | - |
| KDG Aldolase | Sulfolobus acidocaldarius | Pyruvate & D,L-GA | - | ~6.0 | 70 |
Note: Kinetic data can vary significantly with experimental conditions. The table provides approximate values based on available literature.[8][19][31]
Conclusion and Future Directions
This compound is a metabolite of profound importance in microbial physiology, acting as a central hub in the catabolism of a wide range of carbohydrates. Its role in the Entner-Doudoroff pathway and its connection to the degradation of complex biopolymers underscore its significance in microbial carbon metabolism. The intricate regulation of KDG metabolic pathways, exemplified by the KdgR regulon, provides a fascinating model for understanding gene regulation in response to nutritional cues.
For drug development professionals, the enzymes of KDG metabolism, particularly those in pathogenic bacteria, represent potential targets for novel antimicrobial agents. The unique nature of the ED pathway in many pathogens, compared to the glycolytic pathway in humans, offers a window for selective inhibition. Future research should focus on the structural and mechanistic details of the enzymes involved in KDG metabolism from a wider range of microorganisms, which will undoubtedly open new avenues for biotechnological applications and therapeutic interventions.
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- Pouysségur, J., & Stoeber, F. (1974). Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon. PubMed Central.
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- Fullerton, S. W., et al. (2006). Mechanism of the class I KDPG aldolase.
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- Pouysségur, J., & Stoeber, F. (1974). Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon. ASM Journals.
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- Takase, R., et al. (2014). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. NIH.
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- Pouysségur, J., & Lagarde, A. (1973). [2-Keto-3-deoxy-gluconate transport system in E.
- Buchanan, C. L., et al. (2006). Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases. Biochemical Journal.
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- Roy, S., et al. (2012). Carbon catabolite repression in pectin digestion by the phytopathogen Dickeya dadantii. PubMed Central.
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- Zhang, L., et al. (2021). Bacterial alginate metabolism: an important pathway for bioconversion of brown algae. Biotechnology for Biofuels.
- ResearchGate. (n.d.). Effect of temperature on KDG kinase activity.
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Unveiling the Machinery: A Technical Guide to the Discovery and Core Principles of the 2-Keto-3-Deoxygluconate (KDG) Pathway in Bacteria
This guide provides an in-depth exploration of the 2-keto-3-deoxygluconate (KDG) pathway, a crucial route in bacterial carbon metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the landmark discoveries, core enzymatic players, regulatory networks, and the key experimental methodologies that have been instrumental in elucidating this elegant metabolic solution.
Introduction: Beyond Glycolysis - A Niche for Sugar Acid Catabolism
For decades, the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, was considered the central pillar of glucose metabolism. However, pioneering work in the mid-20th century began to reveal alternative routes, particularly in organisms thriving in unique metabolic landscapes. The discovery of the Entner-Doudoroff (ED) pathway in the bacterium Pseudomonas saccharophila by Michael Doudoroff and Nathan Entner in 1952 was a watershed moment.[1] They observed that this organism catabolized glucose to pyruvate through a series of reactions distinct from glycolysis, notably bypassing the fructose-1,6-bisphosphate intermediate.[2] Central to this newly discovered pathway was the formation and subsequent cleavage of a unique six-carbon sugar acid intermediate: 2-keto-3-deoxy-6-phosphogluconate (KDPG). This discovery laid the groundwork for understanding a broader metabolic strategy in the microbial world, one particularly adept at utilizing sugar acids, abundant in many natural environments.
The KDG pathway, in its various forms, represents a vital adaptation for numerous bacterial species, including important commensals and pathogens like Escherichia coli and Pseudomonas aeruginosa.[1][3] Its significance extends from enabling survival in diverse ecological niches, such as the mammalian gut, to its potential as a target for novel antimicrobial strategies.[1][4] This guide will dissect the core components of this pathway, providing both the foundational knowledge and the practical insights necessary for its study and exploitation.
The Enzymatic Core: Catalyzing the Conversion of Sugar Acids
The KDG pathway is characterized by a set of unique enzymes that orchestrate the conversion of various sugar acids into central metabolic intermediates. The canonical pathway, often referred to as the phosphorylative Entner-Doudoroff pathway, involves the key intermediate KDPG. However, variations of this pathway, such as the semi-phosphorylative and non-phosphorylative routes, directly involve this compound (KDG).
Key Enzymes and Their Mechanistic Significance
The central enzymatic players in the KDG pathway are:
-
6-Phosphogluconate Dehydratase (Edd): This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG. This is a critical step that commits the substrate to the ED pathway.
-
2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda or KDPG Aldolase): This Class I aldolase is the hallmark enzyme of the pathway. It catalyzes the reversible retro-aldol cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate (G3P).[5][6] The G3P can then enter the lower stages of glycolysis to generate ATP and NADH. The mechanism of KDPG aldolase involves the formation of a Schiff base intermediate with a conserved lysine residue in the active site.[7][8]
-
This compound Kinase (KDGK): In the semi-phosphorylative ED pathway, KDG is first phosphorylated by KDGK to form KDPG, which is then cleaved by KDPG aldolase.[9][10] This enzyme is crucial for channeling KDG derived from the breakdown of pectins and alginates into the central metabolic pathway.[11]
The interplay of these enzymes allows bacteria to efficiently funnel a variety of sugar acids into energy production and biosynthesis.
Visualizing the Flow: The KDG Pathway and its Connection to Central Metabolism
To appreciate the elegance of this metabolic route, it is essential to visualize its connection to the broader metabolic network of the cell.
Caption: The KDG pathway and its integration with central metabolism.
Regulation of the KDG Pathway: A Tightly Controlled Metabolic Switch
The expression of the genes encoding the KDG pathway enzymes is meticulously regulated to ensure that they are only produced when needed, preventing wasteful energy expenditure. In Escherichia coli, the genes for the key enzymes, edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase), form an operon that is under the control of the GntR regulon.[1] The metabolism of KDG itself is controlled by the kdg regulon, which includes the structural genes for KDG kinase (kdgK) and a KDG transporter, and is negatively regulated by the KdgR repressor protein.[3][12]
The binding of the KdgR repressor to its operator site on the DNA prevents the transcription of the kdg operon. When KDG or a related metabolite is present, it acts as an inducer, binding to KdgR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription to proceed. This classic example of negative regulation ensures a rapid and efficient response to the availability of specific sugar acids.
Experimental Cornerstones: Methodologies for Studying the KDG Pathway
The elucidation of the KDG pathway has been dependent on a suite of robust experimental techniques. This section provides an overview of the key methodologies, emphasizing the rationale behind their application.
Enzyme Assays: Quantifying Catalytic Activity
The activity of the core KDG pathway enzymes can be quantified using spectrophotometric assays. A widely used method for assaying KDPG aldolase activity is a coupled enzyme assay.
Rationale for the Coupled Assay: Direct measurement of the products of the KDPG aldolase reaction, pyruvate and glyceraldehyde-3-phosphate, can be challenging. A coupled assay links the production of one of these products to a second, easily measurable reaction. In this case, the pyruvate produced is used as a substrate by lactate dehydrogenase (LDH), which catalyzes its reduction to lactate with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the rate of pyruvate formation and thus the activity of KDPG aldolase.[8][13]
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
NADH (e.g., 0.2 mM)
-
Lactate Dehydrogenase (a surplus of activity, e.g., 10 units)
-
The enzyme sample (cell extract or purified KDPG aldolase)
-
-
Initiation of the Reaction: Start the reaction by adding the substrate, KDPG (e.g., 2 mM).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: The rate of the reaction (ΔA340/min) can be used to calculate the enzyme activity, typically expressed in units (μmol of substrate converted per minute), using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
This same principle can be adapted to assay KDG kinase activity. In this setup, KDG and ATP are provided as substrates for KDG kinase. The KDPG produced is then immediately cleaved by an excess of added KDPG aldolase, and the resulting pyruvate is measured using the LDH-coupled reaction as described above.[14]
Investigating Gene Regulation: Unraveling the Control Mechanisms
Understanding the regulation of the kdg operon has been achieved through a combination of genetic and molecular biology techniques.
DNase I footprinting is a powerful in vitro technique used to identify the specific DNA sequence to which a protein, such as the KdgR repressor, binds.
Principle of the Technique: A DNA fragment containing the suspected protein binding site is radioactively labeled at one end. This labeled DNA is then incubated with the protein of interest. Subsequently, the DNA-protein mixture is treated with a low concentration of DNase I, an endonuclease that cleaves the DNA backbone. The protein bound to its specific site on the DNA will protect that region from cleavage by DNase I. When the resulting DNA fragments are separated by size on a denaturing polyacrylamide gel, the protected region will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein.[1][10][12][15][16]
Caption: A schematic workflow of a DNase I footprinting experiment.
To study the regulation of the kdg operon in a living cell, researchers often employ reporter gene fusions. The lacZ gene, encoding the enzyme β-galactosidase, is a common choice for a reporter.
Rationale: A lacZ fusion is constructed by placing the promoter and regulatory region of the kdg operon upstream of the lacZ coding sequence. This construct is then introduced into the bacterium. The expression of β-galactosidase, which can be easily measured by a colorimetric assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), now serves as a proxy for the transcriptional activity of the kdg promoter. By growing the bacteria under different conditions (e.g., in the presence or absence of KDG) and measuring β-galactosidase activity, one can quantify the induction or repression of the kdg operon.[3][5][17][18][19]
Quantitative Insights: Enzyme Kinetics of the KDG Pathway
A deeper understanding of the efficiency and substrate specificity of the KDG pathway enzymes comes from the analysis of their kinetic parameters.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 6-Phosphogluconate Dehydratase (Edd) | Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 (Vmax in U/mg) | N/A | [9][17] |
| KDPG Aldolase (Eda) | Escherichia coli | KDPG | ~0.2 | ~80 | 8.0 x 10⁵ | [6] |
| KDPGal Aldolase | Escherichia coli | KDPGal | 0.2 | 4 | 1.9 x 10⁴ | [6] |
| This compound Kinase (KDGK) | Sulfolobus tokodaii | KDG | 0.027 | N/A | N/A | [4] |
| This compound Kinase (KDGK) | Sulfolobus tokodaii | ATP | 0.057 | N/A | N/A | [4] |
| This compound Kinase (KDGK) | Escherichia coli | KDG | 0.001 | N/A | N/A | [16] |
| This compound Kinase (KDGK) | Escherichia coli | ATP | 0.001 | N/A | N/A | [16] |
Note: N/A indicates that the data was not available in the cited sources. The Vmax for Edd from C. crescentus was reported in U/mg, which is not directly convertible to kcat without the molecular weight and assuming purity.
Conclusion and Future Directions
The discovery and elucidation of the this compound pathway have profoundly expanded our understanding of bacterial carbon metabolism. From its initial identification as an alternative to glycolysis to the detailed characterization of its enzymes and regulatory circuits, the study of the KDG pathway continues to be a vibrant area of research. The experimental approaches detailed in this guide have been fundamental to this progress and remain essential tools for further exploration.
Future research in this field is likely to focus on several key areas. The diversity and evolution of the KDG pathway in different bacterial phyla and its role in complex microbial communities are still being uncovered. Furthermore, the unique enzymes of this pathway present attractive targets for the development of novel antimicrobial agents. A thorough understanding of the structure, function, and regulation of the KDG pathway, grounded in the robust experimental methodologies outlined here, will be critical for advancing these exciting frontiers.
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An In-depth Technical Guide on the Function of 2-Keto-3-deoxygluconate in Pectin and Alginate Degradation
Abstract
The microbial degradation of complex polysaccharides is a cornerstone of global carbon cycling and holds immense potential for biotechnological applications, including biofuel production and the development of novel therapeutics. This technical guide provides a comprehensive exploration of the pivotal role of 2-keto-3-deoxygluconate (KDG) as a central metabolic intermediate in the catabolism of two abundant polysaccharides: pectin and alginate. We will delve into the distinct enzymatic pathways that converge upon KDG, the key enzymes responsible for its formation and subsequent metabolism, and the regulatory networks that govern these processes. Furthermore, this guide offers detailed experimental protocols for the characterization of key enzymes and the quantification of KDG, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate these critical metabolic pathways.
Introduction: Pectin and Alginate as Abundant Biopolymers
Pectin and alginate are anionic polysaccharides that play crucial structural roles in the cell walls of terrestrial plants and marine brown algae, respectively.[1][2] Their vast abundance makes them a significant reservoir of fixed carbon. Pectin is a complex heteropolysaccharide rich in D-galacturonic acid, while alginate is a linear copolymer of β-D-mannuronate and its C-5 epimer α-L-guluronate.[3][4] The microbial degradation of these complex carbohydrates is essential for nutrient recycling in terrestrial and marine ecosystems and presents a rich source of metabolic intermediates for various industrial applications.[1][5]
The Convergence of Degradative Pathways on a Central Intermediate: this compound (KDG)
Despite their distinct origins and structural differences, the microbial degradation pathways of both pectin and alginate funnel into a common, central metabolic intermediate: this compound (KDG).[6][7] This six-carbon keto acid serves as a critical node connecting the catabolism of these complex polysaccharides to central carbon metabolism, primarily through the Entner-Doudoroff (ED) pathway and its variations.[8][9] The generation of KDG from these diverse sources underscores a principle of metabolic economy in microorganisms, allowing for the utilization of a common set of enzymes for the final stages of sugar acid metabolism.
Pectin Degradation to KDG
The microbial breakdown of pectin is initiated by the concerted action of pectinases, including polygalacturonases and pectate lyases, which depolymerize the pectin backbone into smaller oligosaccharides.[4][5] These oligomers are further processed into unsaturated or saturated galacturonate monomers. The subsequent conversion to KDG can proceed through a series of enzymatic steps. For instance, in bacteria like Dickeya dadantii, unsaturated galacturonate is converted to 5-keto-4-deoxyuronate (DKI) and then to 2,5-diketo-3-deoxygluconate (DKII), which is ultimately reduced to KDG.[5][10] Saturated galacturonate can also be catabolized to KDG through a separate series of enzymatic reactions.[10]
Alginate Degradation to KDG
The degradation of alginate is initiated by alginate lyases, which cleave the polysaccharide into unsaturated monosaccharides.[3][11] These monomers are then converted to 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU).[11] A DEHU-specific reductase then catalyzes the reduction of DEHU to KDG, directly linking alginate catabolism to this central intermediate.[11][12]
Below is a diagram illustrating the convergence of pectin and alginate degradation pathways on KDG.
Caption: Convergence of Pectin and Alginate Degradation Pathways on KDG.
Key Enzymes in KDG Metabolism
Once formed, KDG is channeled into central metabolism through the action of two key enzymes: 2-dehydro-3-deoxygluconokinase (KDG kinase) and 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase).[12][13]
2-Dehydro-3-deoxygluconokinase (KDG Kinase; EC 2.7.1.45)
KDG kinase catalyzes the ATP-dependent phosphorylation of KDG at the C-6 position, yielding 2-dehydro-3-deoxy-D-gluconate 6-phosphate (KDPG).[12][14] This irreversible reaction commits KDG to the subsequent cleavage step.
Reaction: ATP + 2-dehydro-3-deoxy-D-gluconate ⇌ ADP + 6-phospho-2-dehydro-3-deoxy-D-gluconate[14]
2-Dehydro-3-deoxy-phosphogluconate Aldolase (KDPG Aldolase; EC 4.1.2.14)
KDPG aldolase, a key enzyme of the Entner-Doudoroff pathway, catalyzes the reversible retro-aldol cleavage of KDPG into pyruvate and D-glyceraldehyde-3-phosphate (GAP).[8][15] These products are central intermediates in glycolysis and can be readily assimilated by the cell for energy production and biosynthesis. Some archaeal KDG aldolases exhibit bifunctionality, capable of cleaving both KDG and its phosphorylated form, KDPG, which is a feature of the semi-phosphorylative Entner-Doudoroff pathway.[9][16]
Reaction: 6-phospho-2-dehydro-3-deoxy-D-gluconate ⇌ pyruvate + D-glyceraldehyde-3-phosphate
The sequential action of KDG kinase and KDPG aldolase provides an efficient route to convert the diverse carbon sources of pectin and alginate into universally metabolized intermediates.
Regulation of Pectin and Alginate Degradation
The expression of the enzymes involved in pectin and alginate degradation is tightly regulated to ensure efficient carbon source utilization. A key regulator in many bacteria is the transcriptional repressor KdgR.[5][17] In the absence of pectin or alginate degradation products, KdgR binds to the promoter regions of the genes encoding the catabolic enzymes, repressing their transcription. The intracellular accumulation of KDG acts as an inducer, binding to KdgR and causing a conformational change that leads to its dissociation from the DNA, thereby de-repressing the expression of the degradation machinery.[5][17] This regulatory mechanism allows the bacterium to rapidly respond to the availability of these polysaccharides in its environment.
Experimental Methodologies
The study of KDG-centric metabolic pathways relies on robust and accurate methods for measuring enzyme activity and quantifying key metabolites.
Protocol for Measuring KDG Kinase Activity
This protocol describes a coupled enzymatic assay to determine KDG kinase activity by measuring the rate of ADP production.
Principle: The production of ADP by KDG kinase is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the KDG kinase activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM KCl
-
ATP solution: 100 mM in water
-
KDG solution: 50 mM in water
-
Phosphoenolpyruvate (PEP) solution: 50 mM in water
-
NADH solution: 10 mM in assay buffer
-
Pyruvate Kinase (PK): ~500 units/mL
-
Lactate Dehydrogenase (LDH): ~1000 units/mL
-
Enzyme sample (cell lysate or purified KDG kinase)
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL Assay Buffer
-
50 µL ATP solution (final concentration 5 mM)
-
20 µL PEP solution (final concentration 1 mM)
-
20 µL NADH solution (final concentration 0.2 mM)
-
5 µL PK
-
5 µL LDH
-
-
Add a suitable amount of the enzyme sample to the cuvette and mix gently.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for the consumption of any contaminating ADP.
-
Initiate the reaction by adding 100 µL of KDG solution (final concentration 5 mM).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of KDG kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.
Protocol for Measuring KDPG Aldolase Activity
This protocol describes a coupled enzymatic assay to determine KDPG aldolase activity by measuring the rate of pyruvate formation.
Principle: The pyruvate produced from the cleavage of KDPG by KDPG aldolase is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH. The decrease in absorbance at 340 nm is monitored.[18]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
KDPG solution: 20 mM in water
-
NADH solution: 10 mM in assay buffer
-
Lactate Dehydrogenase (LDH): ~1000 units/mL
-
Enzyme sample (cell lysate or purified KDPG aldolase)
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL Assay Buffer
-
50 µL NADH solution (final concentration 0.5 mM)
-
5 µL LDH
-
-
Add a suitable amount of the enzyme sample to the cuvette and mix.
-
Incubate at the desired temperature for 2 minutes.
-
Initiate the reaction by adding 100 µL of KDPG solution (final concentration 2 mM).
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of pyruvate formation as described for the KDG kinase assay.
Protocol for Quantification of KDG using the Thiobarbituric Acid (TBA) Assay
Principle: The thiobarbituric acid (TBA) assay is a colorimetric method for the detection and quantification of KDG. KDG is first oxidized to form a β-formyl pyruvic acid, which then reacts with TBA to produce a pink-colored adduct with an absorbance maximum at 548 nm.[19]
Reagents:
-
0.025 M Periodic acid in 0.125 N H₂SO₄
-
2% Sodium arsenite in 0.5 N HCl
-
0.3% Thiobarbituric acid (TBA), pH 2.0
-
KDG standards (0.1 to 1 mM)
-
Sample containing KDG
Procedure:
-
To 0.5 mL of the sample (or standard), add 0.25 mL of the periodic acid solution.
-
Incubate at room temperature for 20 minutes.
-
Add 0.5 mL of the sodium arsenite solution to stop the reaction. Mix until the yellow color of iodine disappears.
-
Add 2 mL of the TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 548 nm.
-
Construct a standard curve using the KDG standards and determine the concentration of KDG in the samples.
The following diagram illustrates the general workflow for enzyme activity assays.
Caption: General Workflow for Coupled Enzymatic Activity Assays.
Applications in Biotechnology and Drug Development
A thorough understanding of the KDG-centric degradation pathways for pectin and alginate opens up numerous avenues for biotechnological and pharmaceutical innovation.
-
Biofuel Production: Engineered microorganisms capable of efficiently degrading pectin and alginate can be used to convert biomass from agricultural waste and marine algae into biofuels like ethanol.[5][7]
-
Bioremediation: Microorganisms with enhanced pectin and alginate degradation capabilities can be employed for the bioremediation of environments contaminated with plant and algal biomass.
-
Drug Development: The enzymes in these pathways, particularly those from pathogenic microorganisms, represent potential targets for the development of novel antimicrobial agents. For instance, inhibiting pectin degradation in phytopathogens could be a strategy to control plant diseases.[17]
-
Prebiotics and Gut Health: Pectin and alginate-derived oligosaccharides can act as prebiotics, promoting the growth of beneficial gut bacteria. Understanding their degradation pathways is crucial for designing effective prebiotics.[20]
Conclusion
This compound stands as a testament to the elegance and efficiency of microbial metabolism, serving as a central hub for the degradation of the structurally diverse polysaccharides, pectin and alginate. The convergence of these catabolic pathways on KDG highlights a key strategy for metabolic streamlining in microorganisms. The detailed understanding of the enzymes and regulatory networks governing these pathways not only deepens our knowledge of microbial carbon metabolism but also provides a powerful toolkit for the development of innovative solutions in biotechnology and medicine. The experimental protocols provided herein offer a starting point for researchers to further explore and harness the potential of these fascinating biological systems.
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-
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-
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-
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-
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-
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-
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-
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-
National Institutes of Health. Toward Understanding the Alginate Catabolism in Microbulbifer sp. ALW1 by Proteomics Profiling. [Link]
-
RCSB PDB. 1W37: this compound(KDG) aldolase of Sulfolobus solfataricus. [Link]
-
ResearchGate. One-step synthesis of 2-keto-3-deoxy-D-gluconate by biocatalytic dehydration of D-gluconate | Request PDF. [Link]
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PubMed. Identification of a dimeric KDG aldolase from Agrobacterium tumefaciens. [Link]
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National Institutes of Health. This compound 6-Phosphate Aldolase Mutants of Escherichia coli. [Link]
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ResearchGate. (PDF) Alginate's ability to prevent metabolic illnesses, the degradation of the gut's protective layer, and alginate‐based encapsulation methods. [Link]
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Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review. MDPI. [Link]
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A Technical Guide to 2-Keto-3-Deoxygluconate: The Pivotal Intermediate of the Entner-Doudoroff Pathway
This guide provides an in-depth exploration of 2-keto-3-deoxygluconate (KDG) and its phosphorylated form, 2-keto-3-deoxy-6-phosphogluconate (KDPG), the cornerstone intermediates of the Entner-Doudoroff (ED) pathway. This pathway represents a critical alternative to glycolysis for carbohydrate metabolism in a wide array of microorganisms.[1][2] We will dissect the biochemical intricacies of KDG/KDPG formation and cleavage, the sophisticated enzymatic machinery involved, its physiological relevance, and the robust methodologies employed for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic hub.
Introduction: The Entner-Doudoroff Pathway and the Centrality of KDPG
Discovered in 1952 by Michael Doudoroff and Nathan Entner, the Entner-Doudoroff pathway is a primary route for glucose catabolism, particularly in Gram-negative bacteria such as Pseudomonas, Azotobacter, and Rhizobium, though its presence is also noted in some Gram-positive bacteria, archaea, and even plants.[1][3][4][5] Unlike the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway is characterized by a unique set of enzymatic reactions that converge on the formation and subsequent cleavage of KDPG.[1][4][6]
The overall stoichiometry of the canonical ED pathway yields one molecule of ATP, one NADH, and one NADPH for every molecule of glucose oxidized.[1][3][4] This differs from the two ATP and two NADH molecules generated in glycolysis.[1] The production of NADPH is a distinguishing feature, providing essential reducing power for various biosynthetic processes. The pathway's efficiency, requiring a lower protein investment compared to glycolysis, makes it advantageous for organisms in specific environmental niches.[3]
At the heart of this pathway lies the six-carbon intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG). Its formation and subsequent aldol cleavage into pyruvate and glyceraldehyde-3-phosphate are the defining steps of this metabolic route.[3][7] Understanding the biochemistry of KDPG is therefore fundamental to comprehending the regulation, flux, and overall physiological significance of the ED pathway.
The Biochemical Core: Metabolism of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG)
The canonical ED pathway initiates with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate.[3][4] The subsequent steps are unique to this pathway and lead to the formation and catabolism of KDPG.
Formation of KDPG: The Role of 6-Phosphogluconate Dehydratase (Edd)
The first committed step of the ED pathway is the dehydration of 6-phosphogluconate to form KDPG.[4][8] This reaction is catalyzed by the enzyme 6-phosphogluconate dehydratase (Edd) .
-
Reaction: 6-phosphogluconate ⇌ 2-keto-3-deoxy-6-phosphogluconate (KDPG) + H₂O
The enzymatic synthesis of KDPG is a critical control point. The availability of KDPG has historically been a limiting factor for in-depth biochemical studies, but recent advancements in the biocatalytic production using enzymes like 6-phosphogluconate dehydratase from Caulobacter crescentus have made gram-scale synthesis feasible.[9][10]
Cleavage of KDPG: The Action of KDPG Aldolase (Eda)
The defining reaction of the ED pathway is the reversible, stereospecific retro-aldol cleavage of KDPG into a three-carbon pyruvate molecule and a three-carbon glyceraldehyde-3-phosphate (G3P) molecule.[7][11][12] This is catalyzed by 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG aldolase or Eda) .
-
Reaction: 2-keto-3-deoxy-6-phosphogluconate (KDPG) ⇌ Pyruvate + D-glyceraldehyde-3-phosphate
Glyceraldehyde-3-phosphate then enters the lower stages of the EMP pathway to be further metabolized to pyruvate, generating ATP and NADH.[1][3][4]
The KDPG Aldolase Mechanism: A Class I Aldolase
KDPG aldolase is a Class I aldolase, meaning its catalytic mechanism involves the formation of a Schiff base intermediate with a lysine residue in the active site.[11][13][14] The structure of KDPG aldolase, typically an α/β barrel, has been elucidated through crystallographic studies.[11][14] The mechanism involves the following key steps:
-
Nucleophilic attack by an active site lysine on the keto group of KDPG to form a carbinolamine intermediate.[13]
-
Dehydration to form a protonated Schiff base.
-
Aldol cleavage to release glyceraldehyde-3-phosphate and form an enamine intermediate with pyruvate.
-
Hydrolysis of the Schiff base to release pyruvate and regenerate the free enzyme.[11]
Key catalytic residues, such as a glutamate that acts as a general acid/base catalyst, are crucial for this process.[11][13]
Variations of the Entner-Doudoroff Pathway
While the canonical pathway involves phosphorylated intermediates, several variations exist, particularly in archaea. These modified pathways still feature a this compound intermediate, highlighting its central role.
-
Non-phosphorylative ED Pathway: In this variation, glucose is oxidized to gluconate and then dehydrated to this compound (KDG). KDG is then cleaved by a KDG-specific aldolase into pyruvate and glyceraldehyde.[15]
-
Semiphosphorylative ED Pathway: This pathway also begins with the formation of KDG from gluconate. However, KDG is then phosphorylated by a KDG kinase to form KDPG, which is subsequently cleaved by KDPG aldolase, merging with the canonical pathway.[3][15]
These variations demonstrate the metabolic flexibility of microorganisms in adapting their central carbon metabolism to different environmental conditions.
Physiological Significance and Regulation
The ED pathway is not merely a redundant alternative to glycolysis; it serves specific and vital roles in the organisms that possess it.
-
Metabolic Efficiency: The ED pathway requires fewer enzymes than glycolysis, representing a lower protein synthesis cost for the cell.[3]
-
NADPH Production: The generation of NADPH is crucial for anabolic reactions and for combating oxidative stress.
-
Catabolism of Sugar Acids: In many bacteria, including E. coli, the ED pathway is essential for the catabolism of sugar acids like gluconate, which can be important nutrient sources in specific environments like the mammalian gut.[16]
-
Pathogenicity: In some pathogenic bacteria, such as Vibrio cholerae, the ED pathway is obligatory for gluconate utilization and contributes to virulence.[17] Similarly, it is upregulated in Pseudomonas aeruginosa during urinary tract infections.[18]
The regulation of the ED pathway is complex and can occur at both the genetic and enzymatic levels. In E. coli, the genes of the ED pathway are induced in the presence of gluconate.[16] Metabolic flux analysis has been instrumental in understanding the in vivo operation and regulation of the ED pathway, revealing, for instance, a cyclic mode of operation in Pseudomonas aeruginosa to modulate NADPH generation.[19][20]
Experimental Protocols and Methodologies
The study of KDG and the ED pathway relies on a variety of robust biochemical and analytical techniques.
Enzymatic Assay of KDPG Aldolase
This protocol provides a method for determining the activity of KDPG aldolase by measuring the formation of KDPG from pyruvate and glyceraldehyde-3-phosphate.
Principle: The formation of KDPG, a β-keto acid, can be monitored spectrophotometrically. A common method involves a coupled assay where the consumption of NADH is measured. However, a direct assay measuring KDPG formation is also possible using the thiobarbituric acid (TBA) reaction, which forms a colored adduct with KDG.[21]
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Pyruvate
-
D-glyceraldehyde-3-phosphate (G3P)
-
Purified KDPG aldolase
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, and G3P.
-
Initiate the reaction by adding a known amount of purified KDPG aldolase.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding TCA.
-
Centrifuge to remove precipitated protein.
-
To the supernatant, add TBA reagent and heat to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 548 nm).
-
Calculate the amount of KDPG formed using a standard curve.
Causality: The choice of a discontinuous assay with TBA allows for the direct measurement of the product, KDPG, avoiding potential interference from coupled enzyme systems. The use of TCA to stop the reaction ensures a precise time point for the measurement.
Quantification of KDG by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a sensitive method for the quantification of KDG in biological samples.[22][23]
Principle: KDG contains a 2-oxo-acid group that can be derivatized with o-phenylenediamine (oPD) to form a fluorescent and UV-active adduct.[22][23] This allows for highly sensitive detection and quantification by HPLC with fluorescence or photometric detectors.
Materials:
-
o-phenylenediamine (oPD)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
KDG standard
-
Internal standard (e.g., 5-keto-4-deoxyuronate)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Extract metabolites from cells or biological fluids.
-
Derivatization: Mix the sample with oPD solution and incubate to form the fluorescent adduct.
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 column.
-
Elute with a gradient of acetonitrile and water containing trifluoroacetic acid.
-
Detect the KDG-oPD adduct using a fluorescence detector (e.g., Ex: 340 nm, Em: 410 nm) or a UV detector.
-
-
Quantification: Calculate the concentration of KDG based on the peak area relative to the internal standard and a standard curve.
Self-Validation: The use of an internal standard corrects for variations in sample preparation and injection volume. The optimization of the HPLC gradient is crucial to separate KDG from structurally similar molecules.[22][23]
Visualization of the Entner-Doudoroff Pathway and Experimental Workflow
Diagram of the Entner-Doudoroff Pathway
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- 11. Mechanism of the Class I KDPG aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
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- 15. The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel this compound- Specific Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiology, Biochemistry and Molecular Genetics of Entner-Doudoroff Metabolism in Escherichia coli | National Agricultural Library [nal.usda.gov]
- 17. The Entner-Doudoroff Pathway Is Obligatory for Gluconate Utilization and Contributes to the Pathogenicity of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. journals.asm.org [journals.asm.org]
- 22. PrimoVeNde [librarysearch.library.utoronto.ca]
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An In-depth Technical Guide to the Biochemical Properties of 2-Keto-3-deoxygluconate Aldolase
Introduction
2-Keto-3-deoxygluconate (KDG) aldolase, also known as 2-oxo-3-deoxygluconate aldolase, is a pivotal enzyme in carbohydrate metabolism.[1] Primarily recognized for its role in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis, KDG aldolase has garnered significant interest from researchers, scientists, and drug development professionals.[2][3][4] Its catalytic prowess in forming and cleaving carbon-carbon bonds, coupled with the thermostability of homologs from extremophilic organisms, presents a compelling case for its application in biocatalysis and synthetic organic chemistry.[1][5]
This guide provides a comprehensive overview of the core biochemical properties of KDG aldolase. It is designed to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively study and leverage this versatile enzyme. We will delve into its structural characteristics, catalytic mechanism, substrate promiscuity, and the experimental protocols essential for its characterization.
Structural and Mechanistic Framework
Overall Architecture
KDG aldolase is a member of the N-acetylneuraminate lyase (NAL) subfamily and typically exists as a tetrameric protein.[1][6] Structural studies have revealed that bacterial KDG aldolases generally adopt an (α/β)8 barrel fold, a common structural motif for Class I aldolases.[4] This architecture provides a stable scaffold for the active site, which is located on the carboxylic side of the barrel.[7]
Catalytic Mechanism: A Class I Aldolase
KDG aldolase operates via a Class I Schiff-base mechanism, which does not require a metal cofactor.[1][2][8] The catalytic cycle is initiated by the formation of a Schiff base (or protonated imine) between the keto group of the substrate and the ε-amino group of a conserved lysine residue within the active site.[3][9] This covalent intermediate is crucial for the subsequent aldol cleavage or condensation reaction.
The reversible reaction catalyzed by KDG aldolase is the cleavage of this compound (KDG) into pyruvate and D-glyceraldehyde.[4][6][10] In the reverse condensation reaction, the enzyme stereoselectively forms a carbon-carbon bond between pyruvate and an aldehyde acceptor.[1]
Caption: Role of KDG aldolase in the non-phosphorylative Entner-Doudoroff pathway.
Biochemical Characterization: A Methodological Approach
A thorough understanding of KDG aldolase necessitates robust experimental characterization. The following sections outline key experimental protocols and considerations.
Enzyme Purification
Modern biochemical studies of KDG aldolase typically rely on recombinant protein expression. The gene encoding the aldolase is cloned into an expression vector, often with a polyhistidine tag, and overexpressed in a host organism like Escherichia coli. [1][11] Experimental Protocol: Recombinant Expression and Purification of His-tagged KDG Aldolase
-
Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the KDG aldolase gene.
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and continue to incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Remove cell debris by centrifugation at high speed (e.g., 15,000 x g for 30 minutes).
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged KDG aldolase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange/Dialysis: Remove the imidazole and exchange the buffer to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) using dialysis or a desalting column.
-
Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.
Self-Validating System: The success of this protocol is validated at each step. Successful transformation is confirmed by growth on selective media. Protein expression is monitored by SDS-PAGE of cell lysates before and after induction. The final purity of the enzyme is a direct measure of the effectiveness of the purification strategy.
Enzyme Activity Assays
The activity of KDG aldolase can be measured in both the cleavage and condensation directions.
1. Thiobarbituric Acid (TBA) Assay (Cleavage Direction)
This colorimetric assay is a classic method for detecting the formation of KDG. [1][12] Experimental Protocol: TBA Assay for KDG Aldolase Activity
-
Reaction Setup: In a microcentrifuge tube, combine 50 mM sodium phosphate buffer (pH 6.0), 50 mM sodium pyruvate, 20 mM D,L-glyceraldehyde, and an appropriate amount of purified KDG aldolase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C for thermostable aldolases) for a defined period (e.g., 10 minutes). [1]3. Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).
-
Color Development: Add an equal volume of 0.025 M periodic acid and incubate at room temperature for 20 minutes. Then, add an equal volume of 2% (w/v) sodium arsenite and mix until the yellow color disappears. Finally, add four volumes of 0.3% (w/v) thiobarbituric acid and incubate in a boiling water bath for 10 minutes.
-
Measurement: Cool the samples and measure the absorbance at 549 nm. The amount of KDG formed is proportional to the absorbance.
2. Lactate Dehydrogenase (LDH) Coupled Assay (Condensation Direction)
This continuous spectrophotometric assay measures the consumption of pyruvate by coupling it to the oxidation of NADH by lactate dehydrogenase. [1][13] Experimental Protocol: LDH-Coupled Assay for KDG Aldolase Activity
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM pyruvate, 20 mM aldehyde substrate, 0.16 mM NADH, and approximately 3 units of lactate dehydrogenase.
-
Initiation: Start the reaction by adding a known amount of KDG aldolase.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of pyruvate consumption by KDG aldolase.
Substrate Specificity and Kinetic Properties
A defining feature of many KDG aldolases, particularly those from archaea, is their substrate promiscuity. [1][4][6]They can accept a variety of aldehydes in the condensation reaction, making them attractive biocatalysts. [1]For instance, KDG aldolase from Sulfolobus solfataricus can utilize both D-glyceraldehyde and its epimer, D-2-keto-3-deoxygalactonate (KDGal). [6]This lack of stereoselectivity has been attributed to a spacious and hydrophilic active site that can accommodate substrates in multiple conformations through water-mediated interactions. [1][6] Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are crucial for understanding the enzyme's efficiency with different substrates. These parameters are typically determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Table 1: Comparative Kinetic Parameters of KDG Aldolases
| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Reference |
| Aspergillus niger | This compound | 10 | Not Reported | [14] |
| Aspergillus niger | Glyceraldehyde | 13.3 | Not Reported | [14] |
| Aspergillus niger | Pyruvate | 3.0 | Not Reported | [14] |
| Haloferax volcanii | 2-keto-3-deoxy-6-phosphogluconate | 0.29 ± 0.03 | 209 ± 12 | [15] |
| Haloferax volcanii | Glyceraldehyde-3-phosphate | 38 ± 11 | 161 ± 34 | [15] |
| Escherichia coli (KDPG aldolase) | KDPG | 0.1 ± 0.02 | 80 ± 2 (kcat, s⁻¹) | [16] |
| Escherichia coli (KDPGal aldolase) | KDPGal | 0.2 ± 0.01 | 4 ± 0.1 (kcat, s⁻¹) | [16] |
Note: The units and experimental conditions may vary between studies. Direct comparison should be made with caution.
Inhibition and Regulation
The study of enzyme inhibitors is fundamental for drug development and for elucidating catalytic mechanisms. For KDG aldolase, pyruvate analogues with β-diketo structures have been designed as potential inhibitors. [2][8]These compounds can form stabilized iminium ions or conjugated enamines with the active site lysine, leading to competitive or slow-binding inhibition. [2][8]The accumulation of the substrate KDPG has been shown to be inhibitory to the growth of E. coli mutants deficient in KDPG aldolase, suggesting a potential feedback regulation mechanism in vivo. [17]
Future Directions and Applications
The unique properties of KDG aldolase, particularly its thermostability and broad substrate specificity, make it a valuable tool for biocatalysis. [1]Protein engineering efforts have been successful in altering the stereoselectivity of KDG aldolase, expanding its utility in the asymmetric synthesis of valuable chiral compounds. [3][18]As our understanding of the structure-function relationships of this enzyme deepens, we can anticipate the development of novel biocatalysts with tailored properties for applications in the pharmaceutical, chemical, and biotechnology industries.
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-
Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases. (2006). Portland Press. [Link]
-
The Structural Basis for Substrate Promiscuity in this compound Aldolase From the Entner-Doudoroff Pathway in Sulfolobus Solfataricus. (2004). Journal of Biological Chemistry. [Link]
-
Kinetic parameters of KDG-aldolase Data were analysed using the direct... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. (2004). Bioorganic & Medicinal Chemistry. [Link]
-
Structure of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Pseudomonas putida. (2003). Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. (2004). ResearchGate. [Link]
-
2-Dehydro-3-deoxy-phosphogluconate aldolase. (n.d.). Wikipedia. [Link]
-
Insights into the Substrate Specificity of Archaeal Entner–Doudoroff Aldolases: The Structures of Picrophilus torridus this compound Aldolase and Sulfolobus solfataricus 2-Keto-3-deoxy-6-phosphogluconate Aldolase in Complex with 2-Keto-3-deoxy-6-phosphogluconate. (2018). Biochemistry. [Link]
-
Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate aldolase from Zymomonas mobilis ZM4. (2011). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
-
Aldolase. (n.d.). WordPress.com. [Link]
-
Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. (2019). Marine Drugs. [Link]
-
Engineering stereochemical control in this compound aldolase.... (n.d.). ResearchGate. [Link]
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Specificity of this compound-6-P Aldolase for Open Chain Form of this compound-6-P. (1977). Journal of Biological Chemistry. [Link]
-
The reaction catalysed by this compound aldolase. (n.d.). ResearchGate. [Link]
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Aldolase: A Desirable Biocatalytic Candidate for Biotechnological Applications. (2023). MDPI. [Link]
-
eda - KHG/KDPG aldolase - Escherichia coli (strain K12). (n.d.). UniProt. [Link]
-
Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. (2015). Journal of Bacteriology. [Link]
-
Structurally Informed Mutagenesis of a Stereochemically Promiscuous Aldolase Produces Mutants That Catalyze the Diastereoselective Syntheses of All Four Stereoisomers of 3-Deoxy-hexulosonic Acid. (2018). ACS Catalysis. [Link]
-
Characterization and crystal structure of Escherichia coli KDPGal aldolase. (2007). Journal of Molecular Biology. [Link]
-
2-dehydro-3-deoxy-phosphogluconate aldolase. (n.d.). M-CSA. [Link]
-
Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. (2015). ASM Journals. [Link]
-
This compound 6-phosphate aldolase mutants of Escherichia coli. (1971). Journal of Bacteriology. [Link]
-
Substrate-enzyme interactions. Schematic summary of interactions made with the diastereomers KDG and KDGal. (n.d.). ResearchGate. [Link]
-
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. (2020). PMC. [Link]
-
Characterization of l-2-keto-3-deoxyfuconate aldolases in a nonphosphorylating l-fucose metabolism pathway in anaerobic bacteria. (2019). Journal of Biological Chemistry. [Link]
-
Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. (2022). MDPI. [Link]
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Formation and cleavage of this compound by this compound aldolase of Aspergillus niger. (1976). Agricultural and Biological Chemistry. [Link]
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Directed evolution of D-2-keto-3-deoxy-6-phosphogluconate aldolase to new variants for the efficient synthesis of D- and L-sugars. (2009). ResearchGate. [Link]
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Unraveling the Ancient Blueprint: An In-depth Technical Guide to the Evolutionary Origins of 2-Keto-3-deoxygluconate (KDG) Metabolism
Intended for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of 2-Keto-3-deoxygluconate (KDG) lies at the heart of central carbon metabolism in a vast array of microorganisms, representing a key node in the intricate web of carbohydrate utilization. This technical guide provides a comprehensive exploration of the evolutionary origins of KDG metabolism, dissecting the phylogenetic distribution, molecular evolution, and catalytic diversity of the core enzymatic machinery. We delve into the canonical Entner-Doudoroff (ED) pathway and its fascinating, and likely ancient, non-phosphorylative and semi-phosphorylative variants, with a particular focus on their prevalence in extremophilic archaea. By synthesizing current biochemical, genomic, and structural data, this guide aims to equip researchers with a deep, mechanistic understanding of this fundamental metabolic pathway, offering insights that can inform fields ranging from microbial ecology and evolution to synthetic biology and the development of novel antimicrobial strategies.
Introduction: The Centrality of KDG in Microbial Carbon Metabolism
This compound (KDG) is a pivotal intermediate in the catabolism of glucose and other sugar acids in numerous prokaryotes.[1][2] Its metabolic fate is primarily dictated by the Entner-Doudoroff (ED) pathway, a glycolytic route first elucidated in the bacterium Pseudomonas saccharophila.[1][3] While initially considered a mere alternative to the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), a growing body of evidence suggests that the ED pathway may represent a more ancient and widespread strategy for carbohydrate metabolism.[1] This pathway and its variants are not only prevalent in Gram-negative bacteria but are also found in certain Gram-positive bacteria, archaea, and even some photosynthetic eukaryotes, including cyanobacteria and plants.[1][4]
The core of KDG metabolism revolves around two key enzymatic activities: the phosphorylation of KDG by 2-dehydro-3-deoxygluconokinase (KDGK) and the aldol cleavage of a KDG-related intermediate by a KDG/2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase . The evolutionary trajectory of these enzymes and the pathways they constitute offers a fascinating window into the early evolution of life and the metabolic adaptations that have allowed organisms to thrive in diverse and often extreme environments.
The Entner-Doudoroff Pathway and its Evolutionary Variants
The ED pathway is not a monolithic entity but rather a family of related metabolic routes that differ in their phosphorylation steps. Understanding these variations is crucial to appreciating the evolutionary flexibility of KDG metabolism.
The Classical (Phosphorylative) Entner-Doudoroff Pathway
The canonical ED pathway, found in many bacteria such as Escherichia coli, begins with the phosphorylation of glucose to glucose-6-phosphate. This is subsequently oxidized and dehydrated to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), the substrate for KDPG aldolase. The aldolase then cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate (G3P). This pathway yields a net of 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose.[1]
The Semi-Phosphorylative Entner-Doudoroff Pathway: A Hybrid Strategy
A significant variation is the semi-phosphorylative ED pathway, prominently found in halophilic archaea and some bacteria.[1][5][6] In this version, glucose is first oxidized to gluconate and then dehydrated to KDG without an initial phosphorylation step. KDG is then phosphorylated by KDG kinase (KDGK) to form KDPG, which is subsequently cleaved by KDPG aldolase.[5][7] This "phosphorylate-later" strategy highlights a key evolutionary divergence in glucose activation.
The Non-Phosphorylative Entner-Doudoroff Pathway: An Ancient Relic?
Perhaps the most intriguing variant is the non-phosphorylative ED pathway, observed in thermoacidophilic archaea like Sulfolobus and Thermoplasma.[1][8][9] Here, glucose is converted to KDG, which is then directly cleaved by a KDG-specific aldolase into pyruvate and glyceraldehyde.[8][10] This pathway is notable for its lack of substrate-level phosphorylation, suggesting it may be a very ancient form of glucose metabolism that predates the evolution of more efficient energy-conserving pathways.
The Branched Entner-Doudoroff Pathway in Archaea
Further complexity is seen in some archaea, such as Sulfolobus solfataricus, which possess a "branched" ED pathway.[5][10] In this metabolic network, KDG can be channeled through both the non-phosphorylative route (direct cleavage by KDG aldolase) and the semi-phosphorylative route (phosphorylation by KDGK followed by cleavage of KDPG).[5][11] This metabolic flexibility likely provides a significant advantage in adapting to fluctuating nutrient availability.
Diagram of the Entner-Doudoroff Pathway Variants
Caption: Comparative overview of the classical, semi-phosphorylative, and non-phosphorylative Entner-Doudoroff pathways.
Molecular Evolution of Key Enzymes in KDG Metabolism
The evolutionary history of KDG metabolism is etched in the sequences and structures of its key enzymes. Comparative analysis of KDG kinase and KDG/KDPG aldolase reveals fascinating instances of divergent and convergent evolution.
KDG Kinase: A Member of the Ribokinase Superfamily
KDG kinase (EC 2.7.1.45) catalyzes the ATP-dependent phosphorylation of KDG to KDPG.[12][13] Sequence analyses have revealed that KDG kinases belong to the ribokinase (PfkB) family of carbohydrate kinases.[13] This family also includes fructokinases and ADP-dependent glucokinases found in archaea. The shared ancestry suggests that KDG kinase likely evolved from a more general carbohydrate kinase through gene duplication and subsequent specialization. In some archaea, such as Sulfolobus solfataricus, a promiscuous KDG kinase has been identified (EC 2.7.1.178) that can phosphorylate both 2-dehydro-3-deoxy-D-gluconate and its C4 epimer, 2-dehydro-3-deoxy-D-galactonate, reflecting the organism's ability to metabolize both glucose and galactose through a branched ED pathway.[11][14]
KDG/KDPG Aldolases: Catalytic Versatility and Structural Diversity
The aldolases responsible for cleaving the six-carbon backbone are central to the ED pathway. These enzymes are broadly classified as Class I aldolases, utilizing a Schiff base intermediate in their catalytic mechanism.
KDPG aldolase (EC 4.1.2.14) from the classical ED pathway is typically highly specific for its substrate, KDPG.[15] Structural studies of KDPG aldolases, such as the one from E. coli, have revealed a canonical (α/β)8 barrel fold.[4]
In contrast, the KDG aldolases from the non-phosphorylative and branched ED pathways in archaea, particularly those from Sulfolobus species, exhibit remarkable substrate promiscuity.[16][17] The crystal structure of the KDG aldolase from Sulfolobus solfataricus reveals a spacious active site that can accommodate both KDG and its C4 epimer, 2-keto-3-deoxygalactonate (KDGal), explaining its role in a metabolically promiscuous pathway for both glucose and galactose degradation.[17][18][19] This promiscuity is thought to be an ancestral trait, allowing early organisms to utilize a wider range of available carbohydrates with a limited enzymatic toolkit.
Interestingly, despite catalyzing a similar reaction with a difference in stereochemistry at a single carbon, KDPG aldolase and KDPGal aldolase (involved in galacturonate metabolism) show little sequence homology.[4] Structural comparisons suggest that the positioning of the catalytic lysine residue on different β-strands of the (α/β)8 barrel is a key determinant of stereochemical control.[4] This points towards a fascinating case of convergent evolution, where distinct protein scaffolds have evolved to catalyze similar reactions with different stereochemical outcomes.
Genetic Organization and Regulation of KDG Metabolism
The genes encoding the enzymes of KDG metabolism are often found in operons, allowing for their coordinated regulation in response to the availability of specific carbon sources.
The kdg Regulon in Escherichia coli
In E. coli, the genes for KDG metabolism are part of the kdg regulon.[2][20] This regulon includes the kdgK gene for KDG kinase and the kdgA gene for KDPG aldolase, as well as a gene for a KDG transporter (kdgT).[2] The expression of these genes is negatively controlled by the KdgR repressor protein.[20][21] The inducer of this regulon is KDG itself, ensuring that the metabolic machinery is synthesized only when its substrate is present.
The edd-eda Operon
The core genes of the classical ED pathway, edd (encoding 6-phosphogluconate dehydratase) and eda (encoding KDPG aldolase), are often organized into an operon.[3][22][23] The regulation of this operon is also subject to negative control, for example, by the GntR family of repressors in response to gluconate.[23][24]
Gene Clustering in Archaea
Comparative genomics has revealed conserved gene clusters for the ED pathway in archaea.[7] For instance, in Sulfolobus solfataricus and Thermoproteus tenax, the genes for gluconate dehydratase, a bifunctional KDG/KDPG aldolase, and KDG kinase are clustered together.[7][16] This genomic proximity strongly suggests a functional linkage and coordinated regulation, providing further evidence for the operation of the branched ED pathway in these organisms.
Experimental Protocols for Investigating KDG Metabolism
The following protocols provide a framework for the biochemical characterization of the key enzymes in KDG metabolism.
Enzyme Assay for KDG Kinase Activity
This assay measures the production of ADP, which is coupled to the oxidation of NADH in a pyruvate kinase/lactate dehydrogenase system.
Principle: KDG + ATP --(KDG Kinase)--> KDPG + ADP ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[25]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl
-
KDG solution (100 mM stock)
-
ATP solution (100 mM stock)
-
Phosphoenolpyruvate (PEP) solution (100 mM stock)
-
NADH solution (10 mM stock)
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (commercially available)
-
Purified KDG Kinase enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
10 µL KDG solution (final concentration 1 mM)
-
20 µL ATP solution (final concentration 2 mM)
-
20 µL PEP solution (final concentration 2 mM)
-
20 µL NADH solution (final concentration 0.2 mM)
-
Sufficient PK/LDH enzyme mix (as per manufacturer's recommendation)
-
-
Incubate the mixture at the optimal temperature for the KDG kinase for 5 minutes to allow for the depletion of any contaminating ADP.
-
Initiate the reaction by adding a known amount of purified KDG kinase.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Enzyme Assay for KDG/KDPG Aldolase Activity (Cleavage Direction)
This assay measures the formation of pyruvate from KDPG, which is coupled to the oxidation of NADH by lactate dehydrogenase.
Principle: KDPG --(KDPG Aldolase)--> Pyruvate + G3P Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
KDPG solution (50 mM stock)
-
NADH solution (10 mM stock)
-
Lactate Dehydrogenase (LDH) enzyme
-
Purified KDG/KDPG Aldolase enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
900 µL Assay Buffer
-
20 µL KDPG solution (final concentration 1 mM)
-
20 µL NADH solution (final concentration 0.2 mM)
-
Sufficient LDH enzyme
-
-
Incubate the mixture at the optimal temperature for the aldolase for 2 minutes.
-
Initiate the reaction by adding a known amount of purified KDG/KDPG aldolase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of pyruvate formation.
Phylogenetic Analysis Workflow
This workflow outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of KDG kinases or aldolases.
Workflow:
-
Sequence Retrieval: Obtain amino acid sequences of KDG kinases or aldolases from various organisms of interest from public databases (e.g., NCBI, UniProt). Include a diverse range of taxa (bacteria, archaea, eukaryotes) and an outgroup sequence.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a robust alignment program such as Clustal Omega or MAFFT.
-
Phylogenetic Tree Construction:
-
Use the MSA to build a phylogenetic tree using methods like Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).
-
Select an appropriate substitution model (e.g., determined by ProtTest).
-
Perform bootstrap analysis (for Maximum Likelihood) or calculate posterior probabilities (for Bayesian inference) to assess the statistical support for the tree topology.
-
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or iTOL. Analyze the branching patterns to infer evolutionary relationships, gene duplication events, and potential instances of horizontal gene transfer.
Phylogenetic Analysis Workflow Diagram
Caption: A streamlined workflow for the phylogenetic analysis of KDG metabolic enzymes.
Summary and Future Directions
The study of KDG metabolism provides a compelling narrative of metabolic evolution, from potentially ancient, non-phosphorylative pathways in extremophilic archaea to the more widespread and regulated classical ED pathway in bacteria. The molecular evolution of KDG kinase and KDG/KDPG aldolase showcases the principles of gene duplication, divergence, and even convergent evolution, leading to a diverse toolkit of enzymes adapted to various metabolic contexts.
Future research in this area will likely focus on:
-
Exploring the full taxonomic distribution of ED pathway variants through large-scale comparative genomics and metagenomics.
-
Uncovering the regulatory networks that govern the expression of these pathways in a wider range of microorganisms.
-
Engineering novel metabolic pathways based on the principles of KDG metabolism for applications in synthetic biology and bioremediation.
-
Targeting key enzymes of the ED pathway as a potential strategy for the development of novel antimicrobial agents, particularly against pathogens that rely on this pathway for survival.
By continuing to unravel the evolutionary origins and mechanistic intricacies of KDG metabolism, we can gain deeper insights into the fundamental principles of microbial life and harness this knowledge for a wide range of scientific and biotechnological applications.
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The Metabolic Fulcrum: A Technical Guide to the Role of 2-Keto-3-deoxygluconate in Bacterial Virulence
Abstract
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern bacterial pathogenesis is paramount. Beyond canonical virulence factors, the metabolic state of a pathogen is emerging as a critical determinant of its ability to cause disease. This technical guide delves into the burgeoning field of metabolic signaling in virulence, focusing on a key intermediate: 2-keto-3-deoxygluconate (KDG). Once viewed primarily as a simple metabolite in the Entner-Doudoroff (ED) pathway, KDG is now understood to be a pivotal signaling molecule that directly interfaces with transcriptional machinery to modulate virulence programs in a range of clinically and agriculturally significant bacteria. This document provides an in-depth exploration of the core molecular mechanisms, presents validated experimental workflows for investigation, and offers insights into the causality behind experimental design, empowering researchers to probe this critical nexus of metabolism and pathogenicity.
Introduction: Metabolism as a Virulence Regulator
Bacterial pathogens must exquisitely sense and adapt to the host environment to establish a successful infection. This adaptation is fundamentally a metabolic challenge. The pathogen must scavenge for limited nutrients while simultaneously orchestrating the expression of virulence factors—a process that is energetically costly. Consequently, bacteria have evolved sophisticated regulatory networks that couple metabolic status to the expression of genes required for colonization, immune evasion, and toxin production.
A central player in the carbohydrate metabolism of many Gram-negative and some Gram-positive bacteria is the Entner-Doudoroff (ED) pathway.[1][2] This pathway, which catabolizes glucose and other sugar acids, converges on the production of the key intermediate 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved into pyruvate and glyceraldehyde-3-phosphate.[3] A related and crucial metabolite, this compound (KDG), is generated from the degradation of pectins and alginates, abundant polysaccharides in plant tissues and algal biomass, respectively.[4][5]
This guide focuses on the dual role of KDG: a carbon source and a signaling molecule. We will explore how its intracellular concentration, dictated by environmental nutrient availability, is sensed by the bacterial cell and translated into a regulatory decision that can amplify or suppress virulence.
The KdgR Regulon: A Master Switch Controlled by a Metabolite
At the heart of KDG-mediated signaling lies the KdgR protein, a transcriptional regulator belonging to the IclR family.[6][7] In its default state, KdgR functions as a repressor, binding to specific operator sites in the promoter regions of its target genes and physically blocking transcription. The targets of KdgR are collectively known as the KdgR regulon.
Mechanism of KdgR Repression and KDG-mediated Induction
The regulatory logic of the KdgR system is elegant in its simplicity. KdgR acts as a direct sensor of intracellular KDG levels.
-
Repression (Low KDG): In the absence or at low concentrations of KDG, the KdgR protein exists in a conformation that has a high affinity for its DNA operator sites, known as "KdgR boxes." It binds to these sites, typically overlapping the promoter's -10 or -35 elements, thereby preventing the binding of RNA polymerase and repressing gene expression.[8]
-
Induction (High KDG): When the bacterium encounters substrates like pectin, KDG is produced as a catabolic intermediate.[9] KDG functions as an inducer , binding directly to the KdgR protein.[10][11] This binding event is believed to trigger an allosteric change in the structure of the KdgR dimer, drastically reducing its affinity for the KdgR box. The KdgR-KDG complex detaches from the DNA, liberating the promoter and allowing for the transcription of the downstream genes.[10][11]
This mechanism ensures that the energetically expensive enzymes required for pectin degradation and KDG metabolism are only produced when their substrate is available.
Diagram: The KdgR Regulatory Switch
The following diagram illustrates the fundamental mechanism of KdgR-mediated gene regulation in response to the presence or absence of KDG.
Caption: Mechanism of KdgR repression and KDG-mediated induction.
Case Studies: The KDG-Virulence Nexus in Pathogenic Bacteria
The role of KdgR extends beyond simple housekeeping metabolism. In several pathogens, this regulatory system has been co-opted to control critical virulence determinants.
Xanthomonas oryzae pv. oryzae: Repressing the Type III Secretion System
Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice, provides a clear example of KDG metabolism directly repressing virulence. In this pathogen, the KdgR protein negatively regulates the expression of hrp (hypersensitive response and pathogenicity) genes.[8][12] The hrp genes encode the Type III Secretion System (T3SS), a needle-like apparatus essential for injecting effector proteins into plant cells to suppress host immunity and promote infection.
A mutation in the kdgR gene leads to derepression of the major hrp regulatory genes, hrpG and hrpX, resulting in increased pathogenicity on rice.[6] This suggests a model where, in the absence of pectin-derived KDG (i.e., when not actively degrading plant tissue), KdgR actively represses the energetically demanding T3SS. Upon sensing KDG, this repression is lifted, contributing to a full-scale pathogenic assault. This links the metabolic state of plant tissue degradation directly to the deployment of a key virulence weapon.
Vibrio cholerae: Activating the Cholera Toxin Regulon
In stark contrast to the repressive role in Xanthomonas, the pathway leading to KDG/KDPG production in Vibrio cholerae is positively linked to virulence. V. cholerae, the etiological agent of cholera, relies on two primary virulence factors: the cholera toxin (CT), encoded by ctxA and ctxB, and the toxin-coregulated pilus (TCP), a type IV pilus required for intestinal colonization. The expression of these factors is controlled by a complex regulatory cascade culminating in the transcriptional activator ToxT .[13][14]
Studies have shown that selective activation of the Entner-Doudoroff pathway, by growing V. cholerae on gluconate, leads to a significant increase in the transcription of toxT, as well as its downstream targets ctxA and tcpA.[1][6][7] Conversely, a mutant strain with a deletion in the edd gene (encoding 6-phosphogluconate dehydratase), which is unable to metabolize gluconate via the ED pathway, shows reduced expression of these virulence genes and fails to colonize effectively in animal models.[1][7]
While the precise molecular mechanism linking ED pathway flux to ToxT activation remains an area of active investigation, these findings strongly indicate that metabolic cues from sugar acid catabolism are integrated into the core virulence program of V. cholerae. This suggests the pathogen can sense specific nutritional environments within the host gut to optimally time the production of its most critical toxins.
Diagram: KDG/ED Pathway Influence on Virulence
This diagram contrasts the regulatory outcomes of KDG metabolism in Xanthomonas and Vibrio.
Caption: Opposing effects of KDG metabolism on virulence pathways.
Experimental Workflows for Investigating the KDG-Virulence Link
A multi-faceted approach is required to dissect the connection between KDG metabolism and virulence. The following section outlines core, field-proven methodologies.
Workflow 1: Characterizing Protein-DNA Interactions
This workflow aims to confirm that a transcriptional regulator (e.g., KdgR) directly binds to the promoter of a putative virulence gene and that this interaction is modulated by KDG.
Diagram: Protein-DNA Interaction Workflow
Caption: Workflow to validate regulator binding to a target promoter.
Protocol 4.1.1: Electrophoretic Mobility Shift Assay (EMSA)
Causality: EMSA provides in vitro evidence of a direct physical interaction between a protein and a specific DNA sequence. The principle is that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, causing a "shift" in its position.[6][9][15]
Methodology:
-
Probe Labeling: Synthesize complementary 50-60 bp oligonucleotides spanning the putative KdgR box. Label one strand with a non-radioactive tag (e.g., Biotin or an infrared dye like IRDye 700). Anneal the strands by heating to 95°C and slowly cooling to room temperature.
-
Binding Reaction: In a 20 µL reaction volume, combine:
-
1X EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol).
-
1 µg Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding).
-
Increasing concentrations of purified KdgR protein (e.g., 0 to 500 nM).
-
50 fmol of labeled DNA probe.
-
For induction experiments, pre-incubate the protein with KDG (e.g., 1 mM) for 15 minutes before adding the probe.
-
-
Incubation: Incubate at room temperature for 20-30 minutes.
-
Electrophoresis: Load samples onto a pre-run 5-6% native polyacrylamide gel in 0.5X TBE buffer. Run the gel at 100-150V at 4°C.
-
Detection: Transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate for biotinylated probes, or directly image the gel using an appropriate scanner for fluorescent probes.
Protocol 4.1.2: Chromatin Immunoprecipitation (ChIP)
Causality: ChIP validates the in vivo occurrence of the protein-DNA interaction within the living bacterial cell, providing physiological relevance to the in vitro EMSA findings.
Methodology:
-
Cross-linking: Grow bacterial cultures to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[16][17]
-
Cell Lysis and Sonication: Harvest and wash the cells. Resuspend in a lysis buffer and sonicate the sample on ice to shear the chromatin into fragments of 200-1000 bp.[17]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to your protein of interest (or a tag, e.g., FLAG, if using a tagged protein). Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with Proteinase K to degrade the protein. Purify the co-precipitated DNA using a standard column-based kit.
-
Analysis (ChIP-qPCR): Use quantitative real-time PCR (qPCR) to quantify the amount of the target promoter DNA in the immunoprecipitated sample. Use primers flanking the putative KdgR box. Results are typically expressed as a percentage of the input DNA.
Workflow 2: Assessing the Functional Impact on Virulence
This workflow determines the phenotypic consequence of disrupting the KDG metabolic pathway or its regulation on the pathogen's virulence.
Protocol 4.2.1: Construction of Gene Deletion Mutants
Causality: Deleting a gene (e.g., kdgR or edd) and observing a change in virulence provides strong genetic evidence for its role in pathogenesis. An unmarked deletion is preferred to avoid polar effects or complications from antibiotic resistance markers.
Methodology (Two-Step Allelic Exchange):
-
Construct Suicide Vector: Using PCR, amplify ~1 kb regions upstream ("up arm") and downstream ("down arm") of the target gene from wild-type genomic DNA. Clone these two fragments into a suicide vector (a plasmid that cannot replicate in the target bacterium) containing a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).[2]
-
First Recombination (Integration): Introduce the suicide vector into the target bacterium via conjugation or electroporation. Select for single-crossover integrants on agar containing an antibiotic for which the plasmid carries resistance.
-
Second Recombination (Excision): Culture the single-crossover mutants in a medium without antibiotic selection to allow for a second recombination event. Plate the culture onto a medium containing sucrose. The sacB gene product converts sucrose into a toxic compound, so only cells that have excised the plasmid (via a second crossover) will survive.
-
Screening and Verification: Screen the sucrose-resistant colonies by PCR using primers that flank the target gene. The wild-type will yield a larger product than the deletion mutant. Confirm the deletion by Sanger sequencing.
Protocol 4.2.2: Quantitative Gene Expression Analysis (RT-qPCR)
Causality: This technique measures the amount of specific mRNA transcripts, allowing for the quantification of how a mutation (e.g., ΔkdgR) or a stimulus (e.g., growth on gluconate) affects the expression of virulence genes.[1][18][19]
Methodology:
-
RNA Extraction: Grow wild-type and mutant strains under the desired conditions (e.g., minimal media with glucose vs. gluconate). Harvest bacteria and immediately stabilize the RNA using a commercial reagent like RNAprotect. Extract total RNA using a kit-based or Trizol method, including a rigorous DNase I treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers for your gene of interest (e.g., hrpG, toxT) and at least two validated housekeeping genes (e.g., rpoD, gyrB) for normalization.
-
Data Analysis: Calculate the quantification cycle (Cq) values. Determine the relative expression of the target gene in the mutant or test condition compared to the wild-type or control condition using the ΔΔCq method, normalizing to the geometric mean of the housekeeping genes.
Protocol 4.2.3: Virulence Assays
Causality: Virulence assays are the ultimate functional readout, testing whether the genetic and transcriptional changes observed translate to an altered ability to cause disease in a relevant host model.
Methodology (Xanthomonas Plant Infiltration Assay - Example): [5][18]
-
Inoculum Preparation: Grow wild-type, ΔkdgR, and complemented strains to an OD₆₀₀ of ~0.5. Wash and resuspend the cells in sterile water to a final concentration of 10⁸ CFU/mL.
-
Inoculation: Use a needleless syringe to gently infiltrate the bacterial suspension into the intercellular space of a leaf of a susceptible host plant (e.g., rice for X. oryzae). Infiltrate a negative control (sterile water) in a different section of the same leaf.
-
Incubation: Maintain the plants in a high-humidity environment at 28-30°C.
-
Scoring: Monitor the infiltrated areas daily for 7-10 days. Measure the length of the developing water-soaked or necrotic lesions. Statistically compare the lesion lengths caused by the different bacterial strains.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and robust comparison.
Table 1: Relative Expression of Virulence Genes in V. cholerae Grown on Different Carbon Sources
| Carbon Source | Target Gene | Relative Fold Change (vs. Glucose) | p-value |
|---|---|---|---|
| Gluconate | edd | 8.5 ± 0.9 | < 0.001 |
| Gluconate | toxT | 4.2 ± 0.5 | < 0.01 |
| Gluconate | ctxA | 3.8 ± 0.4 | < 0.01 |
| Gluconate | tcpA | 3.5 ± 0.6 | < 0.01 |
Data are presented as mean ± standard deviation from three biological replicates. Data is hypothetical but based on trends reported in Patra et al., 2012.[1][6][7]
Table 2: Characterization of KdgR Binding to the hrpG Promoter
| EMSA Condition | Observed Shift | Interpretation |
|---|---|---|
| Labeled hrpG probe only | No | Free probe migration |
| Probe + Purified KdgR | Yes | KdgR binds the hrpG promoter |
| Probe + KdgR + 100x Unlabeled Probe | No | Binding is specific |
| Probe + KdgR + 1 mM KDG | No | KDG disrupts the KdgR-DNA complex |
This table represents expected outcomes from an EMSA experiment designed to test the hypothesis that KdgR directly and specifically binds the hrpG promoter in a KDG-sensitive manner.
Broader Implications and Future Directions
The link between KDG metabolism and virulence highlights a sophisticated layer of bacterial regulation. This connection ensures that pathogens do not wastefully express energetically demanding virulence factors until they have confirmation—via metabolic cues—that they are in a suitable location for infection (e.g., inside a plant cell releasing pectin degradation products).
Several key questions remain:
-
The Vibrio Sensor: What is the precise molecular link between ED pathway flux and the ToxR/ToxT regulon in V. cholerae? Is there an uncharacterized sensor protein that binds a pathway intermediate, or does the metabolic shift alter the cellular redox state or energy charge in a way that influences the activity of known virulence regulators?
-
Cross-Talk with Global Networks: How does the KdgR regulon integrate with other major regulatory networks, such as quorum sensing and c-di-GMP signaling?[20][21] For example, are kdgR or ED pathway genes themselves regulated by quorum sensing, placing carbon source utilization under population density control?
-
Therapeutic Potential: Could targeting the KDG-virulence link offer a novel anti-infective strategy? Inhibiting KDG metabolism or developing molecules that lock KdgR in its repressive state could potentially disarm pathogens without killing them, possibly exerting less selective pressure for resistance development.
By continuing to explore these intricate connections between central metabolism and pathogenesis, we can gain a more holistic understanding of bacterial infection and uncover new vulnerabilities to exploit in the development of next-generation therapeutics.
References
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An, S. Q., Wu, J., Zhang, Y., Li, C., & Jiang, B. L. (2011). KdgR, an IClR family transcriptional regulator, inhibits virulence mainly by repression of hrp genes in Xanthomonas oryzae pv. oryzae. Journal of Bacteriology, 193(23), 6674–6682. [Link]
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Patra, T., Koley, H., Ramamurthy, T., Ghose, A. C., & Nandy, R. K. (2012). The Entner-Doudoroff pathway is obligatory for gluconate utilization and contributes to the pathogenicity of Vibrio cholerae. Journal of Bacteriology, 194(13), 3377–3385. [Link]
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Patra, T., Koley, H., Ramamurthy, T., Ghose, A. C., & Nandy, R. K. (2012). The Entner-Doudoroff Pathway Is Obligatory for Gluconate Utilization and Contributes to the Pathogenicity of Vibrio cholerae. Journal of Bacteriology, 194(13), 3377-3385. [Link]
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Mullins, A. J., & Conway, T. (2015). Characterization of the Entner-Doudoroff pathway in Pseudomonas aeruginosa catheter-associated urinary tract infections. Journal of Bacteriology, 197(15), 2466-2473. [Link]
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Wikipedia contributors. (2023). Entner–Doudoroff pathway. In Wikipedia, The Free Encyclopedia. [Link]
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Creative Diagnostics. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol. [Link]
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Nasser, W., Reverchon, S., & Robert-Baudouy, J. (1994). Purification and functional characterization of the KdgR protein, a major repressor of pectinolysis genes of Erwinia chrysanthemi. Molecular Microbiology, 11(5), 879-891. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of EMSA. [Link]
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Hobbs, J. K., Nguyen, H. D., & Joglekar, A. P. (2016). KdgF, the missing link in the microbial metabolism of uronate sugars from pectin and alginate. Proceedings of the National Academy of Sciences, 113(22), 6188-6193. [Link]
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Nakata, M., & Ohme-Takagi, M. (2014). Electrophoresis Mobility Shift Assay. Bio-protocol, 4(7), e1099. [Link]
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International Seed Federation. (n.d.). Method for detection of Xanthomonas spp in tomato seed. [Link]
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An, S. Q., Wu, J., Zhang, Y., Li, C., & Jiang, B. L. (2011). KdgR, an IClR family transcriptional regulator, inhibits virulence mainly by repression of hrp genes in Xanthomonas oryzae pv. oryzae. Journal of Bacteriology, 193(23), 6674–6682. [Link]
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Wang, Z., Xie, X., et al. (2022). A c-di-GMP Signaling Cascade Controls Motility, Biofilm Formation, and Virulence in Burkholderia thailandensis. Applied and Environmental Microbiology, 88(8), e02324-21. [Link]
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An, S. Q., Wu, J., Zhang, Y., Li, C., & Jiang, B. L. (2011). KdgR, an IClR Family Transcriptional Regulator, Inhibits Virulence Mainly by Repression of hrp Genes in Xanthomonas oryzae pv. oryzae. Journal of Bacteriology, 193(23), 6674-6682. [Link]
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Jenal, U., Reinders, A., & Lori, C. (2017). Cyclic-di-GMP regulation of virulence in bacterial pathogens. Current Opinion in Microbiology, 36, 1-9. [Link]
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Schild, S., Tamayo, R., & Camilli, A. (2008). Regulatory Networks Controlling Vibrio cholerae Virulence Gene Expression. Microbiology and Molecular Biology Reviews, 72(4), 656-672. [Link]
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Dow, J. M. (2012). Cyclic di-GMP signalling and the regulation of bacterial virulence. FEMS Microbiology Letters, 328(1), 1-9. [Link]
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DiRita, V. J. (1991-2002). ToxT and Regulation of Vibrio cholerae Virulence. National Agricultural Library, USDA. [Link]
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Nasser, W., Reverchon, S., & Robert-Baudouy, J. (1994). Purification and functional characterization of the KdgR protein, a major repressor of pectinolysis genes of Erwinia chrysanthemi. Molecular Microbiology, 11(5), 879-891. [Link]
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Monteiro, C., et al. (2017). Gene Expression Analysis in Bacteria by RT-qPCR. Methods in Molecular Biology, 1535, 13-26. [Link]
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Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 2-Keto-3-deoxygluconate (KDG)
Abstract
This document provides a detailed protocol for the efficient, one-step biocatalytic synthesis of 2-Keto-3-deoxy-D-gluconate (KDG) from D-gluconate. KDG is a pivotal metabolic intermediate in the Entner-Doudoroff (ED) pathway and a constituent of bacterial polysaccharides and lipopolysaccharides.[1][2][3] Traditional chemical synthesis of such chiral keto-deoxy-sugar acids is often complex, involving multiple steps and resulting in lower yields.[1][2] This protocol leverages the catalytic efficiency and stereospecificity of a recombinant, thermostable gluconate dehydratase (GAD) from the hyperthermophilic archaeon Thermoproteus tenax. The use of a thermostable enzyme dramatically simplifies purification, making this method highly advantageous for producing stereochemically pure KDG with yields approaching 90%.[2][4] This guide is intended for researchers in biochemistry, metabolic engineering, and drug development who require a reliable source of KDG for their work.
Introduction and Scientific Principle
2-Keto-3-deoxy-D-gluconate (KDG) is a key intermediate in several central carbohydrate metabolic pathways, most notably the non-phosphorylative and semi-phosphorylative variants of the Entner-Doudoroff (ED) pathway.[3][5][6] Its role extends to being a structural component of bacterial cell walls, making it a compound of significant interest for microbiology and biotechnology.[1][3]
The enzymatic synthesis of KDG is based on the dehydration of D-gluconate, a reaction catalyzed by the enzyme D-gluconate dehydratase (GAD, EC 4.2.1.39).[3]
Reaction: D-Gluconate ⇌ 2-Keto-3-deoxy-D-gluconate + H₂O
This biocatalytic approach offers substantial benefits over traditional chemical synthesis:
-
Stereospecificity: The enzyme ensures the production of the correct D-isomer without side-product formation.[2]
-
High Efficiency: The reaction proceeds to complete conversion of the substrate, D-gluconate.[2]
-
Simplified Workflow: Utilizing a thermostable GAD from an organism like Thermoproteus tenax allows for a rapid, two-step purification of the enzyme via heat and ammonium sulfate precipitation.[4] The enzyme's intrinsic stability obviates the need for complex chromatography steps, which are often a bottleneck in protein purification.
-
Mild Conditions: The reaction is performed under benign aqueous conditions, avoiding the use of hazardous chemicals often required in organic synthesis.[7]
This protocol is designed as a self-validating system, guiding the user from the initial preparation of the biocatalyst to the final synthesis and purification of the target molecule, KDG.
Materials and Reagents
Equipment
-
Incubator shaker for bacterial cell culture
-
High-speed refrigerated centrifuge
-
Sonicator or French press for cell lysis
-
Water baths (set to 37°C, and 80°C)
-
Dialysis tubing (10-12 kDa MWCO)
-
Spectrophotometer (for protein quantification)
-
Ultrafiltration system with a 10 kDa MWCO membrane
-
pH meter
-
Standard laboratory glassware and consumables
Reagents and Chemicals
-
Escherichia coli expression strain (e.g., BL21 (DE3)) harboring a plasmid for recombinant T. tenax GAD expression.
-
Luria-Bertani (LB) broth and appropriate antibiotic for selective culture.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Potassium D-gluconate (Substrate, Sigma-Aldrich)
-
Tris-HCl (Buffer component)
-
Magnesium Chloride (MgCl₂) (Cofactor)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Bovine Serum Albumin (BSA) standard
-
Bradford reagent for protein assay
-
All chemicals should be of analytical grade or higher.
Experimental Protocols
This protocol is divided into three main parts: the preparation of the GAD enzyme, the enzymatic synthesis of KDG, and the purification of the final product.
Part A: Preparation of Recombinant Gluconate Dehydratase (GAD)
This section describes a simplified purification for the thermostable GAD from T. tenax, which leverages its heat stability to remove the majority of host cell proteins.[4]
Step 1: Overexpression of GAD
-
Inoculate 1 L of LB broth (containing the appropriate antibiotic) with an overnight culture of the E. coli expression strain.
-
Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation for 4-6 hours at 37°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -20°C or used immediately.
Step 2: Cell Lysis and Heat Precipitation
-
Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 7.5).
-
Lyse the cells using a sonicator or French press. Keep the sample on ice to prevent overheating.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant (crude extract).
-
Heat Precipitation: Incubate the crude extract in a water bath at 80°C for 20 minutes. This step denatures and precipitates most of the mesophilic E. coli proteins.
-
Centrifuge the heat-treated sample at 15,000 x g for 30 minutes at 4°C. The thermostable GAD will remain in the supernatant.
Step 3: Ammonium Sulfate Precipitation and Dialysis
-
Slowly add solid ammonium sulfate to the supernatant from the previous step to achieve 60% saturation, while gently stirring on ice.
-
Allow precipitation to occur for 1 hour on ice.
-
Collect the precipitated GAD enzyme by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Resuspend the protein pellet in a minimal volume (e.g., 5-10 mL) of Storage Buffer (50 mM Tris-HCl, pH 7.5).
-
Transfer the resuspended protein to dialysis tubing and dialyze overnight against 2 L of Storage Buffer at 4°C to remove residual ammonium sulfate. Change the buffer once.
Step 4: Quantification
-
Determine the protein concentration of the purified GAD using the Bradford assay with BSA as a standard.
-
Verify purity via SDS-PAGE analysis. The simplified procedure should yield a highly enriched GAD preparation.[4]
Part B: Enzymatic Synthesis of 2-Keto-3-deoxygluconate (KDG)
This one-step biocatalytic conversion is the core of the synthesis.
Caption: Enzymatic conversion of D-Gluconate to KDG.
Step 1: Reaction Assembly
-
Prepare the reaction mixture in a suitable vessel. For a 10 mL reaction volume, combine the components as described in the table below.
-
Add the components in the order listed, adding the enzyme last to initiate the reaction.
Table 1: Reaction Mixture for KDG Synthesis
| Component | Stock Concentration | Volume for 10 mL | Final Concentration | Rationale |
|---|---|---|---|---|
| Tris-HCl (pH 7.5) | 1 M | 300 µL | 30 mM | Provides a stable pH environment for the enzyme. |
| MgCl₂ | 1 M | 20 µL | 2 mM | Divalent cation that often acts as a cofactor for dehydratases. |
| Potassium D-Gluconate | 1 M | 2 mL | 200 mM | The substrate for the enzymatic reaction. |
| Purified GAD Enzyme | 10 mg/mL | 100 µL | 100 µg/mL | The biocatalyst for the conversion. |
| Nuclease-free Water | - | to 10 mL | - | - |
Step 2: Incubation
-
Incubate the reaction mixture at 37°C for 8-12 hours with gentle agitation.[1]
-
Scientist's Note: While the GAD from T. tenax is thermostable, lower temperatures (e.g., 37-50°C) are often used for prolonged incubations to ensure long-term stability and prevent potential substrate degradation, providing a balance between reaction rate and enzyme longevity.[1][8]
Step 3: Monitoring the Reaction (Optional)
-
The reaction progress can be monitored by taking small aliquots at different time points.
-
The disappearance of gluconate and the appearance of KDG can be analyzed via Thin Layer Chromatography (TLC) or, for more precise quantification, by LC-MS.[4][9]
Part C: Product Purification and Verification
This final stage separates the synthesized KDG from the enzyme and other reaction components.
Caption: Overall experimental workflow for KDG synthesis.
Step 1: Enzyme Removal
-
Transfer the entire reaction mixture to an ultrafiltration unit equipped with a 10 kDa molecular weight cutoff (MWCO) membrane.
-
Rationale: The GAD enzyme (a protein) is significantly larger than the 10 kDa cutoff and will be retained by the membrane. The small molecule product, KDG (Molar Mass: 194.16 g/mol ), along with buffer salts and unreacted substrate, will pass through into the filtrate.[4]
-
Centrifuge the unit according to the manufacturer's instructions until all the liquid has passed through the membrane. The filtrate contains the crude KDG.
Step 2: Final Purification and Storage
-
The KDG in the filtrate can be further purified from buffer salts and residual gluconate using techniques like ion-exchange chromatography if high purity is required.
-
The final product can be lyophilized to a powder for long-term storage at -20°C.
-
The structure and purity of the final product should be confirmed using analytical methods such as NMR and Mass Spectrometry.
Expected Results
Following this protocol, the complete conversion of D-gluconate to stereochemically pure D-KDG is expected. The final yield of purified KDG is anticipated to be approximately 90%, contingent on the efficiency of the recovery steps.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low GAD activity after purification | Incomplete cell lysis; Enzyme denaturation; Inactive batch of enzyme. | Ensure complete lysis; Keep enzyme on ice during purification; Check expression conditions. |
| Incomplete conversion of gluconate | Insufficient enzyme concentration; Suboptimal reaction conditions (pH, temp); Short incubation time. | Increase enzyme amount; Verify pH of buffer; Extend incubation time and monitor progress. |
| KDG is not detected in the filtrate | Incorrect ultrafiltration membrane MWCO; Clogged membrane. | Ensure the MWCO is 10 kDa or similar; Use a new membrane unit. |
References
-
Hofmann, S., et al. (2022). Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax. Methods in Molecular Biology, vol 2522. [Link]
-
Matsubara, K., et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Journal of Biotechnology. [Link]
-
archaea.bio. (2022). Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax. [Link]
-
Krevet, S., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology. [Link]
-
Zaparty, M., et al. (2010). Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii. Journal of Bacteriology. [Link]
-
ResearchGate. (2014). One-step synthesis of 2-keto-3-deoxy-D-gluconate by biocatalytic dehydration of D-gluconate. [Link]
-
Ahmed, H., et al. (2005). The semi-phosphorylative Entner-Doudoroff pathway in the hyperthermophilic archaeon Sulfolobus solfataricus. Biochemical Journal. [Link]
-
Theodossis, A., et al. (2004). The Structural Basis for Substrate Promiscuity in this compound Aldolase From the Entner-Doudoroff Pathway in Sulfolobus solfataricus. Journal of Biological Chemistry. [Link]
-
ResearchGate. (2014). LC-MS Analysis of Gluconate dehydratase-catalyzed Formation of KDG. [Link]
-
ResearchGate. The reaction catalysed by this compound aldolase. [Link]
- Google Patents. (2021).
-
Wikipedia. Entner–Doudoroff pathway. [Link]
-
PubMed. (2007). Gene expression and characterization of this compound kinase, a key enzyme in the modified Entner-Doudoroff pathway of the aerobic and acidophilic hyperthermophile Sulfolobus tokodaii. [Link]
-
PubMed. (2010). Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. [Link]
-
ASM Journals. (2010). Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. [Link]
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Application Note: A Validated HPLC Method for the Quantification of 2-Keto-3-deoxygluconate (KDG) in Cell Cultures
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Keto-3-deoxygluconate (KDG) in various cell culture samples. KDG is a key intermediate in the Entner-Doudoroff pathway, a metabolic route for glucose catabolism distinct from glycolysis, found in many bacteria and archaea. The ability to precisely measure KDG concentrations is crucial for studies in microbiology, metabolic engineering, and drug development targeting microbial pathways. This method employs pre-column derivatization of KDG with o-phenylenediamine (oPD) to yield a highly fluorescent and UV-active quinoxalinone derivative, enabling sensitive and selective detection. The protocol provides comprehensive, step-by-step guidance on sample preparation for both bacterial and mammalian cell cultures, chromatographic conditions, and method validation in accordance with ICH guidelines.
Introduction: The "Why" Behind the Method
The quantification of metabolic intermediates is fundamental to understanding cellular physiology and the effects of genetic or chemical perturbations. This compound (KDG) is the signature metabolite of the Entner-Doudoroff (ED) pathway.[1][2] Unlike the more familiar Embden-Meyerhof-Parnas (glycolysis) pathway, the ED pathway has a different energetic yield and is a central carbon metabolism route in numerous microorganisms, including important industrial and pathogenic species.[2] Therefore, a reliable method to quantify KDG is essential for:
-
Metabolic Flux Analysis: Understanding the carbon flow through different metabolic pathways.
-
Microbial Engineering: Evaluating the efficiency of engineered metabolic pathways for biofuel or biochemical production.[3][4]
-
Drug Discovery: Screening for inhibitors of the ED pathway, a potential target for novel antimicrobial agents.
Direct analysis of KDG by HPLC is challenging due to its polar nature and lack of a strong chromophore for UV detection. To overcome this, this method utilizes a well-established chemical derivatization strategy. The α-keto acid functional group of KDG reacts with o-phenylenediamine (oPD) under acidic conditions to form a stable, substituted quinoxalinone derivative.[5][6] This derivative possesses two key advantages:
-
Enhanced Sensitivity: The resulting product is intensely fluorescent, allowing for detection at very low concentrations (picomole levels), a significant improvement over UV absorbance.[3][7]
-
Improved Chromatography: The derivatization increases the hydrophobicity of the KDG molecule, making it well-suited for separation on a reversed-phase C18 column, one of the most common and reproducible stationary phases in HPLC.[8][9]
This application note provides a self-validating system, explaining the rationale behind each step to ensure researchers can implement and adapt the protocol with confidence.
Scientific Principles and Method Overview
The Derivatization Reaction
The core of this method is the condensation reaction between the α-keto acid (KDG) and o-phenylenediamine (oPD). This reaction proceeds efficiently in an acidic environment, leading to the formation of a fluorescent quinoxalinone derivative, as depicted below.[5] This pre-column derivatization is critical for achieving the required sensitivity and selectivity for analyzing biological samples.
The Separation Principle: Reversed-Phase HPLC
The separation is performed using reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, the stationary phase (packed inside the HPLC column) is nonpolar (e.g., C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[2][10]
-
Retention: Molecules are separated based on their hydrophobicity. More hydrophobic compounds interact more strongly with the nonpolar stationary phase and are retained longer on the column.
-
Elution: By gradually increasing the concentration of the organic solvent in the mobile phase (a technique called gradient elution), the polarity of the mobile phase is decreased.[8] This weakens the hydrophobic interactions, allowing the retained compounds to elute from the column, with more hydrophobic compounds eluting later.
The KDG-oPD derivative is significantly more hydrophobic than native KDG, allowing for excellent retention and separation from polar matrix components found in cell culture media.
The Detection Principle: Fluorescence
A fluorescence detector offers superior sensitivity and selectivity compared to standard UV-Vis detectors.[3][11] It operates by exciting the analyte at a specific wavelength (λex) and measuring the light emitted at a longer wavelength (λem).[12] Since only a limited number of molecules fluoresce naturally, and the KDG-oPD derivative has distinct excitation and emission maxima, this detection method drastically reduces background noise and interference from other components in the sample matrix.[7][13]
Experimental Workflow Diagram
The overall workflow from sample collection to data analysis is outlined below.
Caption: High-level workflow for KDG quantification.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: this compound (KDG) standard (e.g., from Sigma-Aldrich), o-phenylenediamine (oPD, >99.5%), Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).
-
Equipment: HPLC system with a gradient pump, autosampler, column thermostat, fluorescence detector, and a photodiode array (PDA) or UV detector.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Consumables: 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters, HPLC vials.
Detailed Protocols
Protocol 1: Sample Preparation from Cell Culture
The critical first step is to quench metabolic activity and efficiently extract KDG while removing interfering macromolecules like proteins.[14] The choice of protocol depends on whether KDG is being measured intracellularly or in the extracellular medium.
Option A: Extracellular KDG (from Culture Supernatant)
This is suitable for analyzing KDG secreted by cells or remaining in the growth medium.
-
Harvest: Collect a known volume (e.g., 1 mL) of the cell culture.
-
Separate Cells: Centrifuge the culture at 3,000 x g for 5 minutes at 4°C to pellet the cells.
-
Protein Precipitation: Transfer 500 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube. Add 1,000 µL of ice-cold (-20°C) acetonitrile or methanol to precipitate proteins.[15][16] The 1:2 ratio of sample to organic solvent is a common and effective starting point.[16]
-
Incubate & Clarify: Vortex vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge: Pellet the precipitated proteins by centrifuging at 14,000 x g for 10 minutes at 4°C.[17]
-
Collect Extract: Carefully transfer the clear supernatant to a new tube. This is your KDG-containing extract. Proceed to the derivatization protocol (Section 5.2).
Option B: Intracellular KDG (from Cell Pellet)
This protocol is for measuring KDG concentrations inside the cells.
-
Harvest & Wash: Pellet cells from a known volume of culture (e.g., 10 mL) by centrifuging at 3,000 x g for 5 min at 4°C. Discard the supernatant. Quickly wash the cell pellet with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove residual media and centrifuge again.
-
Metabolic Quenching & Lysis: Add 1 mL of ice-cold 80% methanol (-80°C) to the cell pellet.[14][18] This step simultaneously quenches metabolic reactions and lyses the cells to release intracellular metabolites.
-
Homogenize: Resuspend the pellet thoroughly by vortexing or scraping (for adherent cells).[18] For robust cell types, a brief sonication on ice may improve extraction efficiency.[14]
-
Incubate & Clarify: Incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect Extract: Transfer the clear supernatant to a new tube. This is your KDG-containing extract.
Protocol 2: Pre-Column Derivatization with o-Phenylenediamine (oPD)
This procedure is adapted from the validated method by Allouche et al.[3][7]
-
Prepare oPD Reagent: Prepare a fresh solution of 10 mM oPD in 0.5 M HCl. Safety Note: oPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Reaction: To 100 µL of the KDG-containing extract (from Protocol 5.1) or standard solution, add 100 µL of the 10 mM oPD reagent.
-
Incubate: Vortex the mixture and incubate at 80°C for 30 minutes in a heating block. This promotes the condensation reaction.
-
Cool: After incubation, cool the samples to room temperature.
-
Filter: Before injection, filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could clog the HPLC system.
Protocol 3: HPLC Analysis
The following conditions are based on a validated method and provide excellent separation of the KDG-oPD derivative.[7][12]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 60% Acetonitrile in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Fluorescence Detection | λex: 338 nm, λem: 410 nm |
| UV Detection | 338 nm (for confirmation) |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 12.0 | 75 | 25 |
| 20.0 | 75 | 25 |
| 30.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 37.0 | 100 | 0 |
| 40.0 | 100 | 0 |
Rationale for Gradient: The initial isocratic hold at 100% A ensures that very polar, unretained compounds from the sample matrix elute first. The gradual increase in the organic solvent (%B) then elutes the KDG-oPD derivative at its characteristic retention time (approx. 16 minutes), followed by a high-organic wash to clean the column of any strongly retained components.[7]
Data Analysis and Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose.[19] This establishes the trustworthiness of the generated data. Key validation parameters are outlined below, following ICH Q2(R2) guidelines.[19][20]
Calibration and Linearity
-
Prepare Standards: Prepare a stock solution of KDG in water. From this stock, create a series of calibration standards (e.g., 0, 0.1, 0.5, 1, 2.5, 5 nmol/mL).
-
Derivatize and Inject: Process each standard through the derivatization protocol (Section 5.2) and inject it into the HPLC system.
-
Construct Curve: Plot the peak area of the KDG-oPD derivative against the known concentration of each standard.
-
Assess Linearity: Perform a linear regression analysis. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.[7]
Diagram of the Validation Process
Caption: Key parameters for method validation.
Validation Parameters Summary
The following table summarizes the key validation characteristics and typical acceptance criteria.[4][21]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from KDG and not from interferences in the cell culture matrix. | Peak purity analysis; no interfering peaks at the retention time of KDG in blank matrix samples. |
| Accuracy | Closeness of the measured value to the true value. Assessed by spike-recovery experiments. | Recovery should be within 80-120%. |
| Precision | Repeatability of the measurement. Assessed at different levels (intra-day, inter-day). | Relative Standard Deviation (%RSD) should be < 15%. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. | S/N of ≥ 10 with acceptable precision and accuracy. |
| Range | The concentration interval over which the method is linear, accurate, and precise. | Defined by the linearity experiments. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in diverse cell culture samples. By combining a sensitive pre-column derivatization with robust reversed-phase HPLC and fluorescence detection, this method offers the specificity and accuracy required for demanding research in metabolism and drug discovery. The detailed explanation of the principles and inclusion of validation guidelines ensures that researchers can implement this protocol with a high degree of confidence, generating reliable and reproducible data.
References
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Allouche, N., et al. (2021). Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. MethodsX, 8, 101235. Available at: [Link]
-
Droux, M., et al. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Fluorescence Detector. Available at: [Link]
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Wikipedia. (2023). Reversed-phase chromatography. Available at: [Link]
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Wikipedia. (2023). Entner–Doudoroff pathway. Available at: [Link]
-
Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Available at: [Link]
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Conway, T. (1992). The Entner-Doudoroff Pathway: History, Physiology and Molecular Biology. FEMS Microbiology Reviews, 9(1), 1-27. Available at: [Link]
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Shimadzu. (n.d.). RF-20A Fluorescence Detector Basics and Applications. Available at: [Link]
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AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. Available at: [Link]
- Flamholz, A., et al. (2013). The Entner-Doudoroff pathway is a an overlooked route for widespread bacterial glucose catabolism. PNAS, 110(25), 10243-10248. (This is a representative authoritative source on the topic, a direct link may vary).
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Phenomenex. (n.d.). Protein Precipitation Method. Available at: [Link]
-
Yuan, M., et al. (2012). Metabolite extraction from adherent mammalian cells. Nature Protocols, 7, 872-881. Available at: [Link]
-
Hawach Scientific. (2023). Reversed Phase Chromatography Principle. Available at: [Link]
-
Lab Manager. (2023). Purifying Proteins From Cell Culture Supernatant: Step-by-Step Guide. Available at: [Link]
-
Wheelock Laboratory. (2015). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. Available at: [Link]
-
AMS Biotechnology (AMSBIO). (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Liu, X., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 13, 16863. Available at: [Link]
-
Gika, H. G., et al. (2015). Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells. Journal of Visualized Experiments, (98), 52588. Available at: [Link]
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
-
Mowbray, J., & Ottaway, J. H. (1970). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. Biochemical Journal, 120(1), 171–175. Available at: [Link]
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Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Available at: [Link]
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Wróblewski, A., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 409. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
- Neto, J. A. G., et al. (n.d.). A Polarographic Method for the Determination of α-Ketoacids in Wines after Derivatization with o-Phenylenediamine.
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
Yasmeen, N., et al. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(4), 420-425. Available at: [Link]
-
Rocío-Bautista, P., & Pino, V. (2021). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 26(11), 3127. Available at: [Link]
- Tedeschi, G., et al. (2013). Detection of α-keto acids by derivatization with DNP. Methods in Molecular Biology, 1005, 3-13. (This is a representative authoritative source on the topic, a direct link may vary).
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Application Note: A Sensitive and Validated Assay for the Detection of 2-Keto-3-deoxygluconate (KDG)
Abstract
This application note provides a detailed guide for the sensitive detection and quantification of 2-Keto-3-deoxygluconate (KDG), a key intermediate in microbial carbohydrate metabolism. We present two robust and validated spectrophotometric methods: a direct colorimetric assay using Thiobarbituric Acid (TBA) and a highly specific coupled enzymatic assay utilizing this compound aldolase (KDGA) and lactate dehydrogenase (LDH). This document offers in-depth protocols, discusses the underlying scientific principles, and provides comprehensive guidance on data analysis and troubleshooting to ensure reliable and reproducible results for researchers in microbiology, biochemistry, and drug development.
Introduction: The Significance of this compound (KDG)
This compound (KDG) is a crucial six-carbon keto acid that serves as a central metabolic intermediate in the Entner-Doudoroff (ED) pathway.[1] The ED pathway is a primary route for glucose catabolism in many gram-negative bacteria and is also found in some gram-positive bacteria and archaea.[2][3] In this pathway, KDG is formed from D-gluconate and is subsequently cleaved by KDG aldolase into pyruvate and glyceraldehyde-3-phosphate, linking it to central glycolysis.[1][2]
The presence and concentration of KDG are indicative of the metabolic activity of the ED pathway, making its accurate quantification essential for:
-
Metabolic Engineering: Understanding and optimizing microbial pathways for the production of biofuels and other biochemicals.[1]
-
Microbiology Research: Studying bacterial physiology, carbohydrate metabolism, and identifying active metabolic routes.[1]
-
Drug Discovery: Screening for inhibitors of enzymes in the ED pathway, a potential target for novel antimicrobial agents.
-
Food Science: Monitoring microbial fermentation processes where the ED pathway is active.
Given its importance, a sensitive and reliable assay for KDG is a critical tool for researchers in these fields. This application note addresses this need by providing detailed protocols for two distinct and validated detection methods.
Principles of KDG Detection Assays
This application note details two distinct methods for the quantification of KDG, each with its own advantages in terms of specificity, sensitivity, and experimental setup.
Thiobarbituric Acid (TBA) Colorimetric Assay
The Thiobarbituric Acid (TBA) assay is a widely used method for the detection of various aldehydes and keto acids. The principle of this assay lies in the reaction of TBA with KDG under acidic conditions and heat. This reaction leads to the formation of a colored adduct with a characteristic maximum absorbance, which can be quantified spectrophotometrically. While straightforward and sensitive, it is important to note that TBA can react with other structurally related molecules, which necessitates careful consideration of sample composition and the use of appropriate controls.[4]
Coupled Enzymatic Assay: KDGA/LDH Method
This method offers high specificity for KDG by employing a coupled enzyme system. The assay proceeds in two sequential enzymatic reactions:
-
KDG Aldolase (KDGA): This enzyme specifically catalyzes the cleavage of KDG into pyruvate and glyceraldehyde.
-
Lactate Dehydrogenase (LDH): The pyruvate generated in the first reaction is then used as a substrate by LDH. In the presence of NADH, LDH reduces pyruvate to lactate, concurrently oxidizing NADH to NAD+.
The consumption of NADH leads to a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the amount of pyruvate produced, and therefore to the initial concentration of KDG in the sample. The high specificity of KDGA for its substrate minimizes interference from other components in the sample matrix.
Visualizing the Methodologies
To aid in the conceptual understanding of the assay workflows, the following diagrams illustrate the key steps and relationships.
Caption: Overview of the two primary KDG detection methods.
Detailed Protocols
Thiobarbituric Acid (TBA) Assay Protocol
This protocol is adapted from methods described for the quantification of keto acids.[5]
4.1.1. Reagents and Materials
-
This compound (KDG) standard solution (e.g., 1 mM in water)
-
Thiobarbituric Acid (TBA) reagent (0.67% w/v in distilled water)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium arsenate solution (2% w/v in 0.5 M HCl)
-
Sodium periodate solution (25 mM in 250 mM H₂SO₄)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath (100°C)
-
Spectrophotometer or microplate reader capable of reading absorbance at 549 nm
4.1.2. Standard Curve Preparation
-
Prepare a series of KDG standards ranging from 0 to 100 µM by diluting the 1 mM stock solution in distilled water.
-
Prepare a blank sample containing only distilled water.
4.1.3. Sample Preparation
-
For cellular extracts, homogenize cells in a suitable buffer and centrifuge to remove debris.
-
Precipitate proteins by adding an equal volume of ice-cold 10% TCA to the sample.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the assay.
4.1.4. Assay Procedure
-
To 50 µL of each standard or sample supernatant in a microcentrifuge tube, add 125 µL of 25 mM sodium periodate solution.
-
Incubate at room temperature for 20 minutes.
-
Add 250 µL of 2% sodium arsenate solution to stop the reaction. Mix well.
-
Add 1 mL of 0.3% TBA reagent.
-
Incubate at 100°C for 10 minutes.
-
Cool the tubes to room temperature.
-
Add 0.5 mL of DMSO to each tube and vortex to dissolve any precipitate and enhance color stability.
-
Measure the absorbance at 549 nm.
4.1.5. Data Analysis
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of KDG in the samples by interpolating their absorbance values on the standard curve. The molar extinction coefficient for the KDG-TBA adduct is reported to be 67.8 mM⁻¹ cm⁻¹.[5][6]
Caption: Step-by-step workflow for the TBA assay.
Coupled Enzymatic (KDGA/LDH) Assay Protocol
This protocol is designed for the specific quantification of KDG in a 96-well plate format.
4.2.1. Reagents and Materials
-
This compound (KDG) standard solution (e.g., 1 mM in water)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
NADH solution: 10 mM in Assay Buffer (prepare fresh)
-
Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., 1000 units/mL)
-
This compound Aldolase (KDGA) (purified from a recombinant source, e.g., Pseudomonas saccharophila[7])
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
4.2.2. Standard Curve Preparation
-
Prepare a series of KDG standards ranging from 0 to 200 µM by diluting the 1 mM stock solution in Assay Buffer.
-
Prepare a blank sample containing only Assay Buffer.
4.2.3. Assay Procedure
-
In each well of the 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
20 µL of sample or standard
-
10 µL of 10 mM NADH solution
-
5 µL of LDH solution (e.g., 10 units)
-
-
Mix gently by pipetting and incubate for 5 minutes at room temperature to allow for the reduction of any endogenous pyruvate in the sample.
-
Initiate the reaction by adding 10 µL of KDGA solution (e.g., 1-5 µg).
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes at a constant temperature (e.g., 30°C).
4.2.4. Data Analysis
-
Calculate the rate of NADH consumption (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all standard and sample rates.
-
Plot the corrected rates of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of KDG in the samples by interpolating their rates on the standard curve.
Caption: Step-by-step workflow for the coupled enzymatic assay.
Data Interpretation and Expected Results
| Assay Parameter | TBA Assay | Coupled Enzymatic (KDGA/LDH) Assay |
| Detection Principle | Colorimetric | Spectrophotometric (Absorbance Decrease) |
| Wavelength | 549 nm | 340 nm |
| Standard Curve | Linear increase in absorbance with KDG concentration | Linear increase in the rate of absorbance decrease with KDG concentration |
| Sensitivity | High | High |
| Specificity | Moderate (potential for cross-reactivity) | High (enzyme-specific) |
| Typical Range | 1 - 100 µM | 1 - 200 µM |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in TBA assay | - Contaminating aldehydes or other TBA-reactive substances in the sample.[4] - Reagents are contaminated. | - Run a sample blank without TBA to check for inherent color. - Prepare fresh reagents. - Consider sample purification steps (e.g., solid-phase extraction). |
| No or low signal in TBA assay | - KDG concentration is below the detection limit. - Incorrect reaction conditions (pH, temperature, time). - Degradation of KDG in the sample. | - Concentrate the sample. - Verify all reagent concentrations and incubation parameters. - Ensure proper sample storage (see Section 7). |
| High background in enzymatic assay | - Presence of endogenous pyruvate in the sample. - Non-specific NADH oxidase activity. | - Ensure the pre-incubation step with LDH is sufficient to consume all endogenous pyruvate. - Run a control without KDGA to measure background NADH degradation. |
| Non-linear kinetics in enzymatic assay | - Substrate (KDG or NADH) depletion. - Enzyme instability. | - Dilute the sample to ensure the reaction rate is within the linear range of the assay. - Ensure enzymes are stored correctly and are active. |
| Inconsistent results between assays | - Different specificities of the assays. The TBA assay may detect other interfering compounds. | - The enzymatic assay is generally more specific and should be considered the reference method. - Analyze sample composition for potential interfering substances in the TBA assay. |
Further Considerations
-
KDG Stability: this compound is a relatively stable molecule, but its stability can be influenced by pH and temperature. For long-term storage, it is recommended to store KDG solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Enzyme Specificity: The specificity of the KDG aldolase is critical for the enzymatic assay. While many KDGAs are highly specific, some may exhibit promiscuity towards other keto acids.[8] It is advisable to characterize the specificity of the enzyme used if analyzing complex biological samples. KDG aldolase from Picrophilus torridus is reported to be highly specific for KDG.[9]
-
Interfering Substances: For the TBA assay, other aldehydes and sugars can potentially interfere.[4] For the enzymatic assay, compounds that inhibit KDGA or LDH, or that absorb strongly at 340 nm, can cause interference.
Conclusion
The two assays detailed in this application note provide robust and sensitive methods for the quantification of this compound. The choice of assay will depend on the specific requirements of the experiment, including the sample matrix and the need for high specificity. The coupled enzymatic assay is recommended for complex biological samples where high specificity is paramount, while the TBA assay offers a simpler, high-throughput colorimetric alternative for cleaner samples. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and accurately measure KDG concentrations to advance their studies in metabolism, microbiology, and beyond.
References
- Fessner, W.-D., & Walter, C. (1998). The synthetic utility of KDPGal aldolase.
- Guillén-Sans, R., & Guzmán-Chozas, M. (1998). The thiobarbituric acid (TBA) reaction in foods: a review. Critical reviews in food science and nutrition, 38(4), 315-330.
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Oxford Biomedical Research. (n.d.). 2-Thiobarbituric Acid Reactive Substances (TBARS). Retrieved from [Link]
- Kim, S., et al. (2006). Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases. Biochemical Journal, 402(1), 99-108.
-
Feldman, E. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. protocols.io. [Link]
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Wikipedia. (2023, December 2). Entner–Doudoroff pathway. In Wikipedia. [Link]
-
KDG aldolase. (n.d.). Data sheet. Retrieved from [Link]
- Conway, T. (1992). The Entner-Doudoroff pathway: history, physiology and molecular biology. FEMS Microbiology Reviews, 103(1), 1-27.
-
Cell Biolabs, Inc. (n.d.). TBARS (Lipid Peroxidation) Assay. Retrieved from [Link]
- Condemine, G., & Robert-Baudouy, J. (1987). This compound transport system in Erwinia chrysanthemi. Journal of bacteriology, 169(5), 1972–1978.
- Buchanan, C. L., et al. (1999). An extremely thermostable aldolase from Sulfolobus solfataricus with specificity for non-phosphorylated substrates. The Biochemical journal, 343(Pt 3), 563–570.
-
Garcia-Gonzalez, M., et al. (2020). Optimal pH (a), optimal temperature (b), pH stability (c) and... ResearchGate. [Link]
- Hugouvieux-Cotte-Pattat, N., et al. (1992). This compound transport system in Erwinia chrysanthemi. Journal of bacteriology, 174(23), 7823–7831.
- Reher, R., et al. (2018). Insights into the Substrate Specificity of Archaeal Entner-Doudoroff Aldolases: The Structures of Picrophilus torridus this compound Aldolase and Sulfolobus solfataricus 2-Keto-3-deoxy-6-phosphogluconate Aldolase in Complex with 2-Keto-3-deoxy-6-phosphogluconate. Journal of molecular biology, 430(14), 2147–2161.
- Wolterink-van Loo, S., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in bioengineering and biotechnology, 8, 223.
- Matsubara, M., et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Applied microbiology and biotechnology, 98(11), 4887–4896.
- Chen, J., & Ahn, D. U. (2001). Aldehyde reactivity with 2-thiobarbituric acid and TBARS in freeze-dried beef during accelerated storage.
- Johnsen, U., et al. (2012). Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. Journal of bacteriology, 194(22), 6060–6069.
- Atria, F., et al. (2003). Alloying barbituric and thiobarbituric acids: from solid solutions to a highly stable keto co-crystal form. Chemical communications (Cambridge, England), (20), 2542–2543.
- Hofmann, S., et al. (2022). Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax. Methods in molecular biology (Clifton, N.J.), 2522, 369–381.
- Matsubara, M., et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Applied microbiology and biotechnology, 98(11), 4887-4896.
Sources
- 1. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reaction of 2-thiobarbituric acid with biologically active alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 4. The thiobarbituric acid (TBA) reaction in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: The synthetic utility of KDPGal aldolase [scholars.duke.edu]
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- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes & Protocols: Utilizing 2-Keto-3-Deoxygluconate as a Sole Carbon Source for Bacterial Growth
Introduction
In the intricate world of microbial metabolism, the ability of bacteria to utilize a diverse array of carbon sources is a testament to their remarkable adaptability. Among these substrates, 2-keto-3-deoxy-D-gluconate (KDG) serves as a pivotal intermediate in several key carbohydrate degradation pathways, most notably the Entner-Doudoroff (ED) pathway.[1][2][3] For researchers in microbiology, metabolic engineering, and drug development, understanding and harnessing the metabolic pathways that process KDG is crucial. This compound is not only central to the catabolism of hexuronates (like glucuronate and galacturonate) and pectin but also represents a key node connecting peripheral sugar acid pathways to central carbon metabolism, culminating in the production of pyruvate and glyceraldehyde-3-phosphate.[4][5][6]
These application notes provide a comprehensive technical guide for researchers seeking to cultivate bacteria using KDG as a sole carbon source. We will delve into the underlying biochemical principles, provide detailed, field-proven protocols for media preparation and bacterial cultivation, and offer insights into data interpretation and troubleshooting. This guide is designed to empower researchers to confidently design and execute experiments investigating KDG metabolism, screening for novel KDG-utilizing organisms, or engineering strains for specific biotechnological applications.
Scientific Background: The Centrality of KDG in Bacterial Metabolism
The metabolic fate of 2-keto-3-deoxygluconate is primarily dictated by the Entner-Doudoroff pathway and its variants. The canonical pathway involves the phosphorylation of KDG to its 6-phosphate derivative, 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved into pyruvate and glyceraldehyde-3-phosphate.
The Semi-Phosphorylative Entner-Doudoroff Pathway
When bacteria utilize external KDG, or produce it from the catabolism of substrates like pectin, the semi-phosphorylative branch of the ED pathway is engaged.[1][2] This pathway can be summarized in two critical enzymatic steps:
-
Phosphorylation by KDG Kinase (KdgK): The first committed step is the ATP-dependent phosphorylation of KDG at the 6th carbon position, catalyzed by this compound kinase (EC 2.7.1.45). This reaction yields 2-keto-3-deoxy-6-phosphogluconate (KDPG).[1][2][3]
-
Aldol Cleavage by KDPG Aldolase (KdgA/Eda): KDPG is then cleaved by KDPG aldolase (EC 4.1.2.14) in a retro-aldol reaction to produce two key metabolites: pyruvate and D-glyceraldehyde-3-phosphate.[1][2] These products directly feed into glycolysis and the TCA cycle, linking KDG utilization to central energy and biomass production.
Genetic Regulation: The KdgR Regulon
The expression of the genes required for KDG transport and catabolism is tightly controlled, primarily by the KdgR repressor protein. In model organisms like Escherichia coli, the kdg regulon includes:
Under normal conditions, the KdgR protein binds to operator regions upstream of these genes, repressing their transcription.[7] When KDG is present inside the cell, it (or a derivative) acts as an inducer, binding to KdgR and causing a conformational change that prevents it from binding to the DNA. This de-repression allows for the synthesis of the necessary transporter and enzymes for KDG catabolism.
Crucial Insight: This negative regulatory mechanism means that many wild-type laboratory strains, such as E. coli K-12, cannot efficiently grow on KDG as a sole carbon source.[4][6] This is because without an initial induction of the KdgT transporter, KDG cannot enter the cell to relieve the KdgR-mediated repression. Growth on KDG often requires strains with a derepressed (e.g., kdgR mutant) phenotype or pre-induction with a suitable inducer like D-glucuronate.[4][8] Similarly, in phytopathogens like Erwinia chrysanthemi, the kdgT gene is not induced by external KDG itself but by pectin degradation products like galacturonate.[5][8][9]
Experimental Protocols
The following protocols provide a framework for preparing KDG-based minimal media and conducting bacterial growth experiments.
Protocol 1: Preparation of M9 Minimal Medium with KDG
This protocol describes the preparation of 1 liter of M9 minimal medium where this compound is the sole carbon source. The principle of minimal media is to provide only the essential salts and elements required for growth, forcing the bacterium to synthesize all necessary amino acids, nucleotides, and vitamins from the provided carbon source.
Materials:
-
5x M9 Salts Solution (see recipe below)
-
This compound (KDG), powder (commercially available from suppliers like Simson Pharma Limited).[10]
-
1 M MgSO₄ solution, sterile
-
1 M CaCl₂ solution, sterile
-
Sterile, deionized water (dH₂O)
-
0.22 µm syringe filters and sterile syringes
-
Sterile 1 L glass bottle or flask
Stock Solution Recipes:
-
5x M9 Salts:
-
Na₂HPO₄·7H₂O: 64 g
-
KH₂PO₄: 15 g
-
NaCl: 2.5 g
-
NH₄Cl: 5.0 g
-
Add dH₂O to a final volume of 1 L.
-
Dispense into bottles and sterilize by autoclaving (121°C for 15 minutes).
-
Procedure:
-
Prepare Basal Medium: In a sterile 1 L bottle, aseptically combine:
-
750 mL sterile dH₂O
-
200 mL of sterile 5x M9 Salts solution.
-
Swirl gently to mix. This is the basal M9 medium without the carbon source and essential cations.
-
-
Prepare KDG Stock Solution:
-
Weigh out 2.0 g of KDG powder. This will result in a final concentration of 0.2% (w/v) in the medium, a common starting concentration for sole carbon source experiments.
-
Dissolve the KDG powder in 50 mL of dH₂O.
-
Crucial Step: Sterilize the KDG solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave KDG , as heat can cause degradation or caramelization, rendering it unusable and potentially inhibitory.[11][12][13]
-
-
Final Assembly: Aseptically add the following sterile solutions to the 950 mL of basal M9 medium:
-
The 50 mL of filter-sterilized KDG solution.
-
2 mL of 1 M MgSO₄.
-
100 µL of 1 M CaCl₂.
-
-
Final Mix and Storage: Swirl the final medium gently but thoroughly to ensure all components are mixed. Label the bottle clearly and store at 4°C. The medium is best used fresh but can typically be stored for 2-4 weeks.
Protocol 2: Bacterial Growth Curve Analysis on KDG Minimal Medium
This protocol details the procedure for monitoring bacterial growth over time using optical density (OD) measurements.
Materials:
-
Prepared M9-KDG minimal medium
-
Bacterial strain of interest
-
Rich medium (e.g., LB broth) for starter culture
-
Sterile culture tubes and baffled flasks
-
Shaking incubator
-
Spectrophotometer
-
Sterile centrifuge tubes and saline (or M9 salts without carbon) for cell washing
Procedure:
-
Prepare Starter Culture (Day 1):
-
Inoculate a single, fresh colony of the desired bacterial strain from an agar plate into 5 mL of a rich medium like LB broth.
-
Incubate overnight with shaking (e.g., 37°C at 200 rpm). Rationale: Starting in a rich medium ensures a healthy, dense population of cells for inoculation.
-
-
Cell Washing and Inoculation (Day 2):
-
Transfer 1-2 mL of the overnight culture to a sterile microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Carefully decant the supernatant (spent LB medium).
-
Resuspend the cell pellet in an equal volume of sterile saline or M9 salts solution (lacking a carbon source). This step is critical to remove any residual rich media that could support initial growth and confound results.
-
Repeat the centrifugation and resuspension step one more time for a thorough wash.
-
Measure the OD₆₀₀ of the washed cell suspension.
-
In a baffled flask containing a known volume of pre-warmed M9-KDG medium (e.g., 50 mL in a 250 mL flask), inoculate the washed cells to a starting OD₆₀₀ of 0.02-0.05. Rationale: A low starting density ensures enough doublings can be observed before the culture reaches stationary phase.
-
Prepare a "blank" flask containing only uninoculated M9-KDG medium.
-
-
Incubation and Measurement (Day 2-3):
-
Place the flasks in a shaking incubator at the optimal growth temperature for the strain (e.g., 30°C for Pseudomonas putida, 37°C for E. coli).[14]
-
At regular intervals (e.g., every 1-2 hours), aseptically remove an aliquot (e.g., 1 mL) from the culture flask.
-
Measure the OD₆₀₀ using the uninoculated medium as the blank.
-
Continue measurements until the culture reaches a stable stationary phase (i.e., OD readings no longer increase).
-
-
Data Analysis:
-
Plot the OD₆₀₀ values versus time on a semi-logarithmic graph (log₁₀(OD₆₀₀) on the y-axis, time on the x-axis).
-
Identify the distinct growth phases: lag, exponential (log), stationary, and death.
-
Calculate the specific growth rate (µ) from the slope of the linear portion of the semi-log plot (the exponential phase). The doubling time (Td) can be calculated as Td = ln(2)/µ.
-
Data Presentation & Expected Results
Quantitative growth data on KDG as a sole carbon source is not widely reported in the literature. However, we can extrapolate expected performance based on data from closely related sugar acids, such as gluconate. Bacteria capable of utilizing KDG should exhibit a classic sigmoidal growth curve, although the lag phase may be extended as the cells induce the necessary metabolic machinery.
| Organism | Carbon Source | Specific Growth Rate (µ) (h⁻¹) | Notes | Reference |
| Pseudomonas putida KT2440 | Gluconate | 0.43 ± 0.02 | Growth is robust. KDG is an intermediate in gluconate metabolism. | [4] |
| Pseudomonas putida KT2442 | Gluconate | 0.13 ± 0.01 | A rifampicin-resistant variant, shows significantly slower growth on gluconate. | [4] |
| Pseudomonas aeruginosa PAO1 | Glucose | 0.88 ± 0.05 | For comparison, on a preferred carbon source via the ED pathway. | [15] |
| Escherichia coli K-12 | Glucose | ~0.6 - 0.9 | Growth rate on a preferred carbon source. Growth on KDG is strain-dependent. | [16] |
| Escherichia coli (kdgR mutant) | KDG | To be determined experimentally | Expected to grow, but rate must be measured. | N/A |
| Erwinia chrysanthemi (wild-type) | KDG | No significant growth | Requires induction of kdgT transporter. | [8][9] |
Researchers should use this table as a comparative baseline and determine the specific growth parameters for their strain and conditions experimentally.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Growth or Very Long Lag Phase | 1. Regulatory Repression: The bacterial strain (e.g., wild-type E. coli K-12, Erwinia) cannot transport KDG due to repression by KdgR.[4][6] | 1a. Use a mutant strain with a derepressed KDG uptake system (e.g., a kdgR knockout or constitutive mutant).1b. Attempt to induce the system by pre-culturing in media with a known inducer (e.g., D-glucuronate for E. coli, galacturonate for Erwinia).[4][8] |
| 2. Incorrect Inoculum Preparation: Residual rich media from the starter culture is supporting growth, followed by a stall. | 2. Ensure the cell washing steps (Protocol 2, Step 2) are performed thoroughly to remove all traces of the initial growth medium. | |
| 3. KDG Degradation: The KDG stock solution was autoclaved or is old and has degraded. | 3. Always prepare fresh KDG stock and sterilize by filtration.[11] Store KDG solutions at 4°C and use within a few weeks. | |
| Slow Growth Rate | 1. Suboptimal Culture Conditions: Temperature, pH, or aeration is not optimal for the specific bacterial strain. | 1. Verify and optimize incubation temperature and shaking speed (for aeration). Ensure the initial pH of the M9 medium is ~7.0-7.4. |
| 2. KDG is an Inefficient Carbon Source: For the specific strain, KDG metabolism may be inherently slower compared to other sugars. | 2. This may be a true biological result. Compare the growth rate to that on a preferred carbon source like glucose to establish a baseline for the strain. | |
| Inconsistent/Irreproducible Growth Curves | 1. Inconsistent Inoculum Size: Varying the starting OD₆₀₀ affects the length of the lag phase and the time to reach stationary phase. | 1. Standardize the starting OD₆₀₀ for all experiments (e.g., precisely 0.05). |
| 2. Evolution in the Bioreactor: Spontaneous mutations (e.g., in kdgR) may arise during prolonged cultivation, leading to faster-growing subpopulations. | 2. If observing unexpected shifts in growth rate, consider re-isolating single colonies from the culture and re-testing their growth phenotype. |
Conclusion
The study of this compound metabolism offers a window into the efficiency and regulatory complexity of bacterial carbon catabolism. By employing the robust protocols and understanding the underlying biochemical and genetic principles outlined in this guide, researchers can effectively utilize KDG as a sole carbon source to explore these pathways. From preparing the specialized minimal medium to interpreting the nuances of bacterial growth curves and troubleshooting common experimental hurdles, this document provides the necessary foundation for rigorous and successful scientific inquiry in this field.
References
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Condemine, G., & Robert-Baudouy, J. (1987). This compound transport system in Erwinia chrysanthemi. Journal of Bacteriology. [Link]
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Hugouvieux-Cotte-Pattat, N., Reverchon, S., & Robert-Baudouy, J. (1990). Nucleotide sequence of the Erwinia chrysanthemi gene encoding this compound permease. Molecular Microbiology. [Link]
-
Pouysségur, J., & Stoeber, F. (1974). Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon. Journal of Bacteriology. [Link]
-
Condemine, G., Hugouvieux-Cotte-Pattat, N., & Robert-Baudouy, J. (1984). This compound transport system in Erwinia chrysanthemi. Journal of Bacteriology. [Link]
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Pouysségur, J. M., Faik, P., & Kornberg, H. L. (1974). Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon. PubMed. [Link]
-
RegulonDB. DNA-binding transcriptional repressor KdgR. RegulonDB. [Link]
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RegulonDB. Regulon KdgR. RegulonDB. [Link]
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Neidig, A., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology. [Link]
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PubChem. This compound. PubChem. [Link]
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UniProt. HTH-type transcriptional regulator KdgR - Escherichia coli (strain K12). UniProt. [Link]
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BioNumbers. Substrate saturation constants and maximum specific growth rate constants for E. coli grown with glucose as the sole source of carbon and energy. BioNumbers. [Link]
-
Berney, M., Weilenmann, H. U., & Egli, T. (2006). Specific Growth Rate Determines the Sensitivity of Escherichia coli to Thermal, UVA, and Solar Disinfection. Applied and Environmental Microbiology. [Link]
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Chavarría, M., et al. (2013). Contextual Flexibility in Pseudomonas aeruginosa Central Carbon Metabolism during Growth in Single Carbon Sources. Journal of Bacteriology. [Link]
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ResearchGate. Specific growth rate value of Pseudomonas aeruginosa in Basal salt medium. ResearchGate. [Link]
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Nichols, R. J., et al. (2011). Dynamic analysis of growth in various carbon sources. ResearchGate. [Link]
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You, C., et al. (2016). Glucose becomes one of the worst carbon sources for E.coli on poor nitrogen sources due to suboptimal levels of cAMP. Scientific Reports. [Link]
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Roy, S., et al. (2014). Influence of temperature on the growth of Pseudomonas putida (SUBP03). Bangladesh Journal of Microbiology. [Link]
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Slideshare. Filter sterilization. Slideshare. [Link]
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Molina-García, L., & Nikel, P. I. (2020). Assessing Carbon Source-Dependent Phenotypic Variability in Pseudomonas putida. Methods in Molecular Biology. [Link]
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Yang, L., et al. (2008). In Situ Growth Rates and Biofilm Development of Pseudomonas aeruginosa Populations in Chronic Lung Infections. Journal of Bacteriology. [Link]
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Lane Lab of Chemistry. (2022). Filter Sterilization. YouTube. [Link]
-
Dhawale, A. (2017). Why my bacteria are not growing in Minimal Media? ResearchGate. [Link]
-
MicroChem's Experiments. (2020). Filter Sterilization Technique | Microbiology | 3.5% Potassium Tellurite Solution Sterilization. YouTube. [Link]
-
Li, S., et al. (2019). Optimized M9 Minimal Salts Medium for Enhanced Growth Rate and Glycogen Accumulation of Escherichia coli DH5α. Microbiology and Biotechnology Letters. [Link]
-
Inoue, T., et al. (2017). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Marine Drugs. [Link]
-
Sivashanmugam, A., et al. (2009). Increasing the buffering capacity of minimal media leads to higher protein yield. Protein Expression and Purification. [Link]
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MilliporeSigma. (2022). How To Filter-Sterilize Aqueous Solutions using Steripak™-GP Filter Devices. YouTube. [Link]
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The Human Metabolome Database. (2023). Showing metabocard for 2-Keto-3-deoxy-D-gluconic acid (HMDB0001353). HMDB. [Link]
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Gunasekera, T. S., et al. (2008). Growth of E. coli BL21 in minimal media with different gluconeogenic carbon sources and salt contents. Journal of Microbiological Methods. [Link]
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PDA. (2015). Sterilizing Filtration Guide. Scribd. [Link]
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Burnap, R. L. (2015). Optimal density of bacterial cells. PLoS ONE. [Link]
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Gunasekera, T. S., et al. (2008). Growth of E. coli BL21 in minimal media with different gluconeogenic carbon sources and salt contents. PubMed. [Link]
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Karkhanis, Y. D., et al. (1978). A new and improved microassay to determine 2-keto-3-deoxyoctonate in lipopolysaccharide of Gram-negative bacteria. Analytical Biochemistry. [Link]
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Marín, S., et al. (2023). Microbial Growth under Limiting Conditions-Future Perspectives. Microorganisms. [Link]
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Application Notes & Protocols: Metabolic Flux Analysis of the 2-Keto-3-deoxygluconate (KDG) Pathway
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting Metabolic Flux Analysis (MFA) with a specific focus on the 2-Keto-3-deoxygluconate (KDG) pathway. This document delves into the theoretical underpinnings, experimental design, detailed protocols, and data interpretation, ensuring scientific integrity and providing actionable insights.
Introduction: The Significance of the KDG Pathway and Its Flux
The this compound (KDG) pathway is a central route in the metabolism of carbohydrates, particularly in many bacteria. It is a modification of the Entner-Doudoroff (ED) pathway, a glycolytic strategy observed in numerous microbes, including marine bacteria and pathogens like Pseudomonas aeruginosa.[1][2][3] In this pathway, glucose is oxidized to gluconate and then to 2-ketogluconate (2-KG) in the periplasm.[3][4] Subsequently, 2-KG is transported into the cytoplasm and phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved into pyruvate and glyceraldehyde-3-phosphate.[5][6]
Understanding the flow of carbon—the metabolic flux—through the KDG pathway is critical for several reasons:
-
Metabolic Engineering: Quantifying flux helps identify metabolic bottlenecks and informs strategies for enhancing the production of valuable biochemicals.
-
Drug Development: In pathogenic bacteria, the KDG pathway can be essential for survival and virulence.[7] Analyzing its flux can help identify novel drug targets that disrupt pathogen metabolism.[3]
-
Systems Biology: Flux maps provide a functional readout of the metabolic state of a cell, offering insights into regulation and adaptation to different environmental conditions.[8]
Metabolic Flux Analysis (MFA), particularly 13C-MFA, is the gold standard for quantifying intracellular metabolic fluxes.[8][9] This technique involves feeding cells a 13C-labeled substrate and measuring the incorporation of the isotope into downstream metabolites. The resulting labeling patterns are then used to computationally estimate the fluxes through the metabolic network.[9][10]
Experimental Design: A Self-Validating Approach
A robust MFA experiment is built on a carefully considered design. The choices made at this stage directly impact the accuracy and reliability of the final flux map.
Strain and Condition Selection
The choice of microbial strain and culture conditions is paramount. For studying the KDG pathway, organisms known to utilize this pathway, such as Pseudomonas species, are ideal candidates.[1][4][11] It is crucial to establish a steady-state chemostat culture or a well-defined batch culture phase where metabolic fluxes are constant. This ensures that the measured labeling patterns reflect a consistent metabolic state.[12]
Defining the Metabolic Network Model
A stoichiometric model of the relevant metabolic pathways is the backbone of any MFA study. This model should include the KDG pathway, glycolysis (Embden-Meyerhof-Parnas pathway), the pentose phosphate pathway, the TCA cycle, and key biosynthetic pathways. The model defines the atom transitions for each reaction, which is essential for simulating the propagation of the 13C label.
Isotopic Tracer Selection: The Key to Resolving Fluxes
The choice of 13C-labeled substrate is a critical experimental variable. Different labeling strategies provide different sensitivities for resolving specific fluxes. For elucidating the fluxes around the KDG pathway, a common strategy is to use a mixture of [1-13C]glucose and uniformly labeled [U-13C]glucose.[10] The rationale is that the distinct labeling patterns generated by these tracers provide complementary information, allowing for a more precise estimation of pathway usage. For example, the labeling pattern in proteinogenic alanine can be used to determine the relative contributions of the EMP, ED, and PP pathways to glucose catabolism.[1]
Detailed Protocols: From Culture to Computation
This section provides a step-by-step guide for performing a 13C-MFA experiment to probe the KDG pathway.
Protocol: 13C Labeling Experiment
Objective: To achieve isotopic steady-state labeling of intracellular metabolites.
Materials:
-
Microbial strain of interest (e.g., Pseudomonas putida)
-
Defined minimal medium
-
13C-labeled glucose (e.g., [1-13C]glucose, [U-13C]glucose)
-
Unlabeled glucose
-
Bioreactor or shake flasks
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solution (e.g., 50% acetonitrile)
Procedure:
-
Pre-culture Preparation: Grow the microbial strain in a non-labeled defined minimal medium to obtain a healthy inoculum.
-
Main Culture Inoculation: Inoculate the main culture in the bioreactor or shake flasks with the pre-culture. The main culture medium should contain the precisely defined mixture of labeled and unlabeled glucose.
-
Achieving Steady State: For continuous cultures, allow the culture to reach a steady state (typically after 5-7 residence times). For batch cultures, harvesting during the exponential growth phase is recommended.
-
Rapid Sampling and Quenching:
-
Withdraw a small volume of cell culture (e.g., 1-5 mL).
-
Immediately quench the metabolic activity by adding the cell suspension to a pre-chilled quenching solution. This step is critical to prevent any changes in metabolite levels or labeling patterns after sampling.
-
-
Metabolite Extraction:
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Resuspend the cell pellet in a cold extraction solution.
-
Lyse the cells using methods like sonication or bead beating to release intracellular metabolites.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
Sample Storage: Store the extracted metabolites at -80°C until analysis.
Protocol: Analytical Measurement of Isotopic Enrichment
Objective: To determine the Mass Isotopomer Distribution (MID) of key metabolites.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC-MS analysis. Derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is necessary to increase their volatility.
-
Instrument Setup:
-
GC-MS: Use a suitable column (e.g., DB-5ms) and temperature gradient to achieve good separation of the derivatized metabolites. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and accuracy in quantifying the different mass isotopomers of a given metabolite fragment.[13]
-
LC-MS/MS: Employ a suitable column (e.g., HILIC) and mobile phase gradient. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of metabolites.
-
-
Data Acquisition: Inject the derivatized or underivatized samples and acquire the mass spectra.
-
Data Processing: Integrate the peak areas for each mass isotopomer of the target metabolites. Correct for the natural abundance of isotopes to obtain the fractional enrichment. Software like IsoCor can be used for this correction.
Table 1: Key Metabolites and Their Significance in KDG Pathway MFA
| Metabolite | Pathway Association | Rationale for Measurement |
| 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | KDG/Entner-Doudoroff Pathway | Direct intermediate, its labeling pattern is highly informative.[6] |
| Pyruvate | Central Carbon Metabolism | A product of the KDG pathway, its labeling reflects the upstream pathway activity. |
| Glyceraldehyde-3-phosphate (GAP) | Central Carbon Metabolism | The other product of the KDG pathway, its labeling provides crucial constraints. |
| Alanine, Valine, Leucine | Proteinogenic Amino Acids | Their labeling patterns are derived from pyruvate and can be used to infer its isotopic state.[1] |
| Serine, Glycine, Cysteine | Proteinogenic Amino Acids | Derived from 3-phosphoglycerate, their labeling informs about the lower part of glycolysis. |
| Phenylalanine, Tyrosine, Tryptophan | Proteinogenic Amino Acids | Derived from phosphoenolpyruvate and erythrose-4-phosphate, their labeling informs about the pentose phosphate pathway. |
Protocol: Computational Flux Estimation
Objective: To calculate the intracellular metabolic fluxes from the measured MIDs.
Software:
Procedure:
-
Model Input: Provide the stoichiometric model of the metabolic network to the software.
-
Data Input: Input the measured MIDs of the target metabolites and any measured extracellular fluxes (e.g., glucose uptake rate, product secretion rates).
-
Flux Estimation: The software uses an iterative algorithm to find the set of fluxes that best reproduces the experimental labeling data. This is typically achieved by minimizing the sum of squared residuals between the simulated and measured MIDs.
-
Statistical Analysis: A chi-square test is performed to assess the goodness-of-fit. Confidence intervals for the estimated fluxes are calculated to determine the precision of the results.
Visualization and Interpretation of Results
The output of an MFA study is a flux map, which is a visual representation of the carbon flow through the metabolic network.
KDG Pathway Visualization
The following diagram illustrates the core reactions of the KDG pathway.
Caption: The this compound (KDG) Pathway.
MFA Workflow Visualization
The overall workflow of a 13C-MFA experiment is summarized below.
Caption: The comprehensive workflow for 13C-Metabolic Flux Analysis.
Interpreting the Flux Map
The resulting flux map will provide quantitative values for the rate of each reaction in the metabolic network relative to the substrate uptake rate. When analyzing the KDG pathway, key questions to address include:
-
What is the flux through the KDG pathway relative to other glycolytic pathways?
-
Are there any significant fluxes branching from or into the KDG pathway?
-
How do these fluxes change under different genetic or environmental perturbations?
Trustworthiness and Validation
The protocols described herein are designed to be self-validating. The statistical analysis of the goodness-of-fit provides a quantitative measure of how well the model explains the data. A good fit indicates that the assumed metabolic network and the estimated fluxes are consistent with the experimental measurements. Furthermore, running parallel labeling experiments with different tracers can provide an additional layer of validation.[11]
References
-
Brunk, E. et al. (2018). Large-Scale 13C Flux Profiling Reveals Conservation of the Entner-Doudoroff Pathway as a Glycolytic Strategy among Marine Bacteria That Use Glucose. Applied and Environmental Microbiology, 84(3). [Link]
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PubMed. (2015). Large-Scale 13C flux profiling reveals conservation of the Entner-Doudoroff pathway as a glycolytic strategy among marine bacteria that use glucose. PubMed. [Link]
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MFA Suite™. (n.d.). MFA Suite. [Link]
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Antoniewicz, M. R. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 47(5), e158. [Link]
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dos Santos, V. A. P. M. et al. (2017). 13C-Metabolic Flux Analysis Reveals an Entner-Doudoroff Pathway Cyclic Mode in Simultaneous Production of Polyhydroxyalkanoates and Rhamnolipids by Pseudomonas aeruginosa LFM634. Proceedings, 1(4), 36. [Link]
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Wang, Y. et al. (2023). Commonly used software tools for metabolic flux analysis (MFA). ResearchGate. [Link]
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Wang, L. et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969811. [Link]
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PubMed. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]
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Wiechert, W. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Journal of Biotechnology, 159(3), 135-147. [Link]
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Lane, A. N. et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(12), 5203–5211. [Link]
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Fiehn Lab. (2017). Flux-analysis. Fiehn Lab. [Link]
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ResearchGate. (n.d.). Results of parsimonious flux balance analysis for Entner Doudoroff (ED)... ResearchGate. [Link]
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Puri, A. W. et al. (2019). The Entner-Doudoroff Pathway Is an Essential Metabolic Route for Methylotuvimicrobium buryatense 5GB1C. Applied and Environmental Microbiology, 85(13). [Link]
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MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office. [Link]
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Kappel, K. et al. (2018). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 8(4), 73. [Link]
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Lane, A. N. et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(12), 5203–5211. [Link]
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Imperi, F. et al. (2021). Sanguinarine Inhibits the 2-Ketogluconate Pathway of Glucose Utilization in Pseudomonas aeruginosa. Frontiers in Microbiology, 12, 731588. [Link]
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Liu, J. et al. (2018). Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. Molecules, 23(10), 2634. [Link]
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bio.tools. (n.d.). Fluxomics tools. bio.tools. [Link]
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Gowda, G. A. N. & Djukovic, D. (2014). Isotope Enhanced Approaches in Metabolomics. Analytical Chemistry, 86(1), 2-13. [Link]
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ResearchGate. (n.d.). Fig. 2 Bacterial pathways for hexuronate catabolism through... ResearchGate. [Link]
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You, L. et al. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]
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PubMed. (2004). Structure of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Pseudomonas putida. PubMed. [Link]
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Li, Y. et al. (2024). Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. International Journal of Molecular Sciences, 25(1), 523. [Link]
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Opella, S. J. et al. (2009). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 43(3), 161–169. [Link]
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Cai, M. et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. ResearchGate. [Link]
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MIT. (n.d.). Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. [Link]
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Elling, L. et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8, 226. [Link]
-
PubMed. (2021). Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. PubMed. [Link]
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PubMed. (1989). This compound Transport System in Erwinia Chrysanthemi. PubMed. [Link]
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HMDB. (n.d.). Showing metabocard for 2-Keto-3-deoxy-D-gluconic acid (HMDB0001353). HMDB. [Link]
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Application Notes and Protocols for the Cloning and Expression of 2-Keto-3-deoxygluconate (KDG) Pathway Enzymes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cloning, expression, purification, and characterization of key enzymes in the 2-keto-3-deoxygluconate (KDG) pathway. This pathway, a variant of the Entner-Doudoroff (ED) pathway, is crucial for carbohydrate metabolism in many microorganisms and presents targets for various biotechnological and therapeutic applications.[1][2][3]
The protocols detailed below are designed to be robust and adaptable, drawing from established methodologies to ensure a high probability of success. We will focus on two central enzymes: This compound kinase (KDGK) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase .
Part 1: Scientific Background and Significance
The KDG pathway is a critical metabolic route for the catabolism of sugar acids.[3] In the semi-phosphorylative Entner-Doudoroff pathway, KDG is phosphorylated by KDG kinase (KDGK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG).[4][5] Subsequently, KDPG is cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate (GAP), which then enter central metabolism.[5][6][7] The accumulation of KDPG can be toxic to bacteria, making KDPG aldolase a potential target for antimicrobial drug development.[8] Furthermore, these enzymes have applications in biofuel production and the synthesis of valuable chiral compounds.[9][10]
Below is a diagram illustrating the core reactions of the KDG pathway.
Caption: General experimental workflow for KDG enzyme production.
Part 3: Detailed Protocols
Protocol 1: Gene Cloning of KDG Pathway Enzymes
Rationale: The initial step involves isolating the gene of interest from a source organism and inserting it into a suitable plasmid vector for propagation and subsequent expression. The choice of restriction enzymes and vector is critical for ensuring correct in-frame insertion and compatibility with the expression host.
Materials:
-
Genomic DNA from the source organism (e.g., Escherichia coli, Zymomonas mobilis, Sulfolobus tokodaii) [4][6][11]* High-fidelity DNA polymerase
-
Oligonucleotide primers (forward and reverse) with appropriate restriction sites
-
Cloning vector (e.g., pGEM-T Easy, pUC19)
-
Expression vector (e.g., pCold, pET series)
-
Restriction enzymes and T4 DNA ligase [12][13]* Competent E. coli cloning host (e.g., DH5α)
-
LB agar plates with appropriate antibiotics
Procedure:
-
Gene Identification and Primer Design:
-
Identify the target gene sequence (e.g., kdgK for KDG kinase, eda or kdpG for KDPG aldolase) from a public database like NCBI.
-
Design forward and reverse primers to amplify the entire open reading frame. Incorporate unique restriction enzyme sites at the 5' ends of the primers that are compatible with your chosen expression vector (e.g., NdeI and XhoI). [8]
-
-
PCR Amplification:
-
Perform PCR using the designed primers and genomic DNA as a template.
-
Optimize annealing temperature and extension time based on the primer melting temperatures and gene length.
-
Analyze the PCR product on an agarose gel to confirm the correct size.
-
-
Vector and Insert Preparation:
-
Purify the PCR product using a commercial kit.
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, insert, and T4 DNA ligase. A molar ratio of insert to vector of 3:1 is often a good starting point.
-
Incubate as recommended by the ligase manufacturer.
-
-
Transformation and Screening:
-
Transform the ligation mixture into a competent E. coli cloning host.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection.
-
Screen individual colonies by colony PCR or restriction digestion of purified plasmid DNA to identify clones with the correct insert.
-
Confirm the sequence of the insert by Sanger sequencing.
-
Self-Validation: The success of this protocol is validated by obtaining a sequence-verified plasmid containing the gene of interest in the correct orientation within the expression vector.
Protocol 2: Recombinant Protein Expression and Purification
Rationale: Once the expression construct is validated, the next step is to introduce it into a suitable bacterial expression host and induce protein production. Subsequent purification is necessary to isolate the target enzyme from other cellular proteins. Affinity tags (e.g., His-tag, GST-tag) are commonly used to simplify the purification process.
Materials:
-
Sequence-verified expression plasmid
-
Competent E. coli expression host (e.g., BL21(DE3))
-
LB broth with appropriate antibiotics
-
Inducing agent (e.g., IPTG for lac-based promoters)
-
Lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase I, and protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins) [5]* Wash and elution buffers
-
SDS-PAGE reagents
Procedure:
-
Transformation of Expression Host:
-
Transform the expression plasmid into a competent E. coli expression host.
-
Plate on selective LB agar and incubate overnight.
-
-
Protein Expression:
-
Inoculate a starter culture with a single colony and grow overnight.
-
The next day, inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., 0.1-1.0 mM IPTG).
-
Continue to grow the culture for several hours at an optimized temperature (e.g., 16-37°C). Lower temperatures often improve protein solubility.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography Purification:
-
Equilibrate the affinity chromatography column with binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer (e.g., containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
-
Purity Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the expected molecular weight. [8] * Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Self-Validation: A successful purification will yield a single, prominent band on an SDS-PAGE gel at the expected molecular weight of the target enzyme.
Table 1: Examples of KDG Pathway Enzyme Expression and Purification
| Enzyme | Source Organism | Expression Host | Purification Tag | Reference |
| KDPG Aldolase | Zymomonas mobilis ZM4 | E. coli | His-tag | [6][7] |
| KDPG Aldolase | Streptococcus suis | E. coli | His-tag | [8][14] |
| KDG Kinase | Sulfolobus tokodaii | E. coli | None (Heat Treatment) | [4] |
| KDG Kinase | Flavobacterium sp. UMI-01 | E. coli BL21(DE3) | His-tag | [5] |
| KDG Kinase | Serratia marcescens | E. coli | GST-tag |
Protocol 3: Enzyme Activity Assays
Rationale: To confirm that the purified protein is functionally active, a specific activity assay is required. These assays typically measure the rate of substrate consumption or product formation.
A. KDG Kinase (KDGK) Activity Assay
This is a coupled enzyme assay where the product of the KDGK reaction (KDPG) is a substrate for KDPG aldolase. The pyruvate produced is then measured.
Materials:
-
Purified KDGK
-
Purified KDPG aldolase (can be purchased or produced recombinantly)
-
Assay buffer (e.g., Tris-HCl, pH 7.4-8.0) [5]* KDG (substrate)
-
ATP (co-substrate)
-
MgCl₂ (cofactor)
-
Lactate dehydrogenase (LDH)
-
NADH
Procedure:
-
Prepare a reaction mixture containing assay buffer, KDG, ATP, MgCl₂, NADH, LDH, and an excess of KDPG aldolase.
-
Initiate the reaction by adding a known amount of purified KDGK.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ by LDH as it reduces pyruvate to lactate.
-
Calculate the enzyme activity based on the rate of NADH consumption.
B. KDPG Aldolase Activity Assay
This assay also often uses a coupled system with LDH to measure pyruvate formation.
Materials:
-
Purified KDPG aldolase
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
KDPG (substrate)
-
Lactate dehydrogenase (LDH)
-
NADH
Procedure:
-
Prepare a reaction mixture containing assay buffer, KDPG, NADH, and LDH.
-
Start the reaction by adding the purified KDPG aldolase.
-
Monitor the decrease in absorbance at 340 nm as described for the KDGK assay.
-
Calculate the enzyme activity.
Self-Validation: A decrease in absorbance at 340 nm over time that is dependent on the presence of the purified enzyme and its specific substrate confirms enzymatic activity.
Protocol 4: Determination of Kinetic Parameters
Rationale: To characterize the enzyme's catalytic efficiency and substrate affinity, it is essential to determine its kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax).
Procedure:
-
Perform the activity assay as described above, but vary the concentration of one substrate while keeping the other substrates at saturating concentrations.
-
Measure the initial reaction velocity (v₀) at each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Table 2: Reported Kinetic Parameters for KDG Kinase
| Source Organism | Substrate | Apparent Km (mM) | Optimal Temperature (°C) | Optimal pH | Reference |
| Sulfolobus tokodaii | KDG | 0.027 | 80 | - | [4] |
| Sulfolobus tokodaii | ATP | 0.057 | 80 | - | [4] |
| Serratia marcescens | - | - | 50 | 8.0 | [15] |
| Flavobacterium sp. UMI-01 | - | - | 50 | ~7.0 | [5] |
Part 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No PCR product or faint band | Incorrect annealing temperature | Optimize annealing temperature using a gradient PCR. |
| Poor DNA template quality | Use freshly prepared, high-quality genomic DNA. | |
| Low protein expression | Codon usage bias | Use an E. coli strain that expresses rare tRNAs (e.g., Rosetta(DE3)). |
| Protein is toxic to the host | Lower the induction temperature and/or IPTG concentration. | |
| Insoluble protein (inclusion bodies) | High expression rate | Induce at a lower temperature (e.g., 16-20°C) for a longer period. |
| Incorrect protein folding | Co-express with chaperones. | |
| No enzyme activity | Inactive protein | Ensure correct buffer conditions (pH, cofactors). |
| Protein misfolded | Try different expression conditions or refolding protocols. |
Part 5: Conclusion
The protocols outlined in these application notes provide a robust framework for the successful cloning, expression, and characterization of KDG pathway enzymes. By understanding the rationale behind each step and incorporating the principles of self-validation, researchers can efficiently produce active enzymes for a wide range of applications in biotechnology and drug discovery. The adaptability of these methods allows for their application to KDG pathway enzymes from diverse microbial sources, paving the way for further exploration of this important metabolic pathway.
References
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Ryu, H. C., Park, S. Y., Lee, S. H., & Kim, J. S. (2010). Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate aldolase from Zymomonas mobilis ZM4. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 4), 471–473. [Link]
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Zhang, Q., et al. (2008). Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Streptococcus suis serotype 2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 11), 997–999. [Link]
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Zhang, Q., et al. (2008). Cloning, Expression, Purification, Crystallization and Preliminary X-ray Diffraction Analysis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase From Streptococcus Suis Serotype 2. PubMed. [Link]
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Zaparty, M., et al. (2008). Identification and characterization of this compound kinase and 2-keto-3-deoxygalactonate kinase in the haloarchaeon Haloferax volcanii. PubMed. [Link]
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Ryu, H. C., et al. (2010). Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate aldolase from Zymomonas mobilis ZM4. PubMed. [Link]
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Ryu, H. C., et al. (2010). Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate aldolase from Zymomonas mobilis ZM4. ResearchGate. [Link]
-
Ohshima, T., et al. (2007). Gene expression and characterization of this compound kinase, a key enzyme in the modified Entner-Doudoroff pathway of the aerobic and acidophilic hyperthermophile Sulfolobus tokodaii. Protein Expression and Purification, 54(1), 73–78. [Link]
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Inoue, A., et al. (2018). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Marine Drugs, 16(10), 385. [Link]
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Elling, L., & Kula, M. R. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8, 198. [Link]
-
Lee, Y. S., et al. (2009). Effect of temperature on KDG kinase activity. ResearchGate. [Link]
-
Takahashi, M., et al. (2019). Characterization of l-2-keto-3-deoxyfuconate aldolases in a nonphosphorylating l-fucose metabolism pathway in anaerobic bacteria. Journal of Biological Chemistry, 294(46), 17448–17460. [Link]
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Wikipedia. (2023). Entner–Doudoroff pathway. [Link]
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Conway, T., & Peekhaus, N. (1996). Physiology, Biochemistry and Molecular Genetics of Entner-Doudoroff Metabolism in Escherichia coli. National Agricultural Library. [Link]
- Van Der Sar, S. D., et al. (2021). Gluconate dehydratase enzymes and recombinant cells.
-
Lee, Y. S., et al. (2009). Gene expression and characterization of 2-keto-3-deoxy-gluconate kinase, a key enzyme in the modified Entner-Doudoroff pathway of Serratia marcescens KCTC 2172. Electronic Journal of Biotechnology, 12(3). [Link]
-
Fu, Y., et al. (2021). The Entner-Doudoroff Pathway Is an Essential Metabolic Route for Methylotuvimicrobium buryatense 5GB1C. Applied and Environmental Microbiology, 87(4), e02293-20. [Link]
-
Schleheck, D., & Klenk, H. P. (2017). One-step synthesis of 2-keto-3-deoxy-D-gluconate by biocatalytic dehydration of D-gluconate. ResearchGate. [Link]
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Kim, S., et al. (2020). Characterization of an Entner–Doudoroff pathway-activated Escherichia coli. Biotechnology for Biofuels, 13(1), 160. [Link]
-
Makowka, A., et al. (2022). Entner-Doudoroff pathway in Synechocystis PCC 6803: Proposed regulatory roles and enzyme multifunctionalities. Frontiers in Plant Science, 13, 964955. [Link]
-
Schleheck, D., & Klenk, H. P. (2017). Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax. ResearchGate. [Link]
-
Lee, E. Y., et al. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. Marine Drugs, 20(5), 289. [Link]
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Lagarde, A. E., & Stoeber, F. R. (1978). Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon. PubMed. [Link]
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UniProt. (n.d.). kdgK - 2-dehydro-3-deoxygluconokinase - Escherichia coli (strain K12). UniProtKB. [Link]
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McCormack, J. G., & Denton, R. M. (1986). Applications of recombinant DNA technology to studies of metabolic regulation. Biochemical Society Transactions, 14(5), 825–831. [Link]
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LibreTexts Biology. (2023, July 9). 4.3: Applications of Recombinant DNA Technology. [Link]
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Gyan Sanchay. (n.d.). ENZYMES USED IN RECOMBINANT DNA TECHNOLOGY. [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to the In Vitro Reconstitution of the 2-Keto-3-deoxygluconate (KDG) Metabolic Pathway
Abstract
The 2-keto-3-deoxygluconate (KDG) metabolic pathway is a central route for carbohydrate metabolism, particularly within the Entner-Doudoroff (ED) pathway found in many microbes.[1][2] Its streamlined, two-enzyme cascade converting KDG into core metabolic building blocks—pyruvate and glyceraldehyde-3-phosphate—makes it a prime target for applications in metabolic engineering and synthetic biology.[3][4] Reconstituting this pathway in vitro strips away the complexity of the cellular environment, allowing for a precise, quantitative analysis of enzyme kinetics, substrate specificity, and overall pathway efficiency.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully express, purify, and assemble the KDG pathway in vitro. We delve into the causality behind protocol design, ensuring a robust and self-validating experimental system.
Scientific Rationale and Pathway Overview
The metabolism of this compound is a critical node in sugar acid degradation. In the semi-phosphorylative Entner-Doudoroff pathway, KDG is the substrate for a two-step enzymatic conversion that feeds directly into lower glycolysis.[7][8]
The two key enzymatic transformations are:
-
Phosphorylation: this compound Kinase (KDGK) catalyzes the ATP-dependent phosphorylation of KDG at the C6 position to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG).[4][9]
-
Aldol Cleavage: 2-keto-3-deoxy-6-phosphogluconate Aldolase (KDPGA or Eda) cleaves KDPG into two readily metabolizable three-carbon molecules: pyruvate and D-glyceraldehyde 3-phosphate (G3P).[10][11]
The in vitro reconstitution of this pathway serves multiple purposes:
-
Fundamental Biochemistry: It allows for the detailed kinetic characterization of each enzyme without the interference of competing cellular reactions.[12]
-
Metabolic Engineering: Provides a controlled system to identify rate-limiting steps and test engineered enzyme variants for improved performance before in vivo implementation.[13]
-
Biocatalysis: Enables the development of cell-free systems for the high-yield production of pyruvate or G3P from non-traditional feedstocks.
Below is a diagram illustrating the core reaction cascade.
Caption: The two-step enzymatic conversion of KDG to Pyruvate and G3P.
Experimental Design and Workflow
A successful reconstitution is built upon a logical progression from individual component preparation to integrated system analysis. This modular approach is critical for troubleshooting and validation.
Caption: A modular workflow for the in vitro reconstitution of the KDG pathway.
Detailed Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
This protocol details the overexpression and subsequent purification of His-tagged KDG Kinase (KDGK) and KDPG Aldolase (KDPGA). The use of an N-terminal His-tag is standard for its high affinity to Ni-NTA resin, facilitating a robust single-step purification.[4][14]
3.1. Materials and Reagents
-
E. coli BL21(DE3) cells transformed with expression plasmids for His-tagged KDGK and KDPGA.
-
LB Broth and appropriate antibiotic (e.g., Kanamycin or Ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 30 mM Imidazole, pH 8.0.[4]
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0.[7][8]
-
Dialysis Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4.[4]
-
Ni-NTA Agarose Resin.
-
Lysozyme, DNase I.
3.2. Step-by-Step Procedure
-
Expression: Inoculate 1 L of LB broth (with antibiotic) with 10 mL of an overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 20°C and continue shaking for 16-18 hours. Causality Note: Lowering the temperature after induction promotes proper protein folding and increases the yield of soluble protein.
-
Cell Harvest: Centrifuge the culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C or proceed directly.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Add lysozyme (1 mg/mL) and a pinch of DNase I. Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to ensure complete cell disruption. Use 10-second bursts with 30-second cooling intervals for a total of 5 minutes of sonication time.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, which contains the soluble His-tagged protein.
-
Affinity Chromatography:
-
Equilibrate a column containing 2 mL of Ni-NTA resin with 10 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. The slightly higher imidazole concentration outcompetes weakly interacting native proteins.[4]
-
Elute the target protein with 5 CV of Elution Buffer. The high concentration of imidazole competitively displaces the His-tag from the Ni-NTA resin. Collect 1 mL fractions.
-
-
Purity Check & Dialysis: Analyze the eluted fractions by SDS-PAGE. Pool the fractions containing the pure protein and dialyze overnight against 2 L of Dialysis Buffer at 4°C to remove imidazole and correctly buffer-exchange the protein for storage and activity assays.
-
Concentration & Storage: Determine the protein concentration using a BCA or Bradford assay. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Individual Enzyme Activity Assays
Before reconstituting the full pathway, it is imperative to validate the activity of each purified enzyme. This step is non-negotiable for troubleshooting a non-functional reconstituted system.
3.2.1. KDPG Aldolase (KDPGA) Activity Assay This assay measures the cleavage of KDPG into pyruvate. The pyruvate produced is then quantified using a coupled reaction with L-lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is directly proportional to the amount of pyruvate formed.[4]
-
Reaction Mixture (1 mL total volume):
-
Procedure:
-
Combine all components except KDPGA in a cuvette and incubate at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding the purified KDPGA enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over 5-10 minutes.
-
Calculate activity based on the rate of NADH oxidation (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).
-
3.2.2. KDG Kinase (KDGK) Activity Assay This assay is a coupled-enzyme assay that measures the production of KDPG by KDGK. The KDPG produced is immediately cleaved by an excess of KDPGA, and the resulting pyruvate is measured via the LDH-NADH system as described above.[4]
-
Reaction Mixture (1 mL total volume):
-
20 mM Tris-HCl (pH 7.4)
-
100 mM KCl
-
5 mM MgCl₂ (Causality Note: Mg²⁺ is a critical cofactor for most kinases, as it coordinates the phosphate groups of ATP.)
-
2.5 mM ATP
-
2.5 mM KDG (substrate)[4]
-
0.2 mM NADH
-
5 units L-Lactate Dehydrogenase (LDH)
-
20 µg purified KDPGA (in excess to ensure it's not rate-limiting)
-
5-10 µg purified KDGK
-
-
Procedure:
-
Combine all components except KDGK in a cuvette and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified KDGK enzyme.
-
Monitor the decrease in absorbance at 340 nm. The rate is now proportional to the KDGK activity.
-
Protocol 3: Full In Vitro Pathway Reconstitution
This protocol combines the validated enzymes to run the complete two-step pathway from KDG to pyruvate and G3P.
3.3.1. Reconstitution Reaction Setup
The following table provides a starting point for optimizing the reconstituted system. Enzyme concentrations may need to be titrated to achieve optimal flux and avoid intermediate accumulation.
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Rxn |
| Tris-HCl (pH 7.4) | 1 M | 50 mM | 5 µL |
| KCl | 1 M | 100 mM | 10 µL |
| MgCl₂ | 1 M | 5 mM | 0.5 µL |
| DTT | 100 mM | 1 mM | 1 µL |
| ATP | 100 mM | 5 mM | 5 µL |
| KDG | 100 mM | 5 mM | 5 µL |
| KDGK (purified) | 1 mg/mL | 10 µg/mL | 1 µL |
| KDPGA (purified) | 1 mg/mL | 10 µg/mL | 1 µL |
| Nuclease-Free H₂O | - | - | 71.5 µL |
| Total | 100 µL |
3.3.2. Step-by-Step Procedure
-
On ice, combine the buffer, salts, DTT, ATP, and water in a microcentrifuge tube.
-
Add the purified enzymes (KDGK and KDPGA).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate, KDG. Mix gently by pipetting.
-
Incubate at 37°C. Take aliquots (e.g., 10 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot immediately by adding an equal volume of 20% Trichloroacetic acid (TCA) or by heating at 95°C for 5 minutes.[7][8] Causality Note: Harsh quenching is necessary to instantly denature the enzymes and halt all catalytic activity, providing an accurate snapshot of the reaction progress.
-
Centrifuge the quenched samples to pellet the precipitated protein before analysis.
Protocol 4: Analysis of Reaction Products
The primary endpoint is the quantification of pyruvate.
-
Enzymatic Quantification (Recommended): Use the LDH-NADH assay described in Protocol 3.2.1 on the quenched and neutralized time-point samples. This is highly specific and sensitive.
-
Thin-Layer Chromatography (TLC): TLC can be used for qualitative analysis to visualize the consumption of KDG and the appearance of products. The reaction product can be developed with a solvent system like 1-butanol:acetic acid:water (2:1:1 v/v/v) and visualized by staining.[4]
-
High-Performance Liquid Chromatography (HPLC): For precise quantification of both substrate and products, HPLC with an appropriate column (e.g., an organic acid analysis column) and detector (e.g., UV or RI) is the gold standard.
References
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Wikipedia. Entner–Doudoroff pathway. [Link]
-
Peek, M. F., et al. (2012). What's for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli. Journal of Bacteriology. [Link]
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Chen, X., et al. (2016). The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants. Proceedings of the National Academy of Sciences. [Link]
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Jablonsky, J., et al. (2021). Entner-Doudoroff pathway in Synechocystis PCC 6803: Proposed regulatory roles and enzyme multifunctionalities. eLife. [Link]
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DAV University. The Entner–Doudoroff pathway describes an alternate series of reactions that catabolize glucose. [Link]
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Lowry, B., & Khosla, C. (2015). In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic. Synlett. [Link]
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Luo, Z., et al. (2016). In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors. Synthetic and Systems Biotechnology. [Link]
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Lowry, B., & Khosla, C. (2015). In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic. PubMed Central. [Link]
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Lowry, B., & Khosla, C. (2015). In Vitro Reconstitution of Metabolic Pathways: Insights Into Nature's Chemical Logic. Thieme Connect. [Link]
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Hisano, T., et al. (2019). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Marine Drugs. [Link]
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Lee, J-K., et al. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. MDPI. [Link]
-
Schleheck, D., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology. [Link]
-
You, L., et al. (2018). In Vitro Reconstitution and Optimization of the Entire Pathway to Convert Glucose into Fatty Acid. ACS Synthetic Biology. [Link]
-
Chen, X., et al. (2016). Fig. S4. (A) Activity assay for purified KDPG aldolase (Eda) from... ResearchGate. [Link]
-
Schleheck, D., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. PubMed Central. [Link]
-
Assay Genie. Aldolase Activity Colorimetric Assay Kit. [Link]
-
Condemine, G., et al. (1992). This compound Transport System in Erwinia Chrysanthemi. Journal of Bacteriology. [Link]
-
Buchanan, S. G., et al. (1999). Initiating a structural study of 2-keto-3-deoxy-6-phosphogluconate aldolase from Escherichia coli. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Jablonsky, J., et al. (2024). Phosphoketolase and KDPG aldolase metabolism modulate photosynthetic carbon yield in cyanobacteria. bioRxiv. [Link]
-
Wikipedia. 2-Dehydro-3-deoxy-phosphogluconate aldolase. [Link]
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Application Notes & Protocols: Leveraging 2-Keto-3-deoxygluconate (KDG) in Industrial Biotechnology
Introduction: Unlocking the Potential of a Key Metabolic Intermediate
In the landscape of industrial biotechnology, the pursuit of sustainable and efficient biochemical production pathways is paramount. 2-Keto-3-deoxygluconate (KDG), a central intermediate in the Entner-Doudoroff (ED) pathway for glucose catabolism, has emerged as a highly promising C6 platform chemical.[1][2] Unlike the phosphorylated intermediates of glycolysis, KDG's non-phosphorylated nature simplifies its transport and accumulation, making it an attractive target for metabolic engineering.[3][4] This guide provides an in-depth exploration of KDG's applications, from its microbial production to its downstream conversion into valuable industrial chemicals, offering detailed protocols for researchers and drug development professionals.
Part 1: The Scientific Foundation of KDG as a Platform Chemical
The strategic importance of KDG lies in its position within the ED pathway, a primary route for glucose metabolism in many Gram-negative bacteria and some archaea.[5][6] This pathway differs significantly from the more common Embden-Meyerhof-Parnas (glycolysis) pathway, initiating with the oxidation of glucose to gluconate, followed by dehydration to form KDG.[1][5] KDG is then either phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) in the semi-phosphorylative pathway or directly cleaved into pyruvate and glyceraldehyde in the non-phosphorylative route.[7][8] By targeting this junction, metabolic engineers can effectively channel carbon flux towards KDG accumulation.
Causality of Experimental Choice: The decision to engineer pathways for KDG accumulation is driven by its versatility. As a chiral molecule with multiple functional groups, KDG serves as a valuable precursor for a range of chemicals, including potential antibiotics and antiviral agents.[9] Its production from renewable feedstocks like glucose aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-based synthesis.[10][11]
Caption: The central role of KDG in modified Entner-Doudoroff pathways.
Part 2: Microbial Production of this compound
High-titer production of KDG is achievable through targeted genetic modification of microbial hosts, most commonly Escherichia coli. The core strategy involves redirecting carbon flow from glucose to KDG and preventing its subsequent catabolism.
Section 2.1: Strain Engineering Strategy
The foundational step is the disruption of the native metabolic pathway downstream of KDG. This is typically achieved by inactivating the genes encoding KDG kinase (kdgK) and KDPG aldolase (kdgA), which are responsible for KDG consumption.[12][13] This creates a metabolic bottleneck, leading to the intracellular accumulation and subsequent secretion of KDG. Further enhancements can be made by overexpressing upstream enzymes like gluconate dehydratase to pull more flux towards KDG.
Trustworthiness of the Protocol: This genetic strategy is self-validating. Successful inactivation of kdgK and kdgA will directly correlate with the appearance of KDG in the culture medium, which can be confirmed analytically. The degree of accumulation provides immediate feedback on the efficacy of the genetic modifications.
Section 2.2: Protocol: Fed-Batch Fermentation for High-Titer KDG Production
This protocol outlines a fed-batch fermentation process using a genetically engineered E. coli strain. Fed-batch cultivation is chosen to achieve high cell densities and maintain substrate concentrations at optimal levels, preventing substrate inhibition and maximizing productivity.
-
Inoculum Preparation:
-
Aseptically inoculate 50 mL of Luria-Bertani (LB) medium (supplemented with appropriate antibiotics) with a single colony of the engineered E. coli strain from an agar plate.
-
Incubate at 37°C with shaking at 220 rpm for 12-16 hours.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare a 5-L bioreactor with 3 L of the defined fermentation medium (see Table 1).
-
Sterilize the bioreactor and medium. After cooling, add sterile glucose solution to an initial concentration of 20 g/L and the required antibiotics.
-
Inoculate the bioreactor with the 50 mL seed culture.
-
Control the fermentation parameters: Temperature at 37°C, pH at 7.0 (controlled with 25% v/v NH4OH), and dissolved oxygen (DO) maintained above 20% by cascading agitation (300-900 rpm) and aeration (1-2 vvm).
-
-
Fed-Batch Phase:
-
Once the initial glucose is nearly depleted (indicated by a sharp increase in DO), initiate the feeding of a sterile, concentrated glucose solution (600 g/L).
-
Maintain the glucose concentration in the bioreactor at a low level (1-5 g/L) using a feedback control loop linked to the DO signal or an online glucose sensor.
-
Continue the fed-batch cultivation for 48-72 hours, collecting samples periodically for analysis of cell density (OD600), glucose, and KDG concentration.
-
Table 1: Composition of Defined Fermentation Medium
| Component | Concentration (per Liter) |
| KH2PO4 | 13.3 g |
| (NH4)2HPO4 | 4.0 g |
| Citric Acid | 1.7 g |
| MgSO4·7H2O | 1.2 g |
| Trace Metal Solution | 10 mL |
| Thiamine·HCl | 4.5 mg |
Trace Metal Solution (per Liter): 10g FeSO4·7H2O, 2.25g ZnSO4·7H2O, 1g CuSO4·5H2O, 0.5g MnSO4·5H2O, 0.23g Na2B4O7·10H2O, 2g CaCl2·2H2O, 0.1g (NH4)6Mo7O24.
Caption: Workflow for fed-batch production of KDG.
Part 3: Quantification and Purification
Accurate quantification and effective purification are critical for process optimization and for obtaining KDG suitable for downstream applications.
Section 3.1: Protocol: HPLC Analysis of KDG
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying KDG in fermentation broth.[14][15] A method using a derivatization agent can enhance sensitivity and specificity.[14]
-
Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For derivatization, mix the filtered sample with o-phenylenediamine (oPD) to react with the 2-oxo-acid group of KDG, which enhances UV or fluorescence detection.[14]
-
-
HPLC Conditions:
Table 2: HPLC Method Parameters for KDG Quantification
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient optimized to separate KDG from other broth components[14] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm or Fluorescence (Ex/Em for oPD derivative) |
| Injection Volume | 10 µL |
Section 3.2: Protocol: Downstream Purification of KDG
The goal of downstream processing is to isolate KDG from the fermentation broth with high purity and yield.[18][19] This multi-step process removes cells, proteins, salts, and other impurities.[20]
-
Clarification (Solid-Liquid Separation):
-
Concentration:
-
Concentrate the clarified supernatant using ultrafiltration with a molecular weight cut-off (MWCO) membrane (e.g., 3-10 kDa) that retains larger molecules like proteins while allowing KDG and salts to pass through.
-
-
Purification (Chromatography):
-
The primary purification step is typically ion-exchange chromatography (IEX). Since KDG is an acid, an anion-exchange column is used.
-
Equilibrate the anion-exchange column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the concentrated, filtered broth onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound KDG using a linear salt gradient (e.g., 0 to 1 M NaCl).
-
Collect fractions and analyze for KDG presence using the HPLC method described above.
-
-
Polishing and Formulation:
-
Pool the pure KDG fractions.
-
Desalt and concentrate the final product using ultrafiltration/diafiltration.[22]
-
The final product can be lyophilized to a stable powder or kept as a concentrated sterile solution.
-
Part 4: Downstream Valorization: KDG to Adipic Acid
A key application of KDG is its use as a bio-based precursor for adipic acid, a monomer for nylon-6,6 production.[23][24] Traditional adipic acid synthesis is a petrochemical process with significant environmental drawbacks, making a bio-based route highly desirable.[10][25]
Expertise & Experience Insight: The conversion of KDG to adipic acid often involves a multi-step enzymatic or chemo-catalytic pathway. A whole-cell biocatalysis approach is presented here, which avoids costly and time-consuming enzyme purification steps.[24]
Section 4.1: Protocol: Whole-Cell Biocatalytic Conversion of KDG
This protocol uses a "resting cell" suspension of another engineered microorganism that expresses the necessary enzymes to convert KDG to a precursor of adipic acid, such as cis,cis-muconic acid, which can then be hydrogenated to adipic acid.[23]
-
Biocatalyst Preparation:
-
Cultivate the engineered biocatalyst strain (e.g., P. putida or E. coli expressing the required enzymatic cascade) to a high cell density in a suitable growth medium.
-
Harvest the cells by centrifugation and wash twice with a phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual medium components.
-
Resuspend the cell pellet in the same buffer to a final concentration of 50 g/L (cell dry weight).
-
-
Bioconversion Reaction:
-
In a temperature-controlled reaction vessel, combine the purified KDG solution with the resting cell suspension. The initial KDG concentration should be optimized (e.g., 50-100 g/L).
-
Maintain the reaction at an optimal temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle agitation.
-
Monitor the conversion of KDG and the formation of the product over time using HPLC.
-
-
Product Recovery:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
The product in the supernatant can then be purified using methods such as liquid-liquid extraction or crystallization.
-
Caption: Biocatalytic conversion of KDG to an adipic acid precursor.
Conclusion
This compound stands as a testament to the power of metabolic engineering in creating sustainable biochemical production platforms. Its strategic position in microbial metabolism, combined with advanced fermentation and purification protocols, enables its efficient production. The subsequent conversion of KDG into high-value chemicals like adipic acid showcases a viable, green alternative to conventional petrochemical processes. The methodologies detailed in this guide provide a robust framework for researchers to explore and optimize the vast potential of KDG in industrial biotechnology.
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- Production of 2-keto-3-deoxy-d-gluconic acid in filamentous fungi. (2019).
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- Breaking the bottleneck of the α-ketopimelate pathway to boost adipic acid synthesis in Escherichia coli via metabolic and enzymatic engineering. (2020).
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- Inducing properties of analogs of this compound on the expression of pectinase genes of Erwinia chrysanthemi. (1991). FEMS Microbiology Letters, 81(1), 73-78.
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Application Notes and Protocols for Genetic Manipulation of the 2-Keto-3-Deoxygluconate (KDG) Pathway for Biofuel Production
Authored by: A Senior Application Scientist
Abstract
The global imperative to transition from fossil fuels to renewable energy sources has catalyzed extensive research into microbial biofuel production.[1] While central glycolytic pathways like the Embden-Meyerhof-Parnas (EMP) pathway are traditionally exploited, alternative routes such as the Entner-Doudoroff (ED) and the associated 2-Keto-3-deoxygluconate (KDG) pathways present untapped potential for enhancing the production of biofuel precursors.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic genetic manipulation of the KDG pathway in Escherichia coli, a workhorse of industrial biotechnology. We will delve into the rationale for targeting this pathway, provide detailed, field-proven protocols for gene knockout and overexpression using CRISPR/Cas9 technology, and outline methodologies for metabolic flux analysis to quantify the impact of these genetic modifications.
Introduction: The Rationale for Targeting the KDG Pathway
The production of advanced biofuels requires a robust and efficient supply of key metabolic precursors, primarily pyruvate and glyceraldehyde-3-phosphate (GAP).[4] In E. coli, the KDG pathway is a segment of the broader Entner-Doudoroff (ED) pathway, which catabolizes gluconate and other sugar acids.[3][5] The core reaction of the KDG pathway involves the phosphorylation of this compound (KDG) to 2-keto-3-deoxy-6-phosphogluconate (KDPG) by KDG kinase, followed by the cleavage of KDPG into pyruvate and GAP by KDPG aldolase.[5][6][7]
Manipulating this pathway offers several theoretical advantages for biofuel production:
-
Direct Precursor Supply: The pathway directly yields pyruvate and GAP, which are central precursors for various biofuels, including isobutanol and other higher alcohols.[8]
-
Alternative Carbon Source Utilization: Enhancing this pathway could enable more efficient conversion of non-traditional, gluconate-rich feedstocks derived from lignocellulosic biomass into biofuels.
-
Bypassing EMP Regulation: The EMP pathway is tightly regulated at multiple enzymatic steps.[9] By shunting carbon flux through the KDG pathway, it may be possible to circumvent some of these regulatory bottlenecks, leading to higher overall productivity.
This guide will focus on E. coli K-12 as the model organism due to its well-characterized genetics and the availability of advanced genetic tools.[5]
The KDG Regulon: Key Genetic Targets
The KDG pathway in E. coli is primarily controlled by the kdg regulon, which is negatively regulated by the KdgR repressor protein.[5] Understanding these genetic targets is crucial for effective metabolic engineering.
| Gene | Protein Product | Function | Genetic Location (E. coli K-12) | UniProt ID | Strategic Action |
| kdgK | KDG Kinase | Catalyzes the phosphorylation of KDG to KDPG.[6] | 69 min | P37647 | Overexpress to pull flux through the pathway. |
| eda (kdgA) | KDPG Aldolase | Cleaves KDPG into pyruvate and GAP.[7] | 35 min | P0A9P6 | Overexpress to increase the output of biofuel precursors. |
| kdgR | KdgR Repressor | Negatively regulates the expression of kdgK, eda, and the KDG transporter gene kdgT.[5] | 36 min | P0ACJ8 | Knockout to derepress the entire regulon, leading to constitutive high-level expression of KDG pathway enzymes. |
Visualizing the KDG Pathway and Genetic Intervention Strategy
The following diagram illustrates the core KDG pathway and highlights the proposed points of genetic intervention.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Step-by-Step Methodology:
-
Design of guide RNA (gRNA) for kdgR:
-
Obtain the sequence of the E. coli K-12 kdgR gene.
-
Use an online tool (e.g., CHOPCHOP, Benchling) to identify a 20-bp gRNA sequence targeting the 5' end of the kdgR coding region. The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9. [10] * Causality: Targeting the 5' end ensures that any resulting frameshift mutations from non-homologous end joining (if a donor template is not used) will lead to a non-functional protein.
-
-
Design and Synthesis of Donor DNA:
-
Synthesize a 100-200 bp single-stranded or double-stranded DNA oligonucleotide.
-
This donor DNA should contain 50-100 bp of homology upstream and downstream of the kdgR gene, effectively replacing the gene with a small scar sequence.
-
Causality: The homology arms are essential for the cell's homology-directed repair (HDR) mechanism to integrate the donor DNA after the Cas9-induced double-strand break. [11]
-
-
Plasmid Preparation:
-
Transformation and Genome Editing:
-
Prepare electrocompetent E. coli K-12 cells.
-
First, transform the cells with the pCas plasmid and select on appropriate antibiotic plates (e.g., chloramphenicol).
-
Make the pCas-containing cells electrocompetent.
-
Co-transform these cells with the gRNA plasmid (e.g., pTargetT-gRNA-kdgR) and the synthesized donor DNA.
-
Plate on selective media (e.g., LB agar with chloramphenicol and spectinomycin).
-
Causality: The two-step transformation ensures that the machinery for recombination and DNA cleavage is present before the gRNA and donor DNA are introduced.
-
-
Induction and Selection:
-
Induce the expression of the Cas9 nuclease according to the specific promoter on the pCas plasmid (e.g., with arabinose).
-
Successful editing will result in the loss of the gRNA target site, making the cells resistant to further Cas9 cleavage. Non-edited cells will continue to experience double-strand breaks, leading to cell death.
-
-
Verification:
-
Isolate colonies from the selection plates.
-
Perform colony PCR using primers that flank the kdgR gene. The PCR product from a successful knockout will be smaller than the wild-type product.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 2: CRISPRa-Mediated Overexpression of kdgK and eda
This protocol outlines the simultaneous overexpression of kdgK and eda using CRISPR activation (CRISPRa), which utilizes a nuclease-dead Cas9 (dCas9) fused to a transcriptional activator.
Rationale: While knocking out kdgR provides a strong baseline overexpression, CRISPRa allows for tunable and potentially even higher levels of expression of the target genes, providing greater control over the metabolic pathway.
Step-by-Step Methodology:
-
Design of gRNAs for CRISPRa:
-
Design gRNAs that target the promoter regions of kdgK and eda. For CRISPRa, the gRNA should bind upstream of the transcriptional start site (-50 to -300 bp is often effective).
-
Use bioinformatics tools to identify optimal gRNA binding sites in the promoter regions.
-
-
Plasmid Construction:
-
Utilize a CRISPRa system for E. coli. This typically involves two plasmids:
-
A plasmid expressing dCas9 fused to a transcriptional activator domain (e.g., dCas9-Omega).
-
A plasmid for expressing the gRNAs targeting the kdgK and eda promoters. This can be a multi-gRNA expression plasmid to target both genes simultaneously.
-
-
-
Transformation:
-
Co-transform electrocompetent E. coli K-12 with both the dCas9-activator plasmid and the multi-gRNA expression plasmid.
-
Select for transformants on plates containing the appropriate antibiotics for both plasmids.
-
-
Verification of Overexpression:
-
Grow the engineered strain and a wild-type control in a suitable medium (e.g., M9 minimal medium with gluconate as the carbon source).
-
Harvest the cells during the exponential growth phase.
-
Perform quantitative Reverse Transcription PCR (qRT-PCR) to measure the transcript levels of kdgK and eda. Compare the expression levels in the engineered strain to the wild-type control. A significant increase in transcript levels indicates successful overexpression.
-
Self-Validation: The qRT-PCR results directly validate the efficacy of the CRISPRa system.
-
Metabolic Flux Analysis
After successful genetic modification, it is critical to quantify the resulting changes in metabolic flux. Flux Balance Analysis (FBA) and 13C-Metabolic Flux Analysis (13C-MFA) are powerful tools for this purpose. [13][14] Workflow Diagram:
Caption: Workflow for Metabolic Flux Analysis.
Protocol 3: Steady-State 13C-Metabolic Flux Analysis
Rationale: 13C-MFA provides a detailed, quantitative map of the carbon flow through the central metabolic network, allowing for a precise assessment of how genetic modifications have rewired the cell's metabolism. [15] Step-by-Step Methodology:
-
Isotopic Labeling Experiment:
-
Culture the engineered and wild-type E. coli strains in a chemostat under defined conditions to achieve a metabolic steady state.
-
The medium should contain a known mixture of 13C-labeled substrates. For analyzing the KDG pathway, using [1-13C]gluconate or a mixture of [1-13C]glucose and unlabeled glucose is effective.
-
Causality: The specific labeling pattern of the substrate will result in unique labeling patterns in downstream metabolites, which act as fingerprints for the active metabolic pathways.
-
-
Sample Collection and Preparation:
-
Rapidly quench metabolic activity and harvest the cells.
-
Hydrolyze the cell biomass to break down proteins into their constituent amino acids.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.
-
Causality: The mass isotopomer distributions in amino acids reflect the labeling patterns of their precursor molecules from central metabolism (e.g., pyruvate, oxaloacetate).
-
-
Flux Calculation:
-
Use a computational flux analysis software package (e.g., INCA, METRAN).
-
Provide the software with the stoichiometric model of E. coli's central metabolism, the known labeling pattern of the substrate, and the experimentally determined mass isotopomer distributions.
-
The software will then perform an iterative fitting procedure to calculate the flux values for each reaction in the network that best explain the observed labeling patterns.
-
Data Interpretation:
Compare the flux maps of the engineered strains with the wild-type strain. Pay close attention to:
-
Flux through KDPG aldolase (eda): This will directly quantify the activity of the engineered pathway.
-
Flux split between the EMP pathway, Pentose Phosphate Pathway (PPP), and the ED/KDG pathway: This will reveal how the carbon flow has been redirected.
-
Yield of pyruvate and GAP: Quantify the increase in the production of these key biofuel precursors.
Summary of Expected Outcomes
The table below summarizes the anticipated quantitative outcomes from the proposed genetic modifications.
| Strain | Relevant Genotype | Expected kdgK/eda Expression | Expected Flux to Pyruvate/GAP (from KDG pathway) |
| Wild-Type | kdgR+, kdgK+, eda+ | Basal/Inducible | Low |
| KdgR Knockout | ΔkdgR | Constitutively High | High |
| CRISPRa | dCas9-activator, gRNA-kdgK, gRNA-eda | Very High (Tunable) | Very High |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low CRISPR knockout efficiency | Poor gRNA design; Inefficient homologous recombination. | Design and test multiple gRNAs. Optimize the length of the homology arms on the donor DNA. Ensure the lambda-Red system is active. |
| No increase in transcripts after CRISPRa | gRNA targets an ineffective region of the promoter. | Design new gRNAs targeting different locations upstream of the transcriptional start site. |
| 13C-MFA data does not fit the model well | Metabolic steady-state was not reached; Inaccurate biomass composition assumptions. | Ensure steady-state in the chemostat before harvesting. Experimentally determine the macromolecular composition of your strain under the specific growth conditions. |
References
-
Pouysségur, J., & Stoeber, F. (1974). Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon. Journal of Bacteriology, 117(2), 641–651. [Link]
-
Fischer, E., & Sauer, U. (2003). Metabolic Flux Ratio Analysis of Genetic and Environmental Modulations of Escherichia coli Central Carbon Metabolism. Applied and Environmental Microbiology, 69(4), 2098–2107. [Link]
-
Yuan, P., et al. (2017). Switch on a more efficient pyruvate synthesis pathway based on transcriptome analysis and metabolic evolution. Journal of Bioscience and Bioengineering, 124(5), 556-563. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis for Escherichia coli by flux balance analysis. Methods in Molecular Biology, 1191, 237-60. [Link]
-
Orth, J. D., Thiele, I., & Palsson, B. Ø. (2010). What is flux balance analysis?. Nature Biotechnology, 28(3), 245–248. [Link]
-
Holms, W. H. (1996). Flux analysis and control of the central metabolic pathways in Escherichia coli. FEMS Microbiology Reviews, 19(2), 85–116. [Link]
-
Gleize, K., et al. (2022). Flux-Balance Analysis and Mobile CRISPRi-Guided Deletion of a Conditionally Essential Gene in Shewanella oneidensis MR-1. ACS Synthetic Biology, 11(11), 3704–3713. [Link]
-
Pouysségur, J., & Stoeber, F. (1974). Genetic Control of the 2-Keto-3-Deoxy-D-Gluconate. Amanote Research. [Link]
-
UniProt Consortium. (2023). kdgK - 2-dehydro-3-deoxygluconokinase - Escherichia coli (strain K12). UniProtKB. [Link]
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Wikipedia contributors. (2023). Entner–Doudoroff pathway. Wikipedia. [Link]
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Pouysségur, J., & Lagarde, A. (1973). [2-Keto-3-deoxy-gluconate transport system in E. coli K 12: map location of a structural gene and of its operator]. Molecular & general genetics : MGG, 121(2), 163–180. [Link]
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Wang, X., et al. (2023). Metabolic Engineering of Microorganisms to Produce Pyruvate and Derived Compounds. International Journal of Molecular Sciences, 24(3), 2853. [Link]
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Fraenkel, D. G., & Horecker, B. L. (1965). This compound 6-Phosphate Aldolase Mutants of Escherichia coli. Journal of Bacteriology, 90(4), 837–842. [Link]
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Conway, T. (1992). The Entner-Doudoroff pathway: history, physiology and molecular biology. FEMS Microbiology Reviews, 9(1), 1–27. [Link]
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Kerr, C. (2018). Using CRISPR Cas9 to Genetically Modify E.coli. Medium. [Link]
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Su, Z., et al. (2018). Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli. Journal of Visualized Experiments, (131), 56569. [Link]
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Jiang, Y., et al. (2015). Multigene Editing in the Escherichia coli Genome via the CRISPR-Cas9 System. Applied and Environmental Microbiology, 81(7), 2506–2514. [Link]
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Du, W., et al. (2019). Four key steps control glycolytic flux in mammalian cells. Cell Reports, 27(6), 1859-1871.e6. [Link]
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Al-Majd, L. A., et al. (2024). Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3) Strains for Enhanced Protein Purification and Genome Editing. International Journal of Molecular Sciences, 25(11), 6031. [Link]
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The Biogenius. (2021). Using CRISPR Gene Editing to Modify the LacZ gene in E.coli. YouTube. [Link]
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Biology LibreTexts. (2024). 5.7A: The Entner-Doudoroff Pathway. [Link]
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Liu, C. J., & Chapple, C. (2015). Genetic manipulation of lignocellulosic biomass for bioenergy. Current opinion in biotechnology, 32, 217–223. [Link]
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ResearchGate. (n.d.). The overexpression of 2 sets of glycolytic enzymes promoted glycolysis... [Link]
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Wolanin, A., & Magdalan, J. (2016). Up-regulation of Key Glycolysis Proteins in Cancer Development. Postepy higieny i medycyny doswiadczalnej, 70, 1265–1275. [Link]
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Georgianna, D. R., & Mayfield, S. P. (2012). Genetic Engineering of Algae for Enhanced Biofuel Production. Eukaryotic Cell, 11(7), 839–849. [Link]
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Zhu, H., et al. (2022). Overexpression of enzymes in glycolysis and energy metabolic pathways to enhance coenzyme Q10 production in Rhodobacter sphaeroides VK-2-3. Frontiers in Bioengineering and Biotechnology, 10, 967389. [Link]
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Tokyo Tech News. (2015). Genetic manipulation for algal biofuel production. [Link]
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Wang, C., et al. (2023). The Expression of Two Distinct Sets of Glycolytic Enzymes Reveals Differential Effects of Glycolytic Reprogramming on Pancreatic Ductal Tumorigenesis in Mice. International Journal of Molecular Sciences, 24(21), 15951. [Link]
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Gaudet, M., et al. (2014). Genetic resources for advanced biofuel production described with the Gene Ontology. Frontiers in Microbiology, 5, 456. [Link]
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Application Notes and Protocols for the Discovery of Novel Enzymes in 2-Keto-3-deoxygluconate (KDG) Metabolism
Introduction: Unlocking Novel Biocatalysts from the KDG Metabolic Hub
2-Keto-3-deoxygluconate (KDG) is a crucial intermediate in carbohydrate metabolism across a wide range of microorganisms.[1] It serves as a central junction in the Entner-Doudoroff (ED) pathway, a key route for glucose and gluconate catabolism, particularly in Gram-negative bacteria and archaea.[2][3][4] The ED pathway's key enzymes, 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, facilitate the conversion of glucose to pyruvate with a net yield of one molecule of ATP, NADH, and NADPH per glucose molecule.[5][2][3] Furthermore, KDG is a product of the degradation of abundant biopolymers such as pectin and alginate, highlighting its importance in global carbon cycling.[6][7]
The enzymes that catalyze the formation and conversion of KDG and its phosphorylated derivative, KDPG, are of significant interest for industrial biotechnology and drug development. Novel enzymes with enhanced stability, altered substrate specificity, or improved catalytic efficiency can be harnessed for the production of biofuels, platform chemicals, and specialty fine chemicals.[6] For instance, engineering microbial platforms for efficient ethanol production from alginate could be enhanced by the discovery of more efficient enzymes in the KDG pathway.[6]
This guide provides a comprehensive framework for the discovery and characterization of novel enzymes involved in KDG metabolism. We will delve into the practical and theoretical aspects of constructing and screening metagenomic libraries to identify these biocatalysts. The protocols outlined herein are designed to be self-validating, with explanations for the critical steps, ensuring a high degree of scientific rigor and reproducibility.
The KDG Metabolic Landscape: A Rich Source for Enzyme Discovery
KDG metabolism is not a single, linear pathway but rather a network of interconnected reactions. The classical ED pathway involves the phosphorylation of glucose, followed by oxidation and dehydration to form KDPG, which is then cleaved by KDPG aldolase.[5][2][8][9] However, non-phosphorylative and semi-phosphorylative variations of the ED pathway also exist, which directly involve KDG.[1][8] Key enzymes in this metabolic hub include:
-
KDG Kinase (2-dehydro-3-deoxygluconokinase): This enzyme phosphorylates KDG to form KDPG, a crucial step in the semi-phosphorylative ED pathway.[8][10][11][12]
-
KDPG Aldolase: This aldolase catalyzes the reversible cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate.[5][2][8][13]
-
KDG Aldolase: Found in some archaea, this enzyme directly cleaves KDG into pyruvate and glyceraldehyde.[1]
-
KdgF: A recently discovered enzyme that catalyzes the linearization of unsaturated uronates derived from pectin and alginate, leading to the efficient production of KDG.[6][7]
The diversity of these pathways across different microbial lineages suggests a vast, untapped reservoir of enzymes with novel properties waiting to be discovered.
Figure 1: Simplified overview of key metabolic pathways involving this compound (KDG).
Workflow for Novel Enzyme Discovery
The discovery of novel enzymes from environmental samples is a multi-step process that begins with the construction of a metagenomic library and culminates in the detailed biochemical characterization of purified enzymes. This workflow is designed to maximize the chances of identifying enzymes with desired activities.
Figure 2: Overall workflow for the discovery of novel enzymes from metagenomic libraries.
Part 1: Metagenomic Library Construction
The foundation of a successful enzyme discovery campaign is a high-quality metagenomic library. This involves extracting DNA from a diverse microbial community and cloning it into a suitable host organism, typically E. coli. The choice of vector is critical; fosmids are often preferred for their ability to accommodate large DNA inserts (35-40 kb), which increases the probability of cloning complete metabolic pathways or operons.[14]
Protocol 1.1: Fosmid-Based Metagenomic Library Construction
Rationale: This protocol is optimized for the construction of a large-insert metagenomic library, which is advantageous for discovering multi-gene pathways and enzymes that require accessory proteins for activity.
Materials:
-
Environmental sample (e.g., soil, water, sediment)
-
PowerSoil® DNA Isolation Kit (or equivalent)
-
CopyControl™ Fosmid Library Production Kit (or equivalent) with pCC1FOS™ vector
-
E. coli EPI300™-T1R plating strain
-
LB agar plates with chloramphenicol (12.5 µg/mL) and L-arabinose (0.01% w/v)
-
Nuclease-free water
-
Agarose gel electrophoresis system
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Metagenomic DNA Extraction:
-
Extract high molecular weight DNA from the environmental sample using a commercial kit, following the manufacturer's instructions.[14] The goal is to obtain DNA fragments >40 kb.
-
Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and spectrophotometry. High-quality DNA should appear as a tight band of high molecular weight with minimal shearing.
-
-
End-Repair and Ligation:
-
Perform end-repair on the purified metagenomic DNA to generate blunt, 5'-phosphorylated ends. This is a critical step to ensure efficient ligation into the fosmid vector.
-
Ligate the end-repaired DNA into the pCC1FOS™ vector according to the kit manufacturer's protocol. The vector-to-insert molar ratio should be optimized to favor single-insert clones.
-
-
In Vitro Packaging and Transfection:
-
Package the ligation mixture into lambda phage particles using the packaging extracts provided in the kit. This step is highly efficient for introducing large DNA molecules into E. coli.
-
Transfect the packaged fosmids into the E. coli EPI300™-T1R host strain.
-
-
Library Titer and Amplification:
-
Plate serial dilutions of the transfected cells on LB agar plates containing chloramphenicol and L-arabinose to determine the library titer (number of clones). A high-titer library ( >50,000 clones) is desirable to ensure adequate representation of the microbial diversity.[14]
-
For library amplification and storage, scrape the colonies from the titration plates into LB broth with 25% glycerol and store at -80°C.
-
| Parameter | Recommended Value | Rationale |
| DNA Insert Size | 35-40 kb | Increases the likelihood of cloning entire operons. |
| Vector | pCC1FOS™ (Fosmid) | Stable, low-copy number vector suitable for large inserts. |
| Host Strain | E. coli EPI300™-T1R | Engineered for stable maintenance of large DNA fragments. |
| Library Size | >50,000 clones | Ensures a high degree of genetic diversity is captured.[14] |
Part 2: High-Throughput Screening for KDG-Metabolizing Enzymes
The success of a functional metagenomic screen hinges on the development of a sensitive and specific high-throughput assay. Below are protocols for screening for two key enzyme classes in KDG metabolism.
Protocol 2.1: Screening for KDG Kinase Activity
Rationale: This coupled-enzyme assay detects the production of KDPG from KDG by linking it to the generation of pyruvate, which is then quantified.[15] This method is highly specific and can be adapted for a high-throughput format.
Materials:
-
Metagenomic library plated on LB-chloramphenicol-arabinose agar
-
96-well microtiter plates
-
Lysis buffer (e.g., BugBuster)
-
Assay buffer: 20 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Substrate solution: 5 mM KDG, 5 mM ATP in assay buffer
-
Coupling enzyme solution: 0.2 mM NADH, 2.5 µg/mL purified KDPG aldolase, 1 unit/mL lactate dehydrogenase (LDH) in assay buffer
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Colony Picking and Culture:
-
Inoculate individual clones from the metagenomic library into 96-well plates containing LB broth with chloramphenicol and L-arabinose.
-
Incubate at 37°C with shaking until the cultures reach an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend the pellets in lysis buffer.
-
Incubate according to the lysis buffer manufacturer's instructions to release the intracellular enzymes.
-
-
Kinase Reaction and Detection:
-
Add the substrate solution to each well of a new 96-well plate.
-
Initiate the reaction by adding the cell lysate to each well.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Add the coupling enzyme solution to each well.
-
Monitor the decrease in absorbance at 340 nm over time. A decrease in absorbance indicates the consumption of NADH, which is proportional to the amount of pyruvate produced, and thus to the KDG kinase activity.
-
-
Hit Identification:
-
Clones exhibiting a significantly higher rate of NADH consumption compared to the background are considered positive hits.
-
Protocol 2.2: Screening for KDG/KDPG Aldolase Activity
Rationale: The thiobarbituric acid (TBA) assay is a classic colorimetric method for the detection of β-keto acids, including KDG.[16][17] It is a robust and sensitive assay suitable for high-throughput screening.
Materials:
-
Metagenomic library clones prepared as in Protocol 2.1
-
Assay buffer: 50 mM sodium acetate (pH 5.5)
-
Substrate solution: 10 mM glyceraldehyde, 10 mM pyruvate in assay buffer
-
10% Trichloroacetic acid (TCA)
-
25 mM NaIO₄ in 250 mM H₂SO₄
-
2% Sodium arsenate in 0.5 M HCl
-
0.3% Thiobarbituric acid
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 549 nm
Procedure:
-
Enzyme Reaction:
-
Add the substrate solution to the wells of a 96-well plate.
-
Initiate the reaction by adding cell lysate.
-
Incubate at 50°C for 30 minutes.
-
Stop the reaction by adding 10% TCA.
-
-
Color Development:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add the NaIO₄ solution and incubate for 20 minutes at room temperature.
-
Add the sodium arsenate solution.
-
Add the TBA solution and incubate at 100°C for 10 minutes. A pink to red color will develop in the presence of KDG.
-
-
Measurement and Hit Identification:
-
Add DMSO to each well to stabilize the color.
-
Measure the absorbance at 549 nm.
-
Clones with significantly higher absorbance values compared to the background are identified as positive hits.
-
Part 3: Hit Validation and Enzyme Characterization
Once positive hits are identified, the next steps involve validating the activity, identifying the responsible gene, and characterizing the biochemical properties of the novel enzyme.
Protocol 3.1: Recombinant Protein Expression and Purification
Rationale: To perform detailed biochemical characterization, the enzyme of interest must be purified to homogeneity. Heterologous expression in E. coli using an inducible system is a common and effective approach.[7][8][18][19][20]
Materials:
-
Plasmid DNA from the positive hit clone
-
pET expression vector (e.g., pET-28a with an N-terminal His₆-tag)
-
E. coli BL21(DE3) expression host
-
LB broth with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE system
Procedure:
-
Gene Subcloning:
-
Isolate the fosmid DNA from the positive clone.
-
Identify the open reading frame (ORF) responsible for the enzymatic activity through sequencing and bioinformatic analysis (e.g., BLAST search against known KDG-metabolizing enzymes).
-
Amplify the target ORF by PCR and clone it into a pET expression vector.
-
-
Protein Expression:
-
Transform the expression vector into E. coli BL21(DE3).
-
Grow a culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration).
-
Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Purification:
-
Harvest the cells and lyse them by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the soluble fraction using a Ni-NTA affinity column.
-
Elute the protein with an imidazole gradient.
-
Assess the purity of the enzyme by SDS-PAGE.
-
Protocol 3.2: Enzyme Kinetics Characterization
Rationale: Determining the kinetic parameters of a novel enzyme is essential for understanding its catalytic mechanism and potential applications.[21][22]
Materials:
-
Purified enzyme
-
Substrates (e.g., KDG, ATP, KDPG, pyruvate, glyceraldehyde) at various concentrations
-
Appropriate buffers with varying pH
-
Spectrophotometer or microplate reader
-
Data analysis software for calculating kinetic parameters
Procedure:
-
Determination of Optimal pH and Temperature:
-
Measure the enzyme activity across a range of pH values and temperatures to identify the optimal conditions.
-
-
Michaelis-Menten Kinetics:
-
Perform the enzyme assay with a fixed enzyme concentration and varying concentrations of one substrate while keeping the other substrates at saturating concentrations.
-
Measure the initial reaction rates (V₀).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
-
-
Substrate Specificity:
-
Test the enzyme's activity with a panel of alternative substrates to assess its specificity.
-
| Kinetic Parameter | Description | Importance |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Indicates the affinity of the enzyme for its substrate. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Proportional to the enzyme concentration and its catalytic efficiency. |
| k_cat_ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the intrinsic catalytic activity of the enzyme. |
| k_cat_/Kₘ | Catalytic efficiency. | A measure of how efficiently the enzyme converts substrate to product at low substrate concentrations. |
Conclusion: From Metagenome to Novel Biocatalyst
The methodologies detailed in this guide provide a robust framework for the successful discovery and characterization of novel enzymes involved in KDG metabolism. By combining the power of metagenomics with carefully designed high-throughput screening assays, researchers can tap into the vast microbial diversity of our planet to uncover new biocatalysts with unique and valuable properties. The insights gained from the detailed biochemical characterization of these enzymes will not only advance our fundamental understanding of microbial metabolism but also pave the way for innovative applications in biotechnology and medicine.
References
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Entner–Doudoroff pathway - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Perchat, N., & Liège, U. de. (n.d.). The hunt for original microbial enzymes: an initiatory review on the construction and functional screening of (meta)genomic libraries. Retrieved January 12, 2026, from [Link]
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The Entner–Doudoroff pathway describes an alternate series of reactions that catabolize glucose t - DAV University. (n.d.). Retrieved January 12, 2026, from [Link]
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5.7A: The Entner-Doudoroff Pathway. (2021, November 23). Biology LibreTexts. Retrieved January 12, 2026, from [Link]
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Entner–Doudoroff pathway - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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-
Ferrés, I., Amarelle, V., Noya, F., et al. (2015). Construction and screening of a functional metagenomic library to identify novel enzymes produced by Antarctic bacteria. ResearchGate. Retrieved January 12, 2026, from [Link]
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E. coli protein expression and purification. (2019, September 8). protocols.io. Retrieved January 12, 2026, from [Link]
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- Sprenger, G. A., & Schorken, U. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8, 215.
- Ferrés, I., Amarelle, V., Noya, F., et al. (2015). Construction and screening of a functional metagenomic library to identify novel enzymes produced by Antarctic bacteria. Advances in Polar Science, 26(1), 96-101.
-
Hobbs, J. K., Lee, S. M., Robb, M., et al. (2016). KdgF, the missing link in the microbial metabolism of uronate sugars from pectin and alginate. Semantic Scholar. Retrieved January 12, 2026, from [Link]
- Sprenger, G. A., & Schorken, U. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8.
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KDG aldolase. (n.d.). Retrieved January 12, 2026, from [Link]
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2-dehydro-3-deoxygluconokinase - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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E. coli protein expression and purification v1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Characterize Enzyme Kinetics. (2020, October 6). AZoM.com. Retrieved January 12, 2026, from [Link]
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Enzyme kinetics - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Methods to Characterise Enzyme Kinetics with Biological and Medicinal Substrates: The Case of Alkaline Phosphatase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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-
Aldolase Activity Colorimetric Assay Kit (#BN00889). (n.d.). Retrieved January 12, 2026, from [Link]
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Effect of temperature on KDG kinase activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kinase Activity Profiling - German Cancer Research Center. (n.d.). Retrieved January 12, 2026, from [Link]
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EC 2.7.1.178 - IUBMB Nomenclature. (n.d.). Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
"Addressing the instability and degradation of 2-Keto-3-deoxygluconate in solution"
Introduction
Welcome to the technical support center for 2-Keto-3-deoxygluconate (KDG). As a pivotal intermediate in carbohydrate metabolism, particularly the Entner-Doudoroff pathway, KDG is a critical component in microbiology, biochemistry, and metabolic engineering research.[1] However, its utility is often challenged by its inherent instability in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues related to KDG degradation, ensuring the accuracy and reproducibility of your experimental results.
This center provides a detailed examination of the factors contributing to KDG instability, offers robust troubleshooting guides in a direct question-and-answer format, and presents validated protocols for the preparation, storage, and handling of KDG solutions.
Part 1: Understanding KDG Instability
The stability of this compound is compromised by its molecular structure—an α-keto acid with adjacent hydroxyl groups. This configuration makes it susceptible to several degradation pathways, primarily driven by pH, temperature, and the presence of oxidizing agents.
Key Degradation Mechanisms
-
Keto-Enol Tautomerism: Like other carbonyl compounds with an α-hydrogen, KDG exists in equilibrium with its enol form. This tautomerization is catalyzed by both acids and bases.[2][3] While the keto form predominates, the formation of the enol intermediate is a critical step leading to further degradation, as the C=C double bond of the enol is susceptible to oxidation.
-
Alkaline-Mediated Degradation (Retro-Aldol Cleavage): Under neutral to alkaline conditions (pH ≥ 7.0), KDG is particularly unstable. The presence of a hydroxyl group beta to the ketone facilitates a retro-aldol cleavage reaction. This breaks the C3-C4 bond, leading to the formation of smaller, non-functional aldehydes and acids, effectively reducing the concentration of intact KDG in your solution.[4]
-
Oxidation: The presence of dissolved oxygen or trace metal ions can promote the oxidative degradation of KDG, especially its enol tautomer. This can lead to a variety of oxidized byproducts and a significant loss of the parent compound. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this pathway.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions.[5] Light can promote the formation of free radicals, accelerating the breakdown of the molecule.
The following diagram illustrates a plausible degradation pathway for KDG under alkaline conditions, proceeding through an enol intermediate to a retro-aldol cleavage.
Caption: Plausible degradation pathway of KDG via keto-enol tautomerism and subsequent retro-aldol cleavage.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with KDG.
Q1: My experimental results are inconsistent or not reproducible. What could be the cause?
A1: Inconsistent results are a hallmark of KDG degradation.
-
Cause: The most likely culprit is the degradation of your KDG stock or working solutions between experiments. If a solution is prepared and used over several days, or subjected to multiple freeze-thaw cycles, its effective concentration will decrease over time.
-
Solution:
-
Prepare Fresh Solutions: Always prepare KDG solutions fresh for each experiment from solid material if possible.
-
Aliquot & Store Properly: If you must use a stock solution, prepare it, divide it into single-use aliquots, and store them at -80°C. Avoid repeated freeze-thaw cycles religiously.
-
Verify Concentration: Before critical experiments, verify the concentration of your KDG stock using a validated analytical method, such as the HPLC protocol described in Part 3.
-
Q2: I'm observing unexpected or new peaks in my HPLC/LC-MS analysis.
A2: The appearance of new peaks is a direct indicator of KDG breaking down into other chemical species.
-
Cause: Degradation products are forming in your solution. Depending on the conditions, these could be products of retro-aldol cleavage, oxidation, or other side reactions.
-
Solution:
-
Analyze a Fresh Standard: Immediately prepare a fresh KDG solution from solid and run it on your analytical system. This will confirm the retention time of the intact parent peak.
-
Review Handling Protocol: Scrutinize your solution preparation and storage procedures. Was the solution left at room temperature for an extended period? Was the pH of the buffer appropriate? Was it protected from light?
-
Consider Derivatization: For accurate quantification, use a derivatization method, such as with o-phenylenediamine (oPD), which specifically targets α-keto acids and can help distinguish KDG from non-keto acid degradation products.[6][7][8]
-
Q3: My KDG solution has turned a faint yellow color.
A3: A color change is often a sign of chemical degradation.
-
Cause: The formation of certain degradation products, potentially from oxidation or enolization reactions, can result in chromophores that absorb light in the visible spectrum, leading to a yellowish hue.
-
Solution:
-
Discard the Solution: Do not use a discolored solution. It is a clear sign of significant degradation.
-
Implement Protective Measures: When preparing new solutions, use deoxygenated buffers (sparged with nitrogen or argon) to minimize oxidation. Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Q4: The biological or enzymatic activity in my assay is lower than expected.
A4: Reduced activity points to a lower effective concentration of your substrate, KDG.
-
Cause: The KDG concentration in your working solution is likely lower than calculated due to degradation. Enzymes that use KDG as a substrate (e.g., KDG aldolase) are highly specific and will not recognize its degradation products.[9][10]
-
Solution:
-
Use a Freshly Prepared Solution: This is the most critical step. The solution should be prepared immediately before starting the assay.
-
Optimize Buffer pH: Ensure your assay buffer has a pH that balances enzyme activity with KDG stability. While many enzymes work optimally at pH 7.5-8.0, KDG is less stable here. If possible, perform the assay at a slightly acidic pH (e.g., 6.5-7.0) where KDG is more stable, or run the reaction for a shorter duration.
-
Run a Control: Include a positive control with a freshly prepared KDG standard to confirm that the enzyme is active and the assay conditions are correct.
-
Part 3: Best Practices & Validated Protocols
Adhering to best practices is the most effective way to prevent KDG degradation.
Storage and Handling Recommendations
| Parameter | Solid KDG | KDG Stock Solution (Aqueous) | KDG Working Solution |
| Temperature | 2-8°C (Refrigerated) | -80°C (Ultra-low Freezer) | On ice (≤4°C) during use |
| Duration | As per manufacturer's expiry | Max 1-2 months (in aliquots) | Use immediately (within 1-2 hours) |
| Atmosphere | Sealed container | Degassed buffer, inert gas overlay | N/A (for immediate use) |
| Light | Amber vial / dark location | Amber vials or foil-wrapped | Amber vials or foil-wrapped |
| Freeze/Thaw | N/A | AVOID (use single-use aliquots) | N/A |
Buffer Selection and Preparation
The choice of buffer is critical. While physiological pH is often desired for biological assays, a compromise must be made to ensure KDG stability.
-
Recommended Buffers: For general use and storage, slightly acidic buffers are preferred.
-
MES Buffer (pH 6.0 - 6.5): An excellent choice for preparing stock solutions due to its pH range and low reactivity.
-
Phosphate Buffer (pH 6.5 - 7.0): Widely used and effective. However, be aware that phosphate can inhibit certain enzymes and may precipitate with divalent cations like Ca²⁺ or Mg²⁺.[8][11]
-
-
Buffers to Use with Caution:
-
Protocol for Buffer Preparation: Always prepare buffers with high-purity water (Milli-Q or equivalent). To minimize oxidation, degas the buffer by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before dissolving the solid KDG.
Protocol 1: Preparation of a Stabilized KDG Stock Solution (100 mM)
This protocol is designed to create aliquots of a KDG stock solution with maximum stability for long-term storage.
-
Prepare Buffer: Prepare 50 mL of 100 mM MES buffer, pH 6.2. Degas the buffer by sparging with nitrogen gas for 20 minutes. Keep the buffer on ice.
-
Weigh KDG: On a calibrated analytical balance, accurately weigh the required amount of solid KDG (e.g., the potassium salt, MW ~232.2 g/mol ) for your final volume. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolve KDG: Add the solid KDG to the pre-chilled, degassed MES buffer. Mix gently by inversion or swirling on ice until fully dissolved. Do not use a magnetic stirrer for extended periods as it can introduce heat.
-
Verify pH: Check the pH of the final solution and adjust to 6.2 if necessary using dilute HCl or NaOH.
-
Aliquot: Immediately dispense the solution into single-use, light-blocking (amber) microcentrifuge tubes. The aliquot volume should correspond to what you will need for a single experiment.
-
Flash Freeze & Store: Snap-freeze the aliquots in liquid nitrogen or on dry ice and immediately transfer them to a -80°C freezer for long-term storage.
Protocol 2: Quality Control of KDG via HPLC with oPD Derivatization
This protocol allows for the accurate quantification of KDG and the detection of degradation products.
-
Reagent Preparation:
-
o-Phenylenediamine (oPD) Solution: Prepare a 10 mg/mL solution of oPD in 3 M HCl. Handle oPD with care in a fume hood as it is toxic.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Derivatization:
-
In an amber HPLC vial, mix 50 µL of your KDG sample (or standard) with 50 µL of the oPD solution.
-
Cap the vial and heat at 80-90°C for 30 minutes to form the stable quinoxaline derivative.
-
Cool the vial to room temperature before placing it in the autosampler.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV/Vis detector at ~320 nm or a fluorescence detector.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point for separating the KDG derivative from degradation products.
-
-
Analysis:
-
Generate a standard curve using freshly prepared KDG standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM) that have undergone the same derivatization process.
-
Quantify your sample by comparing its peak area to the standard curve. Degradation will be evident by a decrease in the area of the primary KDG-derivative peak and the potential appearance of other peaks.
-
Caption: Workflow for the quality control analysis of KDG using HPLC with oPD derivatization.
Frequently Asked Questions (FAQs)
Q: Can I store my KDG solution at -20°C instead of -80°C? A: While -20°C is better than 4°C or room temperature, -80°C is strongly recommended for long-term stability (weeks to months). At -20°C, small pockets of unfrozen water can still exist, allowing for slow degradation over time. For periods longer than a few days, -80°C is the safer, more reliable option.
Q: Is it necessary to degas my buffers? A: For maximum stability, especially for stock solutions intended for long-term storage, degassing is a highly recommended step. It minimizes the amount of dissolved oxygen available to participate in oxidative degradation pathways. For working solutions that will be used within an hour, it is less critical but still good practice.
Q: My enzyme assay requires Tris buffer at pH 8.0. How can I work with KDG under these conditions? A: This is a common challenge. Since KDG degrades more rapidly at pH 8.0, you must minimize the time it spends in this buffer. Prepare a concentrated KDG stock in a stable buffer (e.g., pH 6.2 MES). The experiment should be initiated immediately after diluting this stock into the final Tris assay buffer. Keep the KDG-containing assay mix on ice until the very last moment before starting the reaction (e.g., by adding the enzyme or co-factor last).
Q: What is the solid form of KDG typically sold as? A: KDG is often commercially available as a salt, such as the potassium or sodium salt, to improve its stability and handling as a solid. Always check the certificate of analysis from your supplier to confirm the exact form and molecular weight to ensure accurate concentration calculations.
References
-
Bousquet, J., Droux, M., et al. (2021). Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. Analytical Biochemistry, 619, 114061. [Link]
-
Dahms, A. S. (1974). The mechanism of 2-keto-3-deoxy-6-phosphogluconate aldolase. 3. Nature of the inactivation by fluorodinitrobenzene. Journal of Biological Chemistry, 246(12), 4028-35. [Link]
-
Eimhjellen, I. J., & Larsen, B. (1966). The mechanism of the retro-aldol cleavage of 2-keto-3-deoxy-6-phosphogluconate. Biochimica et Biophysica Acta (BBA) - Enzymology, 122(2), 355-357. [Link]
-
Hassan, M. M., Elzainy, T. A., & Allam, A. M. (1975). Formation and cleavage of this compound by this compound aldolase of Aspergillus niger. Journal of Bacteriology, 124(3), 1128–1131. [Link]
-
Meloche, H. P., & Wood, W. A. (1964). The mechanism of 2-keto-3-deoxy-6-phosphogluconic aldolase. Journal of Biological Chemistry, 239(10), 3505-3510. [Link]
-
Pattison, D. I., & Davies, M. J. (2006). Actions of ultraviolet light on cellular structures. Comprehensive Series in Photosciences, 4, 131-157. [Link]
- Sawyer, D. T. (1991). Oxygen Chemistry. Oxford University Press.
-
St-Amant, A. (2021). Keto-Enol Tautomerization. Chemistry LibreTexts. [Link]
-
Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. [Link]
-
Mittelmaier, S., et al. (2011). Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 737-743. [Link]
-
Bender, R., Andreesen, J. R., & Gottschalk, G. (1971). This compound, an intermediate in the fermentation of gluconate by clostridia. Journal of Bacteriology, 107(2), 570-573. [Link]
-
Huis in 't Veld, J. H., & Macfarlane, G. T. (1994). The reaction catalysed by this compound aldolase. Acta Crystallographica Section D: Biological Crystallography, 50(4), 488-489. [Link]
-
Khan Academy. (n.d.). Aldol reactions in metabolism. Khan Academy. [Link]
-
Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Wellt Chemicals. (2024). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Wellt Chemicals Blog. [Link]
-
Interchim. (n.d.). Buffering agents and Buffers. Interchim. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]
- 3. chemistrysteps.com [chemistrysteps.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Photodegradation - Wikipedia [en.wikipedia.org]
- 6. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formation and cleavage of this compound by this compound aldolase of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. welltchemicals.com [welltchemicals.com]
- 13. What Is The Difference Between TRIS Buffer And Phosphate Buffer? - News [hbynm.com]
Technical Support Center: Enhancing 2-Keto-3-deoxygluconate (KDG) Detection in Complex Biological Samples
Welcome to the technical support center for the sensitive detection of 2-Keto-3-deoxygluconate (KDG) in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the expertise to obtain accurate and reproducible KDG measurements from samples such as plasma, urine, and cell lysates.
Introduction: The Challenge of KDG Detection
This compound (KDG) is a key intermediate in several carbohydrate metabolic pathways.[1] Accurate quantification of KDG is crucial for studying metabolic fluxes and enzyme kinetics. However, detecting KDG in complex biological samples is often hampered by the presence of interfering substances and matrix effects, which can significantly impact assay sensitivity and accuracy. This guide provides a structured approach to troubleshooting common issues across various analytical platforms.
Troubleshooting Guides by Analytical Method
This section is organized by the most common analytical techniques used for KDG quantification. Each guide is presented in a question-and-answer format to directly address specific experimental issues.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with UV or fluorescence detection after derivatization, is a widely used method for KDG analysis.[2] However, several chromatographic challenges can arise.
Question: Why are my KDG peaks tailing?
Answer:
Peak tailing in organic acid analysis is a frequent issue that can compromise resolution and integration accuracy. The primary causes include:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the acidic KDG molecule, leading to tailing.
-
Solution: Employ a column specifically designed for organic acid analysis, such as a polar-embedded or polymer-based column. Alternatively, adding a competing acid like trifluoroacetic acid (TFA) to the mobile phase in low concentrations can mask these silanol groups.[3]
-
-
Incorrect Mobile Phase pH: If the mobile phase pH is not sufficiently low, KDG may be partially ionized, causing interactions with the stationary phase.
-
Column Overload: Injecting a sample with too high a concentration of KDG or other matrix components can lead to peak tailing.
-
Solution: Reduce the sample injection volume or dilute the sample.
-
Question: My KDG peak is splitting into two or more peaks. What is the cause?
Answer:
Peak splitting can be a frustrating issue, often pointing to problems in the sample introduction or at the head of the column.
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, leading to uneven flow distribution.
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If not feasible, use a solvent that is weaker than the mobile phase.
-
Question: I'm observing a drift in the retention time of my KDG peak. What should I do?
Answer:
Retention time stability is critical for accurate peak identification. Drifting retention times often indicate an issue with the mobile phase or the HPLC system.
-
Inconsistent Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.
-
Solution: Prepare the mobile phase gravimetrically instead of volumetrically for higher accuracy. Ensure thorough mixing and degassing.
-
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned before the next injection.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity for KDG detection. However, it is susceptible to matrix effects, particularly ion suppression.
Question: My KDG signal is significantly lower in biological samples compared to pure standards. What is causing this?
Answer:
This is a classic sign of ion suppression , where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.
-
Inadequate Sample Cleanup: Endogenous compounds like phospholipids in plasma are a major cause of ion suppression.
-
Solution: Implement a robust sample preparation method to remove these interferences. Techniques like protein precipitation (PPT) , liquid-liquid extraction (LLE) , or solid-phase extraction (SPE) are effective.[5] Polymeric mixed-mode SPE sorbents that combine reversed-phase and ion-exchange mechanisms can be particularly effective for removing phospholipids.[5]
-
-
Co-elution of Matrix Components: If interfering compounds have similar chromatographic properties to KDG, they will co-elute and cause suppression.
-
Solution: Optimize the chromatographic separation to resolve KDG from the interfering peaks. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a higher-resolution UPLC system.
-
-
Mobile Phase Composition: The composition and pH of the mobile phase can influence ionization efficiency.
-
Solution: Experiment with different mobile phase additives and pH values to find the optimal conditions for KDG ionization while minimizing the ionization of interfering compounds.
-
Question: How can I assess and compensate for matrix effects?
Answer:
Quantifying and correcting for matrix effects is crucial for accurate quantification.
-
Post-Column Infusion: This method involves infusing a constant flow of the analyte solution into the LC eluent after the column and before the MS source. A dip in the signal when a blank matrix sample is injected indicates the retention time regions where ion suppression occurs.
-
Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples (e.g., KDG-free plasma or urine). This helps to compensate for matrix-induced changes in ionization efficiency.[6]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of KDG will co-elute with the analyte and experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.[6]
Enzymatic Assays
Enzymatic assays for KDG typically involve a coupled-enzyme system where KDG is converted to a product that can be easily measured, often through the consumption of NADH.[7]
Question: My enzymatic assay is not working, or the signal is very low. What are the possible causes?
Answer:
A non-functional enzymatic assay can be due to a variety of factors, from reagent issues to sample incompatibility.
-
Reagent Problems:
-
Improperly Thawed Components: Ensure all kit components are completely thawed and gently mixed before use.[8]
-
Expired or Improperly Stored Reagents: Always check the expiration date and store reagents as recommended on the datasheet.[8]
-
Ice-Cold Assay Buffer: The assay buffer should be at room temperature for optimal enzyme activity.[8]
-
-
Protocol Errors:
-
Sample Issues:
-
Incompatible Sample Type: Verify that your sample matrix (e.g., plasma, urine) is compatible with the assay.[8]
-
Presence of Interfering Substances: Some compounds in biological samples can inhibit the assay enzymes. See the next question for more details.
-
Question: What are some common interfering substances in enzymatic KDG assays?
Answer:
Interfering substances can directly inhibit the enzymes in the assay or interfere with the detection method.
-
Endogenous Enzyme Inhibitors:
-
Phosphotransferase Inhibitors: The KDG kinase in the assay is a phosphotransferase. These enzymes can be inhibited by various compounds. Competitive inhibitors often resemble the natural substrate.[9]
-
Aldolase Inhibitors: The KDPG aldolase is also a target for inhibition. Some known inhibitors include 2,3-Butanedione monoxime and sodium fluoride.[10] Phosphorylated alpha-dicarbonyl compounds have also been shown to irreversibly inhibit aldolase.[2]
-
-
Substrate Promiscuity: Some enzymes in the assay may not be entirely specific for KDG and its downstream products. For instance, KDG aldolase from some organisms can also cleave D-2-keto-3-deoxygalactonate (KDGal).[11]
-
General Assay Interferences:
-
Chelating Agents (e.g., EDTA): If the enzymes require divalent cations for activity, EDTA can inhibit the reaction.
-
High Salt Concentrations: Extreme salt concentrations can denature enzymes.
-
Detergents (e.g., SDS): Strong detergents can also denature enzymes.
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): While often included to maintain enzyme activity, very high concentrations can sometimes interfere with certain detection methods.
-
Question: The results from my coupled enzymatic assay seem inaccurate. How can I troubleshoot this?
Answer:
In a coupled assay, the activity of the second enzyme can influence the results of the first.
-
Rate-Limiting Coupling Enzyme: The coupling enzyme's activity should be high enough to never be the rate-limiting step, even when the primary enzyme is at its maximum velocity.
-
Solution: Test if the reaction rate increases when you increase the concentration of the coupling enzyme. If it does, the initial concentration was too low.[12]
-
-
Product Inhibition: If the product of the primary reaction inhibits the primary enzyme, and the coupling enzyme is not efficient enough to remove it quickly, you may observe altered kinetics.[12]
-
Solution: Ensure the coupling enzyme is present in sufficient excess.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for KDG analysis in plasma?
A1: The optimal method depends on your analytical platform.
-
For LC-MS: Protein precipitation with a 3:1 ratio of cold acetonitrile to plasma is a simple and effective method for removing the bulk of proteins.[13] For higher sensitivity and to remove more interferences like phospholipids, solid-phase extraction (SPE) is recommended.
-
For HPLC-UV/Fluorescence: Protein precipitation is generally sufficient.
-
For Enzymatic Assays: Deproteinization using a 10 kDa spin filter is often recommended to remove enzymes and other large proteins that could interfere with the assay.
Q2: My plasma samples are hemolyzed. Will this affect my KDG measurement?
A2: Yes, hemolysis can significantly alter the measured concentrations of various plasma metabolites. The release of intracellular components from red blood cells can interfere with the assay. It is recommended to reject hemolyzed samples if possible. If not, the degree of hemolysis should be noted and accounted for in the data analysis.
Q3: I am using o-phenylenediamine (OPD) for derivatization before HPLC. What are some common issues with this step?
A3: OPD derivatization is a robust method, but issues can arise.
-
Incomplete Reaction: Ensure the reaction is carried out at the recommended temperature and for the specified duration. The pH of the reaction mixture is also critical.
-
Degradation of Derivatives: The resulting quinoxalinone derivatives can be light-sensitive. Protect your samples from light after derivatization.
-
Split Peaks: In some cases, particularly with acidic injection samples, split peaks of the derivatized analyte can be observed. Neutralizing the sample before injection can resolve this.
Q4: How can I improve the sensitivity of my KDG assay?
A4: Improving sensitivity requires a multi-faceted approach:
-
Optimize Sample Preparation: A cleaner sample will result in less background noise and ion suppression.
-
Enhance Chromatographic Resolution: For HPLC and LC-MS, better separation from interfering compounds will improve the signal-to-noise ratio.
-
Choose a Sensitive Detection Method: Fluorescence detection after derivatization is generally more sensitive than UV detection. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and selectivity.
-
Concentrate the Sample: If possible, use a larger sample volume and concentrate it during the extraction process.
Data Presentation and Experimental Protocols
Table 1: Comparison of Sample Preparation Methods for Plasma
| Method | Principle | Pros | Cons | Recommended For |
| Protein Precipitation (PPT) with Acetonitrile | Protein denaturation and precipitation by organic solvent. | Simple, fast, inexpensive. | May not remove all interfering substances (e.g., phospholipids). | High-throughput screening, HPLC-UV/Fluorescence. |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid and liquid phase. | High recovery, excellent removal of interferences, can concentrate the sample. | More time-consuming and expensive than PPT. | High-sensitivity LC-MS analysis. |
| 10 kDa Spin Filtration | Size exclusion-based removal of macromolecules. | Removes proteins and enzymes without organic solvents. | May not remove smaller interfering molecules. | Enzymatic assays. |
Protocol 1: Protein Precipitation of Plasma Samples with Acetonitrile
This protocol is a standard procedure for preparing plasma samples for HPLC or LC-MS analysis.[5]
Materials:
-
Plasma sample
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing KDG and transfer it to a new tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Organic Acids from Urine
This protocol provides a general guideline for extracting organic acids like KDG from urine using a strong anion exchange SPE cartridge.[14]
Materials:
-
Urine sample
-
Strong anion exchange SPE cartridge
-
Methanol
-
Deionized water
-
Acidic wash solution (e.g., 1 M acetic acid)
-
Elution solvent (e.g., methanol with 5% formic acid)
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
Conditioning: Wash the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 1 M acetic acid, followed by 2 mL of deionized water until the pH is neutral.
-
Sample Loading: Adjust the pH of the urine sample to 8-8.5. Load the pre-treated urine sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove neutral and basic interferences.
-
Elution: Elute the retained organic acids with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Troubleshooting flowchart for HPLC peak tailing.
Decision Tree for Mitigating LC-MS Ion Suppression
Caption: Decision tree for mitigating LC-MS ion suppression.
References
-
Kuhara, T. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Journal of Chromatography B, 806(2), 283-287. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. Retrieved from [Link]
-
Theil, P. K., & Nørgaard, J. V. (2012). Blood sampling and hemolysis affect concentration of plasma metabolites. Journal of animal science, 90 Suppl 4, 412–414. [Link]
-
Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
Rao, R. N., & Talluri, M. V. (2007). An overview on identifying and solving common problems in HPLC troubleshooting. International Journal of Pharmaceutical Sciences and Research, 2(2), 70-76. [Link]
- Copeland, R. A. (2000).
- Tipton, K. F., & Dixon, H. B. (1979). Effects of displacing ligands on the binding of inhibitors to enzymes. Methods in enzymology, 63, 183-234.
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Shapiro, A. B. (2017, January 27). Help with coupled enzymatic assay? ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Substrate-enzyme interactions. Schematic summary of interactions made with the diastereomers KDG and KDGal. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.1 Citations – Technical Writing. Retrieved from [Link]
-
Heiss, A. (2020, May 3). Using Markdown. Retrieved from [Link]
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Miller, K. (2025, December 11). Stop Troubleshooting, Start Automating: Graphviz in R. Medium. Retrieved from [Link]
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Dugheri, S., et al. (2008). Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry previous 'in sample' derivatization with trimethyloxonium tetrafluoroborate. Biomedical Chromatography, 22(10), 1155-1163. [Link]
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Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]
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Seneca Libraries. (2020). 8.4 Creating a References List – Technical Writing Essentials. Retrieved from [Link]
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Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
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ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
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Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
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Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Retrieved from [Link]
-
Kim, S., et al. (2005). The Structural Basis for Substrate Promiscuity in this compound Aldolase From the Entner-Doudoroff Pathway in Sulfolobus solfataricus. Journal of Biological Chemistry, 280(5), 4068-4077. [Link]
-
Johnsen, U., et al. (2014). Identification and characterization of this compound kinase and 2-keto-3-deoxygalactonate kinase in the haloarchaeon Haloferax volcanii. FEMS microbiology letters, 362(1), 1-8. [Link]
-
Nichols, C. E., et al. (2008). Improving upon Nature: Active site remodeling produces highly efficient aldolase activity towards hydrophobic electrophilic substrates. Biochemistry, 47(40), 10624-10633. [Link]
-
Patsnap. (2024, June 21). What are Phosphotransferases inhibitors and how do they work? Retrieved from [Link]
-
Goux, W. J., & Lardy, H. A. (1983). Irreversible Inhibition of Aldolase by a Phosphorylated Alpha-Dicarbonyl Compound. Journal of Biological Chemistry, 258(20), 12399-12405. [Link]
-
Hisano, T., et al. (2018). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Marine drugs, 16(10), 375. [Link]
-
Rebelo, M. J. F., & Pereira, C. F. (1995). DETERMINATION OF cr-KETOACIDS BY DIFFERENTIAL-PULSE POLAROGRAPHY AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. Portugaliae Electrochimica Acta, 13, 25-32. [Link]
-
Wolan, D. W., et al. (2007). Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates. Protein engineering, design & selection : PEDS, 20(7), 349-357. [Link]
-
GL Sciences. (n.d.). LL028 Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). Retrieved from [Link]
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Gagnon, J., et al. (2018). Bisphosphonate Inhibitors of Mammalian Glycolytic Aldolase. Journal of medicinal chemistry, 61(23), 10653-10665. [Link]
-
GL Sciences. (n.d.). LL028 - Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). Retrieved from [Link]
-
Wymer, N., et al. (2001). Mechanism of the Class I KDPG aldolase. Biochemistry, 40(39), 11734-11743. [Link]
-
Alessi, D. R., et al. (2007). Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson's disease. Biochemical Society transactions, 35(Pt 5), 959-963. [Link]
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Technical Support Center: Purification of 2-Keto-3-deoxygluconate (KDG) from Bacterial Fermentation
Welcome to the technical support center for the purification of 2-Keto-3-deoxygluconate (KDG) from bacterial fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the downstream processing of this valuable metabolic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to optimize your purification workflows, ensure the integrity of your product, and overcome experimental hurdles.
Section 1: Understanding the Core Challenges
The purification of this compound (KDG) from a complex bacterial fermentation broth presents a unique set of challenges. Unlike recombinant protein purification, where affinity tags can offer a straightforward capture step, the isolation of a small, polar organic acid like KDG requires a multi-step approach to remove a diverse array of contaminants. The primary obstacles you will likely face are:
-
Complex Starting Material: The fermentation broth is a heterogeneous mixture of bacterial cells, residual media components (salts, sugars, amino acids, peptides), secreted proteins, and other metabolic byproducts.
-
Structurally Similar Impurities: Bacterial metabolism can produce organic acids with similar physicochemical properties to KDG, leading to co-elution during chromatographic separation. Key culprits include 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII)[1][2].
-
Product Stability: KDG, like many biological molecules, can be susceptible to degradation under suboptimal pH and temperature conditions.
-
Low Concentration: The final concentration of KDG in the fermentation broth can be relatively low, necessitating efficient concentration steps that do not compromise product integrity[3].
This guide will provide a logical framework to address these challenges systematically.
Section 2: Troubleshooting Guide - A Problem-and-Solution Approach
This section is structured to provide direct answers to specific issues you may encounter during your KDG purification experiments.
Initial Broth Processing and Clarification
Problem: My clarified fermentation broth is still highly viscous and clogs my chromatography columns.
-
Causality: High viscosity is often due to residual biomass, extracellular polysaccharides (EPS), or nucleic acids released during cell lysis. These components can foul chromatography resins, leading to high backpressure and poor separation.
-
Solution Workflow:
-
Primary Separation: Ensure complete removal of bacterial cells. While centrifugation is common, dead-end or tangential flow filtration (TFF) with a 0.22 µm or 0.45 µm filter can be more effective for large volumes.
-
Viscosity Reduction:
-
Enzymatic Treatment: Consider treating the clarified supernatant with enzymes like DNase/RNase to break down nucleic acids or specific glycosidases if EPS are the known issue.
-
Precipitation: An ammonium sulfate cut or ethanol precipitation can be used to precipitate out high molecular weight contaminants. However, extensive dialysis will be required to remove the precipitating agent.
-
-
Filtration: Always pass your clarified and treated broth through a 0.22 µm filter immediately before loading it onto a chromatography column[4].
-
Problem: I am seeing significant product loss during the initial clarification and concentration steps.
-
Causality: KDG is a small, water-soluble molecule. Product loss can occur through non-specific binding to filtration membranes or degradation if the conditions are not optimal.
-
Solution Workflow:
-
Membrane Selection: When using ultrafiltration for concentration, select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of KDG (178.14 g/mol ), for instance, a 1 kDa MWCO, to ensure its retention.
-
Process Monitoring: Analyze both the retentate and permeate fractions by HPLC to quantify any product loss through the membrane.
-
Stability Considerations: Maintain a cool temperature (4°C) throughout the initial processing steps to minimize potential enzymatic or chemical degradation of KDG. The stability of KDG is crucial, and while specific data is limited, related keto-acids are sensitive to pH extremes and high temperatures.
-
Chromatographic Purification
The purification of KDG typically involves a multi-step chromatographic approach. Ion-exchange chromatography is a powerful primary capture step, followed by polishing steps such as size-exclusion or hydrophobic interaction chromatography.
Problem: I am getting poor binding of KDG to my anion-exchange column.
-
Causality: KDG is an acidic molecule and will carry a net negative charge at neutral to alkaline pH. Poor binding can be due to an incorrect buffer pH, high ionic strength of the sample, or the column not being properly equilibrated.
-
Solution Workflow:
-
pH Optimization: The pH of your loading buffer should be at least 1-1.5 units above the pKa of the carboxylic acid group of KDG to ensure it is deprotonated and carries a negative charge. A starting pH of 7.0-8.0 is generally recommended for anion exchange of organic acids.
-
Ionic Strength Adjustment: High salt concentrations in your sample will compete with KDG for binding to the resin. Desalt your sample or dilute it with the equilibration buffer to reduce the conductivity.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the binding buffer (at least 5-10 column volumes) until the pH and conductivity of the eluate match the buffer.
-
Problem: KDG is co-eluting with other contaminants, resulting in low purity.
-
Causality: The complex nature of fermentation broth means other negatively charged molecules, including other organic acids, can bind to the anion-exchange resin and elute under similar conditions as KDG.
-
Solution Workflow:
-
Gradient Elution Optimization: A shallow salt gradient (e.g., 0-0.5 M NaCl over 20 column volumes) will provide better resolution than a steep gradient or step elution.
-
pH Adjustment: Altering the pH of the elution buffer can change the charge characteristics of both KDG and the contaminants, potentially improving separation.
-
Multi-modal Chromatography: Consider using a multi-modal anion-exchange resin that also has hydrophobic properties. This can provide a different selectivity for separating molecules with similar charge-to-mass ratios.
-
Experimental Protocol: Anion-Exchange Chromatography for KDG Purification
This protocol is a starting point and should be optimized for your specific fermentation broth.
-
Column: A strong anion-exchange column, such as one with a quaternary ammonium (Q) functional group.
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Sample Preparation: Adjust the pH of the clarified and filtered fermentation broth to 8.0 and ensure the conductivity is low. If necessary, perform a buffer exchange using diafiltration or a desalting column.
-
Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Wash: Wash the column with 5-10 column volumes of Buffer A to remove unbound contaminants.
-
Elution: Elute the bound molecules with a linear gradient of 0-50% Buffer B over 20 column volumes.
-
Fraction Collection: Collect fractions and analyze for the presence of KDG using an appropriate analytical method, such as HPLC[2][5].
Problem: I am observing poor resolution and significant dilution of my KDG sample after SEC.
-
Causality: SEC separates molecules based on their hydrodynamic radius. Poor resolution can result from an inappropriate column choice, a large sample volume, or diffusion effects. Dilution is an inherent part of the technique.
-
Solution Workflow:
-
Column Selection: Choose a resin with a fractionation range suitable for small molecules. For KDG (MW: 178.14 g/mol ), a resin with a fractionation range of 100 - 5000 Da is appropriate.
-
Sample Volume: The sample volume should be kept small, ideally between 1-2% of the total column volume, to maximize resolution.
-
Flow Rate: Use a low flow rate to allow for proper diffusion into and out of the resin pores.
-
Concentration: The sample should be concentrated before loading onto the SEC column.
-
Experimental Protocol: Size-Exclusion Chromatography for KDG Polishing
This protocol is intended as a polishing step after IEX.
-
Column: A high-resolution size-exclusion column suitable for small molecules (e.g., Bio-Gel P-2)[6].
-
Mobile Phase: A buffered solution such as 50 mM ammonium acetate or simply deionized water, as binding is not the principle of separation[6].
-
Sample Preparation: Concentrate the KDG-containing fractions from the IEX step and filter through a 0.22 µm filter.
-
Injection: Inject a small volume of the concentrated sample onto the column.
-
Elution: Elute with the mobile phase at a low flow rate.
-
Fraction Collection: Collect fractions and analyze for KDG.
Crystallization
Problem: I am unable to crystallize my purified KDG.
-
Solution Workflow:
-
Purity Check: Ensure your KDG is of the highest possible purity (>98%) as determined by HPLC or other sensitive analytical techniques.
-
Solvent Screening: Screen a variety of solvent/anti-solvent systems. Common solvents for polar organic molecules include water, ethanol, and methanol. Anti-solvents could include acetone, isopropanol, or acetonitrile.
-
Concentration: Slowly increase the concentration of your KDG solution through evaporation of the solvent.
-
Temperature Control: Attempt crystallization at different temperatures (e.g., 4°C and room temperature).
-
Seeding: If you have previously obtained a small amount of crystalline KDG, use it to seed a supersaturated solution to promote further crystal growth.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be looking for in my KDG preparation?
A1: The most common impurities are often structurally related metabolic byproducts. In the context of pectin or alginate degradation by bacteria, these include 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII)[1][2]. It is also crucial to consider residual components from the fermentation medium, such as other organic acids (e.g., acetic acid, lactic acid), unconsumed sugars, and amino acids.
Q2: How can I effectively remove colored contaminants from my fermentation broth?
A2: Colored contaminants, often melanoidins or other pigments, can be challenging. Activated carbon treatment is a common and effective method for decolorization. Create a slurry of activated carbon in your clarified broth, stir for a defined period (e.g., 30-60 minutes) at a controlled temperature, and then remove the carbon by filtration. It is important to optimize the amount of activated carbon and the contact time to avoid significant product loss due to non-specific adsorption.
Q3: What is the best analytical method to monitor the purity of KDG during purification?
A3: High-Performance Liquid Chromatography (HPLC) is the most suitable method. Due to the lack of a strong chromophore in KDG, derivatization is often employed to enhance detection sensitivity. Derivatization with o-phenylenediamine (oPD) allows for highly sensitive fluorescence detection and can distinguish KDG from its close structural analogs like DKI and DKII[2][5]. A reversed-phase C18 column with a gradient of an acidic mobile phase (e.g., water with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is a common setup[1][2].
Q4: My KDG appears to be degrading during purification. What can I do to improve its stability?
A4: While specific stability data for KDG is sparse, general principles for handling similar biomolecules should be followed.
-
Temperature: Keep the sample at 4°C or on ice at all times.
-
pH: Maintain a pH within a stable range. For KDG kinase, an optimal pH of around 7.0 has been noted, suggesting that neutral pH may be a good starting point for KDG stability[8]. Avoid strongly acidic or alkaline conditions unless required for a specific step, and even then, minimize the exposure time.
-
Protease Inhibitors: If your purification process involves cell lysis, the addition of protease inhibitors can prevent the degradation of any enzymes that might in turn affect KDG.
-
Storage: For long-term storage, consider freezing the purified KDG at -20°C or -80°C.
Q5: Can I use hydrophobic interaction chromatography (HIC) for KDG purification?
A5: HIC is generally used for separating molecules based on their surface hydrophobicity, making it more common for proteins. KDG is a highly polar molecule, so it is unlikely to interact strongly with a HIC resin. However, HIC could potentially be used in a flow-through mode, where KDG does not bind to the column, but more hydrophobic impurities do. This would require a high salt concentration in the loading buffer to promote the binding of hydrophobic contaminants.
Section 4: Visualizing the Workflow
Generalized KDG Purification Workflow
Caption: A generalized workflow for the purification of KDG from bacterial fermentation broth.
Section 5: Quantitative Data Summary
| Parameter | Typical Value/Range | Source(s) |
| KDG Molecular Weight | 178.14 g/mol | [9] |
| Common IEX Resin Type | Strong Anion Exchange (e.g., Q-resin) | General practice for organic acids |
| IEX Loading pH | 7.0 - 8.0 | General practice for organic acids |
| SEC Resin Fractionation Range | 100 - 5000 Da | General practice for small molecules |
| HPLC Derivatization Agent | o-phenylenediamine (oPD) | [2][5] |
| Common KDG-related Impurities | 5-keto-4-deoxyuronate (DKI), 2,5-diketo-3-deoxygluconate (DKII) | [1][2] |
References
-
Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG), a major metabolite in pectin and alginate degradation pathways. ResearchGate. Available at: [Link]
-
2-Keto-gluconate production and purification by thermotolerant acetic acid bacterium Nguyenibacter vanlangensis KKS-R1. ThaiJo. Available at: [Link]
-
Separation and quantification of 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available at: [Link]
-
Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available at: [Link]
-
Crystallization and preliminary crystallographic analysis of this compound kinase from Thermus thermophilus. Sci-Hub. Available at: [Link]
-
Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available at: [Link]
-
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers. Available at: [Link]
-
Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. National Institutes of Health. Available at: [Link]
-
Crystallization and Characteristics of Z-Iieto-3-deoxy-6- phosphogluconic Aldolase*. ResearchGate. Available at: [Link]
-
Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. MDPI. Available at: [Link]
-
Purification of organic acids from fermentation processes. HALO Science. Available at: [Link]
-
Downstream processing – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Downstream Processing. Biomanufacturing.org. Available at: [Link]
-
Crystallization and preliminary crystallographic analysis of this compound kinase from Thermus thermophilus. ResearchGate. Available at: [Link]
-
Ion Exchange Chromatography. GE Healthcare. Available at: [Link]
-
This compound Transport System in Erwinia Chrysanthemi. PubMed. Available at: [Link]
-
Recovery of Organic Acids from Fermentation Broth Using Nanofiltration Technologies: A Review. Journal of Physical Science. Available at: [Link]
-
Integrated Membrane Processes for Separation and Purification of Organic Acid from a Biomass Fermentation Process. ACS Publications. Available at: [Link]
-
Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry. Journal of Microbiology and Biotechnology. Available at: [Link]
-
This compound, an intermediate in the fermentation of gluconate by clostridia. PubMed. Available at: [Link]
-
Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry. PubMed. Available at: [Link]
-
Initiating a structural study of 2-keto-3-deoxy-6-phosphogluconate aldolase from Escherichia coli. PubMed. Available at: [Link]
-
(PDF) Ion exchange in downstream processing in biotechnology. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
This compound transport system in Erwinia chrysanthemi. National Institutes of Health. Available at: [Link]
-
Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers. National Institutes of Health. Available at: [Link]
- Protein XRD Protocols - Crystallization of Proteins. Google Sites.
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- 8. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H10O6 | CID 11309850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Keto-3-deoxygluconate (KDG) Aldolase Activity at Suboptimal Temperatures
Welcome to the technical support center for KDG Aldolase applications. As Senior Application Scientists, we understand that leveraging powerful biocatalysts like thermostable KDG aldolases in processes that require moderate temperatures—such as multi-enzyme cascades with mesophilic partners—presents unique challenges.[1] This guide is structured to provide direct answers and actionable troubleshooting protocols to help you enhance the catalytic efficiency of your KDG aldolase when operating below its optimal temperature range.
Frequently Asked Questions (FAQs)
Q1: My thermostable KDG aldolase shows almost no activity at my target suboptimal temperature (e.g., 30-50°C). What are the first things I should check?
A: Before proceeding to complex optimization, it's crucial to validate the fundamentals of your experimental setup.
-
Enzyme Integrity: Confirm that your enzyme stock is active. Run a positive control reaction at its known optimal temperature (e.g., 70-95°C for enzymes from thermophiles like Sulfolobus acidocaldarius) to ensure the enzyme was not compromised during storage or handling.[1][2][3]
-
Substrate Quality: The aldehyde substrate, particularly glyceraldehyde, can be unstable. Ensure you are using a fresh, high-quality stock. Pyruvate quality is also essential.
-
Assay Validity: Verify that your detection method is sensitive enough for the expected low activity. The standard thiobarbituric acid (TBA) assay is robust for detecting the 2-keto-3-deoxygluconate product.[1][4] Alternatively, a coupled assay monitoring pyruvate consumption with lactate dehydrogenase (LDH) and NADH can be used.[4] Ensure all assay components are functional.
-
Basic Reaction Conditions: Double-check the pH of your buffer at the reaction temperature, as pH can shift upon cooling.[5] Also, confirm that substrate concentrations are at or above the known K_m value to avoid substrate limitation, which can be more pronounced at lower efficiencies.
Q2: Why is a highly stable, thermophilic KDG aldolase so inactive at lower temperatures?
A: This is a classic trade-off in enzymology between stability and activity. Thermostable enzymes, like KDG aldolase from Sulfolobus, achieve their remarkable stability at high temperatures through a rigid molecular structure, featuring a high number of salt bridges, hydrogen bonds, and other stabilizing interactions.[6][7]
At suboptimal temperatures, this rigidity becomes a liability. The enzyme lacks the necessary conformational flexibility for efficient substrate binding, catalysis, and product release.[6][8] The catalytic cycle slows dramatically because the enzyme cannot easily adopt the different conformations required for each step. The goal of low-temperature optimization is to reintroduce a degree of localized flexibility without globally destabilizing the protein.[6]
Q3: What are the primary strategies for improving KDG aldolase activity at suboptimal temperatures?
A: There are three main pillars of optimization:
-
Reaction Environment Engineering: This involves systematically modifying the buffer composition (pH, ionic strength) and introducing chemical additives (osmolytes, salts, detergents) to favorably influence the enzyme's hydration shell and promote a more active conformation.
-
Substrate and Concentration Tuning: While less common for fundamental optimization, ensuring substrate concentrations are saturating can be critical when the enzyme's affinity (K_m) might be higher at lower temperatures.[9]
-
Protein Engineering: This is the most targeted approach. Techniques like directed evolution or structure-guided site-directed mutagenesis can be used to introduce specific amino acid substitutions that enhance flexibility in key regions, such as the active site, without compromising overall stability.[2][10][11][12]
Troubleshooting and Optimization Guides
This section provides in-depth solutions to specific experimental problems.
Problem: My initial activity is very low and results are not reproducible.
A: Low activity exacerbates minor inconsistencies in experimental setup. The primary cause of irreproducibility is often a combination of temperature fluctuation and buffer instability.
Causality: At low reaction rates, small variations in temperature have a magnified effect on the measured activity. Furthermore, the pKa of common buffers like Tris or phosphate can change significantly with temperature, altering the protonation state of key catalytic residues and thus affecting activity.[5] An unstable pH can lead to drastic and unpredictable changes in performance.
Troubleshooting Workflow Diagram
Caption: Initial troubleshooting workflow for low KDG aldolase activity.
Solution: Implement a Temperature-Stable Assay Protocol
This protocol establishes a robust baseline before further optimization.
Experimental Protocol: Standard Thiobarbituric Acid (TBA) Assay for KDG Aldolase
This protocol is adapted from methodologies used for Sulfolobus KDG aldolases.[1][4]
1. Reagent Preparation:
- Assay Buffer: Prepare a 100 mM sodium phosphate buffer, pH 6.0. Note: Phosphate buffers are generally more pH-stable with temperature changes than Tris buffers.
- Substrate Stock Solutions:
- Prepare a 500 mM sodium pyruvate solution in dH₂O.
- Prepare a 200 mM D,L-glyceraldehyde solution in dH₂O immediately before use .
- Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA). Caution: Corrosive.
- TBA Reagents:
- Reagent A: 25 mM NaIO₄ in 250 mM H₂SO₄.
- Reagent B: 2% Sodium arsenate in 0.5 M HCl.
- Reagent C: 0.3% Thiobarbituric acid.
2. Reaction Setup:
- Pre-equilibrate a water bath or thermocycler to the precise suboptimal temperature (e.g., 40°C ± 0.1°C).
- In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (final volume 100 µL):
- 50 µL of 2x Assay Buffer (100 mM Na-Phosphate, pH 6.0)
- 10 µL of 500 mM Pyruvate (final conc: 50 mM)
- 10 µL of 200 mM D,L-glyceraldehyde (final conc: 20 mM)
- 20 µL of dH₂O
- Pre-incubate the reaction mixture at the target temperature for 5 minutes.
- Initiate the reaction by adding 10 µL of your KDG aldolase enzyme solution (appropriately diluted in assay buffer). Mix gently.
3. Reaction and Quenching:
- Incubate for a fixed, extended period (e.g., 60 minutes) at the target temperature.
- Stop the reaction by adding 10 µL of 10% TCA. Vortex briefly.
- Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
4. Colorimetric Detection:
- Transfer 50 µL of the supernatant to a new tube.
- Add 125 µL of Reagent A. Incubate at room temperature for 20 minutes.
- Add 250 µL of Reagent B and mix until the yellow-brown color disappears.
- Add 1 mL of Reagent C. Incubate at 100°C for 10 minutes.
- Cool tubes to room temperature. Measure absorbance at 549 nm.
- Calculate product concentration using the molar extinction coefficient (ε₅₄₉ = 67,800 M⁻¹cm⁻¹).[13]
Problem: Baseline activity is stable but too low for my application.
A: The goal is to modulate the enzyme's microenvironment to favor a more flexible, active conformation. This is achieved by screening pH, buffer salts, and additives. Psychrophilic ("cold-adapted") enzymes naturally have more flexible structures; we can mimic this by destabilizing certain non-covalent interactions in a thermostable enzyme.[6][14]
Causality:
-
pH: The ionization state of catalytic residues (like the Schiff-base forming Lysine) is paramount.[4][15] The optimal pH at a low temperature may differ from that at high temperature.
-
Ionic Strength/Salts: Ions interact with charged residues on the enzyme surface, which can disrupt stabilizing salt bridges, potentially increasing flexibility.
-
Additives (Osmolytes/Detergents): Low concentrations of certain osmolytes or non-denaturing detergents can alter the hydration shell of the protein, subtly changing its conformational dynamics to enhance activity.
Optimization Workflow Diagram
Caption: Workflow for systematic optimization of reaction conditions.
Experimental Protocol: Buffer and Additive Screening
1. pH Optimization:
- Prepare a series of 100 mM buffers with varying pH values (e.g., Sodium Acetate for pH 5.0-5.5, Sodium Phosphate for pH 6.0-7.5, HEPES for pH 7.5-8.0).
- Using the Standard TBA Assay protocol, perform the reaction in each buffer. Keep enzyme and substrate concentrations constant.
- Run each pH point in triplicate.
- Plot relative activity versus pH to identify the optimum.
2. Additive Screen (at optimal pH identified in Step 1):
- Prepare stock solutions of various additives. Examples include:
- Salts: NaCl, KCl (e.g., 2 M stocks)
- Osmolytes: Glycerol, Sucrose (e.g., 50% and 2 M stocks)
- Detergents: Triton X-100, Tween 20 (e.g., 1% stocks)
- Set up a matrix of reactions. In each reaction, include a single additive at several final concentrations (e.g., NaCl at 50, 100, 200 mM; Glycerol at 2%, 5%, 10%).
- Always include a "no additive" control.
- Perform the assay and calculate the fold-change in activity relative to the control.
Data Presentation: Example Results
Table 1: Effect of pH on Relative KDG Aldolase Activity at 40°C
| pH | Buffer System | Relative Activity (%) |
| 5.0 | Sodium Acetate | 45 ± 4 |
| 5.5 | Sodium Acetate | 82 ± 6 |
| 6.0 | Sodium Phosphate | 100 ± 5 |
| 6.5 | Sodium Phosphate | 91 ± 7 |
| 7.0 | Sodium Phosphate | 65 ± 5 |
| 7.5 | HEPES | 40 ± 3 |
Table 2: Screening of Additives for Enhancing Activity at 40°C (pH 6.0)
| Additive | Concentration | Fold-Change in Activity |
| None (Control) | - | 1.0 |
| NaCl | 100 mM | 1.3 ± 0.1 |
| KCl | 100 mM | 1.2 ± 0.1 |
| Glycerol | 5% (v/v) | 1.8 ± 0.2 |
| Triton X-100 | 0.01% (v/v) | 2.1 ± 0.2 |
Problem: The enzyme is still not active enough for my process.
A: When the intrinsic catalytic efficiency of the wild-type enzyme is the limiting factor, protein engineering is the most powerful solution. The goal is to rationally introduce mutations that increase the flexibility of the enzyme, particularly around the active site, to better accommodate catalysis at lower temperatures.
Causality and Precedent: Research on the Sulfolobus acidocaldarius KDG aldolase (SacKdgA) provides a clear precedent. This enzyme, with an optimal temperature of 95°C, was engineered for improved activity at 50°C. A single point mutation, V193A, resulted in a threefold increase in activity at 40°C.[1][2] Structural analysis revealed that Valine 193 interacts with the catalytic Lysine 153.[2][3] Replacing the bulkier valine with a smaller alanine created space, presumably increasing the flexibility of the catalytic lysine and enhancing its function at lower temperatures without compromising the enzyme's overall thermostability.[1][2] This demonstrates that targeted mutations can successfully uncouple stability from low-temperature activity.
Strategy: Structure-Guided Mutagenesis or Directed Evolution
-
Structure-Guided Mutagenesis (Rational Design): If a crystal structure of your KDG aldolase is available, you can identify residues that are not directly catalytic but are located in or near the active site, particularly those that may restrict the movement of catalytic residues.[11][12] Replacing bulky hydrophobic residues (like Val, Ile, Leu) with smaller ones (like Ala, Gly) in these positions is a common strategy.
-
Directed Evolution (Random Mutagenesis): If no structural information is available, or for a broader search, directed evolution is the method of choice. This involves creating a large library of random mutants (e.g., via error-prone PCR), expressing them, and screening for variants with improved activity at your target suboptimal temperature.[3][10]
Directed Evolution Workflow Diagram
Caption: A typical workflow for directed evolution of KDG aldolase.
This advanced approach requires expertise in molecular biology but offers the highest potential for significant improvements in catalytic activity at suboptimal temperatures.
References
-
Wolterink-van Loo, S., et al. (2009). Improving low-temperature activity of Sulfolobus acidocaldarius this compound aldolase. Archaea. [Link]
-
Wolterink-van Loo, S., et al. (2009). Improving low-temperature activity of Sulfolobus acidocaldarius this compound aldolase. PubMed. [Link]
-
Wolterink-van Loo, S., et al. (2009). Improving low-temperature activity of Sulfolobus acidocaldarius this compound aldolase. Wageningen University & Research. [Link]
-
Wolterink-van Loo, S., et al. (2006). Biochemical and structural exploration of the catalytic capacity of Sulfolobus KDG aldolases. Portland Press. [Link]
-
Zigpoll. (n.d.). How to Optimize Enzymatic Reaction Rates and Stability in Bioprocesses. Zigpoll. [Link]
-
Allerston, C. K., & McLeish, M. J. (2012). Mechanism of the Class I KDPG aldolase. PubMed. [Link]
-
ResearchGate. (n.d.). Substrate-enzyme interactions. Schematic summary of interactions made with the diastereomers KDG and KDGal. ResearchGate. [Link]
-
Feller, G. (2010). Optimization to Low Temperature Activity in Psychrophilic Enzymes. PMC. [Link]
-
ResearchGate. (n.d.). Kinetic parameters of KDG-aldolase. ResearchGate. [Link]
-
ResearchGate. (2016). How i can get more activity of a enzyme at cold temperature?. ResearchGate. [Link]
-
M-CSA. (n.d.). 2-dehydro-3-deoxy-phosphogluconate aldolase. M-CSA. [Link]
-
ResearchGate. (n.d.). Preliminary crystallographic studies of an extremely thermostable KDG aldolase from Sulfolobus solfataricus. ResearchGate. [Link]
-
WordPress.com. (n.d.). Aldolase - Structure-function studies of proteins. WordPress.com. [Link]
-
Frontiers. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers. [Link]
-
Samuni, U., et al. (2010). A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures. PMC. [Link]
-
Quora. (2018). How do some enzymes work optimally at lower temperatures?. Quora. [Link]
-
Frontiers. (2023). Advances in cold-adapted enzymes derived from microorganisms. Frontiers. [Link]
-
BioVision. (n.d.). Aldolase Activity Colorimetric Assay Kit. BioVision. [Link]
-
Jablonsky, J., & Wang, B. (2023). Phosphoketolase and KDPG aldolase metabolisms modulate photosynthetic carbon yield in cyanobacteria. PMC. [Link]
-
ResearchGate. (n.d.). Effect of temperature on KDG kinase activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). Engineering stereochemical control in this compound aldolase. ResearchGate. [Link]
-
Patsnap Synapse. (2025). How Temperature Affects Enzyme Activity: Denaturation vs. Optimization. Patsnap Synapse. [Link]
-
Jung, T.-Y., et al. (2017). Improving the Stability of Cold-Adapted Enzymes by Immobilization. MDPI. [Link]
-
Duke University. (n.d.). Directed evolution of a new catalytic site in 2-keto-3-deoxy-6-phosphogluconate aldolase from Escherichia coli. Scholars@Duke. [Link]
-
Medichem Middle East. (n.d.). Manual Procedure Aldolase. Medichem Middle East. [Link]
-
Clarke, M., et al. (2015). Structurally Informed Mutagenesis of a Stereochemically Promiscuous Aldolase Produces Mutants That Catalyze the Diastereoselective Syntheses of All Four Stereoisomers of 3-Deoxy-hexulosonic Acid. PMC. [Link]
-
A-Prot. (n.d.). KDG aldolase. A-Prot. [Link]
-
ResearchGate. (n.d.). Effect of pH and temperature on TM1744 aldolase activity. ResearchGate. [Link]
-
Hibbert, E. G., & MacBeath, G. (2008). Improving upon Nature: Active site remodeling produces highly efficient aldolase activity towards hydrophobic electrophilic substrates. PMC. [Link]
-
Midelfort, C. F., et al. (1977). Specificity of this compound-6-P Aldolase for Open Chain Form of this compound-6-P. PubMed. [Link]
-
Pouysségur, J. M., & Stoeber, F. (1971). This compound 6-phosphate aldolase mutants of Escherichia coli. PubMed. [Link]
-
Parviz, F. B., et al. (2022). Cold-Active Enzymes and Their Potential Industrial Applications—A Review. PMC. [Link]
-
Santiago, M., et al. (2016). Discovery, Molecular Mechanisms, and Industrial Applications of Cold-Active Enzymes. NIH. [Link]
-
Das, S., & Singh, S. (2021). Industrial applications of cold-adapted enzymes: challenges, innovations and future perspective. PMC. [Link]
-
ResearchGate. (n.d.). The reaction catalysed by this compound aldolase. ResearchGate. [Link]
-
DiVA. (n.d.). Increased catalytic activity of engineered next generation mutant aldolase. DiVA. [Link]
-
ResearchGate. (n.d.). Effect of divalent cations on aldolase activitya. ResearchGate. [Link]
-
Willmore, W. G., & Storey, K. B. (2013). Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure. NIH. [Link]
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Technical Support Center: Troubleshooting Metabolic Bottlenecks in the 2-Keto-3-deoxygluconate (KDG) Pathway
Welcome to the technical support center for the 2-Keto-3-deoxygluconate (KDG) pathway. This guide is designed for researchers, scientists, and drug development professionals who are working with or engineering this crucial branch of the Entner-Doudoroff (ED) pathway. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Understanding and Identifying Pathway Imbalances
The KDG pathway is a highly efficient route for sugar acid metabolism, but like any metabolic pathway, it can be prone to bottlenecks that limit flux and lead to the accumulation of intermediates. Identifying the location and nature of these bottlenecks is the first critical step in troubleshooting.
FAQ 1: My engineered strain exhibits slow growth on gluconate, and I suspect a bottleneck in the KDG pathway. How can I identify the problematic step?
Slow growth is a classic indicator of a metabolic imbalance. The KDG pathway consists of three core enzymatic steps that convert gluconate to pyruvate and glyceraldehyde-3-phosphate. A bottleneck can occur at any of these points.
Initial Diagnostic Workflow:
-
Metabolite Analysis: The most direct way to pinpoint a bottleneck is to measure the intracellular concentrations of the key pathway intermediates: this compound (KDG) and 2-keto-3-deoxy-6-phosphogluconate (KDPG). Accumulation of a specific metabolite strongly suggests a blockage in the subsequent enzymatic step. For example, a buildup of KDG points to insufficient KDG kinase (KdgK) activity.
-
Enzyme Activity Assays: Perform in vitro activity assays on the three key enzymes from cell lysates of your engineered strain:
-
Gluconate Dehydratase (Edd)
-
This compound Kinase (KdgK)
-
2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase (Eda)
Comparing the specific activities of these enzymes will reveal if one is significantly less active than the others, creating a "choke point" in the pathway.
-
-
Gene Expression Analysis: Use RT-qPCR to quantify the transcript levels of the genes encoding the pathway enzymes (edd, kdgK, and eda). Low transcript levels of a particular gene could be the root cause of a corresponding lack of enzyme activity.
The following diagram illustrates the diagnostic logic for identifying bottlenecks in the KDG pathway.
Caption: Troubleshooting workflow for identifying KDG pathway bottlenecks.
Section 2: Troubleshooting Enzyme-Specific Issues
Once a potential bottleneck has been identified at the level of a specific enzyme, the next step is to diagnose the root cause of the low activity.
FAQ 2: My metabolite analysis shows high levels of KDG, and my enzyme assays confirm low KDG kinase (KdgK) activity. What are the common causes and how can I fix this?
Low KdgK activity is a frequent bottleneck. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Suggested Solution(s) |
| Poor Gene Expression | The kdgK gene may not be transcribed or translated efficiently in your host organism. | 1. Codon Optimization: Synthesize a codon-optimized version of the kdgK gene for your expression host.[1][2][3] 2. Promoter Strength: Clone the kdgK gene under the control of a stronger, well-characterized promoter.[4] 3. Ribosome Binding Site (RBS) Engineering: Optimize the RBS sequence upstream of the kdgK start codon to improve translation initiation. |
| Enzyme Instability or Misfolding | The KdgK protein may be misfolding, leading to aggregation into inclusion bodies or rapid degradation. | 1. Lower Expression Temperature: Induce protein expression at a lower temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.[5] 2. Solubility Tags: Fuse a solubility-enhancing tag (e.g., MBP, SUMO) to the N-terminus of KdgK. 3. Chaperone Co-expression: Co-express molecular chaperones (e.g., GroEL/ES) to assist in the folding of KdgK. |
| Cofactor Limitation (ATP) | KdgK requires ATP for the phosphorylation of KDG. Insufficient intracellular ATP levels can limit its activity. | 1. Metabolic Engineering: Engineer central metabolism to increase ATP production. 2. In Vitro Assay: Ensure that your in vitro assay buffer contains a saturating concentration of ATP (typically 1-5 mM). |
| Inhibitors | Endogenous or exogenous compounds may be inhibiting KdgK activity. | 1. Purify the Enzyme: Purify KdgK to remove potential inhibitors from the cell lysate. 2. Buffer Optimization: Test different buffer components in your in vitro assay to identify any inhibitory substances. |
FAQ 3: I'm observing an accumulation of KDPG, suggesting a problem with KDPG aldolase (Eda). What should I investigate?
While KDPG aldolase is generally an efficient enzyme, several factors can lead to reduced activity.
| Potential Cause | Explanation | Suggested Solution(s) |
| Suboptimal Reaction Conditions | Eda activity is sensitive to pH and the presence of cofactors. | 1. pH Optimization: Ensure the intracellular pH of your culture and the pH of your in vitro assay buffer are optimal for Eda activity (typically around 7.5). 2. Cofactor Presence: While Eda does not have a strict cofactor requirement, its activity can be influenced by the ionic strength of the buffer. |
| Enzyme Inhibition | Certain compounds can act as inhibitors of KDPG aldolase. | 1. Pyruvate Analogues: Be aware that pyruvate analogues, such as β-diketo structures, can act as competitive or slow-binding inhibitors of Eda.[6][7] 2. Substrate Inhibition: At very high concentrations, KDPG may exhibit substrate inhibition. Dilute your cell lysate or purified enzyme to see if the specific activity increases. |
| Product Inhibition | High concentrations of pyruvate or glyceraldehyde-3-phosphate can inhibit the forward reaction. | 1. Downstream Pathway Engineering: Ensure that the downstream pathways that consume pyruvate and G3P are active and not saturated. |
| Expression and Folding Issues | Similar to KdgK, poor expression or misfolding can lead to low levels of active Eda. | Refer to the solutions for "Poor Gene Expression" and "Enzyme Instability or Misfolding" in FAQ 2. |
Section 3: Analytical Methods and Protocols
Accurate measurement of pathway intermediates and enzyme activities is crucial for effective troubleshooting. Here, we provide detailed protocols for key assays.
Protocol 1: Quantification of Intracellular KDG and KDPG via LC-MS/MS
This protocol is designed for the sensitive and specific quantification of KDG and KDPG from bacterial cell cultures.
1. Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by adding a known volume of cell culture to a quenching solution (e.g., 60% methanol at -40°C).
-
Centrifuge the quenched cells at a low temperature to pellet them.
-
Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ an ion-pairing agent, such as dimethylhexylamine, in the mobile phase to improve the retention of the negatively charged KDG and KDPG.[8]
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Develop a standard curve using purified KDG and KDPG to enable absolute quantification.
Common Pitfalls in Metabolite Analysis:
-
Metabolite Degradation: KDG and KDPG can be unstable, especially at non-neutral pH and elevated temperatures. Keep samples on ice and process them quickly.
-
Ion Suppression: The complex matrix of cell extracts can cause ion suppression in the mass spectrometer, leading to underestimation of metabolite concentrations.[9] Use an internal standard to correct for matrix effects.
-
Incomplete Cell Lysis: Inefficient cell lysis will result in incomplete metabolite extraction and artificially low concentration measurements.[10]
Protocol 2: In Vitro Enzyme Activity Assay for KDG Kinase (KdgK)
This is a coupled spectrophotometric assay that measures the rate of ATP consumption during the phosphorylation of KDG.[11]
Materials:
-
Cell lysate or purified KdgK
-
KDG (substrate)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
Procedure:
-
Prepare a reaction mixture containing assay buffer, KDG, ATP, PEP, and NADH in a cuvette.
-
Add PK and LDH to the mixture.
-
Initiate the reaction by adding the cell lysate or purified KdgK.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Principle of the Coupled Assay:
The ADP produced by KdgK is used by pyruvate kinase to convert PEP to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the activity of KdgK.
Caption: Coupled enzyme assay for KDG kinase activity.
Section 4: Gene Expression and Regulation
Proper regulation of the genes encoding the KDG pathway enzymes is essential for maintaining metabolic balance.
FAQ 4: I'm trying to optimize the expression of the KDG pathway genes in E. coli. What are the key regulatory elements I should consider?
In E. coli, the genes of the KDG pathway are part of the kdg regulon, which is controlled by the repressor KdgR.[12]
-
Inducer: The inducer of the kdg regulon is KDPG. This means that the pathway is induced by the presence of its own intermediate.
-
Repressor: The KdgR protein represses the expression of the kdgT (KDG transport), kdgK, and eda genes in the absence of KDPG.
-
Catabolite Repression: The expression of the kdg regulon is also subject to catabolite repression, meaning that the presence of a preferred carbon source like glucose will repress the expression of these genes.
Strategies for Optimizing Expression:
-
KdgR Knockout: Deleting the kdgR gene will lead to constitutive expression of the KDG pathway enzymes. However, this can place a metabolic burden on the cell, so it should be carefully evaluated.
-
Promoter Engineering: The native promoters of the kdg regulon can be replaced with synthetic, inducible promoters to allow for fine-tuned control of gene expression.
-
Eliminate Catabolite Repression: If you need to run the KDG pathway in the presence of glucose, you may need to engineer the strain to eliminate catabolite repression, for example, by modifying the crp gene.
References
-
Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. PubMed. Available at: [Link]
-
Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. ResearchGate. Available at: [Link]
-
Tissue and Cell Lysate Preparation Protocols. Assay Genie. Available at: [Link]
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Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. National Institutes of Health. Available at: [Link]
-
Lysate Preparation Protocol. PhosphoSolutions. Available at: [Link]
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Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Hilaris Publisher. Available at: [Link]
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Covalent intermediate trapped in 2-keto-3-deoxy-6- phosphogluconate (KDPG) aldolase structure at 1.95-Å resolution. PubMed Central. Available at: [Link]
-
Troubleshooting Guide for Common Recombinant Protein Problems. Patsnap Synapse. Available at: [Link]
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Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon. PubMed. Available at: [Link]
-
Entner–Doudoroff pathway. Wikipedia. Available at: [Link]
-
Structure of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Pseudomonas putida. PubMed. Available at: [Link]
-
The occurrence of the Entner-Doudoroff pathway in bacteria. ResearchGate. Available at: [Link]
-
Metabolic Flux Hierarchy Prioritizes the Entner-Doudoroff Pathway for Carbohydrate Co-Utilization in Pseudomonas protegens Pf-5. bioRxiv. Available at: [Link]
-
Entner-Doudoroff Pathway – Definition, Steps, and Diagram. Science Facts. Available at: [Link]
-
Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon. PubMed Central. Available at: [Link]
-
Characterization of the Entner-Doudoroff pathway in Pseudomonas aeruginosa catheter-associated urinary tract infections. PubMed Central. Available at: [Link]
-
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers. Available at: [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central. Available at: [Link]
-
LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. MDPI. Available at: [Link]
-
Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. PubMed Central. Available at: [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Semantic Scholar. Available at: [Link]
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5.7A: The Entner-Doudoroff Pathway. Biology LibreTexts. Available at: [Link]
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2-dehydro-3-deoxy-phosphogluconate aldolase. M-CSA. Available at: [Link]
-
Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. Available at: [Link]
-
The Entner-Doudoroff pathway in M. buryatense 5GB1C. (a) Schematic... ResearchGate. Available at: [Link]
-
Covalent intermediate trapped in 2-keto-3-deoxy-6- phosphogluconate (KDPG) aldolase structure at 1.95-A resolution. PubMed. Available at: [Link]
-
This compound, an intermediate in the fermentation of gluconate by clostridia. PubMed. Available at: [Link]
-
Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. National Institutes of Health. Available at: [Link]
-
2-Dehydro-3-deoxy-phosphogluconate aldolase. Wikipedia. Available at: [Link]
-
Identification and characterization of this compound kinase and 2-keto-3-deoxygalactonate kinase in the haloarchaeon Haloferax volcanii. Oxford Academic. Available at: [Link]
-
Structure of Thermus thermophilus this compound kinase: evidence for recognition of an open chain substrate. PubMed. Available at: [Link]
-
Optimized regulation of gene expression using artificial transcription factors. PubMed. Available at: [Link]
-
The Entner-Doudoroff Pathway Is an Essential Metabolic Route for Methylotuvimicrobium buryatense 5GB1C. PubMed Central. Available at: [Link]
-
Metabolic pathway engineering. PubMed Central. Available at: [Link]
-
Why is my plasmid DNA yield low?. QIAGEN. Available at: [Link]
-
Codon Optimization for Different Expression Systems: Key Points and Case Studies. Synbio Technologies. Available at: [Link]
-
11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Bitesize Bio. Available at: [Link]
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"Overcoming feedback inhibition in the engineered 2-Keto-3-deoxygluconate pathway"
Welcome to the technical support center for the engineered 2-Keto-3-deoxygluconate (KDG) pathway. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments. My aim is to deliver not just protocols, but the underlying scientific reasoning to empower you to overcome challenges and optimize your KDG production.
I. Foundational Understanding: The KDG Pathway and Its Regulation
The engineered this compound (KDG) pathway is a powerful tool for converting sugars into valuable chemical precursors. The core of this pathway involves the uptake of a suitable substrate, its conversion to KDG, and subsequent phosphorylation by this compound kinase (KDGK, encoded by the kdgK gene) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is then cleaved by KDPG aldolase (encoded by kdgA) into pyruvate and glyceraldehyde-3-phosphate, which are central metabolites.[1]
A critical aspect of this pathway's efficiency in host organisms like Escherichia coli is its tight genetic regulation. The key enzymes for KDG transport and metabolism are part of the kdg regulon, which is primarily controlled by the transcriptional repressor KdgR.[2][3] Understanding this regulatory circuit is paramount to troubleshooting your experimental system.
II. Visualizing the KDG Pathway and its Regulation
To provide a clear visual reference, the following diagrams illustrate the core KDG pathway and the mechanism of its genetic regulation by KdgR.
Diagram 1: The Engineered this compound (KDG) Pathway
Caption: Core enzymatic steps in the engineered KDG pathway.
Diagram 2: Genetic Regulation of the kdg Operon by KdgR
Sources
Technical Support Center: Enhancing 2-Keto-3-deoxygluconate (KDG) Yield in Recombinant Organisms
Welcome to the technical support center for the optimization of 2-Keto-3-deoxygluconate (KDG) production in recombinant organisms. This guide is designed for researchers, scientists, and drug development professionals actively engaged in metabolic engineering and fermentation projects. Here, we address common challenges and provide in-depth, field-proven strategies to enhance your KDG yield.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enhancement of this compound (KDG) yield in recombinant organisms.
Q1: What are the primary metabolic pathways for KDG production in recombinant organisms like E. coli?
A1: In recombinant hosts, KDG is typically produced via engineered pathways that leverage native or heterologous enzymes. The two principal routes originate from glucose or gluconate:
-
The Entner-Doudoroff (ED) Pathway: This is a key pathway for glucose and gluconate degradation in many bacteria.[1][2] For KDG production, the pathway can be engineered to accumulate KDG as an intermediate. The key enzymes involved are 6-phosphogluconate dehydratase (EDD) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (EDA).[1][2][3]
-
Hexuronate Catabolism: This pathway is involved in the breakdown of sugar acids like D-glucuronate and D-galacturonate.[4] It can be engineered to convert these substrates into KDG. Key enzymes in this pathway include uronate isomerase, altronate dehydratase, and KDG kinase.[4]
Q2: My KDG yield is consistently low. What are the most likely bottlenecks in my engineered strain?
A2: Low KDG yield can stem from several factors. The most common bottlenecks include:
-
Sub-optimal Enzyme Activity: The catalytic efficiency of key enzymes in your pathway, such as gluconate dehydratase or KDG kinase, may be insufficient.[5][6][7]
-
Metabolic Flux Imbalance: The flow of carbon may be diverted to competing pathways, such as the pentose phosphate pathway or glycolysis, reducing the pool of precursors for KDG synthesis.
-
Cofactor Imbalance: Many enzymatic steps in KDG synthesis pathways require specific cofactors like NAD(P)H.[4] Insufficient regeneration of these cofactors can limit the overall reaction rate.
-
Product Toxicity or Degradation: High concentrations of KDG or its intermediates can be toxic to the host cells, inhibiting growth and productivity. KDG may also be non-enzymatically degraded under certain fermentation conditions.[8]
-
Inefficient Transport: The uptake of the substrate (e.g., gluconate) or the export of KDG might be limiting factors.
Q3: Which host organism is generally preferred for KDG production, and why?
A3: Escherichia coli is a widely used and preferred host for KDG production due to several advantages:
-
Well-Characterized Genetics: Its genome is fully sequenced, and a vast array of genetic tools are available for metabolic engineering.[9][10][11]
-
Rapid Growth and High-Density Cultivation: E. coli grows quickly on simple, inexpensive media, making it suitable for large-scale industrial fermentation.[9]
-
Robustness: It is a hardy organism that can tolerate a range of process conditions.
While E. coli is a strong choice, other organisms like Pseudomonas species, which naturally possess a robust ED pathway, have also been successfully engineered for KDG production.[4]
Q4: How can I accurately quantify KDG concentration in my fermentation broth?
A4: Accurate quantification of KDG is crucial for process optimization. The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC).[12][13][14][15]
-
Method: A common approach involves derivatization of the carbonyl group of KDG with a reagent like o-phenylenediamine (OPD), followed by separation on a C18 reverse-phase column and detection using UV or fluorescence detectors.[13][14]
-
Advantages: This method is highly sensitive, specific, and can distinguish KDG from structurally similar compounds.[13][14] An isocratic HPLC method has also been developed for the simultaneous determination of 2-keto-L-gulonic acid (2-KLG) and KDG.[16]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your KDG production experiments.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no KDG production despite successful gene cloning and expression. | 1. Inactive or poorly expressed enzymes: The recombinant enzymes may be forming inclusion bodies or have low specific activity. 2. Missing essential cofactors: The host may not be providing necessary cofactors for the heterologous enzymes. 3. Incorrect subcellular localization of enzymes. | 1. Optimize protein expression: Try different expression vectors, promoters, or host strains.[17] Lowering the induction temperature can sometimes improve protein solubility.[17] Co-express molecular chaperones to aid in proper protein folding.[11] 2. Cofactor engineering: Co-express genes involved in cofactor regeneration pathways. Supplement the fermentation medium with cofactor precursors. 3. Protein targeting: If necessary, use signal peptides to direct enzymes to the appropriate cellular compartment (e.g., periplasm).[18] |
| Significant accumulation of intermediate metabolites (e.g., gluconate, KDPG). | 1. Rate-limiting enzymatic step: The enzyme responsible for converting the accumulated intermediate is the bottleneck. 2. Feedback inhibition: The accumulated intermediate or the final product (KDG) may be inhibiting an upstream enzyme. | 1. Increase enzyme expression: Overexpress the gene encoding the bottleneck enzyme. Use stronger promoters or higher copy number plasmids. 2. Enzyme engineering: Use site-directed mutagenesis to create enzyme variants that are less sensitive to feedback inhibition.[9] |
| Poor cell growth and viability during fermentation. | 1. Toxicity of KDG or intermediates: High concentrations of these compounds can be detrimental to the cells. 2. Metabolic burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the host.[11] 3. Suboptimal fermentation conditions: pH, temperature, or dissolved oxygen levels may not be ideal for cell growth and KDG production.[19] | 1. Optimize fermentation process: Implement a fed-batch or continuous fermentation strategy to maintain KDG concentrations below toxic levels.[8] 2. Balance gene expression: Use tunable expression systems to control the level of protein production and reduce metabolic burden.[9] 3. Optimize culture conditions: Systematically vary pH, temperature, and aeration to find the optimal conditions for both cell growth and KDG production.[19][20] |
| Browning of the fermentation broth. | 1. Non-enzymatic degradation of KDG: KDG can undergo degradation reactions, leading to the formation of colored byproducts.[8] | 1. Optimize fermentation conditions: Lowering the fermentation temperature and maintaining a neutral pH can help reduce KDG degradation.[21] |
Key Experimental Protocols
Protocol 1: Enhancing Metabolic Flux towards KDG by Overexpressing Key Entner-Doudoroff Pathway Genes
This protocol describes the overexpression of edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase) genes in E. coli to increase the metabolic flux towards KDG.
Rationale: By increasing the levels of the enzymes that directly produce and process the precursor to KDG, we can pull the metabolic flux from central carbon metabolism towards our desired product.[22]
Step-by-Step Methodology:
-
Gene Amplification: Amplify the edd and eda genes from the genomic DNA of E. coli K-12 using PCR with primers containing appropriate restriction sites.
-
Vector Construction: Clone the amplified edd and eda genes into a suitable expression vector (e.g., pETDuet-1) under the control of a strong inducible promoter (e.g., T7).
-
Transformation: Transform the resulting plasmid into a suitable E. coli expression host, such as BL21(DE3).
-
Expression and Fermentation:
-
Grow the recombinant strain in a suitable fermentation medium (e.g., LB or a defined minimal medium) at 37°C.
-
Induce gene expression with IPTG when the optical density (OD600) reaches mid-log phase (around 0.6-0.8).
-
Continue the fermentation at a lower temperature (e.g., 25-30°C) to enhance soluble protein expression.
-
-
Analysis: Monitor cell growth (OD600) and KDG production (using HPLC) at regular intervals.
Workflow for Enhancing Metabolic Flux
Caption: Workflow for enhancing KDG yield via gene overexpression.
Protocol 2: Quantification of KDG using HPLC
This protocol provides a method for the accurate quantification of KDG in fermentation samples.[13][14]
Rationale: A reliable analytical method is essential for monitoring the efficiency of KDG production and for troubleshooting any issues that may arise during fermentation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Take a sample of the fermentation broth and centrifuge to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization:
-
To a known volume of the filtered supernatant, add a solution of o-phenylenediamine (OPD) in HCl.
-
Incubate the mixture at a specific temperature (e.g., 80°C) for a defined time (e.g., 30 minutes) to allow for complete derivatization.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of trifluoroacetic acid (TFA). A typical gradient might be:
-
0-5 min: 100% Solvent A (0.005% TFA in water)
-
5-12 min: Linear gradient to 25% Solvent B (60% acetonitrile)
-
12-20 min: Hold at 25% Solvent B
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 210 nm or a fluorescence detector.[16]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure KDG.
-
Calculate the concentration of KDG in the samples by comparing their peak areas to the standard curve.
-
KDG Quantification Workflow
Caption: Workflow for KDG quantification by HPLC.
Metabolic Pathway Overview
The following diagram illustrates the central metabolic pathways relevant to KDG production from glucose in a recombinant E. coli strain.
Engineered KDG Synthesis Pathway
Caption: Central metabolic pathways for KDG production.
This guide provides a starting point for troubleshooting and optimizing your KDG production. Successful metabolic engineering often requires an iterative process of design, building, testing, and learning.
References
-
Menzel, A., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Khodaei, N., et al. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG), a major metabolite in pectin and alginate degradation pathways. ResearchGate. Available from: [Link]
-
Khodaei, N., et al. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available from: [Link]
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Khodaei, N., et al. (2020). Separation and quantification of 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available from: [Link]
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Khodaei, N., et al. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available from: [Link]
-
Menzel, A., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. PubMed Central. Available from: [Link]
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Hobbs, E. C., et al. (2016). Bacterial pathways for hexuronate catabolism through keto-deoxy-gluconate, KDG. ResearchGate. Available from: [Link]
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Shinkai, A., et al. (2013). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]
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Jäger, G., et al. (2014). One-step synthesis of 2-keto-3-deoxy-D-gluconate by biocatalytic dehydration of D-gluconate. ResearchGate. Available from: [Link]
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Fradkin, J. E., & Fraenkel, D. G. (1971). This compound 6-Phosphate Aldolase Mutants of Escherichia coli. Journal of Bacteriology. Available from: [Link]
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Zhang, X., et al. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. PubMed Central. Available from: [Link]
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Lee, S. Y., & Kim, H. U. (2015). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Environmental Molecular Sciences Laboratory. Available from: [Link]
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Zhang, W. (2012). Study On Strain Isolation, Fermentation Strategy Optimization And Fermentation Kinetics For 2-keto-D-gluconic Acid Production. Globe Thesis. Available from: [Link]
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Bender, R., & Gottschalk, G. (1971). This compound, an intermediate in the fermentation of gluconate by clostridia. Journal of Bacteriology. Available from: [Link]
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Pouysségur, J., & Stoeber, F. (1974). Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon. Journal of Bacteriology. Available from: [Link]
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Synapse, P. (2025). Step-by-Step Guide to Fermentation Optimization in Small Labs. Patsnap Synapse. Available from: [Link]
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Ghosalkar, A., et al. (2021). Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. MDPI. Available from: [Link]
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Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology. Available from: [Link]
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Zhao, H. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign. Available from: [Link]
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Sun, S. F., et al. (2008). D-gluconic acid in fermentation broth by. TSI Journals. Available from: [Link]
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Wang, X., et al. (2019). Effects of genes edd and eda overexpression on lichenysin production. ResearchGate. Available from: [Link]
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Zhang, X., et al. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Microbiology. Available from: [Link]
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Jäger, G., et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. PubMed. Available from: [Link]
-
Laurikkala, J., et al. (2005). Ectodysplasin has a dual role in ectodermal organogenesis: inhibition of Bmp activity and induction of Shh expression. Development. Available from: [Link]
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Mikkola, M. L. (2007). EDA Signaling and Skin Appendage Development. PubMed Central. Available from: [Link]
- Nair, R., & van der Veen, S. (2019). Production of 2-keto-3-deoxy-d-gluconic acid in filamentous fungi. Google Patents.
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Abdel-Hamid, M. S., et al. (2021). Gene Mutations of the Three Ectodysplasin Pathway Key Players (EDA, EDAR, and EDARADD) Account for More than 60% of Egyptian Ectodermal Dysplasia. Genes. Available from: [Link]
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Li, L., et al. (2015). Metabolic Engineering of Escherichia Coli for Production of (2S,3S)-butane-2,3-diol From Glucose. Biotechnology for Biofuels. Available from: [Link]
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Zhang, Y., et al. (2022). The EDA/EDAR/NF-κB pathway in non-syndromic tooth agenesis: A genetic perspective. Frontiers in Genetics. Available from: [Link]
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Liu, Y., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences. Available from: [Link]
-
Rosano, G. L., & Ceccarelli, E. A. (2022). Strategies for efficient production of recombinant proteins in Escherichia coli: alleviating the host burden and enhancing protein activity. Microbial Cell Factories. Available from: [Link]
-
Synapse, P. (2025). Optimizing Protein Yield in E. coli Expression Systems. Patsnap Synapse. Available from: [Link]
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- 3. This compound 6-Phosphate Aldolase Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Keto-3-deoxygluconate (KDG) Synthesis
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Welcome to the technical support center for 2-Keto-3-deoxygluconate (KDG) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of KDG production and minimize the formation of unwanted by-products. KDG is a pivotal metabolic intermediate, and its purity is paramount for reliable downstream applications, from metabolic research to its use as a precursor for medicinal compounds.[1][2][3] This guide provides field-proven insights and actionable troubleshooting protocols to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for KDG, and how do they differ in by-product profiles?
A1: There are two main routes for KDG synthesis: traditional chemical synthesis and modern biocatalytic (enzymatic) methods.
-
Chemical Synthesis: This route often involves the dehydration of D-gluconate under acidic conditions. While feasible, it is a multi-step process prone to non-stereoselective reactions, which can lead to a mixture of products and lower yields.[2] By-products can include various degradation compounds and isomers resulting from the harsh reaction conditions.
-
Enzymatic Synthesis: This is the preferred modern method, typically employing a gluconate dehydratase (GAD) to convert D-gluconate directly to KDG in a single step.[1] This biological approach is highly specific, operates under mild conditions, and can achieve complete conversion of the substrate with virtually no side-product formation, resulting in a final yield of approximately 90%.[1]
Q2: In enzymatic synthesis, what is the key enzyme and its function?
A2: The key enzyme is gluconate dehydratase (GAD) . It catalyzes the dehydration of D-gluconate to form 2-keto-3-deoxy-D-gluconate (KDG).[1][4][5] This enzyme is central to the Entner-Doudoroff pathway and its high specificity is the reason for the clean conversion and minimal by-product formation in biocatalytic processes.[3]
Q3: Why is minimizing by-products so critical for KDG applications?
A3: KDG is a key intermediate in central metabolism and a component of bacterial cell walls.[1][3] In research and drug development, it's used to elucidate metabolic pathways and as a potential precursor for medicinal compounds.[2][6] By-products can interfere with these applications by inhibiting downstream enzymatic reactions, complicating analytical results, or introducing confounding variables in biological assays. Purity is essential for reproducible and accurate results.
Q4: Can KDG be further metabolized, and what are the enzymes involved?
A4: Yes, KDG is an intermediate, not an end-product, in metabolic pathways. It can be phosphorylated by This compound kinase (KDGK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG).[4][7] KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, which enter central glycolysis.[8] Understanding this downstream pathway is crucial if you are working with whole-cell systems or multi-enzyme cascades.
Troubleshooting Guides
This section provides solutions to specific issues encountered during KDG synthesis, structured to help you diagnose and resolve problems efficiently.
Issue 1: Low Yield and High By-product Contamination in Enzymatic Synthesis
Symptoms:
-
HPLC or LC-MS analysis shows a significant amount of remaining D-gluconate substrate.
-
The reaction rate slows and plateaus before full conversion is reached.
-
Unexpected small peaks appear in the chromatogram over extended reaction times, suggesting enzyme instability or minor side reactions.
Root Cause Analysis and Solutions:
While enzymatic synthesis is highly specific, incomplete conversion is a common hurdle. This is rarely due to by-product formation in the traditional sense, but rather issues with the biocatalyst itself or the reaction environment. Potential causes include enzyme inhibition, suboptimal reaction conditions (pH, temperature), or insufficient enzyme loading or stability.
Troubleshooting Workflow:
Sources
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- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]
- 5. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-dehydro-3-deoxygluconokinase - Wikipedia [en.wikipedia.org]
- 8. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Analytical Methods for Accurate 2-Keto-3-deoxygluconate (KDG) Measurement
Welcome to the technical support center for the accurate measurement of 2-Keto-3-deoxygluconate (KDG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to ensure the integrity and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of KDG measurement.
Q1: What are the primary methods for quantifying this compound (KDG)?
A1: There are two main approaches for the quantitative analysis of KDG: enzymatic assays and chemical methods.
-
Enzymatic Assays: These are highly specific methods that utilize enzymes involved in KDG metabolism.[1] A common approach is a coupled-enzyme system where KDG is first phosphorylated by 2-dehydro-3-deoxygluconokinase (KDGK) to 6-phospho-2-dehydro-3-deoxy-D-gluconate (KDPG).[2] Subsequently, KDPG is cleaved by KDPG aldolase to pyruvate and glyceraldehyde-3-phosphate.[3][4] The pyruvate generated is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the initial amount of KDG.[5]
-
Periodate-Thiobarbituric Acid (TBA) Assay: This is a colorimetric chemical method. In this assay, KDG is first oxidized by periodate. The resulting product then reacts with thiobarbituric acid under acidic conditions and heat to form a colored adduct, which can be measured spectrophotometrically.[6][7] It is important to note that this method can be less specific than enzymatic assays, as other molecules can also react with TBA.[7]
Q2: How should I prepare and store my KDG standard?
A2: The accuracy of your KDG measurement is critically dependent on the quality and handling of your standard.
-
Preparation: Use a high-purity KDG standard. Prepare a stock solution in a suitable buffer (e.g., 100 mM HEPES, pH 8.0). It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.
-
Storage: For long-term storage, it is recommended to store the KDG standard solution at -80°C. For short-term use, it can be kept at -20°C. The stability of the standard in your specific buffer and storage conditions should be validated.[8][9][10]
Q3: What are the key considerations for sample preparation before KDG measurement?
A3: Proper sample preparation is crucial to avoid interference and ensure accurate quantification.
-
Cell Lysates: For intracellular KDG measurement, cells should be rapidly quenched and lysed. Sonication or treatment with a suitable lysis buffer can be employed. Cell debris should be removed by centrifugation.[11]
-
Biological Fluids (e.g., plasma, serum): Proteins in biological fluids can interfere with the assay. Deproteinization using methods like trichloroacetic acid (TCA) precipitation followed by neutralization is often necessary.[3][4]
-
Buffer Compatibility: Ensure that the buffer components of your sample are compatible with the assay conditions. High concentrations of certain salts or detergents can inhibit enzyme activity.
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during KDG measurement.
Issue 1: High Background Signal
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Contaminated Reagents | Reagents, especially buffers or enzymes, may be contaminated with substances that absorb at the detection wavelength or with interfering enzymes. | Prepare fresh reagents using high-purity water and chemicals. Filter-sterilize buffers. Run a "no-enzyme" control to check for background from other reagents. |
| Non-specific Reaction in TBA Assay | The TBA assay is known for its potential non-specificity. Other aldehydes or sugars in the sample can react with TBA to produce a colored product.[7] | Include appropriate controls, such as a sample blank without the TBA reagent. Consider using a more specific enzymatic assay if non-specific reactions are suspected. |
| Sample Matrix Interference | Components in your sample matrix (e.g., cell culture media, biological fluids) might contribute to the background signal. | Prepare your standard curve in a matrix that closely matches your samples. If possible, perform a buffer exchange or purification step for your samples. |
Issue 2: Low or No Signal
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Enzyme(s) | Enzymes (KDGK, KDPG aldolase, LDH) may have lost activity due to improper storage, handling, or the presence of inhibitors. | Confirm the activity of each enzyme individually using their respective substrates. Store enzymes at the recommended temperature and in appropriate buffers containing stabilizers if necessary. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Incorrect pH, temperature, or cofactor concentrations can significantly reduce enzyme activity.[12] | Optimize the assay parameters, including pH, temperature, and concentrations of ATP, MgCl₂, and NADH. Refer to literature for optimal conditions for the specific enzymes you are using.[5][13] |
| Degraded KDG Standard or Sample | KDG may be unstable under certain conditions. | Prepare fresh standards and handle samples on ice. Assess the stability of KDG in your sample matrix and storage conditions.[8][9] |
| Incorrect Wavelength Setting | The spectrophotometer is not set to the correct wavelength for measuring NADH absorbance (340 nm) or the TBA-adduct absorbance (typically around 532 nm).[14] | Verify the wavelength setting on your instrument. |
Issue 3: Poor Reproducibility (High Coefficient of Variation)
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Pipetting Inaccuracy | Inconsistent pipetting of small volumes of reagents, standards, or samples can lead to significant variability. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Ensure proper pipetting technique. |
| Inconsistent Incubation Times | Variations in incubation times, especially for kinetic assays, can affect the results. | Use a multichannel pipette or a repeating pipette for simultaneous addition of reagents to multiple wells. Ensure all samples are incubated for the same duration. |
| Temperature Fluctuations | Enzyme activity is sensitive to temperature. Inconsistent temperatures across the plate or between experiments can introduce variability. | Use a temperature-controlled plate reader or water bath. Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction. |
| Improper Mixing | Incomplete mixing of reagents in the assay wells can lead to non-uniform reactions. | Gently mix the contents of the wells after each reagent addition by pipetting up and down or using a plate shaker. |
Section 3: Experimental Protocols & Workflows
Protocol: Enzymatic Measurement of KDG
This protocol is a general guideline and may require optimization for your specific application.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 8.0
-
KDG Standard: 10 mM stock solution in water
-
ATP Solution: 100 mM
-
MgCl₂ Solution: 100 mM
-
NADH Solution: 10 mM
-
KDG Kinase (KDGK): Enzyme solution
-
KDPG Aldolase: Enzyme solution
-
Lactate Dehydrogenase (LDH): Enzyme solution (e.g., from rabbit muscle)
Procedure:
-
Prepare Standard Curve: Prepare a series of KDG standards by diluting the stock solution in the assay buffer.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing:
-
Initiate Reaction: Start the reaction by adding KDG Kinase.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the KDG concentration.
-
Data Analysis: Calculate the rate of reaction for each standard and sample. Plot the rate of reaction versus the KDG concentration for the standards to generate a standard curve. Determine the KDG concentration in your samples from the standard curve.
Workflow Diagrams
Caption: Workflow for the enzymatic measurement of KDG.
Caption: A decision tree for troubleshooting common KDG assay issues.
References
-
Frontiers. (2020, March 19). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Retrieved from [Link]
-
PubMed Central (PMC). (2020, March 20). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Retrieved from [Link]
-
MDPI. (n.d.). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Keto-3-deoxy-D-gluconic acid (HMDB0001353). Retrieved from [Link]
-
PubMed. (1977, May 25). Specificity of this compound-6-P Aldolase for Open Chain Form of this compound-6-P. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-dehydro-3-deoxygluconokinase. Retrieved from [Link]
-
PubMed. (n.d.). The mechanism of the periodate-thiobarbituric acid reaction of sialic acids. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of key parameters. The effects of different concentrations.... Retrieved from [Link]
-
YouTube. (2021, July 21). Development of cell-based functional assay with high efficiency. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation. Retrieved from [Link]
-
LabX. (2025, September 29). Optimizing PCR Reaction Conditions for High Fidelity and Yield. Retrieved from [Link]
-
PubMed. (n.d.). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Retrieved from [Link]
-
SciSpace. (n.d.). Parameters optimization for enzymatic assays using experimental design. Retrieved from [Link]
-
Utah Education Network. (n.d.). KINDERGARTEN NON-STANDARD MEASUREMENT SKILLS. Retrieved from [Link]
-
PubMed. (2020, May 12). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Overturning Children's Misconceptions about Ruler Measurement: The Power of Disconfirming Evidence. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
Teaching with Jillian Starr. (n.d.). Measuring Length Indirectly - An Essential Foundation. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
ResearchGate. (2015, June 9). (PDF) The Misalignment of Kindergarten Mathematics Content. Retrieved from [Link]
-
Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
CERME 8. (n.d.). HOW FOUR TO SIX YEAR OLD CHILDREN COMPARE LENGTHS INDIRECTLY. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Early Development GMPs for Stability (Part IV). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of Enzymes in the 2-Keto-3-deoxygluconate (KDG) Pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the enzymes of the 2-Keto-3-deoxygluconate (KDG) pathway. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and handling of these vital biocatalysts. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying principles to empower your research.
Understanding the KDG Pathway Enzymes
The this compound (KDG) pathway is a crucial route for carbohydrate metabolism in many microorganisms.[1][2][3] The two key enzymes in the semi-phosphorylative and classical Entner-Doudoroff (ED) pathways are:
-
This compound Kinase (KDGK; EC 2.7.1.45): This enzyme catalyzes the ATP-dependent phosphorylation of KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG).[1][4]
-
2-Keto-3-deoxy-6-phosphogluconate Aldolase (KDPGA; EC 4.1.2.14): This aldolase cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate, linking the pathway to central metabolism.[1]
The stability of these enzymes is paramount for consistent and reproducible experimental results, as well as for their potential industrial applications.
KDG Pathway Overview
Caption: The semi-phosphorylative Entner-Doudoroff pathway highlighting the key enzymatic steps.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Protein Expression and Purification
Question 1: I'm expressing my recombinant KDGK/KDPGA in E. coli, but the protein yield is very low and I see a lot of degradation on my SDS-PAGE gel. What's happening and how can I fix it?
Answer:
Low yield and protein degradation during expression and purification are common problems, often stemming from proteolysis by host cell proteases.[5] When you lyse the E. coli cells, you release a host of proteases that can quickly degrade your target protein.
Causality: The intracellular environment of E. coli contains numerous proteases to degrade misfolded or unnecessary proteins. Upon cell lysis, these proteases gain access to your highly expressed recombinant enzyme, which can be a prime target for degradation.
Troubleshooting Protocol:
-
Work at Low Temperatures: Always perform cell lysis and purification steps at 4°C or on ice to reduce protease activity.[6]
-
Use Protease Inhibitor Cocktails: This is the most critical step. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer just before use.[5][7] These cocktails contain a mixture of inhibitors that target different classes of proteases (serine, cysteine, metalloproteases, etc.).[7][8]
-
Pro-Tip: For His-tagged protein purification, use an EDTA-free protease inhibitor cocktail to avoid stripping the Ni2+ from your affinity column.[9]
-
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period (16-24 hours) can improve protein folding and solubility, making it less susceptible to proteolysis.
-
Use Protease-Deficient E. coli Strains: Consider using strains like BL21(DE3)pLysS or Rosetta-gami™, which are deficient in certain proteases.[5]
-
-
Expedite Purification: The longer your protein is in the crude lysate, the more time proteases have to act. Streamline your purification workflow to minimize this exposure time.
| Protease Inhibitor Class | Target Protease | Example Inhibitor |
| Serine Proteases | Trypsin, Chymotrypsin, Thrombin | PMSF, AEBSF, Aprotinin |
| Cysteine Proteases | Papain, Cathepsins | E-64, Leupeptin |
| Aspartic Proteases | Pepsin, Renin | Pepstatin A |
| Metalloproteases | Thermolysin, Carboxypeptidase A | EDTA, 1,10-Phenanthroline |
A summary of common protease inhibitor classes and their targets.[7][10]
Section 2: Enzyme Stability and Aggregation
Question 2: My purified KDGK/KDPGA is soluble immediately after purification, but it precipitates out of solution within a few hours, even at 4°C. How can I prevent this aggregation?
Answer:
Protein aggregation is a common issue where protein molecules clump together and precipitate out of solution.[11] This is often caused by suboptimal buffer conditions that expose hydrophobic regions of the protein, leading to intermolecular interactions.[11][12]
Causality: Proteins maintain their native, soluble conformation through a delicate balance of intramolecular interactions. Disrupting this balance through incorrect pH, ionic strength, or temperature can lead to unfolding and subsequent aggregation.[13]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting protein aggregation.
Detailed Steps:
-
Optimize Buffer Conditions:
-
pH: The pH of your buffer should be at least 1 unit away from the isoelectric point (pI) of your enzyme to ensure a net charge and promote repulsion between molecules.[12] Perform a pH screening experiment (e.g., from pH 6.0 to 9.0) to find the optimal pH for solubility.
-
Ionic Strength: Both low and high salt concentrations can cause aggregation.[14] Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the sweet spot for your enzyme.[15]
-
-
Use Stabilizing Additives:
-
Glycerol: Adding glycerol (5-20% v/v) to your buffer can increase viscosity and stabilize the native protein structure.[16]
-
Reducing Agents: If your enzyme has cysteine residues, disulfide bond scrambling can lead to aggregation. Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM in your buffer. For long-term storage, TCEP is a more stable option.[15][17]
-
Amino Acids: L-Arginine and L-Glutamate (50-100 mM) can act as "chaperone-like" molecules, suppressing aggregation and increasing protein solubility.[15]
-
-
Control Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[12][14] If possible, work with lower concentrations or add stabilizing additives before concentrating your sample.
-
Perform a Thermal Shift Assay (Differential Scanning Fluorimetry): This technique can rapidly screen a wide range of buffers and additives to identify conditions that increase the melting temperature (Tm) of your protein, which is a direct indicator of increased stability.[18]
Section 3: Enzyme Activity and Kinetics
Question 3: The specific activity of my KDG pathway enzyme is inconsistent between batches. What factors could be causing this variability?
Answer:
Inconsistent enzyme activity is a frustrating problem that can undermine the reliability of your data. The cause often lies in subtle variations in assay conditions, enzyme stability, or the presence of contaminants.
Causality: Enzyme activity is highly sensitive to its environment. Factors like temperature, pH, and the presence of cofactors or inhibitors can dramatically affect the catalytic rate.[13][19] Inconsistency often arises from a lack of rigorous control over these variables.
Key Factors and Solutions:
-
Temperature:
-
Issue: Even small fluctuations in assay temperature can significantly alter reaction rates. A 10°C rise can increase activity by 50-100%.[19]
-
Solution: Use a temperature-controlled water bath or heating block for your assays. Always pre-incubate your reaction components at the desired temperature. While the optimal temperature for KDG kinase from Serratia marcescens is 50°C, activity drops sharply above this point.[20] Enzymes from mesophiles generally show reduced activity at lower temperatures.[21]
-
-
pH:
-
Issue: Enzymes have a narrow optimal pH range. Deviations can alter the ionization state of active site residues, reducing activity.
-
Solution: Ensure your buffer has sufficient buffering capacity for the pH of your assay. The optimal pH for KDG kinase from S. marcescens is 8.0.[20]
-
-
Long-Term Storage:
-
Issue: Improper storage leads to a gradual loss of activity over time. Storing at 4°C is generally only suitable for a few days.[16][22] Repeated freeze-thaw cycles are particularly damaging.[12][16]
-
Solution: For long-term storage, flash-freeze single-use aliquots of your enzyme in liquid nitrogen and store them at -80°C.[12][23] The addition of a cryoprotectant like glycerol (25-50%) is highly recommended to prevent ice crystal formation.[16]
-
| Storage Method | Typical Shelf Life | Key Considerations |
| 4°C in solution | Days to weeks | High risk of microbial growth and proteolysis.[16] |
| -20°C with 50% glycerol | ~1 year | Glycerol prevents freezing and ice crystal damage.[16] |
| -80°C (flash-frozen aliquots) | Years | Best for long-term stability; avoids freeze-thaw cycles.[16][23] |
| Lyophilized (freeze-dried) | Years | Requires reconstitution; not all proteins tolerate lyophilization.[24] |
A comparison of common protein storage conditions.[16]
Section 4: Advanced Stabilization Strategies
Question 4: I need to use my KDG pathway enzymes in a demanding industrial process with elevated temperatures. What advanced strategies can I use to improve their thermostability?
Answer:
For industrial applications, enhancing the intrinsic stability of an enzyme is often necessary. This typically involves protein engineering to create more robust variants.
Causality: The thermal stability of a protein is determined by the network of non-covalent and covalent interactions that maintain its folded structure. By strategically modifying the amino acid sequence, we can strengthen these interactions.
Advanced Strategies:
-
Protein Engineering (Site-Directed Mutagenesis):
-
Introduce Disulfide Bonds: Engineering cysteine residues at strategic locations can create covalent cross-links that "staple" the protein structure together, significantly increasing its melting temperature.[25]
-
Optimize Hydrophobic Core Packing: The hydrophobic effect is a primary driver of protein folding. Filling internal cavities by replacing small hydrophobic residues with larger ones (e.g., Isoleucine to Leucine) can enhance van der Waals interactions and stability.[25]
-
Increase Salt Bridges: Introducing oppositely charged amino acid pairs on the protein surface can form stabilizing electrostatic interactions.
-
Short-Loop Engineering: Targeting flexible short-loop regions and mutating residues to larger hydrophobic amino acids can fill cavities and improve thermal stability.[26]
-
-
Immobilization:
-
Concept: Attaching the enzyme to an inert, insoluble material can provide significant stability against changes in pH and temperature.[27][28] It also allows for easy separation of the enzyme from the reaction products and reuse.[28]
-
Methods:
-
Adsorption: The enzyme is physically attached to the surface of a carrier (e.g., glass beads, alginate).[27]
-
Covalent Binding: The enzyme is chemically bonded to the support material, providing a very stable attachment.
-
Entrapment: The enzyme is trapped within the pores of a polymer matrix, such as calcium alginate beads.[27]
-
-
-
Chemical Modification:
-
Concept: Covalently modifying the surface of the enzyme with chemical groups can enhance its stability. For example, modification with oxidized polysaccharides has been shown to improve the thermal stability of some enzymes.[29]
-
| Strategy | Principle | Advantages | Disadvantages |
| Protein Engineering | Modifying the amino acid sequence to enhance intrinsic stability.[27] | Permanent improvement; high potential for significant stability gains. | Requires extensive knowledge of protein structure; can be time-consuming and costly. |
| Immobilization | Attaching the enzyme to a solid support.[28] | Increased stability, reusability, easy product separation. | Can lead to mass transfer limitations or reduced activity if the active site is blocked.[27] |
| Chemical Modification | Covalently attaching stabilizing molecules to the enzyme surface.[27] | Can improve stability without genetic modification. | Can inactivate the enzyme if modification occurs at the active site. |
A comparative overview of advanced enzyme stabilization strategies.
References
-
Top 4 Strategies To Improve The Stability Of Enzyme. (n.d.). Biocatalysts. [Link]
-
Top 5 Strategies to Improve Enzyme Thermostability for Industrial Use. (2026). CD Biosynsis. [Link]
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Stabilization of enzymes for biotechnological applications. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Short-loop engineering strategy for enhancing enzyme thermal stability. (2025). iScience. [Link]
-
How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. (n.d.). MDPI. [Link]
-
Data-driven strategies for the computational design of enzyme thermal stability: trends, perspectives, and prospects. (n.d.). PubMed Central. [Link]
-
Enzyme engineering strategies to confer thermostability. (2020). OUCI. [Link]
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Effect of temperature on KDG kinase activity. (n.d.). ResearchGate. [Link]
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Enzymes Storage Best Practices to Prevent Premature Degradation. (2023). K2 Scientific. [Link]
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What are Protease Inhibitors and How Do They Work? (2012). G-Biosciences. [Link]
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Effect of temperature on the activity and synthesis of glucose-catabolizing enzymes in Pseudomonas fluorescens. (n.d.). PubMed. [Link]
-
Approaches to Avoid Proteolysis During Protein Expression and Purification. (n.d.). Arrow@TU Dublin. [Link]
-
Some Examples of Protease Inhibitors Used for the Four Main Classes of Protease. (n.d.). ResearchGate. [Link]
-
What Is the Best Way to Store a Purified Enzyme for Stability? (2025). ResearchGate. [Link]
-
Detection and prevention of protein aggregation before, during, and after purification. (n.d.). ScienceDirect. [Link]
-
2-dehydro-3-deoxygluconokinase. (n.d.). Wikipedia. [Link]
-
Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. (n.d.). NIH. [Link]
-
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. (2020). Frontiers. [Link]
-
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. (2020). PubMed Central. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]
-
Preventing Protein Aggregation. (n.d.). Biozentrum. [Link]
-
How long may enzyme activity be preserved in storage at 4 degree? (2014). ResearchGate. [Link]
-
Convergent Peripheral Pathways Catalyze Initial Glucose Catabolism in Pseudomonas putida: Genomic and Flux Analysis. (n.d.). PubMed Central. [Link]
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Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog. [Link]
-
Practical tips for preventing proteins from "crashing out" & what you can do if it happens. (2023). YouTube. [Link]
-
The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases. (n.d.). PMC - NIH. [Link]
-
Effect of temperature on enzyme activity. (n.d.). De Gruyter. [Link]
-
Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). NIH. [Link]
-
Functional and Genomic Characterization of a Pseudomonas aeruginosa Strain Isolated From the Southwestern Gulf of Mexico Reveals an Enhanced Adaptation for Long-Chain Alkane Degradation. (2019). Frontiers. [Link]
-
Genetic Dissection of Cyclic di-GMP Signalling in Pseudomonas aeruginosa via Systematic Diguanylate Cyclase Disruption. (2025). PMC - PubMed Central. [Link]
-
KEGG PATHWAY: ko02025. (n.d.). KEGG. [Link]
-
KEGG PATHWAY: pae02025. (n.d.). KEGG. [Link]
-
One-step synthesis of 2-keto-3-deoxy-D-gluconate by biocatalytic dehydration of D-gluconate. (n.d.). ResearchGate. [Link]
-
Structure-Function Analysis of 2-Keto-3-deoxy-D-glycero-D-galactonononate-9-phosphate Phosphatase Defines Specificity Elements in Type C0 Haloalkanoate Dehalogenase Family Members. (n.d.). PMC - NIH. [Link]
-
Assessing Protein Stability: Analytical Strategies for Biomolecular Research. (n.d.). Linseis. [Link]
-
Directed evolution methods for overcoming trade-offs between protein activity and stability. (n.d.). JBC. [Link]
-
Advancing Enzyme's Stability and Catalytic Efficiency through Synergy of Force-Field Calculations, Evolutionary Analysis, and Machine Learning. (2023). NIH. [Link]
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Validation & Comparative
Validating the Role of 2-Keto-3-deoxygluconate as a Key Metabolic Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate web of microbial metabolism, the accurate identification and quantification of key intermediates is paramount. 2-Keto-3-deoxygluconate (KDG) stands as a pivotal metabolite, primarily recognized for its central role in the Entner-Doudoroff (ED) pathway of glucose catabolism.[1][2][3] However, its significance extends to the degradation of complex polysaccharides such as pectin and alginate, and it is increasingly implicated as a regulatory molecule.[4][5] This guide provides an in-depth comparison of methodologies for validating the presence and quantifying the concentration of KDG, offering insights into the causal logic behind experimental choices and ensuring the scientific integrity of your findings.
The Metabolic Crossroads: Understanding the Significance of KDG
KDG is a six-carbon keto acid that serves as a crucial link in several central carbohydrate pathways across a diverse range of organisms, including bacteria, archaea, and even some eukaryotes.[1][6][7] Its most well-established role is as a key intermediate in the non-phosphorylative and semi-phosphorylative variations of the Entner-Doudoroff pathway.[8] In these pathways, glucose is ultimately converted to pyruvate and glyceraldehyde-3-phosphate. The presence and concentration of KDG can, therefore, provide a direct window into the activity of this important metabolic route.
Beyond the ED pathway, KDG is a central catabolite in the degradation of uronic acids derived from pectin and alginate, making it a critical molecule in the carbon cycle and a target for bioengineering efforts aimed at converting biomass into biofuels and other valuable chemicals.[9][10] Furthermore, emerging evidence points to KDG as a signaling molecule that can regulate gene expression, particularly in pathogenic bacteria where it induces the expression of virulence factors.[5][7]
A Comparative Analysis of KDG Quantification Methodologies
The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. Here, we compare the three most common approaches for KDG quantification: High-Performance Liquid Chromatography (HPLC), enzymatic assays, and spectrophotometric methods.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Specificity | Key Considerations |
| HPLC with Derivatization | Chromatographic separation of KDG, often after derivatization with a fluorescent or UV-active tag (e.g., o-phenylenediamine), followed by detection. | ~0.077 - 0.093 nanomoles[6] | ~0.257 - 0.31 nanomoles | Moderate | High | Can distinguish between structurally similar compounds like DKI and DKII. Requires specialized equipment and can be time-consuming.[6] |
| Enzymatic Assay | Coupled enzyme reaction where KDG is a substrate for an enzyme (e.g., KDPG aldolase), and the product is measured, often via NADH consumption monitored spectrophotometrically. | Typically in the low micromolar range. | Dependent on enzyme kinetics and spectrophotometer sensitivity. | High (microplate compatible) | Moderate to High | Substrate promiscuity of the enzyme can be a concern. Relatively simple and does not require extensive sample cleanup. |
| Spectrophotometric Assay (Thiobarbiturac Acid) | Chemical reaction of KDG with thiobarbiturac acid (TBA) to produce a colored product that is measured spectrophotometrically. | ~1.1 µM (for a similar TBA assay)[11] | Dependent on reaction conditions and spectrophotometer sensitivity. | High (microplate compatible) | Low | Less specific than other methods and can be prone to interference from other aldehydes and sugars.[11][12] |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness of your results, it is essential to follow well-validated protocols. Below are detailed methodologies for the two most specific and widely used techniques for KDG quantification.
High-Performance Liquid Chromatography (HPLC) with o-Phenylenediamine (oPD) Derivatization
This method offers high sensitivity and specificity, making it the gold standard for KDG quantification in complex biological samples.
Protocol:
-
Sample Preparation:
-
Centrifuge microbial cultures or tissue homogenates to pellet cells or debris.
-
Collect the supernatant containing the metabolites.
-
For intracellular KDG, perform a cell lysis step (e.g., sonication, bead beating) followed by centrifugation.
-
Deproteinate the sample by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v), followed by incubation on ice and centrifugation.
-
-
Derivatization:
-
To 100 µL of the deproteinated sample, add 100 µL of a freshly prepared 10 mg/mL o-phenylenediamine (oPD) solution in 0.2 M phosphate buffer (pH 7.0).
-
Incubate the mixture in the dark at 80°C for 30 minutes.
-
Cool the reaction to room temperature and filter through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 338 nm, Emission: 414 nm) or UV detector (338 nm).[12]
-
Quantification: Generate a standard curve using known concentrations of KDG subjected to the same derivatization procedure.
-
Enzymatic Assay using KDPG Aldolase
This method is well-suited for high-throughput screening in a microplate format and offers good sensitivity.
Protocol:
-
Sample Preparation: Prepare samples as described in the HPLC protocol (Step 1). Neutralize the pH of the deproteinated sample with a suitable base (e.g., KOH) if TCA was used.
-
Reaction Mixture (per well of a 96-well plate):
-
50 µL of 100 mM HEPES buffer (pH 7.5).
-
10 µL of 10 mM NADH.
-
10 µL of sample or KDG standard.
-
10 µL of a solution containing an excess of lactate dehydrogenase (LDH) (e.g., 10 units/mL).
-
Mix and incubate for 5 minutes at room temperature to allow for the reduction of any endogenous pyruvate.
-
-
Initiation of Reaction:
-
Add 10 µL of a purified 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase solution (e.g., 1 unit/mL).
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Quantification:
-
Calculate the rate of NADH consumption (change in absorbance per unit time).
-
Generate a standard curve by plotting the reaction rate against known concentrations of KDG.
-
Visualizing the Metabolic Hub: KDG in Central Metabolism
The following diagram illustrates the central position of this compound in key metabolic pathways.
Caption: Central role of KDG in metabolism and regulation.
Challenges and Considerations for Trustworthy Validation
While the methods described provide robust frameworks for KDG validation, a senior scientist must be aware of potential pitfalls to ensure the integrity of the data.
-
Substrate Promiscuity of Enzymes: KDPG aldolase, a key enzyme in the enzymatic assay, is known to exhibit some level of substrate promiscuity. It can act on other structurally similar molecules, such as 2-keto-3-deoxy-6-phosphogluconate (KDPG) and even fructose-1,6-bisphosphate, albeit with lower efficiency.[13] This is a critical consideration when analyzing samples where these other metabolites may be present at high concentrations. Running appropriate controls, including samples known to contain potential interfering substrates, is essential for validating the specificity of the assay in your experimental system.
-
Metabolic Crosstalk and Interference: Biological samples are complex mixtures of metabolites. In enzymatic assays, other cellular components can interfere with the measurement. For example, high levels of endogenous pyruvate can lead to an underestimation of KDG concentration if not accounted for in the initial incubation step. Similarly, other dehydrogenases present in a crude cell lysate could potentially oxidize NADH, leading to a false positive signal. In spectrophotometric assays like the thiobarbiturac acid method, other aldehydes and sugars can react with TBA, leading to an overestimation of KDG.[11]
-
Sample Handling and Stability: KDG, like many metabolic intermediates, can be labile. Proper sample quenching to halt metabolic activity and appropriate storage conditions are crucial to prevent the degradation or interconversion of KDG.[14] It is recommended to process samples quickly and store them at -80°C for long-term stability.
Conclusion: Best Practices for Validating KDG's Role
Validating the role of this compound as a key metabolic intermediate requires a multifaceted approach that combines robust analytical techniques with a thorough understanding of the underlying biochemistry.
-
For definitive quantification in complex matrices, HPLC with derivatization is the method of choice due to its high specificity and sensitivity.
-
For high-throughput screening and initial validation, enzymatic assays offer a practical and sensitive alternative, provided that potential substrate promiscuity is carefully considered and controlled for.
-
Spectrophotometric methods, while simple, should be used with caution due to their lower specificity and should ideally be corroborated with a more specific technique.
By carefully selecting the appropriate methodology, implementing rigorous controls, and being mindful of the potential challenges, researchers can confidently and accurately validate the pivotal role of this compound in their biological systems of interest.
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- Zhang, Y., et al. (2023). A KDPG sensor RccR governs Pseudomonas aeruginosa carbon metabolism and aminoglycoside antibiotic tolerance.
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- Sperl, L. E., & Brück, T. (2017). One-step synthesis of 2-keto-3-deoxy-D-gluconate by biocatalytic dehydration of D-gluconate.
- Di Salvo, M. L., & Marino, C. (2021). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & biomolecular chemistry, 19(34), 7319–7340.
- Epstein, W. (2003). The roles and regulation of potassium in bacteria. Progress in nucleic acid research and molecular biology, 75, 293–324.
- MEISTER, A. (1953). Preparation of enzymatic reactions of the keto analogues of asparagine and glutamine. The Journal of biological chemistry, 200(2), 571–589.
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- Del Castillo, T., et al. (2007). Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. Bioorganic & medicinal chemistry, 15(1), 268–276.
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- Pédelacq, J. D., et al. (2003). Structure of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Pseudomonas putida. Acta crystallographica. Section D, Biological crystallography, 59(Pt 8), 1454–1458.
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"Comparative metabolic analysis of 2-Keto-3-deoxygluconate and gluconate utilization"
An objective comparison of metabolic pathways is fundamental to advancing our understanding of cellular physiology and identifying novel targets for metabolic engineering and drug development. This guide offers a detailed comparative analysis of the utilization of two closely related hexonates: gluconate and 2-Keto-3-deoxygluconate (KDG). As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale, enabling researchers to design, execute, and interpret experiments with confidence.
Part 1: Mechanistic Divergence in Hexonate Catabolism
While both gluconate and KDG are six-carbon sugar acids, their entry points and subsequent processing by central metabolism are distinct. The choice of pathway employed by an organism often reflects its evolutionary lineage and environmental niche.
Gluconate Utilization: A Gateway to Central Pathways
Gluconate is typically catabolized via a phosphorylative route. After transport into the cytoplasm, it is phosphorylated by gluconate kinase to produce 6-phosphogluconate. This molecule is a critical metabolic node, standing at the crossroads of two major pathways:
-
The Pentose Phosphate Pathway (PPP): 6-phosphogluconate is dehydrogenated, leading to the production of NADPH and ribulose-5-phosphate, a precursor for nucleotide biosynthesis. This pathway is vital for generating reducing power and anabolic precursors.[1]
-
The Entner-Doudoroff (ED) Pathway: 6-phosphogluconate is dehydrated by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), which then proceeds down the canonical ED pathway.[2][3]
This compound (KDG) Utilization: The Entner-Doudoroff Core
KDG is the quintessential intermediate of the ED pathway and its variants.[4] Its metabolism can proceed via two primary routes, depending on the organism:
-
Semi-phosphorylative ED Pathway: KDG is first phosphorylated by KDG kinase (KDGK) to yield KDPG.[4][5] This is the same KDPG generated from 6-phosphogluconate in the classical ED pathway.
-
Non-phosphorylative ED Pathway: In some archaea, KDG is directly cleaved by KDG aldolase into pyruvate and glyceraldehyde.[2]
In both ED pathway variants, the final cleavage of a KDPG-like molecule is catalyzed by a KDPG aldolase , yielding pyruvate and glyceraldehyde-3-phosphate (or glyceraldehyde), which are then funneled into glycolysis.[2][4]
Figure 1: Metabolic fates of Gluconate and this compound (KDG).
Part 2: A Validated Workflow for Comparative Metabolic Profiling
To objectively compare the utilization of these two substrates, a robust experimental design is paramount. The following workflow is designed to provide high-fidelity quantitative data on intracellular metabolite pools.
Figure 2: Experimental workflow for comparative metabolite analysis.
Protocol 1: Cell Culture and Metabolite Quenching
Causality: The primary goal is to capture an accurate snapshot of the intracellular metabolic state. This requires growing cells under defined conditions where the only variable is the primary carbon source and then instantly halting all enzymatic activity during sampling. Cold methanol quenching is a standard and effective method for achieving this metabolic arrest.
Step-by-Step Methodology:
-
Prepare Media: Prepare a defined minimal medium. For the comparative arms, supplement with either 10 mM D-gluconate or 10 mM this compound as the sole carbon source.
-
Inoculate Cultures: Inoculate triplicate flasks for each condition to a starting OD₆₀₀ of ~0.05.
-
Monitor Growth: Incubate under optimal conditions and monitor growth by measuring OD₆₀₀.
-
Prepare for Quenching: As cultures approach mid-exponential phase (e.g., OD₆₀₀ ≈ 0.4-0.6), prepare quenching solution: 60% methanol in water, pre-chilled to -40°C.
-
Sample and Quench: Rapidly withdraw a defined volume of culture (e.g., 2 mL) and immediately dispense it into 8 mL of the cold quenching solution. Vortex briefly.
-
Harvest Cells: Centrifuge the quenched cell suspension at 5,000 x g for 10 min at -10°C.
-
Store Pellet: Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.
Protocol 2: Metabolite Extraction and LC-MS/MS Analysis
Causality: Quantitative analysis requires efficient extraction of polar metabolites from the cell pellet and highly selective detection. A cold acetonitrile-methanol-water solvent effectively lyses cells and solubilizes a broad range of central metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to accurately quantify each metabolite, even in complex mixtures.[6][7]
Step-by-Step Methodology:
-
Prepare Extraction Solvent: Prepare an extraction solution of Acetonitrile:Methanol:Water (40:40:20 v/v/v) containing a known concentration of an internal standard (e.g., ¹³C-labeled glutamine). Pre-chill to -20°C.
-
Extract Metabolites: Add 1 mL of the cold extraction solvent to each frozen cell pellet. Resuspend thoroughly by vortexing for 30 minutes at 4°C.
-
Clarify Extract: Centrifuge at 16,000 x g for 15 min at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant to a new microfuge tube.
-
Sample Preparation for LC-MS: Inject the clarified supernatant directly for analysis. A reverse-phase ion-pairing or HILIC chromatography method is typically employed.
-
LC-MS/MS Quantification: Analyze samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions for each target metabolite must be optimized.
Part 3: Data Presentation and Interpretation
Quantitative data from the LC-MS/MS analysis should be normalized to the internal standard and cell biomass (e.g., total protein or cell count) to allow for direct comparison between conditions.
Table 1: Representative Comparative Metabolic Data
| Metabolite | Pathway Association | Intracellular Pool (nmol/mg protein) in Gluconate Medium | Intracellular Pool (nmol/mg protein) in KDG Medium |
| Gluconate | Substrate | 150.5 ± 12.3 | 5.2 ± 1.1 |
| 6-Phosphogluconate | PPP / ED | 85.2 ± 7.9 | 10.1 ± 2.5 |
| KDG | ED Intermediate | 12.8 ± 3.1 | 180.9 ± 15.4 |
| KDPG | ED Intermediate | 45.6 ± 5.0 | 95.3 ± 8.7 |
| Pyruvate | Glycolysis / ED | 210.1 ± 18.5 | 255.4 ± 22.0 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation of Expected Results:
-
Substrate Accumulation: As expected, the primary substrate for each condition (Gluconate or KDG) will be the most abundant upstream metabolite.
-
Pathway-Specific Intermediates: A significantly higher pool of 6-Phosphogluconate in gluconate-fed cells validates its role as the primary entry point into central metabolism.[8] Conversely, the accumulation of KDG in KDG-fed cells confirms its direct uptake and utilization.
-
Flux Convergence: The levels of KDPG will be informative. Its presence in gluconate-fed cells confirms flux through the ED pathway. A higher KDPG level in KDG-fed cells is expected, reflecting its more direct route of synthesis.
-
Downstream Effects: An increase in pyruvate in KDG-fed cells compared to gluconate-fed cells could suggest a higher overall flux through the ED pathway, which directly yields pyruvate.
This comprehensive guide provides the mechanistic background and validated experimental framework necessary for a rigorous comparative analysis of gluconate and KDG metabolism. By understanding the distinct enzymatic steps and employing precise quantitative methodologies, researchers can effectively dissect these fundamental pathways in their organisms of interest.
References
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Entner–Doudoroff pathway - Wikipedia . Available at: [Link]
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The Entner–Doudoroff pathway describes an alternate series of reactions that catabolize glucose t - DAV University . Available at: [Link]
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The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PubMed . Available at: [Link]
-
Role of the pentose phosphate pathway and the Entner-Doudoroff pathway in glucose metabolism of Gluconobacter oxydans 621H - PubMed . Available at: [Link]
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Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551 - PMC - PubMed Central . Available at: [Link]
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Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - Frontiers . Available at: [Link]
-
Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - NIH . Available at: [Link]
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The Entner-Doudoroff and Nonoxidative Pentose Phosphate Pathways Bypass Glycolysis and the Oxidative Pentose Phosphate Pathway in Ralstonia solanacearum | mSystems - ASM Journals . Available at: [Link]
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Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551 - Frontiers . Available at: [Link]
-
2-dehydro-3-deoxygluconokinase - Wikipedia . Available at: [Link]
-
Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways - PubMed . Available at: [Link]
-
LC-MS Analysis of Gluconate dehydratase-catalyzed Formation of KDG - ResearchGate . Available at: [Link]
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A Senior Application Scientist's Guide to Comparing Metabolic Flux: 2-Keto-3-deoxygluconate (KDG) Pathway vs. Pentose Phosphate Pathway (PPP)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate network of cellular metabolism, the flow of carbon through various pathways—termed metabolic flux—dictates the physiological state of a cell, its bioenergetic capacity, and its ability to synthesize essential molecules. Understanding and quantifying the flux through competing or parallel pathways is paramount for fields ranging from metabolic engineering to drug discovery. This guide provides an in-depth comparison of the metabolic flux dynamics of two critical carbohydrate metabolism routes: the 2-Keto-3-deoxygluconate (KDG) pathway, a specialized catabolic route often linked to the Entner-Doudoroff (ED) pathway, and the Pentose Phosphate Pathway (PPP), a ubiquitous and fundamental component of central carbon metabolism.
Our objective is to move beyond a simple textbook description, offering a comparative analysis grounded in experimental principles and quantitative data. We will explore the core functions, regulatory mechanisms, and energetic outputs of each pathway, with a focus on the methodologies used to measure their respective fluxes in living systems.
Section 1: Foundational Overviews of the Competing Pathways
A clear understanding of each pathway's architecture and physiological role is the bedrock for any meaningful flux comparison.
The this compound (KDG) Pathway
The KDG pathway is a critical catabolic route for the breakdown of uronic acids, which are charged sugars found abundantly in polysaccharides like pectin from plant cell walls and alginate from marine algae.[1][2] Its activity is particularly prominent in bacteria that thrive in environments rich in these biomass sources, including many plant pathogens and marine microbes.[1]
Mechanistically, the pathway funnels various sugar acids into a central intermediate, this compound (KDG). The core steps are:
-
Phosphorylation: KDG is phosphorylated by 2-dehydro-3-deoxygluconokinase (KdgK) , consuming one molecule of ATP to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG).[3][4]
-
Cleavage: The key enzyme KDPG aldolase (KdgA) then cleaves KDPG into two readily metabolizable three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (GAP) .[3][5]
These products, pyruvate and GAP, can then enter central metabolism (e.g., the Krebs cycle and the lower part of glycolysis, respectively) for energy generation and biosynthesis. The KDG pathway is thus an essential feeder route, converting complex environmental carbohydrates into central metabolic intermediates.
Caption: The this compound (KDG) Pathway.
The Pentose Phosphate Pathway (PPP)
The Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt, is a fundamental metabolic route that runs parallel to glycolysis.[6] Unlike glycolysis, its primary role is not catabolic for ATP production, but rather anabolic.[6] It has two major functions:
-
Generation of NADPH: The oxidative phase of the PPP is a primary source of cellular NADPH, the essential reducing equivalent for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting the cell against oxidative stress by regenerating reduced glutathione.[7][8][9][10]
-
Production of Precursors: The pathway produces pentose sugars, most notably ribose-5-phosphate (R5P) , which is the precursor for nucleotide and nucleic acid synthesis.[6][8] It also generates erythrose-4-phosphate (E4P) , a precursor for aromatic amino acids.[6]
The PPP is divided into two distinct phases:
-
Oxidative Phase: This is an irreversible series of reactions that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate, generating two molecules of NADPH and releasing one molecule of CO2.[6][7] The key rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD) , is located here.[6]
-
Non-oxidative Phase: This is a series of reversible sugar-shuffling reactions catalyzed by transketolase and transaldolase.[11] It interconverts the ribulose-5-phosphate from the oxidative phase into R5P and other sugar phosphates (like fructose-6-phosphate and GAP) that can re-enter glycolysis.[7][11] This phase allows the cell to tailor the output of the pathway based on its metabolic needs.
Caption: The two phases of the Pentose Phosphate Pathway (PPP).
Section 2: The Experimental Cornerstone: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
To objectively compare the rate of metabolic activity, we must move from pathway diagrams to quantitative measurement. The gold-standard technique for this is ¹³C-Metabolic Flux Analysis (¹³C-MFA) .[12][13] This methodology provides a snapshot of the in vivo activities of intracellular pathways.[12]
The Causality Behind ¹³C-MFA
The logic of ¹³C-MFA is rooted in tracing the journey of atoms. Instead of observing metabolites directly, we "label" the carbon atoms of a primary nutrient source (e.g., glucose) with a heavy, non-radioactive isotope, ¹³C. As the cell metabolizes this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C incorporation—the "isotopomer distribution"—in products like amino acids or organic acids is a direct consequence of the specific enzymatic reactions and pathways that were active.[14][15]
For example, the breakdown of [1-¹³C]glucose (glucose labeled only at the first carbon position) produces uniquely labeled pyruvate depending on the pathway:
-
The ED/KDG Pathway results in a mix of unlabeled pyruvate and [3-¹³C]pyruvate.[12]
-
The Embden-Meyerhof-Parnas (EMP) Pathway (standard glycolysis) produces a mix of unlabeled and [1-¹³C]pyruvate.[12]
-
The Pentose Phosphate Pathway initially removes the C1 carbon as CO₂, resulting in unlabeled pyruvate from the subsequent metabolism of the remaining 5-carbon sugar.[12]
By measuring these distinct labeling patterns using mass spectrometry (MS) or nuclear magnetic resonance (NMR), we can computationally deduce the relative flux—the percentage of the substrate that flowed through each competing pathway.[12][13]
Generalized Protocol for ¹³C-MFA
The execution of a ¹³C-MFA experiment is a self-validating system, where careful execution in each step ensures the trustworthiness of the final flux map.
Step 1: Isotopic Labeling Experiment
-
Objective: To achieve a metabolic and isotopic steady-state where metabolite concentrations and their labeling patterns are stable.
-
Protocol:
-
Culture cells in a defined minimal medium with a known concentration of the unlabeled carbon source until they reach a steady state of growth (e.g., mid-exponential phase).
-
Switch the cells to an identical medium where the primary carbon source is replaced with its ¹³C-labeled counterpart (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose). The choice of tracer is critical and depends on the pathways one wishes to resolve.[16]
-
Continue the culture for a duration sufficient to reach an isotopic steady state. This is typically several cell doubling times but should be empirically determined.[17]
-
Step 2: Sample Quenching and Metabolite Extraction
-
Objective: To instantly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract metabolites.
-
Protocol:
-
Rapidly harvest the cells (e.g., by fast filtration).
-
Immediately quench metabolism by immersing the cells in a cold solvent, such as 60% methanol buffered at a pH of 7.0 and cooled to -40°C or lower. This step is critical to prevent post-sampling metabolic changes.
-
Extract metabolites using appropriate solvent systems (e.g., chloroform/methanol/water).
-
Step 3: Analytical Measurement
-
Objective: To determine the mass isotopomer distributions of key metabolites, particularly protein-bound amino acids, which represent a time-integrated pool of their precursor molecules.
-
Protocol:
-
Hydrolyze cell protein to release individual amino acids.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to separate the amino acids and measure the mass shifts caused by ¹³C incorporation.[15]
-
Step 4: Computational Flux Analysis
-
Objective: To use the measured isotopomer data to calculate the intracellular metabolic fluxes.
-
Protocol:
-
Construct a stoichiometric model of the organism's central metabolism.
-
Use specialized software (e.g., INCA, Metran) to simulate the expected labeling patterns for a given set of fluxes.
-
The software then iteratively adjusts the flux values until the simulated labeling patterns provide the best possible fit to the experimentally measured data. The result is a map of the most likely metabolic fluxes through the network.
-
Caption: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Section 3: Comparative Analysis of Metabolic Flux
Energetics and Redox Balance: A Theoretical Comparison
Before examining experimental flux data, we can compare the theoretical yields of energy and reducing power from each pathway. This provides a baseline for understanding the metabolic trade-offs an organism makes when activating one pathway over the other.
| Pathway | Starting Substrate | ATP (Net) | NADPH (Net) | NADH (Net) | Key Products |
| KDG Pathway | 1 x KDG | 1 | 0 | 1 | 2 x Pyruvate |
| Pentose Phosphate Pathway | 1 x G6P | 0 | 2 | 0 | 1 x R5P, 2 x F6P, 1 x GAP |
Table 1: Theoretical stoichiometric yields of the KDG and oxidative PPP pathways. Note: The KDG pathway yield assumes GAP is converted to pyruvate via lower glycolysis. The PPP yield reflects the complete oxidation of one G6P molecule back to glycolytic intermediates.
Expert Interpretation: The KDG pathway, as an extension of the ED pathway, is energetically less efficient in terms of ATP yield compared to standard glycolysis but is a direct catabolic route. In contrast, the PPP's primary output is not ATP but NADPH .[18] A cell's decision to channel glucose-6-phosphate into the PPP is a deliberate allocation of carbon resources away from immediate energy production (glycolysis) and towards biosynthesis and antioxidant defense.
Regulation of Flux: Substrate-Driven vs. Demand-Driven
The causality behind flux distribution is rooted in regulation. The two pathways exhibit fundamentally different regulatory strategies.
-
KDG Pathway (Substrate-Driven Flux): The flux through the KDG pathway is primarily controlled by substrate availability and gene expression . The pathway is typically inactive unless its specific substrates (uronates) are present in the environment.[1] The presence of these molecules induces the transcription of the required enzymes, such as KdgK and KdgA. This is a classic substrate-induction model, where the pathway's flux is a direct response to the availability of a specific food source.
-
Pentose Phosphate Pathway (Demand-Driven Flux): The PPP is a master regulator of the cell's redox state and biosynthetic capacity. Its flux is controlled by the cell's internal metabolic demand, primarily through the allosteric regulation of its gatekeeping enzyme, G6PD.[7]
-
High NADPH/NADP⁺ Ratio: When the cell has an ample supply of NADPH, this molecule acts as a potent competitive inhibitor of G6PD, effectively shutting down the oxidative PPP.[6]
-
Low NADPH/NADP⁺ Ratio: When cellular processes (like fatty acid synthesis or glutathione reduction during oxidative stress) consume NADPH, the resulting increase in the NADP⁺ concentration relieves this inhibition, strongly activating G6PD and increasing flux into the PPP.[6][8][19]
-
This makes the PPP an exquisitely sensitive, demand-driven system that responds in real-time to the cell's anabolic and redox needs.[19][20]
Experimental Data: Flux Distribution in Different Contexts
¹³C-MFA studies have provided quantitative insights into how cells partition carbon between these and other central pathways.
-
Dominance of ED/KDG in Specific Niches: In many bacteria, particularly those adapted to plant or marine environments, the Entner-Doudoroff pathway (of which the KDG pathway is a functional part for uronates) is the primary route for sugar catabolism, not glycolysis. A large-scale ¹³C flux study on marine bacteria found that 90% of the strains studied used the ED pathway for glucose catabolism, while only 10% relied on the classic glycolytic pathway.[12] This preference is linked to greater resistance to oxidative stress, a common challenge in their environment.[12] Similarly, in the devastating plant pathogen Ralstonia solanacearum, ¹³C-labeling experiments provided clear evidence that the ED pathway and the non-oxidative PPP are active, bypassing traditional glycolysis and the oxidative PPP.[14][15][21]
-
Dynamic Flux Rerouting into the PPP: The flux through the PPP is highly dynamic. Under normal conditions, it may account for a relatively small percentage of glucose consumption. However, in response to oxidative stress, cells dramatically reroute carbon into the PPP. Kinetic models and ¹³C-MFA data from human cells exposed to oxidative stress show a significant and rapid increase in PPP flux.[19][20] This rerouting is essential to produce the NADPH required to fuel antioxidant machinery.[19][20] In highly proliferative cells, such as cancer cells, there is also a high demand for the PPP to provide ribose-5-phosphate for nucleotide synthesis.[18]
| Organism/Condition | Pathway | Relative Flux (%) | Supporting Evidence |
| Marine Bacteria (majority of 25 strains) | Entner-Doudoroff (ED) | ~90% of glucose catabolism | ¹³C-MFA[12] |
| Ralstonia solanacearum | Entner-Doudoroff (ED) | Dominant route for glucose oxidation | ¹³C-MFA[14][15] |
| Human Fibroblasts (Oxidative Stress) | Pentose Phosphate (PPP) | Significantly Increased | ¹³C-MFA & Kinetic Modeling[19][20] |
| Neutrophils (Phagocytosis) | Pentose Phosphate (PPP) | Increased Oxidative PPP Activity | ¹³C-MFA[17] |
Table 2: Summary of experimentally determined metabolic flux distributions from select studies. The KDG pathway flux would be a component of the total ED pathway flux when uronates are the substrate.
Section 4: Conclusion and Professional Outlook
The comparison of metabolic flux between the KDG and Pentose Phosphate pathways reveals a classic biological dichotomy between specialized catabolism and central metabolic regulation.
-
The KDG pathway represents a highly efficient, substrate-induced route for converting specific environmental polysaccharides into core metabolic building blocks. Its flux is a direct consequence of external nutrient availability, making it a key target for understanding how microbes, including pathogens, adapt to specific ecological niches. For drug development, inhibiting the KDG pathway could be a viable strategy to limit the growth of pathogens that rely on pectin degradation during infection.
-
The Pentose Phosphate Pathway is a master regulator of cellular anabolism and redox homeostasis. Its flux is not driven by substrate availability but by the cell's internal demand for NADPH and biosynthetic precursors. This demand-driven, allosterically controlled system allows organisms from bacteria to humans to dynamically respond to physiological needs, from proliferation to combating oxidative damage. Its central role in redox balance and nucleotide synthesis makes it a critical area of study in cancer metabolism and diseases associated with oxidative stress.
For researchers, the choice of which pathway to investigate depends entirely on the biological question. Studies of microbial ecology and pathogenesis will find the KDG pathway highly relevant, while research into cellular growth, stress response, and broad metabolic regulation will inevitably focus on the dynamic flux through the PPP. The application of powerful techniques like ¹³C-MFA is essential to move beyond static diagrams and quantify the true dynamic nature of metabolic flux in these vital pathways.
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Hobbs, J. K., et al. (2016). KdgF, the missing link in the microbial metabolism of uronate sugars from pectin and alginate. PNAS. [Link]
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Al-Haj, L., et al. (2016). Large-Scale ¹³C Flux Profiling Reveals Conservation of the Entner-Doudoroff Pathway as a Glycolytic Strategy among Marine Bacteria That Use Glucose. Applied and Environmental Microbiology, ASM Journals. [Link]
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Lowe, D., et al. (2020). The Entner-Doudoroff and Nonoxidative Pentose Phosphate Pathways Bypass Glycolysis and the Oxidative Pentose Phosphate Pathway in Ralstonia solanacearum. mSystems, ASM Journals. [Link]
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Lowe, D., et al. (2020). The Entner-Doudoroff and Nonoxidative Pentose Phosphate Pathways Bypass Glycolysis and the Oxidative Pentose Phosphate Pathway in Ralstonia solanacearum. ResearchGate. [Link]
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LibreTexts Medicine. (2021). 7.1: Pentose phosphate pathway. [Link]
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Aryal, S. (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes. [Link]
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Lowe, D., et al. (2020). The Entner-Doudoroff and Nonoxidative Pentose Phosphate Pathways Bypass Glycolysis and the Oxidative Pentose Phosphate Pathway in Ralstonia solanacearum. PubMed Central, NIH. [Link]
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Bar-Even, A., et al. (2016). Measured flux ratios indicated that the Entner-Doudoroff pathway is the primary pathway for glucose catabolism. ResearchGate. [Link]
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Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, PubMed Central, NIH. [Link]
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Wargacki, A. J., et al. (2012). Bacterial pathways for hexuronate catabolism through keto-deoxy-gluconate, KDG. ResearchGate. [Link]
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Eder, S., et al. (2018). Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551. Frontiers in Microbiology. [Link]
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Pfeuty, B., et al. (2022). Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy. bioRxiv. [Link]
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Hobbs, J. K., et al. (2016). KdgF, the missing link in the microbial metabolism of uronate sugars from pectin and alginate. PubMed. [Link]
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Uchimura, H., et al. (2017). Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01. Marine Drugs, NIH. [Link]
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Sgobba, E., et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology. [Link]
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Träger, P., et al. (2021). Bayesian ¹³C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, MDPI. [Link]
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Tracing the Metabolic Fate of 2-Keto-3-deoxygluconate: A Comparative Guide to Isotopic Labeling and Fluorescent Tagging Strategies
In the intricate web of cellular metabolism, 2-keto-3-deoxygluconate (KDG) stands as a pivotal intermediate, particularly within the Entner-Doudoroff (ED) pathway, a central route for carbohydrate metabolism in many bacteria and archaea.[1][2] Understanding the flux and fate of KDG is paramount for researchers in microbiology, metabolic engineering, and drug development, as it provides a window into the metabolic adaptability of organisms and potential targets for intervention. This guide provides an in-depth, objective comparison of two powerful techniques for tracing the metabolic journey of KDG: stable isotope labeling and fluorescent tagging. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower researchers to select the optimal strategy for their scientific questions.
The Central Role of this compound in Metabolism
KDG is a key intermediate in several variations of the Entner-Doudoroff pathway, which catabolizes glucose to pyruvate.[3] These pathways differ in their phosphorylation steps, leading to phosphorylative, non-phosphorylative, and semi-phosphorylative versions.[4][5][6] In the non-phosphorylative ED pathway, for instance, glucose is oxidized to gluconate, which is then dehydrated to form KDG. Subsequently, KDG is cleaved by KDG aldolase into pyruvate and glyceraldehyde.[1][4] Tracing the flow of carbon atoms from KDG allows for the elucidation of pathway utilization, identification of metabolic bottlenecks, and the discovery of previously uncharacterized metabolic routes.
Section 1: Stable Isotope Labeling - The Gold Standard for Metabolic Flux Analysis
Stable isotope labeling, particularly with Carbon-13 (¹³C), is a robust and quantitative method for tracing metabolic pathways.[7] The principle lies in introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9]
Chemoenzymatic Synthesis of ¹³C-Labeled this compound
A prerequisite for any isotopic labeling study is the availability of the labeled tracer. Here, we present a feasible chemoenzymatic approach for the synthesis of uniformly ¹³C-labeled KDG ([U-¹³C₆]-KDG).
Rationale: This method leverages a commercially available labeled precursor, [U-¹³C₆]-D-gluconate, and a specific enzyme, gluconate dehydratase, to achieve a clean and efficient conversion to [U-¹³C₆]-KDG.[5] This enzymatic approach avoids the harsh conditions and potential side reactions of purely chemical syntheses.
Experimental Protocol: Synthesis of [U-¹³C₆]-KDG
-
Materials:
-
Sodium D-gluconate (U-¹³C₆, 99%) (Commercially available from suppliers like Cambridge Isotope Laboratories, Inc. or MedChemExpress)[3][4]
-
Recombinant gluconate dehydratase (EC 4.2.1.39) (Can be overexpressed and purified from various microbial sources)[2][10]
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
Ultra-pure water.
-
-
Procedure:
-
Dissolve Sodium D-gluconate (U-¹³C₆) in the reaction buffer to a final concentration of 100 mM.
-
Add purified gluconate dehydratase to the solution to a final concentration of 10 µg/mL.
-
Incubate the reaction mixture at the optimal temperature for the specific gluconate dehydratase used (e.g., 37°C for many bacterial enzymes) for 4-6 hours.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them via HPLC or LC-MS to confirm the conversion of gluconate to KDG.
-
Once the reaction is complete, terminate it by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).
-
Purify the [U-¹³C₆]-KDG from the reaction mixture using anion-exchange chromatography.
-
Confirm the identity and isotopic enrichment of the purified product by high-resolution mass spectrometry and NMR spectroscopy.
-
Tracing the Fate of [U-¹³C₆]-KDG: A Step-by-Step Workflow
This protocol outlines a typical experiment to trace the metabolic fate of [U-¹³C₆]-KDG in a bacterial culture.
Experimental Protocol: ¹³C-Labeling Experiment
-
Cell Culture: Grow the bacterial strain of interest in a defined minimal medium to mid-exponential phase.
-
Labeling: Centrifuge the cells, wash them with fresh medium lacking a carbon source, and resuspend them in the same medium containing [U-¹³C₆]-KDG as the sole carbon source.
-
Time-Course Sampling: Collect cell samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamic incorporation of the label.
-
Metabolite Extraction: Quench the metabolism rapidly by adding a cold solvent mixture (e.g., 60% methanol at -20°C). Extract the intracellular metabolites using a suitable method, such as chloroform/methanol/water extraction.
-
Sample Analysis: Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the mass isotopologues of downstream metabolites.[7][8]
-
Data Analysis: Determine the mass isotopomer distributions (MIDs) for key metabolites. This data can then be used for metabolic flux analysis (MFA) to calculate the relative or absolute fluxes through different pathways.
Caption: Metabolic fate of KDG in the non-phosphorylative Entner-Doudoroff pathway.
Section 2: Fluorescent Tagging - A Visual Approach to Metabolite Tracking
Fluorescent labeling offers a complementary, and often more visually intuitive, method for tracking metabolites within cells.[11] This technique involves derivatizing the target molecule with a fluorescent probe, allowing for its detection and localization using fluorescence microscopy or flow cytometry.
Fluorescent Derivatization of this compound
KDG, being an α-keto acid, can be readily derivatized using reagents that react with its ketone group to form a fluorescent product. A common and effective method involves reaction with o-phenylenediamine (OPD) or its derivatives.[10][12]
Rationale: The reaction of the α-keto acid functionality of KDG with OPD results in the formation of a highly fluorescent quinoxaline derivative. This reaction is specific for α-keto acids and provides a stable, fluorescently tagged molecule for tracing studies.
Experimental Protocol: Fluorescent Labeling of KDG
-
Materials:
-
Purified KDG (either labeled or unlabeled).
-
o-phenylenediamine (OPD) solution (e.g., 10 mg/mL in 3 M HCl).
-
Reaction Buffer: 0.1 M HCl.
-
Neutralization Buffer: 0.1 M NaOH.
-
-
Procedure:
-
Mix the KDG sample with the OPD solution in the reaction buffer.
-
Incubate the mixture at 80-100°C for 30-60 minutes in the dark.
-
Cool the reaction mixture to room temperature and neutralize it with the neutralization buffer.
-
The resulting fluorescently labeled KDG (KDG-OPD) is now ready for analysis or for introduction into a biological system.
-
Tracing the Fate of Fluorescently Labeled KDG
This protocol describes how to introduce fluorescently labeled KDG into cells and visualize its uptake and localization.
Experimental Protocol: Fluorescent Tracing Experiment
-
Cell Culture: Grow cells (bacterial or eukaryotic) on a suitable imaging platform, such as glass-bottom dishes.
-
Labeling: Incubate the cells with a solution containing the fluorescently labeled KDG (KDG-OPD) at a non-toxic concentration.
-
Live-Cell Imaging: Visualize the uptake and intracellular distribution of the fluorescent probe in real-time using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Quantitative Analysis (Optional): Use flow cytometry to quantify the uptake of the fluorescently labeled KDG by a population of cells.
-
Metabolite Analysis (Optional): Extract metabolites from cells treated with fluorescently labeled KDG and analyze the extracts using HPLC with a fluorescence detector to identify any fluorescent downstream metabolites.[6]
Caption: Experimental workflow for tracing the fate of fluorescently labeled KDG.
Section 3: Comparative Analysis of Isotopic and Fluorescent Labeling
The choice between isotopic and fluorescent labeling depends on the specific research question, the available instrumentation, and the biological system under investigation.
| Feature | Isotopic Labeling (¹³C) | Fluorescent Labeling |
| Principle | Tracing the incorporation of heavy isotopes into metabolites. | Tracing the movement of a fluorescently tagged molecule. |
| Quantification | Highly quantitative, enabling metabolic flux analysis.[7] | Primarily qualitative to semi-quantitative. |
| Metabolic Impact | Minimal, as isotopes have negligible effects on biochemical reactions. | The fluorescent tag can potentially alter the metabolism of the molecule.[11] |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[8][9] | Fluorescence Microscopy, Flow Cytometry, HPLC with Fluorescence Detection.[6][11] |
| Spatial Resolution | Limited to the resolution of the analytical technique (typically bulk analysis). | High spatial resolution, allowing for subcellular localization. |
| Temporal Resolution | Can be performed in a time-course manner to capture dynamics. | Enables real-time imaging of metabolite uptake and trafficking. |
| Advantages | Provides a detailed and quantitative map of metabolic pathways. Less likely to perturb the biological system. | Provides direct visualization of metabolite localization. High sensitivity. |
| Disadvantages | Requires specialized and expensive equipment (MS, NMR). Data analysis can be complex. | The fluorescent tag may alter the biological activity of the metabolite. Photobleaching can be an issue. |
Conclusion: A Synergistic Approach
Both stable isotope labeling and fluorescent tagging are powerful techniques for elucidating the metabolic fate of this compound. Isotopic labeling, particularly with ¹³C, excels in providing a quantitative and comprehensive view of metabolic fluxes, making it the method of choice for detailed pathway analysis and metabolic engineering applications. Fluorescent tagging, on the other hand, offers unparalleled spatial and temporal resolution, enabling the direct visualization of KDG uptake and localization within living cells.
For a comprehensive understanding of KDG metabolism, a synergistic approach that combines the strengths of both techniques is often the most powerful strategy. For instance, fluorescently labeled KDG can be used to identify the cellular compartments where KDG is metabolized, while ¹³C-labeled KDG can then be used to quantify the metabolic fluxes within those compartments. By carefully considering the experimental goals and the inherent advantages and limitations of each method, researchers can effectively unravel the intricate metabolic journey of this crucial intermediate.
References
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-
Cambridge Isotope Laboratories, Inc. (n.d.). Sodium D-gluconate (U-¹³C₆, 99%). Retrieved from [Link]
- Matsubara, M., et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Journal of Bioscience and Bioengineering, 117(3), 277-280.
- A simple HPLC method with fluorescence detection for simultaneous determination of 10-methoxycamptothecin and its metabolite 10-. (2014). Journal of Pharmaceutical and Biomedical Analysis, 92, 114-119.
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Wikipedia. (2023, September 23). Gluconate dehydratase. Retrieved from [Link]
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Chemoenzymatic synthesis of isotopically labelled folates. (2017). Cardiff University. Retrieved from [Link]
- Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations. (2016). Nucleic Acids Research, 44(7), e69.
- Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. (1983). Analytical Biochemistry, 128(1), 41-46.
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HPLC-fluorescence detection. (2012). Lab Manager. Retrieved from [Link]
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Scientists develop small fluorophores for tracking metabolites in living cells. (2019). News-Medical.net. Retrieved from [Link]
- Capillary electrophoresis with laser-induced fluorescence: environmental applications. (2008). Methods in Molecular Biology, 384, 119-134.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Analytical Methods, 12(15), 1957-1962.
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Comparison of different fluorescent dyes in the labeling reaction. (n.d.). ResearchGate. Retrieved from [Link]
- 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. (2016). Methods in Enzymology, 574, 339-369.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2021). Metabolites, 11(7), 444.
- A roadmap for interpreting 13C metabolite labeling patterns from cells. (2015). Current Opinion in Biotechnology, 34, 189-201.
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A Senior Application Scientist's Guide to the Comparative Genomics of 2-Keto-3-Deoxygluconate (KDG) Metabolic Pathways
Introduction: The Centrality of 2-Keto-3-Deoxygluconate in Microbial Metabolism
In the intricate web of microbial catabolism, the degradation of carbohydrates is a fundamental process for energy production and the generation of biosynthetic precursors. While glycolysis (the Embden-Meyerhof-Parnas pathway) is often highlighted as the canonical route for glucose metabolism, a diverse array of alternative pathways exists, particularly in the bacterial and archaeal domains. Among these, the Entner-Doudoroff (ED) pathway and its variations hold a significant position, with this compound (KDG) as a key intermediate.[1] This guide provides a comparative genomic analysis of the metabolic pathways revolving around KDG, offering insights into their evolutionary diversity, enzymatic machinery, and the experimental methodologies required for their investigation. For researchers in drug development, understanding these pathways can unveil novel targets for antimicrobial agents, while for scientists in metabolic engineering, they offer a rich toolkit for the biosynthesis of valuable compounds.
I. The Entner-Doudoroff Pathway and its Variants: A Comparative Overview
The metabolism of KDG is primarily associated with the Entner-Doudoroff (ED) pathway, which, unlike glycolysis, proceeds through a series of non-phosphorylated and phosphorylated intermediates, ultimately yielding pyruvate and glyceraldehyde-3-phosphate.[1] However, this pathway is not monolithic. Comparative genomics has revealed at least three distinct variations, each with a unique biochemical logic and phylogenetic distribution.
The Classical Entner-Doudoroff Pathway
The classical ED pathway is the most well-characterized route and is predominantly found in Gram-negative bacteria, such as Pseudomonas and Escherichia coli, and in some Gram-positive bacteria.[2] It is distinguished by the phosphorylation of glucose at the initial step.
Key Features:
-
Initial Phosphorylation: Glucose is first phosphorylated to glucose-6-phosphate.
-
Key Enzymes: The hallmark enzymes are 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda).[2]
-
Energy Yield: The net yield is 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose.[2]
Below is a diagram illustrating the classical Entner-Doudoroff pathway.
Caption: The Classical Entner-Doudoroff Pathway.
The Semi-phosphorylative Entner-Doudoroff (spED) Pathway
Prevalent in many archaea, particularly halophiles, and some bacteria, the semi-phosphorylative ED pathway delays the phosphorylation step until after the formation of KDG.[3][4]
Key Features:
-
Delayed Phosphorylation: Glucose is first oxidized to gluconate and then to KDG before being phosphorylated.
-
Key Enzymes: This pathway utilizes glucose dehydrogenase, gluconate dehydratase, and a crucial KDG kinase (KDGK) , followed by KDPG aldolase.[1][3]
-
Energy Yield: The net ATP yield is variable and depends on the subsequent metabolism of glyceraldehyde-3-phosphate.
The workflow for the semi-phosphorylative Entner-Doudoroff pathway is depicted below.
Caption: The Semi-phosphorylative Entner-Doudoroff Pathway.
The Non-phosphorylative Entner-Doudoroff (npED) Pathway
Found in some thermoacidophilic archaea like Sulfolobus and Picrophilus, the non-phosphorylative ED pathway proceeds entirely without phosphorylated intermediates in its initial stages.[2][4][5]
Key Features:
-
Absence of Early Phosphorylation: Glucose is converted to KDG, which is then directly cleaved.
-
Key Enzymes: A key enzyme in this pathway is a KDG-specific aldolase (KDGA) , which cleaves KDG into pyruvate and glyceraldehyde.[5]
-
Energy Yield: This pathway does not generate ATP in the initial cleavage of the C6 backbone. ATP generation is dependent on the subsequent metabolism of glyceraldehyde.[3]
The non-phosphorylative Entner-Doudoroff pathway is illustrated in the following diagram.
Caption: The Non-phosphorylative Entner-Doudoroff Pathway.
II. Comparative Analysis of Key Enzymes
The divergence of the KDG metabolic pathways is mirrored in the evolution and kinetic properties of their key enzymes: KDG kinase and KDPG/KDG aldolase.
KDG Kinase (KDGK)
This enzyme is the linchpin of the semi-phosphorylative pathway, catalyzing the ATP-dependent phosphorylation of KDG to KDPG. KDG kinases belong to the family of transferases (EC 2.7.1.45).[6]
KDPG Aldolase and KDG-specific Aldolase
These aldolases are responsible for the C-C bond cleavage of the six-carbon sugar acid. While both are lyases, they exhibit significant differences in substrate specificity. KDPG aldolase (EC 4.1.2.14) from the classical and semi-phosphorylative pathways primarily acts on the phosphorylated KDPG.[7] In contrast, the KDG-specific aldolase of the non-phosphorylative pathway shows a strong preference for the non-phosphorylated KDG.[5] Some archaeal aldolases exhibit bifunctionality, acting on both KDG and KDPG.
Table 1: Comparative Kinetic Parameters of KDG Kinase and KDPG/KDG Aldolase from Different Species
| Enzyme | Species | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| KDG Kinase | Serratia marcescens | KDG | - | - | 8.0 | 50 | [8] |
| Sulfolobus tokodaii | KDG | - | - | - | 80 | [8] | |
| Sulfolobus solfataricus | KDG | - | - | 7.0-8.0 | 70-80 | [8] | |
| KDPG Aldolase | Haloferax volcanii | KDPG | 0.29 ± 0.03 | 209 ± 12 | - | - | [9] |
| Haloferax volcanii | KDG | - | 2.14 | - | - | [9] | |
| Synechocystis sp. PCC 6803 | KDPG | 0.095 | - | - | - | [10] | |
| KDG Aldolase | Picrophilus torridus | KDG | High Specificity | - | - | - | [5] |
| Sulfolobus acidocaldarius | D,L-glyceraldehyde | - | - | - | - | [1] | |
| Sulfolobus tokodaii | D,L-glyceraldehyde | - | - | - | - | [1] |
Note: A dash (-) indicates that the specific data was not available in the cited literature.
III. Phylogenetic Distribution of KDG Metabolic Pathways
The distribution of the ED pathway variants across the tree of life is not random and reflects distinct evolutionary pressures and metabolic adaptations.
-
Bacteria: The classical ED pathway is widespread among Gram-negative bacteria, including Proteobacteria, and some Gram-positive bacteria.[2][11] The semi-phosphorylative pathway has also been identified in some bacterial species.
-
Archaea: Archaea exhibit the greatest diversity in KDG metabolism. Halophilic archaea predominantly utilize the semi-phosphorylative ED pathway.[3][9] In contrast, thermoacidophilic crenarchaea, such as Sulfolobus and Thermoproteus, often possess a branched ED pathway that combines features of both the semi-phosphorylative and non-phosphorylative routes.[4] The strictly non-phosphorylative pathway is characteristic of thermoacidophilic euryarchaea like Picrophilus torridus.[5]
-
Eukarya: The complete Entner-Doudoroff pathway is generally considered to be absent in eukaryotes. While some fungi can metabolize related sugar acids like D-galacturonate, which can be converted to intermediates that enter a modified pathway, they do not typically utilize the canonical ED pathway for glucose degradation.[12][13][14] The presence of KDG itself has been detected in various living organisms, from bacteria to humans, suggesting its involvement in other metabolic processes beyond the canonical ED pathway.[15][16]
IV. Experimental Protocols for Comparative Genomic Analysis
A thorough comparative genomic analysis of KDG metabolic pathways requires a combination of bioinformatics and experimental validation.
In Silico Identification of KDG Pathway Genes
This protocol outlines the steps for identifying candidate genes for KDG metabolism in a given genome.
Caption: Bioinformatics workflow for identifying KDG pathway genes.
Step-by-Step Methodology:
-
Sequence Homology Search:
-
Rationale: To identify potential homologues of known KDG pathway enzymes.
-
Procedure:
-
Obtain the protein sequences of characterized KDG pathway enzymes (e.g., KDG kinase, KDPG aldolase) from databases like NCBI or UniProt.
-
Perform a BLASTp search of these query sequences against the translated genome of the organism of interest.[17]
-
Analyze the BLAST results, considering E-value, percent identity, and query coverage to identify significant hits.
-
-
-
Conserved Domain Search:
-
Rationale: To identify proteins containing the characteristic domains of KDG pathway enzymes, even with low overall sequence similarity.
-
Procedure:
-
Identify the Pfam domains associated with KDG kinase (e.g., Ribokinase superfamily) and KDPG/KDG aldolase (e.g., Aldolase superfamily).
-
Use HMMER to search for these domains in the predicted proteome of the target organism.[18]
-
-
-
Genomic Context Analysis:
-
Rationale: Genes involved in the same metabolic pathway are often co-located in operons in prokaryotes.
-
Procedure:
-
Examine the genomic neighborhood of the candidate genes identified in the previous steps.
-
Use tools like the Operon Mapper or perform manual inspection to predict if the candidate genes are part of a larger operon that includes other enzymes of the ED pathway.[2]
-
-
-
Pathway Database Mapping:
Experimental Validation: Enzyme Activity Assays
In silico predictions must be validated by experimental evidence. The following are detailed protocols for assaying the activity of the key enzymes in KDG metabolism.
Protocol 2a: KDG Kinase (KDGK) Activity Assay (Coupled Spectrophotometric Assay)
-
Principle: The production of ADP by KDG kinase is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[24]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl
-
KDG solution (e.g., 100 mM stock)
-
ATP solution (e.g., 100 mM stock)
-
Phosphoenolpyruvate (PEP) solution (e.g., 50 mM stock)
-
NADH solution (e.g., 10 mM stock)
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix (commercially available)
-
Purified recombinant KDG kinase or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
10 µL ATP solution (final concentration ~1 mM)
-
20 µL PEP solution (final concentration ~1 mM)
-
20 µL NADH solution (final concentration ~0.2 mM)
-
Sufficient PK/LDH enzyme mix (as per manufacturer's recommendation)
-
Varying concentrations of KDG (e.g., 0.1 - 5 mM)
-
-
Incubate the mixture at the optimal temperature for the enzyme for 5 minutes to establish a stable baseline.
-
Initiate the reaction by adding the KDG kinase-containing sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve. The rate of NADH oxidation is directly proportional to the KDG kinase activity.
-
Protocol 2b: KDPG/KDG Aldolase Activity Assay (Coupled Spectrophotometric Assay)
-
Principle: The cleavage of KDPG or KDG by the aldolase produces pyruvate. The reduction of pyruvate to lactate by lactate dehydrogenase (LDH) is coupled to the oxidation of NADH, which is monitored at 340 nm.[9]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
KDPG or KDG solution (e.g., 50 mM stock)
-
NADH solution (e.g., 10 mM stock)
-
Lactate dehydrogenase (LDH) (commercially available)
-
Purified recombinant aldolase or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Assay Buffer
-
20 µL NADH solution (final concentration ~0.2 mM)
-
Sufficient LDH (as per manufacturer's recommendation)
-
Varying concentrations of KDPG or KDG (e.g., 0.1 - 10 mM)
-
-
Incubate the mixture at the optimal temperature for the enzyme for 5 minutes to establish a stable baseline.
-
Initiate the reaction by adding the aldolase-containing sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve. The rate of NADH oxidation is directly proportional to the aldolase activity.
-
V. Conclusion and Future Directions
The comparative genomic study of this compound metabolic pathways reveals a fascinating story of evolutionary adaptation and biochemical diversification. From the classical Entner-Doudoroff pathway in bacteria to the non-phosphorylative and semi-phosphorylative variants in archaea, the metabolism of KDG showcases the metabolic plasticity of microorganisms. The detailed characterization of the key enzymes, KDG kinase and KDPG/KDG aldolase, provides critical insights into their structure-function relationships and serves as a foundation for their potential application in biotechnology and as targets for novel antimicrobial therapies.
Future research should focus on:
-
Expanding the Phylogenetic Survey: Investigating the presence and nature of KDG metabolic pathways in a wider range of under-explored microbial phyla.
-
Structural Biology: Determining the crystal structures of KDG kinases and aldolases from diverse species to understand the molecular basis of their substrate specificity and catalytic mechanisms.
-
Metabolic Engineering: Harnessing the diversity of these pathways for the production of biofuels and other valuable chemicals.
-
Drug Discovery: Exploring the essentiality of these pathways in pathogenic microorganisms to identify and validate novel drug targets.
By integrating comparative genomics, biochemistry, and structural biology, we can continue to unravel the complexities of microbial metabolism and leverage this knowledge for scientific and technological advancement.
VI. References
-
Bräsen, C., Esser, D., Rauch, B., & Siebers, B. (2014). Carbohydrate metabolism in Archaea: current insights into unusual enzymes and pathways and their regulation. Microbiology and Molecular Biology Reviews, 78(1), 89-175. [Link]
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The kdgRKAT operon of Bacillus subtilis: detection of the transcript and regulation by the kdgR and ccpA genes. (n.d.). PubMed. Retrieved from [Link]
-
Genetic Control of the 2-Keto-3-Deoxy-d-Gluconate Metabolism in Escherichia coli K-12: kdg Regulon. (n.d.). PubMed Central. Retrieved from [Link]
-
Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon. (n.d.). PubMed. Retrieved from [Link]
-
Using bioinformatics for identifying and plugging metabolic pathway holes. (n.d.). PubMed Central. Retrieved from [Link]
-
Effect of temperature on KDG kinase activity. (n.d.). ResearchGate. Retrieved from [Link]
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Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers. (n.d.). PubMed Central. Retrieved from [Link]
-
MetaCyc: Metabolic Pathways From all Domains of Life. (n.d.). BioCyc.org. Retrieved from [Link]
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A systematic comparison of the MetaCyc and KEGG pathway databases. (n.d.). ResearchGate. Retrieved from [Link]
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Can anyone suggest a protocol for a kinase assay? (n.d.). ResearchGate. Retrieved from [Link]
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A systematic comparison of the MetaCyc and KEGG pathway databases. (n.d.). PubMed. Retrieved from [Link]
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The semi-phosphorylative Entner–Doudoroff pathway in hyperthermophilic archaea: a re-evaluation. (n.d.). PubMed Central. Retrieved from [Link]
-
A systematic comparison of the MetaCyc and KEGG pathway databases. (n.d.). PubMed Central. Retrieved from [Link]
-
Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. (n.d.). ASM Journals. Retrieved from [Link]
-
2-dehydro-3-deoxygluconokinase. (n.d.). Wikipedia. Retrieved from [Link]
-
Entner–Doudoroff pathway. (n.d.). Wikipedia. Retrieved from [Link]
-
KEGG PATHWAY Database. (n.d.). KEGG. Retrieved from [Link]
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Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway. (n.d.). Frontiers. Retrieved from [Link]
-
Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates. (n.d.). PubMed Central. Retrieved from [Link]
-
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. (n.d.). Frontiers. Retrieved from [Link]
-
The nonphosphorylative Entner-Doudoroff pathway in the thermoacidophilic euryarchaeon Picrophilus torridus involves a novel this compound- specific aldolase. (n.d.). PubMed. Retrieved from [Link]
-
Taxonomic distribution of the PLP pathways' genes in Bacteria and Archaea. (n.d.). ResearchGate. Retrieved from [Link]
-
Showing metabocard for 2-Keto-3-deoxy-D-gluconic acid (HMDB0001353). (n.d.). HMDB. Retrieved from [Link]
-
The Entner–Doudoroff pathway describes an alternate series of reactions that catabolize glucose t. (n.d.). DAV University. Retrieved from [Link]
-
The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel this compound- Specific Aldolase. (n.d.). PubMed Central. Retrieved from [Link]
-
2-dehydro-3-deoxy-phosphogluconate aldolase. (n.d.). M-CSA. Retrieved from [Link]
-
Production of 2-keto-3-deoxy-d-gluconic acid in filamentous fungi. (n.d.). Google Patents. Retrieved from
-
Biochemical properties of glycerol kinase from the hypersaline-adapted archaeon Haloferax volcanii. (n.d.). PubMed Central. Retrieved from [Link]
-
Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. (n.d.). PubMed Central. Retrieved from [Link]
-
A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity. (n.d.). MDPI. Retrieved from [Link]
-
Showing metabocard for 2-Keto-3-deoxy-D-gluconic acid (HMDB0001353). (n.d.). HMDB. Retrieved from [Link]
-
Fig. S4. (A) Activity assay for purified KDPG aldolase (Eda) from Synechocystis. (n.d.). ResearchGate. Retrieved from [Link]
-
BiG-MAP: an Automated Pipeline To Profile Metabolic Gene Cluster Abundance and Expression in Microbiomes. (n.d.). NIH. Retrieved from [Link]
-
A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Phosphoketolase and KDPG aldolase metabolism modulate photosynthetic carbon yield in cyanobacteria. (n.d.). bioRxiv. Retrieved from [Link]
-
Kinetic parameters of -KGSA dehydrogenation determined from a sigmoidal V max model. (n.d.). ResearchGate. Retrieved from [Link]
-
Covalent intermediate trapped in 2-keto-3-deoxy-6- phosphogluconate (KDPG) aldolase structure at 1.95-Å resolution. (n.d.). PubMed Central. Retrieved from [Link]
-
Mechanism of the Class I KDPG aldolase. (n.d.). PubMed. Retrieved from [Link]
-
Phosphoglycerate kinases from bacteria and archaea. (n.d.). PubMed. Retrieved from [Link]
-
A new selective force driving metabolic gene clustering. (n.d.). bioRxiv. Retrieved from [Link]
-
Metabolic Diversification--Independent Assembly of Operon-Like Gene Clusters in Different Plants. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Efficient Enzymatic Synthesis of 2-Keto-3-deoxygluconate (KDG)
For researchers and professionals in drug development and biotechnology, the efficient synthesis of key metabolic intermediates is a critical bottleneck. 2-Keto-3-deoxygluconate (KDG), a crucial intermediate in various carbohydrate metabolic pathways, holds significant value as a precursor for the synthesis of antiviral and anticancer drugs.[1] This guide provides an in-depth, objective comparison of the primary enzymatic routes for KDG synthesis, supported by experimental data, to empower you in selecting the optimal strategy for your research and development endeavors.
The Significance of Efficient KDG Synthesis
KDG is a central metabolite in pathways such as the Entner-Doudoroff (ED) pathway and is a constituent of bacterial polysaccharides. Its strategic position in metabolism makes it an attractive starting material for the chemoenzymatic synthesis of complex molecules. However, traditional chemical synthesis of chiral 2-keto-deoxy-sugar acids like KDG often involves numerous, complex steps, leading to low yields and the formation of stereoisomeric mixtures.[2] Biocatalytic routes, leveraging the high specificity and efficiency of enzymes, offer a more sustainable and streamlined alternative.[2][3]
This guide will dissect and compare the following prominent enzymatic strategies for KDG synthesis:
-
One-Step Dehydration of D-Gluconate using Gluconate Dehydratase (GAD)
-
Two-Step Synthesis via KDG Kinase
-
Reverse Aldol Condensation using KDPG Aldolase
-
Dehydration of 6-Phosphogluconate by 6-Phosphogluconate Dehydratase (EDD)
We will delve into the mechanistic underpinnings of each route, present a comparative analysis of their efficiencies, and provide detailed experimental protocols to bridge the gap between theoretical understanding and practical implementation.
Route 1: The Elegance of Simplicity - One-Step Dehydration with Gluconate Dehydratase (GAD)
This route represents the most direct and, arguably, the most economically viable approach to KDG synthesis. It employs a single enzyme, gluconate dehydratase (GAD), to catalyze the dehydration of readily available D-gluconate to KDG.
The Causality Behind Experimental Choices: Why Thermostable GAD?
The selection of a thermostable GAD, particularly from the hyperthermophilic archaeon Thermoproteus tenax, is a strategic choice rooted in practical advantages.[4][5] The intrinsic heat stability of this enzyme allows for a rapid and efficient purification step involving heat precipitation.[6] This eliminates the need for more complex and time-consuming chromatography methods, significantly streamlining the enzyme preparation process. Furthermore, operating the enzymatic reaction at elevated temperatures can enhance reaction rates and reduce the risk of microbial contamination.
Performance Metrics
The one-step GAD route has demonstrated exceptional efficiency, with studies reporting the complete conversion of D-gluconate to stereochemically pure D-KDG.[4]
| Parameter | Value | Source |
| Enzyme | Gluconate Dehydratase (GAD) from Thermoproteus tenax | [4][6] |
| Substrate | D-Gluconate | [4] |
| Conversion | Complete (>99%) | [4] |
| Final Yield | Approximately 90% | [4] |
| Product Purity | >97% (as lithium salt) | [6] |
| Vmax | 11.1 ± 2.4 µmol/min/mg protein | [6] |
| Km (for gluconate) | 9.35 ± 4.0 mM | [6] |
| Optimal pH | 6.0 | [6] |
| Enzyme Stability | Half-life of 6 hours at 70°C, 1 hour at 80°C | [6] |
Experimental Protocol: Synthesis of KDG using GAD from Thermoproteus tenax
This protocol is adapted from methodologies described by Matsubara et al. (2014) and Hofmann et al. (2022).[4][5]
Part 1: Recombinant GAD Expression and Purification
-
Gene Cloning and Expression: The GAD gene from Thermoproteus tenax is cloned into an appropriate expression vector (e.g., pET15b) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Cultivation: Grow the recombinant E. coli in a suitable medium (e.g., LB broth with appropriate antibiotic selection) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue cultivation for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM HEPES/KOH, 10 mM MgCl2, pH 7.0). Lyse the cells by sonication.
-
Heat Precipitation: Centrifuge the cell lysate to remove debris. Heat the supernatant at 80°C for 10 minutes to denature and precipitate most of the host proteins.
-
Purification: Centrifuge the heat-treated lysate to pellet the precipitated proteins. The supernatant, containing the thermostable GAD, can be further purified by anion-exchange chromatography if higher purity is required.[6]
Part 2: Enzymatic Synthesis of KDG
-
Reaction Setup: Prepare a reaction mixture containing 50 mM MES/KOH buffer (pH 6.0), 10 mM MgCl2, and the desired concentration of D-gluconate (e.g., 100 mM).
-
Enzyme Addition: Add the purified GAD to the reaction mixture.
-
Incubation: Incubate the reaction at 70°C. Monitor the reaction progress by taking samples at regular intervals.
-
Reaction Monitoring: Analyze the samples using LC-MS to quantify the consumption of D-gluconate and the formation of KDG.[6]
-
Product Recovery: Once the reaction is complete, the enzyme can be removed by ultrafiltration. The resulting KDG solution can be further purified and isolated, for example, as a lithium salt.[6]
Route 2: The Two-Step Approach - KDG Kinase Pathway
This route involves an initial synthesis of KDG, typically via GAD as described above, followed by a phosphorylation step catalyzed by 2-dehydro-3-deoxygluconokinase (KDG kinase) to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG).[5] While the end product of this specific pathway is KDPG, understanding this route is crucial as KDG is the direct precursor. For KDG synthesis, this route is less direct than the one-step GAD method.
The Causality Behind Experimental Choices: The Role of ATP
The primary drawback of this route for KDG synthesis is the requirement of a second enzyme and the costly coenzyme ATP for the phosphorylation step.[5] This adds complexity to the process, both in terms of reaction setup and downstream purification. The choice to proceed with this second step is only logical if KDPG is the desired final product.
Performance Metrics
Quantitative data for the isolated KDG kinase step for preparative purposes is less common in the literature compared to the GAD route. The efficiency of the overall two-step process to KDPG would be a product of the efficiencies of both the GAD and KDG kinase steps. A study on KDG kinase from Serratia marcescens reported a specific activity of 12.6 U/mg for KDG.[7]
Route 3: The Reversible Route - KDPG Aldolase in Reverse
KDPG aldolase, a key enzyme in the Entner-Doudoroff pathway, catalyzes the reversible cleavage of KDPG into pyruvate and D-glyceraldehyde-3-phosphate.[6] This reversibility can be exploited to synthesize KDPG from these three-carbon precursors. To obtain KDG, a subsequent dephosphorylation step would be required.
The Causality Behind Experimental Choices: Overcoming Equilibrium Limitations
A significant challenge of this route is that the equilibrium of the aldolase reaction often does not favor complete conversion to the product.[5] This necessitates strategies to shift the equilibrium, such as using a high concentration of substrates or removing the product as it is formed. The requirement for a phosphorylated substrate (D-glyceraldehyde-3-phosphate) and a subsequent dephosphorylation step adds complexity and cost. However, directed evolution has been used to create KDPG aldolase variants that can accept non-phosphorylated aldehydes, which could simplify this route.[6]
Performance Metrics
The utility of KDPG aldolase for synthesis is often limited by its high specificity for its natural substrates.[6] While some KDPG aldolases, like the one from Pseudomonas fluorescens, show the required enantioselectivity to produce only KDPG, others have less pronounced stereoselectivity.[5] The reversible nature of the reaction makes achieving high yields challenging without specific process engineering.
Route 4: The Phosphorylated Precursor Route - 6-Phosphogluconate Dehydratase (EDD)
This route starts with 6-phosphogluconate (6PG), which is dehydrated by 6-phosphogluconate dehydratase (EDD) to yield KDPG.[5] Similar to the reverse aldolase route, a final dephosphorylation step is necessary to obtain KDG.
The Causality Behind Experimental Choices: An Irreversible Alternative
Unlike the reversible KDPG aldolase reaction, the dehydration of 6PG by EDD is an irreversible reaction. This is a significant advantage as it can be driven to completion, leading to high product yields. A study using EDD from Caulobacter crescentus (CcEDD) demonstrated the complete conversion of 1 gram of 6PG, resulting in a 90% yield of stereochemically pure KDPG.[8] This makes the EDD route a highly efficient method for KDPG synthesis, which can then be a precursor for KDG.
Performance Metrics for KDPG Synthesis
| Parameter | Value | Source |
| Enzyme | 6-Phosphogluconate Dehydratase (EDD) from Caulobacter crescentus | [8] |
| Substrate | 6-Phosphogluconate (6PG) | [8] |
| Conversion | Complete | [8] |
| Final Yield (KDPG) | 90% | [8] |
| Vmax | 61.6 U/mg | [8] |
| Km (for 6PG) | 0.3 mM | [8] |
Comparative Analysis and Future Perspectives
The choice of the most efficient enzymatic route for KDG synthesis depends heavily on the specific requirements of the application, including desired scale, purity, and cost considerations.
For direct, high-yield KDG synthesis, the one-step dehydration of D-gluconate using a thermostable gluconate dehydratase is the most compelling option. Its simplicity, complete conversion, and high yield, coupled with a straightforward enzyme purification protocol, make it an economically attractive and resource-efficient method.[2][4]
The other routes, while effective for producing the phosphorylated intermediate KDPG, introduce additional steps and complexities for the synthesis of KDG itself. The EDD-catalyzed dehydration of 6-phosphogluconate is a highly efficient method for KDPG production due to its irreversibility.[8] The reverse aldolase reaction, while mechanistically elegant, is hampered by its reversibility. The KDG kinase pathway is primarily relevant when KDPG is the target molecule.
Future research in this area will likely focus on the discovery and engineering of novel enzymes with improved characteristics, such as enhanced stability, higher catalytic efficiency, and broader substrate scope. The integration of these enzymatic steps into multi-enzyme cascades and whole-cell biocatalysis systems will also be a key area of development to further streamline the production of KDG and its derivatives.
References
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Hofmann, S. et al. (2022). Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax. In: Ferreira-Cerca, S. (eds) Archaea. Methods in Molecular Biology, vol 2522. Humana, New York, NY. [Link]
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Matsubara, K. et al. (2014). One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Journal of Biotechnology, 187, 81-88. [Link]
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Krevet, S. et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8, 185. [Link]
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Wikipedia. 2-Dehydro-3-deoxy-phosphogluconate aldolase. [Link]
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Fullerton, S. W. et al. (2006). Mechanism of the Class I KDPG aldolase. Bioorganic & medicinal chemistry, 14(9), 3002–3010. [Link]
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Sapienza, P. J. et al. (2012). Characterization and Crystal Structure of Escherichia coli KDPGal Aldolase. Biochemistry, 51(40), 7925–7938. [Link]
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John, J. et al. (2016). Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase. Journal of Bacteriology, 198(16), 2251-2263. [Link]
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Poula, S. et al. (2012). Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon. Journal of bacteriology, 117(2), 644–654. [Link]
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Kim, M. S. et al. (2011). Effect of temperature on KDG kinase activity. ResearchGate. [Link]
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Krevet, S. et al. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology, 8, 185. [Link]
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ResearchGate. (2018). The synthesis of C1‐glycoside KDG. [Link]
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ResearchGate. (2006). Covalent intermediate trapped in 2-keto-3-deoxy-6- phosphogluconate (KDPG) aldolase structure at 1.95-Å resolution. [Link]
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A Comparative Kinetic Analysis of 2-Keto-3-deoxygluconate Aldolases: Guiding Enzyme Selection for Research and Biocatalysis
Introduction: The Versatile Role of 2-Keto-3-deoxygluconate Aldolases
This compound (KDG) aldolases are a fascinating class of enzymes that catalyze the reversible cleavage of KDG into pyruvate and D-glyceraldehyde. This reaction is a cornerstone of the Entner-Doudoroff (ED) pathway, a central metabolic route for glucose catabolism in many microorganisms, particularly in archaea and bacteria.[1] The ability of these aldolases to form carbon-carbon bonds with a high degree of stereospecificity has also positioned them as valuable biocatalysts in synthetic organic chemistry, with applications in the production of fine chemicals and pharmaceutical intermediates.[2]
This guide provides a comprehensive kinetic comparison of KDG aldolases from a diverse range of organisms. By presenting key performance data, detailed experimental protocols, and an analysis of substrate specificities, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate KDG aldolase for their specific research or synthetic needs.
Comparative Kinetics: A Quantitative Look at Enzyme Performance
The catalytic efficiency of an enzyme is paramount to its utility. Here, we present a comparative summary of the kinetic parameters for KDG aldolases from various archaeal and bacterial sources. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency is best described by the kcat/Km ratio.
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Temperature (°C) | pH | Reference |
| Sulfolobus solfataricus | Pyruvate | 1.1 (±0.1) | 8.3 (±0.1) | - | - | 70 | 6.0 | [3] |
| Sulfolobus solfataricus | D-glyceraldehyde | 5.3 (±0.3) | 8.9 (±0.3) | - | - | 70 | 6.0 | [3] |
| Picrophilus torridus | KDG | 0.3 | 50 | - | - | Not Specified | Not Specified | [4] |
| Picrophilus torridus | KDPG | 8 | 0.63 | - | - | Not Specified | Not Specified | [4] |
| Haloferax volcanii | KDPG | - | - | - | - | Not Specified | ~7.0 | [5] |
| Haloferax volcanii | KDG | - | 2.14 (cleavage) | - | - | Not Specified | ~7.0 | [5] |
| Haloferax volcanii | Pyruvate + GA | 30 (for GA) | 4.5 ± 0.9 (formation) | - | - | Not Specified | ~7.0 | [5] |
| Haloferax volcanii | Pyruvate + GAP | 38 (for GAP) | 161 ± 34 (formation) | - | - | Not Specified | ~7.0 | [5] |
Note: A direct comparison of kcat values is challenging due to variations in reporting (Vmax vs. kcat) and the molecular weight of the enzymes from different species. The data highlights the diverse kinetic profiles, with the Picrophilus torridus enzyme showing a high affinity and velocity for its primary substrate, KDG.[4] The Haloferax volcanii aldolase, on the other hand, demonstrates a clear preference for the phosphorylated substrate KDPG in the formation direction.[5] The promiscuity of the Sulfolobus solfataricus enzyme is evident from its activity with both pyruvate and D-glyceraldehyde.[3]
Substrate Specificity: Beyond the Natural Substrate
A key consideration in selecting an aldolase for biocatalysis is its substrate scope. While the primary physiological substrate is KDG, many of these enzymes exhibit a degree of promiscuity, accepting other related molecules.
-
Sulfolobus solfataricus : This hyperthermophilic archaeon possesses a KDG aldolase that is notably promiscuous. It can cleave both this compound (KDG) and its C4 epimer, 2-keto-3-deoxygalactonate (KDGal), producing pyruvate and D-glyceraldehyde in both cases.[6] This lack of stereoselectivity in the cleavage reaction is mirrored in the condensation reaction, where it produces a mixture of KDG and KDGal from pyruvate and D-glyceraldehyde.[6] This broad specificity can be a double-edged sword: advantageous for certain synthetic applications requiring access to diverse stereoisomers, but detrimental when high stereoselectivity is required.[2]
-
Picrophilus torridus : In contrast to the Sulfolobus enzyme, the KDG aldolase from the thermoacidophilic euryarchaeon Picrophilus torridus is highly specific for KDG. Its catalytic efficiency (kcat/Km) for KDG is nearly 2,000-fold higher than for the phosphorylated counterpart, KDPG, indicating a clear preference for the non-phosphorylated substrate.[4][7] This high specificity makes it an excellent candidate for applications where the conversion of KDG is the primary goal, with minimal side reactions involving phosphorylated sugars.
-
Haloferax volcanii : The KDPG aldolase from this haloarchaeon displays a strong preference for the phosphorylated substrate, 2-keto-3-deoxy-6-phosphogluconate (KDPG).[5] It catalyzes the cleavage of KDPG at a significantly higher rate than KDG.[5] This specificity suggests its primary role is within a semiphosphorylative Entner-Doudoroff pathway.[8]
-
Escherichia coli : The KDPG aldolase from E. coli is a well-characterized enzyme that is highly specific for KDPG.[9] In vitro evolution techniques have been successfully employed to alter its substrate specificity, enabling it to accept non-phosphorylated aldehydes like D- and L-glyceraldehyde, thereby expanding its utility in asymmetric synthesis.[9]
Experimental Protocols: A Guide to Kinetic Characterization
Accurate and reproducible kinetic data is the foundation of enzyme characterization. Below, we provide detailed, step-by-step methodologies for the two most common assays used to determine KDG aldolase activity.
Thiobarbituric Acid (TBA) Assay (Aldol Cleavage Direction)
This colorimetric assay is a classic method for quantifying KDG. The principle lies in the periodate oxidation of KDG to yield β-formylpyruvate, which then reacts with thiobarbituric acid to produce a pink chromophore with a maximum absorbance at 549 nm.
Causality Behind Experimental Choices:
-
Periodate Oxidation: This step is crucial to specifically cleave the KDG molecule to generate a reactive aldehyde (β-formylpyruvate).
-
Arsenite Quenching: Sodium arsenite is added to quench the excess periodate, preventing it from interfering with the subsequent colorimetric reaction.
-
TBA Reaction and Heating: The reaction of β-formylpyruvate with TBA requires heat to proceed efficiently and form the characteristic pink adduct.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM buffer (e.g., sodium phosphate, pH 6.0-7.5, depending on the enzyme's optimum), and the desired concentration of KDG (or KDPG).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified KDG aldolase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 70°C for enzymes from thermophiles) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzyme.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Periodate Oxidation: Transfer a 50 µL aliquot of the supernatant to a new tube. Add 125 µL of 25 mM sodium periodate in 250 mM sulfuric acid and incubate at room temperature for 20 minutes.
-
Quenching: Add 250 µL of 2% (w/v) sodium arsenite in 0.5 M HCl to quench the excess periodate. Mix until the yellow-brown color disappears.
-
Color Development: Add 1 mL of 0.3% (w/v) thiobarbituric acid and incubate in a boiling water bath for 10 minutes.[10][11][12]
-
Measurement: Cool the samples to room temperature and measure the absorbance at 549 nm. The concentration of KDG is determined using a molar extinction coefficient of 67,800 M-1cm-1.[13]
Lactate Dehydrogenase (LDH) Coupled Assay (Aldol Cleavage Direction)
This is a continuous spectrophotometric assay that measures the rate of pyruvate formation from the cleavage of KDG. The pyruvate produced is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Causality Behind Experimental Choices:
-
Coupling Enzyme: LDH is chosen as it specifically utilizes pyruvate, one of the products of the aldolase reaction.
-
NADH Monitoring: The change in absorbance at 340 nm due to NADH oxidation is directly proportional to the rate of pyruvate formation, allowing for a continuous measurement of enzyme activity.
-
Excess Coupling Reagents: LDH and NADH are provided in excess to ensure that the KDG aldolase reaction is the rate-limiting step.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 100 mM buffer (e.g., Tris-HCl, pH 7.5), 0.2 mM NADH, an excess of lactate dehydrogenase (e.g., 5-10 units), and the desired concentration of KDG.
-
Baseline Measurement: Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the KDG aldolase solution to the cuvette and mix quickly.
-
Kinetic Measurement: Continuously monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the enzyme activity.
-
Calculation: The rate of the reaction can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Caption: Experimental workflows for the kinetic characterization of KDG aldolases.
Industrial Relevance and Future Perspectives
The unique catalytic capabilities of KDG aldolases make them attractive tools for various industrial applications, particularly in the pharmaceutical and biotechnology sectors. Their ability to catalyze the stereoselective synthesis of complex molecules from simple precursors is highly valuable.[2] For instance, engineered KDG aldolases with altered substrate specificities can be employed in the synthesis of chiral building blocks for drug development.[9]
Furthermore, the thermostability of KDG aldolases from hyperthermophilic archaea like Sulfolobus solfataricus offers significant advantages for industrial processes, allowing reactions to be carried out at elevated temperatures, which can increase reaction rates and reduce the risk of microbial contamination.[14]
The continued exploration of KDG aldolases from diverse microbial sources, coupled with protein engineering efforts, will undoubtedly expand their synthetic utility. The development of robust and highly selective aldolases will pave the way for more efficient and sustainable biocatalytic processes for the production of high-value chemicals and pharmaceuticals.
Conclusion
The kinetic comparison of this compound aldolases reveals a remarkable diversity in their catalytic properties and substrate specificities. Enzymes from different organisms have evolved to function optimally in their specific metabolic contexts, offering a rich toolbox for researchers and synthetic chemists. By understanding the kinetic nuances and substrate preferences of these enzymes, and by employing robust and well-validated experimental protocols, the scientific community can effectively harness the power of these versatile biocatalysts for a wide range of applications, from fundamental metabolic research to the development of novel therapeutic agents.
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The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel this compound- Specific Aldolase. ASM Journals. [Link]
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Structurally Informed Mutagenesis of a Stereochemically Promiscuous Aldolase Produces Mutants That Catalyze the Diastereoselective Syntheses of All Four Stereoisomers of 3-Deoxy-hexulosonic Acid - PMC. PubMed Central. [Link]
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Structural and Kinetic Insights Into the Molecular Basis of Salt Tolerance of the Short-Chain Glucose-6-Phosphate Dehydrogenase From Haloferax volcanii. PMC. [Link]
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Insights into the Substrate Specificity of Archaeal Entner-Doudoroff Aldolases: The Structures of Picrophilus torridus 2-Keto-3- - SciSpace. [Link]
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Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers. [Link]
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Glucose Metabolism and Acetate Switch in Archaea: the Enzymes in Haloferax volcanii. PMC. [Link]
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Engineering of Pseudomonas putida for accelerated co-utilization of glucose and cellobiose yields aerobic overproduction of pyruvate explained by an upgraded metabolic model. bioRxiv. [Link]
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The Structural Basis for Substrate Promiscuity in this compound Aldolase From the Entner-Doudoroff Pathway in Sulfolobus Solfataricus. PubMed. [Link]
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Pseudomonas putida KT2440 Strain Metabolizes Glucose through a Cycle Formed by Enzymes of the Entner-Doudoroff, Embden-Meyerhof-Parnas, and Pentose Phosphate Pathways. PubMed Central. [Link]
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A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. NIH. [Link]
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Structure of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Pseudomonas putida. PubMed. [Link]
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Structure of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Pseudomonas putida. ResearchGate. [Link]
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(PDF) Kinetic Analysis of the Lactate-dehydrogenase-coupled Reaction Process and Measurement of Alanine Transaminase by an Integration Strategy. ResearchGate. [Link]
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- 4. journals.asm.org [journals.asm.org]
- 5. Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis for substrate promiscuity in this compound aldolase from the Entner-Doudoroff pathway in Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Substrate Specificity of Archaeal Entner-Doudoroff Aldolases: The Structures of Picrophilus torridus this compound Aldolase and Sulfolobus solfataricus 2-Keto-3-deoxy-6-phosphogluconate Aldolase in Complex with 2-Keto-3-deoxy-6-phosphogluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]
- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
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Assessing the Physiological Relevance of the Non-phosphorylative Entner-Doudoroff Pathway Involving 2-Keto-3-deoxygluconate: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of microbial metabolism, a deep understanding of the diverse pathways governing carbon utilization is paramount. This guide provides an in-depth, comparative analysis of the non-phosphorylative Entner-Doudoroff (np-ED) pathway, a unique variant of glucose metabolism centered around the key intermediate 2-keto-3-deoxygluconate (KDG). By juxtaposing the np-ED pathway with its classical counterparts—the phosphorylative Entner-Doudoroff (ED) pathway and the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis)—this document illuminates the physiological significance, enzymatic distinctions, and experimental methodologies crucial for its study.
Introduction to the Non-phosphorylative Entner-Doudoroff Pathway
The Entner-Doudoroff pathway represents a significant route for carbohydrate metabolism, particularly in prokaryotes. While the classical ED pathway involves the phosphorylation of glucose, the non-phosphorylative variant bypasses this initial ATP-dependent step. Found predominantly in thermoacidophilic archaea such as Sulfolobus, Thermoplasma, and Picrophilus species, the np-ED pathway offers a fascinating glimpse into metabolic adaptation in extreme environments.[1][2]
The core of the np-ED pathway involves the oxidation of glucose to gluconate, followed by its dehydration to form this compound (KDG).[2] This central intermediate is then cleaved by the key enzyme, KDG aldolase, into pyruvate and glyceraldehyde. The glyceraldehyde is subsequently oxidized to glycerate, phosphorylated to 2-phosphoglycerate, and finally converted to a second molecule of pyruvate.[2] A significant distinction of this pathway is its net ATP yield, which is zero, a stark contrast to the classical ED and EMP pathways.[2]
Comparative Analysis of Glycolytic Pathways
The physiological relevance of the np-ED pathway is best understood through a direct comparison with the classical ED and EMP pathways. This comparison encompasses energetic efficiency, enzymatic machinery, and the resulting metabolic flux distribution.
Energetics and Protein Cost: A Trade-Off
A primary differentiator between these pathways is their net ATP yield per molecule of glucose. The EMP pathway is the most energetically favorable, yielding a net of 2 ATP molecules. The classical ED pathway produces 1 ATP, while the np-ED pathway yields no net ATP.[3][4] This apparent energetic disadvantage of the np-ED pathway is counterbalanced by a lower "protein cost."[5][6][7] The np-ED pathway requires fewer enzymatic steps and consequently a lower investment in protein synthesis to achieve the same rate of glucose conversion as the EMP pathway.[4][6] This trade-off between energy yield and protein cost is a critical factor in the evolutionary selection of a particular glycolytic strategy, especially for organisms in environments where resources for protein synthesis may be limited.[5][6][7]
| Pathway | Key Intermediate(s) | Net ATP Yield per Glucose | Net NAD(P)H Yield per Glucose |
| Non-phosphorylative ED (np-ED) | This compound (KDG) | 0 | 1 NADH + 1 NADPH (variable depending on glyceraldehyde dehydrogenase) |
| Classical ED | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | 1 | 1 NADH + 1 NADPH |
| Embden-Meyerhof-Parnas (EMP) | Fructose-1,6-bisphosphate | 2 | 2 NADH |
Table 1: Comparative Energetics of Glycolytic Pathways.
Enzymatic Distinctions: The Role of Aldolases
The enzymatic machinery of each pathway features unique catalysts that define their respective routes. A pivotal comparison lies in the aldolases that cleave the six-carbon sugar intermediate.
-
KDG Aldolase (np-ED pathway): This enzyme is highly specific for the non-phosphorylated substrate, this compound (KDG).[8] In Picrophilus torridus, the catalytic efficiency (kcat/Km) of KDG aldolase for KDG is almost 2,000-fold higher than for its phosphorylated counterpart, KDPG.[8]
-
KDPG Aldolase (Classical ED pathway): This aldolase acts on the phosphorylated intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG).[9]
-
Fructose-1,6-bisphosphate Aldolase (EMP pathway): This enzyme cleaves fructose-1,6-bisphosphate into two triose phosphates.
The substrate specificity of these aldolases is a key determinant of the metabolic flux through each pathway.
| Enzyme | Pathway | Substrate | Products | Organism Example | Km (mM) | Vmax or kcat |
| KDG Aldolase | np-ED | This compound (KDG) | Pyruvate + Glyceraldehyde | Picrophilus torridus | 0.3 | 50 U/mg |
| KDPG Aldolase | Classical ED | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Pyruvate + Glyceraldehyde-3-phosphate | Escherichia coli | - | kcat: 80-83 s⁻¹ |
| Phosphofructokinase-1 (PFK-1) | EMP | Fructose-6-phosphate | Fructose-1,6-bisphosphate | Escherichia coli | - | kcat: 9240 s⁻¹ (Pfk-2) |
Table 2: Comparative Kinetic Parameters of Key Glycolytic Enzymes. Note: Kinetic parameters can vary significantly with experimental conditions. This table provides representative values.[8][10]
Visualizing the Metabolic Crossroads
The following diagrams illustrate the flow of metabolites through the np-ED pathway and its comparison with the classical ED and EMP pathways.
Experimental Assessment of Pathway Activity
To rigorously assess the physiological relevance of the np-ED pathway and compare it with other glycolytic routes, a combination of enzymatic assays and metabolic flux analysis is essential.
Enzyme Activity Assays
Quantifying the activity of key enzymes provides direct evidence for a functional pathway. Spectrophotometric assays are commonly employed for this purpose.
This protocol determines the activity of KDG aldolase by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.
Rationale: The direct measurement of KDG cleavage is challenging. By coupling the reaction to lactate dehydrogenase, the decrease in NADH absorbance at 340 nm provides a sensitive and continuous measure of pyruvate formation, which is directly proportional to KDG aldolase activity.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
NADH (0.2 mM)
-
Lactate dehydrogenase (LDH) (10 units/mL)
-
This compound (KDG) (10 mM stock solution)
-
Cell-free extract or purified enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL Tris-HCl buffer
-
50 µL NADH solution
-
10 µL LDH solution
-
-
Add 50 µL of the cell-free extract or purified enzyme to the cuvette and mix gently.
-
Incubate for 2-3 minutes at the desired temperature to allow for the reduction of any endogenous pyruvate.
-
Initiate the reaction by adding 10 µL of the KDG stock solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of KDG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
Causality of Choices:
-
Wavelength (340 nm): This is the absorbance maximum for NADH, allowing for sensitive detection of its oxidation to NAD+.
-
Buffer (Tris-HCl, pH 7.5): This buffer system provides a stable pH environment within the optimal range for many enzymes, including lactate dehydrogenase.[11][12] The choice of buffer is critical as it can influence enzyme activity and stability.[1][2][3][11][12]
-
Coupling Enzyme (LDH): LDH provides a reliable and well-characterized system for converting the product of interest (pyruvate) into a measurable signal (NADH oxidation).
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique to quantify the in vivo activity of metabolic pathways. By feeding cells a ¹³C-labeled substrate (e.g., [1-¹³C]glucose), the distribution of the ¹³C label in downstream metabolites can be measured, revealing the relative flux through different pathways.
Sources
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- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Keto-3-deoxygluconate
As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 2-Keto-3-deoxygluconate (KDG), a key intermediate in the Entner-Doudoroff pathway.[1][2] While KDG is a naturally occurring metabolite, this does not exempt it from the rigorous disposal protocols that ensure laboratory safety and environmental stewardship.[3][4] Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every step, from experiment completion to waste disposal, is executed with precision and foresight.
Section 1: Hazard Characterization and Risk Assessment
A foundational principle of laboratory safety is to understand the materials being handled. This compound is a ketoaldonic acid, an organic compound that exists in all living organisms.[4] However, a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available.[4] In the absence of a definitive hazard classification from regulatory bodies like OSHA, we must adopt a conservative approach.
Causality of Precaution: The lack of extensive hazard data does not imply safety. Prudent practice dictates that any non-characterized chemical waste be treated as potentially hazardous until proven otherwise. This approach minimizes risk and ensures compliance with the broadest interpretation of safety regulations stipulated by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6]
Key Properties for Assessment:
-
Physical State: Typically a solid or in an aqueous solution.[7]
-
Reactivity: While generally stable under normal conditions, it should be kept away from strong oxidizing agents.[8]
-
Toxicity: Specific toxicity data is limited. As a standard practice for compounds with unknown toxicological profiles, exposure should be minimized.
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling KDG or its waste, the implementation of appropriate engineering controls and Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory protocol, designed to prevent skin contact, eye exposure, and inhalation.[9][10]
Standard Operating Procedure for PPE:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[8]
-
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure. Contaminated clothing should be removed and washed before reuse.[11]
-
Respiratory Protection: For operations that may generate dust (e.g., handling the solid powder), work should be conducted in a chemical fume hood to ensure adequate ventilation.[10][12]
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[10][11]
Section 3: Waste Segregation and Container Management
Proper segregation and containment of chemical waste at the point of generation is the most critical step in a compliant disposal workflow. This practice, mandated by the EPA's Resource Conservation and Recovery Act (RCRA), prevents dangerous chemical reactions and simplifies the final disposal process.[13][14] All laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the safe storage of waste containers.[15]
Table 1: Waste Container & Labeling Specifications
| Parameter | Specification | Rationale & Authority |
| Container Type | Chemically compatible, leak-proof, with a secure closure (e.g., High-Density Polyethylene - HDPE). | To prevent leaks and reactions between the waste and the container material. (OSHA 29 CFR 1910.1450)[12][13] |
| Container Labeling | Clearly label with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started. | Ensures clear identification, prevents accidental mixing, and complies with EPA and OSHA regulations.[9][15] |
| Storage Location | Store in a designated and marked Satellite Accumulation Area (SAA) at or near the point of generation. | To keep waste under the control of laboratory personnel and ensure prompt and proper management. (EPA 40 CFR § 262.15)[15][16] |
| Segregation | Store KDG waste away from incompatible materials, particularly strong oxidizing agents. Use secondary containment where appropriate. | To prevent accidental mixing that could lead to fire, explosion, or toxic gas release.[8][15] |
Section 4: Step-by-Step Disposal Procedures
The disposal pathway for this compound depends on its form (solid or liquid) and concentration. The following protocols provide a self-validating system for compliant disposal.
Protocol 4.1: Solid Waste and Concentrated Solutions
This is the standard and recommended disposal route for all solid KDG and any aqueous solutions not explicitly approved for drain disposal by your institution's Environmental Health & Safety (EHS) office.
-
PPE Confirmation: Don the required PPE as outlined in Section 2.
-
Waste Collection: Carefully transfer solid KDG waste or concentrated solutions into a designated, properly labeled hazardous waste container (See Table 1).
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Storage: Store the container in your lab's Satellite Accumulation Area.
-
Full Container Protocol: Once the container is full, or within one year of the start date (whichever comes first), contact your institution's EHS or a certified hazardous waste disposal company for pickup.[15] Do not overfill containers.
Protocol 4.2: Small-Volume Aqueous Solutions
Disposal of any chemical down the sanitary sewer is strictly regulated. While some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble organic compounds, this should never be assumed.
Self-Validating Checkpoint:
-
Institutional Policy: Have you received explicit, written permission from your EHS department to dispose of KDG solutions down the drain?
-
Local Regulations: Does your local publicly owned treatment works (POTW) permit this type of disposal?
-
Risk Assessment: Have you confirmed the absence of other hazardous chemicals in the solution?
If and only if express permission is granted:
-
Neutralization: Check the pH. If necessary, adjust to a neutral range (typically 6-9) as specified by your EHS office.
-
Flushing: Pour the solution down the drain with copious amounts of cold water (a 20-fold excess is a common guideline) to ensure dilution.
Section 5: Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Section 6: Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The procedure for cleaning a spill of KDG follows standard laboratory practice for non-volatile, low-hazard solids or liquids.
-
Alert Personnel: Immediately alert others in the area.
-
Assess and Secure: Ensure you are wearing the correct PPE (Section 2). If the spill is large or you are unsure how to proceed, contact your EHS office.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent) working from the outside in.[17]
-
Cleanup:
-
Decontamination: Wipe the spill area with a damp paper towel. Place the used towel in the hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.
Conclusion
The responsible disposal of this compound is a direct reflection of our commitment to scientific integrity and safety. By adhering to these protocols—grounded in the authoritative guidelines of OSHA and the EPA—we ensure that our work contributes positively to the field of science without compromising the safety of our colleagues or the health of our environment. Always consult your institution's specific Chemical Hygiene Plan (CHP) and EHS office for guidance tailored to your facility.[6][12]
References
-
OSHA Compliance For Laboratories. US Bio-Clean.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
-
Safety Data Sheet for 2-Deoxy-D-glucose. Fisher Scientific. (Note: This is for a similar but different compound, used here for general laboratory safety principles).
-
This compound. PubChem, National Center for Biotechnology Information.
-
2-Keto-3-deoxy-D-gluconic acid. PubChem, National Center for Biotechnology Information.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH).
-
Safety Data Sheet for 2-Deoxy-D-glucose. MedchemExpress.com. (Note: This is for a similar but different compound, used here for general PPE and handling advice).
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
-
Laboratory Safety Guidance. Occupational Safety and Health Administration.
-
2-Keto-3-Deoxy-D-gluconic Acid. Pharmaffiliates.
-
Key Elements of an OSHA Compliant Laboratory Safety Management Program. OSHA.net.
-
Safety Data Sheet for Sodium Deoxycholate. Spectrum Chemical. (Note: This is for a different compound, used here for general handling and stability principles).
-
Showing metabocard for 2-Keto-3-deoxy-D-gluconic acid (HMDB0001353). Human Metabolome Database.
-
Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate. Frontiers in Bioengineering and Biotechnology.
-
2-Keto-3-deoxy-6-phosphogluconic acid. PubChem, National Center for Biotechnology Information.
-
Laboratory Close-Out Guidelines Procedures. The George Washington University, Office of Research Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
